molecular formula Cl3Cr B15601446 Chromium chloride CAS No. 50925-66-1

Chromium chloride

カタログ番号: B15601446
CAS番号: 50925-66-1
分子量: 158.35 g/mol
InChIキー: QSWDMMVNRMROPK-UHFFFAOYSA-K
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chromium(3+) trichloride is a chromium chloride with the chromium cation in the +3 oxidation state. It has a role as a Lewis acid and a sensitiser.
See also: this compound (crcl3) (preferred).

特性

CAS番号

50925-66-1

分子式

Cl3Cr

分子量

158.35 g/mol

IUPAC名

chromium(3+) trichloride

InChI

InChI=1S/3ClH.Cr/h3*1H;/q;;;+3/p-3

InChIキー

QSWDMMVNRMROPK-UHFFFAOYSA-K

製品の起源

United States

Foundational & Exploratory

A Technical Guide to the Hydrates of Chromium(III) Chloride for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chromium(III) chloride (CrCl₃) is a significant compound in various chemical and pharmaceutical applications, serving as a precursor for the synthesis of other chromium compounds and as a catalyst in organic reactions. In biological systems, chromium is an essential trace element involved in glucose metabolism, and its complexes are being investigated for their potential therapeutic properties. The coordination chemistry of chromium(III) is particularly rich, and its chloride salt is well-known for forming a series of stable hydrates. These hydrates are not simply salts with entrapped water molecules; they are distinct coordination isomers with different chemical and physical properties. Understanding the synthesis, characterization, and behavior of these individual hydrates is crucial for their effective application in research and drug development.

This in-depth technical guide provides a comprehensive overview of the different hydrates of chromium(III) chloride, focusing on the three common isomers of chromium(III) chloride hexahydrate. It includes detailed experimental protocols for their synthesis and characterization, presents quantitative data in a comparative format, and illustrates the relationships between the isomers and their characterization workflow.

The Hydrates of Chromium(III) Chloride: Coordination Isomerism

Chromium(III) chloride forms several hydrates with the general formula CrCl₃·nH₂O, where 'n' can be five or six. The most common and well-studied are the hexahydrates, which exist as three distinct coordination isomers.[1][2] This isomerism arises from the different possible arrangements of water molecules and chloride ions within the coordination sphere of the chromium ion and as counter-ions in the crystal lattice.

The three isomers of chromium(III) chloride hexahydrate are:

  • Hexaaquachromium(III) chloride: [Cr(H₂O)₆]Cl₃

  • Pentaaquachlorochromium(III) chloride dihydrate: [CrCl(H₂O)₅]Cl₂·H₂O

  • Tetraaquadichlorochromium(III) chloride dihydrate: [CrCl₂(H₂O)₄]Cl·2H₂O

These isomers exhibit distinct colors and properties, which are directly related to the ligands coordinated to the chromium(III) center. The commercially available form of chromium(III) chloride hexahydrate is typically the dark green isomer, trans-[CrCl₂(H₂O)₄]Cl·2H₂O.[2]

Quantitative Data Summary

The distinct properties of the chromium(III) chloride hexahydrate isomers can be quantified and compared. The following tables summarize key physical and chemical data for each isomer.

Table 1: Physical Properties of Chromium(III) Chloride Hexahydrate Isomers

Property[Cr(H₂O)₆]Cl₃[CrCl(H₂O)₅]Cl₂·H₂O[CrCl₂(H₂O)₄]Cl·2H₂O
Color Violet[2]Pale Green[2]Dark Green[2]
Molar Mass ( g/mol ) 266.45266.45266.45
Ions per formula unit in solution 4 (1 cation, 3 anions)3 (1 cation, 2 anions)2 (1 cation, 1 anion)

Table 2: Molar Conductivity of Chromium(III) Chloride Hexahydrate Isomers

IsomerMolar Conductivity (Ω⁻¹ cm² mol⁻¹)
[Cr(H₂O)₆]Cl₃ High (comparable to a 1:3 electrolyte)[3]
[CrCl(H₂O)₅]Cl₂·H₂O Intermediate (comparable to a 1:2 electrolyte)[3]
[CrCl₂(H₂O)₄]Cl·2H₂O Low (comparable to a 1:1 electrolyte)[3]

Table 3: UV-Visible Absorption Maxima of Chromium(III) Chloride Hexahydrate Isomers in Aqueous Solution

Isomerλ_max 1 (nm)λ_max 2 (nm)
[Cr(H₂O)₆]³⁺ ~407~575
[CrCl(H₂O)₅]²⁺ ~422~590
trans-[CrCl₂(H₂O)₄]⁺ ~440~630

Note: The exact absorption maxima can vary slightly depending on the solvent and concentration.

Experimental Protocols

The synthesis and characterization of the individual isomers of chromium(III) chloride hexahydrate require specific experimental conditions.

Synthesis of Hexaaquachromium(III) chloride, [Cr(H₂O)₆]Cl₃ (Violet)

This violet isomer can be prepared by ensuring that only water molecules are coordinated to the chromium ion.

Methodology:

  • Dissolve 10 g of potassium chromium(III) sulfate (B86663) dodecahydrate (chrome alum, KCr(SO₄)₂·12H₂O) in a mixture of 40 mL of concentrated hydrochloric acid and 10 mL of water.

  • Cool the solution in an ice bath.

  • Saturate the cooled solution with a stream of dry hydrogen chloride gas. This will precipitate the less soluble hexaaquachromium(III) chloride.

  • Filter the resulting greyish-blue crystals.

  • Wash the crystals with acetone (B3395972) and then with diethyl ether.

  • Dry the product on filter paper.

Synthesis of Pentaaquachlorochromium(III) chloride dihydrate, [CrCl(H₂O)₅]Cl₂·H₂O (Pale Green)

This isomer is synthesized by the controlled replacement of one coordinated water molecule with a chloride ion.

Methodology:

  • Start with the commercially available dark green isomer, trans-[CrCl₂(H₂O)₄]Cl·2H₂O.

  • Dissolve 14 g of trans-[CrCl₂(H₂O)₄]Cl·2H₂O in 20 mL of water.

  • Reflux the solution for 10 minutes. This promotes the aquation of one of the coordinated chloride ions.

  • Cool the resulting solution in an ice bath.

  • Saturate the cooled solution with a stream of dry hydrogen chloride gas to precipitate the desired product.

  • To further purify, pour this solution into 200 mL of a pre-prepared ice-cold solution of diethyl ether saturated with hydrogen chloride.

  • Stir the mixture mechanically in an ice bath for approximately 30 minutes.

  • Filter the pale green crystals, wash with diethyl ether saturated with hydrogen chloride, and dry on filter paper.

Preparation of trans-Tetraaquadichlorochromium(III) chloride dihydrate, trans-[CrCl₂(H₂O)₄]Cl·2H₂O (Dark Green)

This isomer is the most common commercially available form of chromium(III) chloride hexahydrate. For experimental purposes, it can be purchased directly from chemical suppliers. If purification is required, recrystallization from a minimal amount of cold water can be performed.

Characterization Methods

The differentiation of the three isomers is primarily achieved through conductivity measurements, chloride ion analysis, and UV-Visible spectroscopy.

Conductivity Measurements

The number of ions produced when each isomer dissolves in water directly influences the molar conductivity of the solution.

Protocol:

  • Prepare 0.01 M aqueous solutions of each isomer.

  • Measure the electrical conductivity of each solution using a calibrated conductivity meter.

  • Compare the measured values to those of standard 1:1, 1:2, and 1:3 electrolytes (e.g., NaCl, MgCl₂, and LaCl₃) at the same concentration to determine the number of ions produced by each isomer.

Chloride Ion Analysis (Precipitation with AgNO₃)

The number of free chloride ions (those outside the coordination sphere) can be determined by precipitation with silver nitrate (B79036).

Protocol:

  • Prepare aqueous solutions of known concentration for each isomer.

  • To a known volume of each solution, add an excess of aqueous silver nitrate (AgNO₃) solution.

  • The free chloride ions will precipitate as silver chloride (AgCl).

  • Collect, dry, and weigh the AgCl precipitate for each isomer.

  • Calculate the moles of precipitated chloride per mole of the chromium complex to determine the number of counter-ion chlorides.

UV-Visible Spectroscopy

The color of the isomers is a direct consequence of their d-d electronic transitions, which can be characterized using UV-Visible spectroscopy. The coordination environment around the chromium(III) ion dictates the energy of these transitions.

Protocol:

  • Prepare dilute aqueous solutions of each isomer of a known concentration.

  • Record the UV-Visible absorption spectrum for each solution over a range of approximately 350-700 nm.

  • Identify the wavelengths of maximum absorbance (λ_max) for each isomer. The shift in λ_max values reflects the change in the ligand field strength as water molecules are replaced by chloride ions in the coordination sphere.

Logical and Experimental Workflows

The synthesis, separation, and characterization of the chromium(III) chloride hydrate (B1144303) isomers follow a logical progression.

Hydrate_Isomers_Workflow Workflow for the Study of Chromium(III) Chloride Hydrate Isomers cluster_synthesis Synthesis cluster_separation Separation (Optional) cluster_characterization Characterization cluster_results Results start Starting Materials (Chrome Alum, Commercial CrCl3·6H2O) synth_violet Synthesize [Cr(H2O)6]Cl3 (Violet Isomer) start->synth_violet HCl(g) saturation commercial_green Obtain [CrCl2(H2O)4]Cl·2H2O (Dark Green Isomer) start->commercial_green Commercial Source ion_exchange Ion-Exchange Chromatography synth_violet->ion_exchange synth_green Synthesize [CrCl(H2O)5]Cl2·H2O (Pale Green Isomer) synth_green->ion_exchange commercial_green->synth_green Reflux and HCl(g) saturation commercial_green->ion_exchange conductivity Conductivity Measurement ion_exchange->conductivity chloride_analysis Chloride Ion Analysis (AgNO3) ion_exchange->chloride_analysis uv_vis UV-Visible Spectroscopy ion_exchange->uv_vis data_analysis Data Analysis and Isomer Identification conductivity->data_analysis chloride_analysis->data_analysis uv_vis->data_analysis

Caption: Synthesis, separation, and characterization workflow for chromium(III) chloride hydrate isomers.

Conclusion

The hydrates of chromium(III) chloride, particularly the hexahydrate isomers, provide a classic and instructive example of coordination isomerism. Their distinct physical and chemical properties, arising from the arrangement of ligands in the coordination sphere, necessitate careful synthesis and characterization for any application in research or drug development. The experimental protocols and comparative data presented in this guide offer a foundational resource for scientists working with these important chromium compounds. A thorough understanding of these isomers is paramount for ensuring the purity and desired reactivity of chromium-based materials in sensitive applications.

References

chromium (III) chloride anhydrous vs hexahydrate properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Properties of Anhydrous vs. Hexahydrate Chromium (III) Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium (III) chloride, also known as chromic chloride, is a significant compound in various chemical and pharmaceutical applications, serving as a catalyst and a precursor for dyes and other chromium compounds.[1][2] It exists primarily in two common forms: the anhydrous salt (CrCl₃) and the hexahydrate (CrCl₃·6H₂O). These forms, while chemically related, exhibit markedly different physical and chemical properties that dictate their handling, reactivity, and suitability for specific applications. This guide provides a detailed comparison of their core properties, synthesis protocols, and structural differences.

Core Physical and Chemical Properties

The distinct properties of anhydrous and hexahydrate chromium (III) chloride stem from the presence of coordinated and lattice water molecules in the hexahydrate form. The anhydrous version is a violet, flaky solid with a layered crystal structure, while the common hexahydrate is a dark green crystalline solid.[1][3]

Quantitative Data Summary

The fundamental properties of both forms are summarized for direct comparison in the table below.

PropertyAnhydrous Chromium (III) ChlorideHexahydrate Chromium (III) Chloride
Chemical Formula CrCl₃[1][3][4]CrCl₃·6H₂O[1][5]
Molecular Weight 158.36 g/mol [1][4]266.45 g/mol [1][3][5]
Appearance Violet/purple crystalline flakes[1][6][7][8]Dark green crystalline solid[1][3][5]
Melting Point 1,152 °C[1][3][4][7][9]83 °C[3][10]
Boiling Point 1,300 °C (decomposes)[4][7][9][11]N/A (decomposes)
Density 2.87 g/cm³ (at 25 °C)[1][4][7]1.760 g/cm³[1][3][10][11]
CAS Number 10025-73-7[1][2][4]10060-12-5[1][5][12]
Crystal Structure YCl₃ type, Monoclinic[1][4][8]Hexagonal[13]
Hygroscopicity Hygroscopic[4][14]Deliquescent[5]
Solubility Profile
SolventAnhydrous Chromium (III) ChlorideHexahydrate Chromium (III) Chloride
Water Very slightly soluble.[1][4][11] The rate of dissolution is extremely slow.[4] Solubility is significantly increased by the presence of catalytic amounts of Cr(II) ions or other reducing agents.[1][4][10][11]Readily soluble (585 g/L).[1][5][13]
Ethanol Insoluble[1] (some sources report solubility[4][14][15])Soluble[11]
Ether Insoluble[1][11]Insoluble[11]
Acetone Insoluble[1]Soluble[15]

Structural Chemistry and Isomerism

The differences in properties are directly linked to their structural arrangements at the molecular level.

Anhydrous CrCl₃ Structure

Anhydrous chromium (III) chloride adopts a layered YCl₃-type structure.[1][3] In this lattice, Cr³⁺ ions are octahedrally coordinated, forming layers that are weakly bonded to one another.[1][8] This weak interlayer bonding is responsible for the characteristic flaky, or micaceous, appearance of the crystals.[1]

Hexahydrate CrCl₃·6H₂O Isomerism

The hexahydrate form is notable for exhibiting hydration isomerism, where different isomers exist based on the distribution of water molecules and chloride ions between the inner coordination sphere of the chromium ion and the crystal lattice.[1] Three primary isomers are known:

  • [Cr(H₂O)₆]Cl₃ : A violet-colored complex.

  • [CrCl(H₂O)₅]Cl₂·H₂O : A pale green complex.

  • [CrCl₂(H₂O)₄]Cl·2H₂O : The most common, dark green complex.[1]

The equilibrium between these isomers in aqueous solution is a key aspect of its chemistry.

G cluster_isomers Hydration Isomers of CrCl₃·6H₂O node_violet [Cr(H₂O)₆]Cl₃ (Violet) node_pale_green [CrCl(H₂O)₅]Cl₂·H₂O (Pale Green) node_violet->node_pale_green H₂O / Cl⁻ Exchange node_pale_green->node_violet node_dark_green [CrCl₂(H₂O)₄]Cl·2H₂O (Dark Green - Common Form) node_pale_green->node_dark_green H₂O / Cl⁻ Exchange node_dark_green->node_pale_green

Figure 1: Hydration Isomerism in Chromium (III) Chloride Hexahydrate.

Reactivity and Chemical Transformations

The reactivity of the two forms differs significantly, primarily due to the inertness of the anhydrous form and the lability of the hydrated complexes.

  • Anhydrous CrCl₃ : Due to its stable polymeric structure, it is kinetically inert and dissolves very slowly in pure water.[8] Its dissolution and reaction require breaking the chloride bridges, which can be facilitated by a trace amount of a reducing agent (e.g., Zn in HCl) to generate Cr²⁺.[1] The Cr²⁺ ion rapidly undergoes substitution and facilitates the dissolution of the Cr³⁺ salt via an electron-transfer mechanism through a chloride bridge.[1]

  • Hexahydrate CrCl₃·6H₂O : Being readily soluble, the chromium ion is present in solution as aqua-chloro complexes. Ligand substitution reactions for these complexes are also slow, a characteristic of d³ Cr(III) complexes, but are significantly faster than the dissolution of the anhydrous form.[1]

G Anhydrous Anhydrous CrCl₃ (Violet Solid) Solution Aqueous [Cr(H₂O)ₓClᵧ] complexes Anhydrous->Solution Dissolution in H₂O (Requires Cr²⁺ catalyst) Hexahydrate CrCl₃·6H₂O (Green Solid) Hexahydrate->Anhydrous Dehydration (e.g., SOCl₂) Decomposition Oxides / Oxychlorides Hexahydrate->Decomposition Heating in Air Hexahydrate->Solution Dissolution in H₂O (Readily Soluble)

Figure 2: Relationship and Transformation Pathways.

Experimental Protocols

The preparation methods for each form are distinct and critical for obtaining the desired product with high purity.

Synthesis of Anhydrous Chromium (III) Chloride

The synthesis of anhydrous CrCl₃ requires the complete removal of coordinated water without forming oxides. Simple heating of the hexahydrate is ineffective and leads to decomposition.[6][8]

Method 1: Dehydration with Thionyl Chloride This is a common laboratory method for preparing the anhydrous salt from the hexahydrate.[6][8]

  • Principle: Thionyl chloride (SOCl₂) reacts with the coordinated water molecules to produce gaseous byproducts (SO₂ and HCl), which are easily removed.[1][8]

  • Reaction: CrCl₃·6H₂O(s) + 6 SOCl₂(l) → CrCl₃(s) + 6 SO₂(g) + 12 HCl(g)[1][8]

  • Procedure:

    • Place chromium (III) chloride hexahydrate in a round-bottom flask equipped with a reflux condenser.

    • Add an excess of thionyl chloride.

    • Gently reflux the mixture. The reaction can be slow, sometimes requiring several hours or even days for the color to change from green to violet.[6]

    • After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

    • The resulting violet solid is the anhydrous chromium (III) chloride. Handle under inert atmosphere due to its hygroscopic nature.

G start Start: CrCl₃·6H₂O (Green Solid) step1 Add excess Thionyl Chloride (SOCl₂) in a reaction flask. start->step1 step2 Reflux the mixture. Observe color change from green to violet. step1->step2 step3 Distill off excess SOCl₂ under vacuum. step2->step3 end Product: Anhydrous CrCl₃ (Violet Solid) (Store under inert gas) step3->end

Figure 3: Experimental Workflow for Anhydrous CrCl₃ Synthesis.

Method 2: High-Temperature Chlorination This industrial method involves the reaction of chromium oxide with carbon and chlorine gas.[11]

  • Principle: At high temperatures, carbon acts as a reducing agent while chlorine acts as the chlorinating agent.

  • Reaction: Cr₂O₃(s) + 3C(s) + 3Cl₂(g) → 2CrCl₃(s) + 3CO(g)[11]

  • Procedure: A mixture of chromium (III) oxide and carbon is heated in a tube furnace while a stream of dry chlorine gas is passed over it. The anhydrous CrCl₃ is formed as a sublimate in the cooler parts of the apparatus.

Synthesis of Chromium (III) Chloride Hexahydrate

The hexahydrate is typically prepared via aqueous acid-base or redox reactions.

  • Principle: A source of chromium (III) is dissolved in hydrochloric acid, and the resulting solution is concentrated to crystallize the hexahydrate salt.

  • Reaction (from Hydroxide): Cr(OH)₃(s) + 3HCl(aq) + 3H₂O(l) → CrCl₃·6H₂O(aq)[11]

  • Procedure:

    • Freshly precipitated chromium (III) hydroxide (B78521) is added in portions to concentrated hydrochloric acid with stirring.

    • The mixture is gently heated until all the hydroxide has dissolved to form a green solution.

    • The solution is filtered to remove any impurities.

    • The filtrate is concentrated by heating to induce crystallization.

    • The solution is then allowed to cool slowly, whereupon dark green crystals of CrCl₃·6H₂O will form.

    • The crystals are collected by filtration and washed with a small amount of cold water or ethanol.

Applications in Research and Development

  • Anhydrous CrCl₃ : Its primary use is in organometallic chemistry as a precursor for various chromium catalysts and complexes.[2][16] For example, it is used to prepare the useful THF adduct, CrCl₃(THF)₃.[4][10] Its insolubility makes it a poor choice for aqueous applications but ideal for syntheses in non-aqueous, coordinating solvents.

  • Hexahydrate CrCl₃·6H₂O : Due to its water solubility, it is widely used in chromium electroplating, as a mordant in the textile industry, in corrosion inhibitors, and as a nutritional supplement.[11][13] In drug development, trivalent chromium compounds are studied for their role in glucose and lipid metabolism.[2]

References

Crystal Structure of Anhydrous Chromium(III) Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous chromium(III) chloride (CrCl₃) is an inorganic compound with significant applications in various fields, including catalysis, organic synthesis, and materials science. Its utility is intrinsically linked to its crystal structure, which dictates its physical and chemical properties. This technical guide provides an in-depth analysis of the crystal structure of anhydrous CrCl₃, detailing its known polymorphs, crystallographic data, and experimental protocols for its synthesis and characterization.

Crystal Structure and Polymorphism

Anhydrous chromium(III) chloride is known to exist in at least three polymorphic forms, each with a distinct crystal structure. The most common and thermodynamically stable form at ambient conditions adopts a layered structure analogous to that of yttrium(III) chloride (YCl₃) or aluminum(III) chloride (AlCl₃). In this arrangement, the chromium(III) ions are octahedrally coordinated by six chloride ions. These CrCl₆ octahedra share edges to form two-dimensional sheets. The layers are held together by weak van der Waals forces, which explains the characteristic flaky, or micaceous, appearance of CrCl₃ crystals.[1]

The different polymorphs arise from variations in the stacking of these layers. The two most well-characterized polymorphs are a trigonal form with space group R-3 and a monoclinic form with space group C2/m. A third trigonal polymorph with space group P3₂12 has also been reported.

Crystallographic Data

The following table summarizes the key crystallographic data for the three known polymorphs of anhydrous CrCl₃.

Polymorph Trigonal (R-3) Trigonal (P3₂12) Monoclinic (C2/m)
Crystal System TrigonalTrigonalMonoclinic
Space Group R-3 (No. 148)P3₂12 (No. 153)C2/m (No. 12)
Lattice Parameters
a (Å)5.9596.0705.96
b (Å)5.9596.07010.32
c (Å)17.3219.6826.28
α (°)909090
β (°)9090108.4
γ (°)12012090
Unit Cell Volume (ų) 532.3655.8367.2
Formula Units (Z) 664
Atomic Coordinates
Cr(0, 0, 0)(0.3333, 0.6667, 0.5)(0, 0, 0)
Cl(0.345, 0.978, 0.083)(0.345, 0.978, 0.083)(0.25, 0.917, 0.25)

Experimental Protocols

Synthesis of Anhydrous Chromium(III) Chloride

The synthesis of high-purity, crystalline anhydrous CrCl₃ is crucial for accurate structural determination and for its application in various chemical reactions. Two common methods are detailed below.

Method 1: Dehydration of Hydrated Chromium(III) Chloride with Thionyl Chloride

This method involves the reaction of commercially available hydrated chromium(III) chloride (CrCl₃·6H₂O) with thionyl chloride (SOCl₂), which acts as a dehydrating and chlorinating agent.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), place 26.6 g (0.1 mol) of finely powdered hydrated chromium(III) chloride.

  • Under a fume hood, carefully add 60 mL (0.82 mol) of thionyl chloride to the flask.

  • Heat the mixture to reflux gently using a heating mantle for 4-6 hours. The color of the solid will change from green to violet.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Isolate the violet solid by filtration under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent rehydration.

  • Wash the product with anhydrous diethyl ether or dichloromethane (B109758) to remove any residual thionyl chloride and byproducts.

  • Dry the purified anhydrous CrCl₃ under vacuum.

Method 2: High-Temperature Synthesis from Chromium(III) Oxide

This method involves the high-temperature reaction of chromium(III) oxide (Cr₂O₃) with a chlorinating agent, typically carbon tetrachloride (CCl₄), in a tube furnace.

Procedure:

  • Place approximately 5 g of dry chromium(III) oxide in a porcelain boat and position it in the center of a quartz tube within a tube furnace.

  • Connect one end of the quartz tube to a source of inert gas (e.g., nitrogen or argon) that is bubbled through liquid carbon tetrachloride. The other end of the tube should be connected to a cold trap and then to a fume hood exhaust.

  • Flush the system with the inert gas for 15-20 minutes to remove air.

  • Heat the furnace to 650-700 °C.

  • Once the desired temperature is reached, pass a slow stream of the inert gas saturated with carbon tetrachloride vapor over the chromium(III) oxide.

  • Anhydrous CrCl₃ will form as violet, flaky crystals in the cooler part of the tube downstream from the boat.

  • After the reaction is complete (typically after 2-3 hours, or when all the green oxide has reacted), turn off the carbon tetrachloride flow and allow the furnace to cool to room temperature under a continuous flow of inert gas.

  • Carefully collect the crystalline product from the quartz tube under an inert atmosphere.

Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. Crystals can be grown by chemical vapor transport or sublimation of the synthesized anhydrous CrCl₃.

Generalized Protocol for Data Collection and Structure Refinement:

  • Crystal Selection and Mounting: A suitable single crystal of anhydrous CrCl₃ (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

  • Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected diffraction images are processed using specialized software (e.g., CrysAlisPro, SAINT) to integrate the reflection intensities and perform corrections for Lorentz and polarization effects, as well as absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods (e.g., using SHELXT) and refined by full-matrix least-squares on F² using software such as SHELXL. All atoms are typically refined anisotropically.

Visualizations

Layered Crystal Structure of Anhydrous CrCl₃

The following diagram illustrates the layered structure of anhydrous chromium(III) chloride. Each chromium atom is octahedrally coordinated to six chlorine atoms. These octahedra share edges to form 2D sheets.

G Cl1 Cl Cl2 Cl Cl3 Cl Cl4 Cl Cl5 Cl Cl6 Cl Cr2 Cr Cr2->Cl2 Cl7 Cl Cr2->Cl7 Cl8 Cl Cr2->Cl8 Cr3 Cr Cr3->Cl6 Cl9 Cl Cr3->Cl9 Cl10 Cl Cr3->Cl10 Cr1 Cr1 Cr1->Cl2 Cr1->Cl3 Cr1->Cl4 Cr1->Cl5 Cr1->Cl6

Caption: Edge-sharing CrCl₆ octahedra in a single layer of anhydrous CrCl₃.

Experimental Workflow: Synthesis and Crystallographic Analysis

The logical flow from synthesis to structural elucidation is depicted below.

G cluster_synthesis Synthesis cluster_crystal_growth Crystal Growth cluster_analysis Crystallographic Analysis Start Starting Material (CrCl₃·6H₂O or Cr₂O₃) Method1 Dehydration with SOCl₂ Start->Method1 Method2 High-Temperature Chlorination Start->Method2 Product Anhydrous CrCl₃ Powder Method1->Product Method2->Product Growth Sublimation or Chemical Vapor Transport Product->Growth Crystals Single Crystals of CrCl₃ Growth->Crystals DataCollection Single-Crystal X-ray Diffraction (Data Collection) Crystals->DataCollection StructureSolution Structure Solution and Refinement DataCollection->StructureSolution FinalStructure Crystal Structure Data (Lattice Parameters, Atomic Coordinates) StructureSolution->FinalStructure

Caption: Workflow for the synthesis and structural analysis of anhydrous CrCl₃.

References

The Solubility of Chromium Chloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of chromium (II) and chromium (III) chlorides in various organic solvents. The information is compiled for professionals in research, and drug development who utilize chromium compounds as catalysts, precursors in organic synthesis, or in other applications where solubility is a critical parameter. This document summarizes available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and illustrates key concepts and workflows.

Executive Summary

Chromium chlorides, existing primarily in the +2 and +3 oxidation states, exhibit markedly different solubility profiles that are highly dependent on the specific form of the salt (anhydrous vs. hydrated) and the nature of the solvent. Anhydrous chromium(III) chloride (CrCl₃) is kinetically inert and notoriously difficult to dissolve in many organic solvents due to its stable crystal lattice structure.[1] Its solubility is often facilitated by the presence of reducing agents that generate catalytic amounts of chromium(II) species. The hydrated form, chromium(III) chloride hexahydrate (CrCl₃·6H₂O), is generally more soluble in polar protic solvents. Chromium(II) chloride (CrCl₂) also shows limited solubility in most common organic solvents. This guide presents the available data and provides methodologies for researchers to determine solubility for their specific systems.

Solubility Data of Chromium Chlorides

The following tables summarize the available solubility data for different forms of chromium chloride. It is important to note that precise quantitative data for many solvent systems is not widely published, reflecting the challenging nature of these measurements, particularly for the anhydrous CrCl₃.

Anhydrous Chromium(III) Chloride (CrCl₃)

Anhydrous CrCl₃ is a violet, crystalline solid that is largely characterized by its poor solubility in the absence of coordinating ligands or reducing agents.[1]

SolventFormulaTemperature (°C)SolubilityNotes
MethanolCH₃OHAmbientInsoluble / Sparingly Soluble[2]
Ethanol (B145695)C₂H₅OHAmbientInsoluble[1]
Absolute EthanolC₂H₅OHAmbientInsoluble[2]
Acetone(CH₃)₂COAmbientInsoluble[1]
Diethyl Ether(C₂H₅)₂OAmbientSparingly Soluble / Insoluble[1][2]
AcetaldehydeCH₃CHOAmbientInsoluble[2]
Ethyl AcetateCH₃COOC₂H₅AmbientInsoluble[2]
HydrazineN₂H₄2013 g / 100 g[2]
Tetrahydrofuran (THF)C₄H₈OBoiling~2.8 g / 100 mLThis value reflects the formation of the CrCl₃(THF)₃ complex via Soxhlet extraction in the presence of Zinc dust as a catalyst. It is not a measure of simple dissolution.[3]
Chromium(III) Chloride Hexahydrate (CrCl₃·6H₂O)

The hexahydrated form is a dark green crystalline solid and is generally more soluble in polar solvents compared to its anhydrous counterpart.[1]

SolventFormulaTemperature (°C)SolubilityNotes
WaterH₂O2059 g / 100 mL[4] Provided as a baseline for comparison.
EthanolC₂H₅OHAmbientSoluble[2][5][6]
MethanolCH₃OHAmbientSlightly Soluble[6][7]
Acetone(CH₃)₂COAmbientSoluble / Slightly Soluble[6][8]
Diethyl Ether(C₂H₅)₂OAmbientInsoluble[2][5][6]
Anhydrous Chromium(II) Chloride (CrCl₂)

Chromium(II) chloride is a white/grey solid that is highly sensitive to oxidation. Its solubility in non-aqueous solvents is limited.

SolventFormulaTemperature (°C)SolubilityNotes
WaterH₂OAmbientSoluble[9]
Ethanol / AlcoholC₂H₅OHAmbientInsoluble[9]
Diethyl Ether(C₂H₅)₂OAmbientInsoluble[9]

Factors Influencing Solubility

Several key factors dictate the solubility of chromium chlorides:

  • Hydration: The presence of coordinated water molecules in CrCl₃·6H₂O significantly lowers the lattice energy compared to anhydrous CrCl₃, making it easier for solvent molecules to solvate the ions.

  • Solvent Polarity and Coordinating Ability: Polar protic solvents like ethanol can interact favorably with the chromium ions and chloride anions. Strongly coordinating solvents like THF can form stable complexes, such as [CrCl₃(THF)₃], effectively dissolving the salt through chemical reaction.[1][5]

  • Presence of Catalysts (Cr²⁺): The dissolution of anhydrous CrCl₃ is often kinetically hindered. The presence of a trace amount of a reducing agent (e.g., zinc) can generate Cr²⁺ ions in situ. These Cr²⁺ ions can exchange electrons with the Cr³⁺ at the solid's surface via a chloride bridge, disrupting the stable crystal lattice and facilitating rapid dissolution.[1]

Catalytic Dissolution Pathway

The mechanism by which Cr²⁺ catalyzes the dissolution of CrCl₃ is a critical concept for its use in synthesis.

G cluster_0 CrCl3_solid CrCl₃(s) (Insoluble, Violet) Bridge Formation of [Cr-Cl-Cr]⁴⁺ Bridge at Solid Surface CrCl3_solid->Bridge Surface Interaction CrCl2_cat Cr²⁺(aq/solv) (Trace Amount) CrCl2_cat->Bridge ET Electron Transfer Bridge->ET CrCl3_sol [CrCl₂(H₂O)₄]⁺ (Soluble, Green) ET->CrCl3_sol Lattice Disruption & Solvation

Catalytic dissolution of CrCl₃ by Cr²⁺.

Experimental Protocols for Solubility Determination

For solvent systems where data is unavailable, the following established methods can be used to quantitatively determine solubility.

Gravimetric Method

This is a fundamental and widely used method for determining the solubility of a solid in a solvent. It relies on the direct measurement of the mass of solute dissolved in a known mass or volume of a saturated solution.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the this compound salt to the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

    • Agitate the mixture at a constant, controlled temperature using a magnetic stirrer or shaker bath. For kinetically slow-dissolving salts like anhydrous CrCl₃, this equilibration step can take an extended period (24-72 hours) to ensure equilibrium is reached.[10]

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

    • Carefully separate the saturated liquid phase from the solid. This can be done by:

      • Filtration: Use a syringe filter (e.g., PTFE for organic solvents) to draw the supernatant.

      • Centrifugation: Centrifuge the sample to pellet the excess solid and then carefully decant or pipette the clear supernatant.

  • Quantification:

    • Accurately weigh a clean, dry, pre-weighed container (e.g., a glass vial or evaporating dish).

    • Transfer a precise volume or mass of the clear saturated filtrate into the container and record the new total mass.

    • Carefully evaporate the solvent under a stream of inert gas (like nitrogen) or in a vacuum oven at a temperature sufficient to remove the solvent without decomposing the salt.

    • Once all the solvent is removed and the dried salt remains, cool the container in a desiccator and weigh it again. Repeat the drying and weighing process until a constant mass is achieved.[11]

  • Calculation:

    • Mass of dissolved solute: (Mass of container + dry salt) - (Mass of empty container).

    • Mass of solvent: (Mass of container + filtrate) - (Mass of container + dry salt).

    • Solubility: Expressed as (mass of solute / mass of solvent) * 100 or other appropriate units (e.g., g/100 mL).

UV-Visible Spectrophotometry Method

This method is suitable for colored compounds like chromium chlorides and can be more rapid than the gravimetric method. It requires the creation of a calibration curve.

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the this compound salt in the desired solvent with a precisely known concentration. Note: This may be challenging for poorly soluble salts; a co-solvent might be needed for the stock, with dilutions made into the target solvent, or standards may need to be prepared in a fully solubilizing solvent if the spectral properties are comparable.

    • Create a series of standard solutions of decreasing concentration via serial dilution of the stock solution.

  • Generation of Calibration Curve:

    • Determine the wavelength of maximum absorbance (λ_max) for the this compound complex in the solvent by scanning the UV-Vis spectrum of one of the standard solutions.[12]

    • Measure the absorbance of each standard solution at the determined λ_max.

    • Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.[12]

  • Analysis of Saturated Solution:

    • Prepare a saturated solution and separate the liquid phase as described in the gravimetric method (Steps 4.1.1 and 4.1.2).

    • Dilute a known volume of the clear saturated filtrate with a known volume of the pure solvent to bring its absorbance into the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λ_max.

  • Calculation:

    • Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Multiply this concentration by the dilution factor to find the concentration of the original saturated solution, which represents the solubility.

Experimental Workflow and Logic

The following diagram illustrates a generalized workflow for determining the solubility of a this compound salt in an organic solvent.

G cluster_methods Quantification Method start Start: Select CrClx and Solvent prep Prepare Mixture (Excess CrClx in Solvent) start->prep equil Equilibrate at Constant T (e.g., 24-72h with stirring) prep->equil separate Separate Phases (Centrifuge / Filter) equil->separate grav Gravimetric Analysis separate->grav spec Spectroscopic Analysis separate->spec weigh Weigh Filtrate grav->weigh calib Create Calibration Curve spec->calib dilute Dilute Filtrate spec->dilute evap Evaporate Solvent weigh->evap weigh_final Weigh Dry Residue evap->weigh_final calc Calculate Solubility (g/100g or mol/L) weigh_final->calc measure Measure Absorbance dilute->measure measure->calc end End: Report Data calc->end

Workflow for solubility determination.

References

An In-Depth Technical Guide to the Lewis Acid Properties of Chromium (III) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium (III) chloride (CrCl₃), a compound known for its diverse applications in synthesis and materials science, exhibits significant Lewis acidic properties that are pivotal to its catalytic activity. As a "hard" Lewis acid, according to the Hard-Soft Acid-Base (HSAB) theory, the Cr³⁺ ion preferentially interacts with hard Lewis bases, such as oxygen- and nitrogen-containing functional groups. This interaction underpins its utility in a variety of organic transformations, including cycloadditions, carbon-carbon bond-forming reactions, and polymerizations. This technical guide provides a comprehensive overview of the Lewis acid properties of chromium (III) chloride, detailing its role in catalysis, presenting quantitative data from key reactions, outlining experimental protocols, and visualizing reaction mechanisms.

Lewis Acidity and Catalytic Applications

The Lewis acidity of chromium (III) chloride arises from the electron-deficient nature of the chromium (III) center, which can accept electron pairs from Lewis bases. This property is harnessed in several areas of organic synthesis and polymer chemistry.

Cycloaddition Reactions

Chromium (III) chloride and its complexes have been shown to catalyze various cycloaddition reactions. Of particular note is the hetero-Diels-Alder reaction. While specific examples using uncomplexed CrCl₃ are not extensively detailed in readily available literature, chromium (III)-salen complexes have been effectively employed as catalysts. For instance, in the hetero-Diels-Alder reaction of aldehydes with activated dienes, chromium (III) salen complexes have demonstrated good yields, ranging from 65-98%.

Carbon-Carbon Bond Formation

CrCl₃ is a versatile catalyst for the formation of carbon-carbon bonds. It has been utilized in Friedel-Crafts type reactions and Mukaiyama aldol (B89426) additions, although detailed protocols for the simple salt are often part of broader studies on more complex catalytic systems. A notable example is the intramolecular Friedel-Crafts cyclization of Morita-Baylis-Hillman adducts, where a chiral (salen)chromium(III)/BF₃·OEt₂ catalytic system provides a powerful tool for the synthesis of indene (B144670) derivatives with yields ranging from 58-85%[1].

Polymerization Reactions

In the field of polymer chemistry, chromium (III)-based catalysts, often activated by co-catalysts like modified methylaluminoxane (B55162) (MMAO), are employed for ethylene (B1197577) polymerization. These catalysts can exhibit moderate to high activities. For example, certain chromium(III) pincer complexes show activities of around 10⁵ g of polyethylene (B3416737) per mole of chromium per hour[2][3]. Single-site Cr(III) centers in metal-organic frameworks can achieve even higher turnover frequencies, on the order of 52,000 mol of ethylene per mole of Cr per hour[4].

Quantitative Data on CrCl₃ Catalyzed Reactions

To provide a clear comparison of the catalytic efficacy of chromium (III) chloride and its derivatives, the following tables summarize key quantitative data from representative reactions.

Table 1: Ethylene Polymerization Catalyzed by Cr(III) Complexes

Catalyst SystemCo-catalystTemperature (°C)Pressure (bar)Activity (g PE/(mol Cr·h))Turnover Frequency (mol Ethylene/(mol Cr·h))Polymer Mw ( kg/mol )PDIReference
LCrCl₃/MMAOMMAO80575.1 x 10⁶---
Cr(III)-MFU-4l/AlMe₃AlMe₃Room Temp.40-52,000-1.36[4]
[bis-(2-pentylsulphanyl-ethyl)-amine]CrCl₃/MAOMAO9023174,200 (g 1-C₆/g Cr·h)---[5]

Table 2: Intramolecular Friedel-Crafts Cyclization of Morita-Baylis-Hillman Adducts

SubstrateCatalyst SystemSolventTime (h)Yield (%)Reference
5a(R,R)-3a (15 mol %), BF₃·OEt₂ (2.5 mol %)Dichloromethane (B109758)1285[1]
5b(R,R)-3a (15 mol %), BF₃·OEt₂ (2.5 mol %)Dichloromethane1282[1]
5c(R,R)-3a (15 mol %), BF₃·OEt₂ (2.5 mol %)Dichloromethane1278[1]
5d(R,R)-3a (15 mol %), BF₃·OEt₂ (2.5 mol %)Dichloromethane1275[1]
5e(R,R)-3a (15 mol %), BF₃·OEt₂ (2.5 mol %)Dichloromethane1272[1]
5f(R,R)-3a (15 mol %), BF₃·OEt₂ (2.5 mol %)Dichloromethane1268[1]
5g(R,R)-3a (15 mol %), BF₃·OEt₂ (2.5 mol %)Dichloromethane1265[1]
5h(R,R)-3a (15 mol %), BF₃·OEt₂ (2.5 mol %)Dichloromethane1262[1]
5i(R,R)-3a (15 mol %), BF₃·OEt₂ (2.5 mol %)Dichloromethane1258[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic reactions. Below are protocols for the synthesis of a key chromium (III) precursor and a representative catalytic reaction.

Synthesis of Tris(terpyridine)chromium(III) Complex from Anhydrous CrCl₃

This three-step synthesis provides a well-defined chromium(III) complex for catalytic studies[2].

  • Synthesis of {Cr(tpy)Cl₃}: Anhydrous CrCl₃ is reacted with one equivalent of terpyridine (tpy) in a suitable solvent to yield the {Cr(tpy)Cl₃} complex.

  • Anion Exchange: The chloride counter anions are exchanged for trifluoromethanesulfonate (B1224126) (CF₃SO₃⁻) by reacting {Cr(tpy)Cl₃} with a triflate salt, yielding {Cr(tpy)(CF₃SO₃)₃}.

  • Synthesis of {Cr(tpy)₂}³⁺: The final complex is obtained by reacting {Cr(tpy)(CF₃SO₃)₃} with a second equivalent of terpyridine.

Intramolecular Friedel-Crafts Cyclization of a Morita-Baylis-Hillman Adduct[1]

This procedure details the cyclization of an electron-deficient Morita-Baylis-Hillman adduct to form a 2-substituted-1H-indene.

  • Reaction Setup: The Morita-Baylis-Hillman adduct (1 mmol) and the chiral chromium(salen)(III) complex (15 mol %) are dissolved in dichloromethane (10 mL) in a flame-dried 50 mL round-bottom flask.

  • Catalyst Addition: Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.5 mol %) is added dropwise to the reaction mixture over 10-15 minutes using a dry syringe.

  • Reaction Monitoring: The reaction mixture is stirred for 12 hours at room temperature and monitored by thin-layer chromatography.

  • Workup: The reaction is quenched with sodium bicarbonate solution (20 mL). The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous magnesium sulfate (B86663) and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to afford the desired indene derivative.

Mandatory Visualizations

Logical Relationship: Lewis Acid Catalysis by CrCl₃

The following diagram illustrates the general principle of Lewis acid catalysis by chromium (III) chloride, where it activates a substrate for nucleophilic attack.

Lewis_Acid_Catalysis CrCl3 CrCl₃ (Lewis Acid) Activated_Complex [Substrate-CrCl₃] Complex CrCl3->Activated_Complex Coordination Substrate Substrate (e.g., Carbonyl) Substrate->Activated_Complex Product Product Activated_Complex->Product Nucleophile Nucleophile Nucleophile->Activated_Complex Attack Catalyst_Regen CrCl₃ (Regenerated) Product->Catalyst_Regen

General scheme of CrCl₃ Lewis acid catalysis.
Experimental Workflow: Intramolecular Friedel-Crafts Cyclization

This diagram outlines the key steps in the experimental procedure for the chromium(III)-catalyzed intramolecular Friedel-Crafts cyclization.

Friedel_Crafts_Workflow start Start dissolve Dissolve MBH Adduct and Cr(salen) Complex in CH₂Cl₂ start->dissolve add_bf3 Add BF₃·OEt₂ dropwise dissolve->add_bf3 stir Stir for 12h at RT add_bf3->stir quench Quench with NaHCO₃ solution stir->quench extract Extract with CH₂Cl₂ quench->extract dry Dry organic layers (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End (Indene Product) purify->end

Workflow for Friedel-Crafts cyclization.
Signaling Pathway: Proposed Mechanism for Ethylene Polymerization

This diagram illustrates a simplified, proposed mechanistic pathway for ethylene polymerization catalyzed by a chromium (III) center, initiated by a co-catalyst.

Ethylene_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cr(III)_precatalyst Cr(III) Precatalyst Active_Cr_species Active Cr-Alkyl Species Cr(III)_precatalyst->Active_Cr_species Co-catalyst Co-catalyst (e.g., MAO) Co-catalyst->Active_Cr_species Ethylene_Coordination Ethylene Coordination Active_Cr_species->Ethylene_Coordination Insertion Migratory Insertion Ethylene_Coordination->Insertion Growing_Chain Growing Polymer Chain Insertion->Growing_Chain Growing_Chain->Ethylene_Coordination n C₂H₄ Beta_Hydride_Elimination β-Hydride Elimination Growing_Chain->Beta_Hydride_Elimination Polymer_Product Polyethylene Beta_Hydride_Elimination->Polymer_Product Cr_Hydride Cr-Hydride Species Beta_Hydride_Elimination->Cr_Hydride Cr_Hydride->Active_Cr_species Re-initiation

Simplified mechanism of ethylene polymerization.

Conclusion

Chromium (III) chloride is a readily available and versatile Lewis acid catalyst with applications spanning from fundamental organic synthesis to industrial-scale polymerization. Its effectiveness stems from the ability of the Cr³⁺ ion to coordinate with and activate a variety of functional groups. While often employed in the form of more complex coordination compounds to enhance selectivity and activity, the fundamental Lewis acidic nature of the chromium (III) center remains the driving force for its catalytic prowess. Further research into the applications of simple, anhydrous CrCl₃ as a catalyst in a broader range of organic transformations could unveil more direct and cost-effective synthetic methodologies. The data and protocols presented in this guide offer a solid foundation for researchers and professionals seeking to harness the catalytic potential of this important transition metal compound.

References

A Technical Chronicle: The History and Discovery of Chromium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history and discovery of chromium chloride, from the initial isolation of the chromium element to the elucidation of the complex isomerism of its hydrated chlorides. It details the seminal experimental work of early chemists, presenting their methodologies and findings in a modern context. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering a thorough understanding of the foundational chemistry of this compound, a compound with continuing relevance in catalysis, organic synthesis, and potentially, in biological systems.

The Dawn of a Colorful Element: The Discovery of Chromium

The story of this compound begins with the discovery of its constituent element, chromium. In 1797, the French chemist Louis Nicolas Vauquelin, while investigating a vibrant red lead ore from Siberia known as crocoite (PbCrO₄), isolated a new metallic element.[1][2] Intrigued by the array of colors exhibited by its compounds, he named it "chromium" from the Greek word "chrōma," meaning color.[1]

Vauquelin's initial experiments involved boiling powdered crocoite with potassium carbonate. This process precipitated the lead as lead carbonate, leaving a soluble, yellow salt of chromic acid in the solution.[2] Subsequent reduction of the chromium oxide derived from this solution with charcoal in a furnace yielded the elemental metal.[1] During his investigations, Vauquelin would have invariably produced chromium chlorides, though their isolation and characterization would come later. For instance, his treatment of crocoite with hydrochloric acid to precipitate the lead as lead chloride would have left chromium ions in a chloride-rich solution.[1][3]

The Pioneering Synthesis of Chromium(II) and Chromium(III) Chlorides

The deliberate synthesis and characterization of specific chromium chlorides were pioneered in the mid-19th century, most notably by the French chemist Eugène-Melchior Péligot.

Péligot's Synthesis of Chromium(II) Chloride (CrCl₂)

In a landmark paper published in the Annales de Chimie et de Physique in 1845, building on his initial note in 1844, Péligot described the first synthesis of the lower chloride of chromium, chromium(II) chloride (CrCl₂), which he termed "protochlorure de chrome." His method involved the reduction of anhydrous chromium(III) chloride (CrCl₃) by passing a stream of dry hydrogen gas over the heated violet salt.

Experimental Protocol: Péligot's Synthesis of Chromium(II) Chloride (1845)

Objective: To prepare chromium(II) chloride by the reduction of chromium(III) chloride with hydrogen gas.

Reactants:

  • Anhydrous chromium(III) chloride (violet crystals)

  • Dry hydrogen gas

Apparatus:

  • A porcelain or glass tube resistant to high temperatures.

  • A furnace for heating the tube.

  • A hydrogen gas generation apparatus (e.g., Kipp's apparatus) with a drying train (using sulfuric acid or calcium chloride).

Methodology:

  • A sample of anhydrous chromium(III) chloride was placed in the center of the porcelain tube.

  • The tube was placed in a furnace and gently heated to a red heat.

  • A slow, steady stream of dry hydrogen gas was passed through the tube.

  • The reaction was allowed to proceed until the violet color of the chromium(III) chloride was completely replaced by the white, silky appearance of chromium(II) chloride.

  • The apparatus was allowed to cool completely under the hydrogen atmosphere before the product was collected.

Observations:

  • The violet, flaky crystals of CrCl₃ transformed into white, crystalline CrCl₂.

  • Péligot noted the remarkable properties of this new chloride, including its powerful reducing action and its ability to dissolve in water to form a blue solution that rapidly turns green upon exposure to air due to oxidation.

Early Preparations of Anhydrous Chromium(III) Chloride (CrCl₃)

The violet, anhydrous chromium(III) chloride used by Péligot was itself a subject of early chemical investigation. One of the first documented methods for its preparation involved the direct chlorination of chromium metal at high temperatures. Another early method, which became more common due to the greater availability of chromium oxide, was the reaction of chromic oxide (Cr₂O₃) with a stream of chlorine gas passed over a heated mixture of the oxide and carbon.

Experimental Protocol: Historical Synthesis of Anhydrous Chromium(III) Chloride

Objective: To prepare anhydrous chromium(III) chloride from chromium(III) oxide.

Reactants:

  • Chromium(III) oxide (Cr₂O₃)

  • Carbon tetrachloride (CCl₄) vapor

  • Inert gas (e.g., carbon dioxide or nitrogen)

Apparatus:

  • A combustion tube (e.g., porcelain or silica).

  • A tube furnace capable of reaching at least 450°C.

  • A flask for vaporizing carbon tetrachloride with a means of bubbling an inert gas through it.

Methodology:

  • Chromium(III) oxide was placed in the center of the combustion tube, which was then situated in the tube furnace.

  • An inert gas was passed through liquid carbon tetrachloride, which was gently warmed (e.g., in a water bath at 50°C) to carry its vapor into the combustion tube.

  • The furnace was heated to approximately 450°C.

  • The reaction was allowed to proceed for several hours until the green chromium(III) oxide was consumed.

  • The volatile chromium(III) chloride product sublimed and was collected as violet, flaky crystals in a cooler part of the tube.

  • The apparatus was cooled to room temperature under the inert gas stream before collecting the product.

Reaction: Cr₂O₃(s) + 3CCl₄(g) → 2CrCl₃(s) + 3COCl₂(g)

Caution: This reaction produces highly toxic phosgene (B1210022) gas (COCl₂) as a byproduct and must be performed in a well-ventilated fume hood with appropriate safety precautions.

The Advent of Coordination Chemistry: Unraveling the Isomers of Hydrated Chromium(III) Chloride

The late 19th and early 20th centuries witnessed a revolution in chemical thinking with the advent of coordination theory, pioneered by Alfred Werner. Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) played a pivotal role in the development of these ideas due to its existence in several isomeric forms, each with distinct colors and chemical properties. Werner's work elegantly explained these differences based on the arrangement of ligands within the coordination sphere of the chromium ion.

The three most prominent isomers of CrCl₃·6H₂O are:

  • [Cr(H₂O)₆]Cl₃: Hexaaquachromium(III) chloride (violet)

  • [Cr(H₂O)₅Cl]Cl₂·H₂O: Pentaaquachlorochromium(III) chloride monohydrate (light green)

  • [Cr(H₂O)₄Cl₂]Cl·2H₂O: Tetraaquadichlorochromium(III) chloride dihydrate (dark green)

Werner and his contemporaries used techniques such as molar conductivity measurements and precipitation reactions with silver nitrate (B79036) to deduce the structures of these isomers.

Differentiating the Isomers

Molar Conductivity: The molar conductivity of a solution of an ionic compound is proportional to the number of ions it produces upon dissolution. By measuring the molar conductivity of solutions of the different isomers of CrCl₃·6H₂O, early chemists could infer the number of free chloride ions outside the coordination sphere.

Precipitation with Silver Nitrate: The addition of an excess of silver nitrate solution to a solution of a this compound hydrate (B1144303) will precipitate the free chloride ions (those outside the coordination sphere) as silver chloride (AgCl). By quantitatively measuring the amount of AgCl precipitated per mole of the complex, the number of ionic chlorides could be determined.

Isomer FormulaColorMoles of AgCl Precipitated per Mole of ComplexRelative Molar Conductivity
[Cr(H₂O)₆]Cl₃Violet3High
[Cr(H₂O)₅Cl]Cl₂·H₂OLight Green2Medium
[Cr(H₂O)₄Cl₂]Cl·2H₂ODark Green1Low
[Cr(H₂O)₃Cl₃]·3H₂OGreen0Very Low (Non-electrolyte)

Table 1: Properties of the Hydrate Isomers of Chromium(III) Chloride

Spectroscopic Characterization

With the development of spectroscopic techniques in the 20th century, the structures of these isomers were further confirmed. UV-Vis spectroscopy, in particular, is sensitive to the ligand environment around the central metal ion. Each isomer exhibits a distinct absorption spectrum due to the different ligand field splitting energies caused by the varying number of water and chloride ligands in the coordination sphere. Generally, replacing a water ligand with a chloride ligand causes a shift in the absorption maxima to longer wavelengths (a red shift). For instance, the violet [Cr(H₂O)₆]³⁺ ion has absorption maxima at approximately 400 nm and 580 nm.[4]

Modern Synthetic and Analytical Methodologies

The synthesis of chromium chlorides has evolved significantly, with modern methods offering greater control, efficiency, and safety.

Anhydrous Chromium(III) Chloride

A common laboratory-scale synthesis of anhydrous CrCl₃ involves the dehydration of the hexahydrate using thionyl chloride (SOCl₂).[3] This method avoids the high temperatures and hazardous byproducts of older methods.

Experimental Workflow: Dehydration of CrCl₃·6H₂O using Thionyl Chloride

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation A Place CrCl₃·6H₂O in a round-bottom flask B Add excess thionyl chloride (SOCl₂) A->B Reactant addition C Fit with a reflux condenser and drying tube B->C D Gently reflux the mixture (e.g., on a water bath) C->D Heating E Continue reflux until HCl evolution ceases D->E ~6 hours F Distill off excess SOCl₂ E->F Workup G Dry the solid under vacuum F->G H Collect the violet anhydrous CrCl₃ G->H

Caption: Workflow for the synthesis of anhydrous CrCl₃.

Chromium(II) Chloride

Modern syntheses of CrCl₂ often involve the reduction of CrCl₃ with a reducing agent such as zinc metal in an acidic aqueous solution or lithium aluminum hydride in an organic solvent.

Role in Drug Development and Biological Systems

While chromium(VI) compounds are known for their toxicity and carcinogenicity, chromium(III) is an essential trace element in humans, playing a role in glucose and lipid metabolism. It is thought to potentiate the action of insulin (B600854) by interacting with the insulin receptor and downstream signaling molecules. A proposed mechanism involves a low-molecular-weight chromium-binding substance (LMWCr), also known as chromodulin.

Signaling Pathway: Proposed Role of Chromium in Insulin Signaling

G cluster_cell Cell IR Insulin Receptor ApoLMWCr Apo-LMWCr (inactive) IR->ApoLMWCr Activates receptor, triggers Cr³⁺ influx GLUT4 GLUT4 Vesicle IR->GLUT4 Signal cascade LMWCr Holo-LMWCr (active) LMWCr->IR Binds and potentiates kinase activity Membrane Cell Membrane GLUT4->Membrane Translocation Glucose Glucose Glucose->Membrane Uptake Insulin Insulin Insulin->IR Binds Cr3plus Cr³⁺ Cr3plus->ApoLMWCr Binds to

Caption: A simplified model of chromium's role in insulin signaling.

This proposed pathway highlights the potential for chromium compounds, including this compound as a source of Cr³⁺, to be investigated for their therapeutic effects in conditions related to insulin resistance.

Conclusion

The history of this compound is a microcosm of the evolution of modern chemistry. From its incidental formation during the discovery of chromium to its central role in the development of coordination theory, this seemingly simple compound has been a source of profound chemical insight. The foundational work of chemists like Vauquelin, Péligot, and Werner has paved the way for the modern applications of this compound in synthesis and catalysis. As our understanding of the biological roles of chromium continues to grow, the story of this compound is far from over, with new chapters in drug development and biochemistry waiting to be written.

References

Spectroscopic Analysis of Chromium Chloride Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chromium(III) chloride (CrCl₃) and its hydrates are fundamental compounds in various fields, including catalysis, organic synthesis, and as precursors for pigments. The coordination chemistry of chromium(III) in aqueous solutions is particularly complex due to the formation of various aqua and chloro complexes. Spectroscopic analysis, primarily UV-Visible (UV-Vis) spectrophotometry, is an essential tool for characterizing these species, understanding their equilibrium dynamics, and quantifying their presence. This technical guide provides an in-depth overview of the spectroscopic analysis of chromium chloride solutions, detailing the underlying theory, experimental protocols, and data interpretation for researchers, scientists, and professionals in drug development.

Core Principles: Coordination Chemistry and Crystal Field Theory

The spectroscopic properties of chromium(III) solutions are governed by its electronic structure as a d³ metal ion. In solution, Cr(III) typically forms six-coordinate, octahedral complexes.[1] According to Crystal Field Theory, the electrostatic field of the ligands (water and chloride ions) splits the five degenerate d-orbitals into two energy levels: a lower-energy t₂g set and a higher-energy e_g set. The energy difference between these levels is denoted as Δo (or 10 Dq).[2]

The absorption of light in the UV-Visible region promotes electrons from the t₂g level to the e_g level, resulting in characteristic absorption bands. For Cr(III) in an octahedral field, two spin-allowed transitions are typically observed, corresponding to the ⁴A₂g → ⁴T₂g and ⁴A₂g → ⁴T₁g transitions.[3] The energy of the lowest wavelength peak provides a good approximation of the crystal field splitting parameter, Δo.[3]

Speciation and Equilibria in Solution

When chromium(III) chloride hexahydrate (CrCl₃·6H₂O) is dissolved in water, a dynamic equilibrium is established between various aqua and chloro complexes. The initial species in the common green hydrate (B1144303) is the trans-[CrCl₂(H₂O)₄]⁺ cation.[2] Over time, chloride ligands are slowly replaced by water molecules, leading to the formation of species such as [CrCl(H₂O)₅]²⁺ and eventually the fully aquated ion, [Cr(H₂O)₆]³⁺.[4][5] The distribution of these species is highly dependent on factors like chloride concentration, pH, and time, with equilibrium taking as long as 30 days to be established at room temperature.[4]

The substitution of water ligands with chloride ions alters the ligand field strength, causing a predictable shift in the absorption spectra. As chloride is lower in the spectrochemical series than water, this substitution results in a smaller Δo value and a red shift (a shift to longer wavelengths) of the absorption maxima.[3][6] Every substitution of a water molecule by a chloride ion in the coordination sphere can shift the lower wavelength band by approximately 20-25 nm.[6]

G Equilibria of Cr(III) Aqua-Chloro Complexes node_A [Cr(H₂O)₆]³⁺ (Hexaaqua) node_B [CrCl(H₂O)₅]²⁺ (Monochloro) node_A->node_B + Cl⁻ - H₂O node_B->node_A + H₂O - Cl⁻ node_C [CrCl₂(H₂O)₄]⁺ (Dichloro) node_B->node_C + Cl⁻ - H₂O node_C->node_B + H₂O - Cl⁻ node_D [CrCl₃(H₂O)₂]⁰ (Trichloro) node_C->node_D + Cl⁻ - H₂O node_D->node_C + H₂O - Cl⁻ G Workflow for UV-Vis Spectroscopic Analysis start Start prep Prepare CrCl₃ Solution (Protocol 1) start->prep equilibrate Age Solution for Equilibration (e.g., 30 days) prep->equilibrate instrument Instrument Setup (Baseline Correction) equilibrate->instrument measure Measure Absorbance Spectrum (e.g., 350-750 nm) instrument->measure analyze Data Analysis (Identify λmax) measure->analyze end End analyze->end

References

A Technical Guide to Chromium Chloride as a Precursor for Organometallic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the pivotal role of chromium(II) and chromium(III) chlorides as versatile precursors in the synthesis of a diverse array of organometallic compounds. From foundational sandwich complexes to reactive intermediates for carbon-carbon bond formation, chromium chlorides are indispensable starting materials in both academic research and industrial applications.

Introduction to Chromium Chloride Precursors

Chromium(III) chloride (CrCl₃) and chromium(II) chloride (CrCl₂) are the most common starting points for accessing organochromium chemistry. Anhydrous CrCl₃ is a violet solid that is notoriously insoluble and kinetically inert.[1] To overcome this, it is typically converted into a more reactive, solvent-coordinated complex, most commonly the tetrahydrofuran (B95107) adduct, CrCl₃(THF)₃. This purple, crystalline solid is soluble in organic solvents and serves as a key entry point for the synthesis of many chromium complexes.[1][2]

Chromium(II) chloride is a powerful reducing agent and a precursor for nucleophilic organochromium reagents.[3] It is often prepared in situ from the more stable CrCl₃ by reduction with reagents like lithium aluminum hydride or zinc.[3][4] The reactivity and utility of these precursors open the door to several major classes of organometallic compounds.

Synthesis of the CrCl₃(THF)₃ Precursor

The conversion of commercially available chromium(III) chloride hexahydrate (CrCl₃·6H₂O) to the anhydrous THF complex is a critical first step for many synthetic procedures. The water ligands must be removed and replaced by a more labile solvent like THF.

A common method for preparing the anhydrous THF complex involves dehydration of the hexahydrate using trimethylsilyl (B98337) chloride ((CH₃)₃SiCl) or thionyl chloride (SOCl₂).[1][4]

  • Dehydration: In an inert atmosphere glovebox or using Schlenk line techniques, chromium(III) chloride hexahydrate (CrCl₃·6H₂O) is suspended in tetrahydrofuran (THF).

  • Reagent Addition: An excess of trimethylsilyl chloride is added slowly to the suspension. The reaction is typically stirred at room temperature or gently heated. The reaction is: CrCl₃·6H₂O + 12 (CH₃)₃SiCl → CrCl₃(THF)₃ + 6 ((CH₃)₃Si)₂O + 12 HCl.[4]

  • Isolation: The resulting purple precipitate of CrCl₃(THF)₃ is isolated by filtration, washed with fresh THF or a non-coordinating solvent like pentane (B18724) to remove soluble byproducts, and dried under vacuum.

  • Storage: The product is highly moisture-sensitive and must be stored under a dry, inert atmosphere.[5]

G cluster_prep Preparation under Inert Atmosphere cluster_iso Isolation start CrCl3·6H2O (Dark Green Crystals) suspend Suspend in THF start->suspend add_reagent Add (CH3)3SiCl suspend->add_reagent stir Stir at Room Temp. add_reagent->stir precipitate Formation of Purple Precipitate [CrCl3(THF)3] stir->precipitate filter Filter Precipitate precipitate->filter wash Wash with THF/Pentane filter->wash dry Dry under Vacuum wash->dry product Final Product: CrCl3(THF)3 dry->product

Synthesis of Arene Sandwich Complexes

The discovery of bis(benzene)chromium by Ernst Otto Fischer in 1956 was a landmark in organometallic chemistry, establishing the "sandwich" structure for chromium.[6] These compounds are typically synthesized via a reductive Friedel-Crafts reaction.

The synthesis involves the reduction of chromium(III) chloride in the presence of benzene (B151609), using aluminum powder as the reducing agent and aluminum chloride as a Lewis acid catalyst.[6][7] The reaction first produces the cationic yellow bis(benzene)chromium(I) complex, which is then reduced to the neutral, brown-black crystalline bis(benzene)chromium(0) (B72933).[7][8]

Reactant 1Reactant 2Reducing AgentCatalystSolventProductTypical Yield
CrCl₃BenzeneAl powderAlCl₃Benzene[(C₆H₆)₂Cr][AlCl₄]High
[(C₆H₆)₂Cr]⁺Na₂S₂O₄--H₂O/OH⁻(C₆H₆)₂Cr~50-70% (from cation)
  • Reaction Setup: Anhydrous chromium(III) chloride, aluminum powder, and anhydrous aluminum chloride are placed in a reaction flask under an inert atmosphere.

  • Solvent Addition: Dry benzene is added to the flask. The mixture is stirred vigorously and heated (reflux) for several hours.

  • Cation Formation: The reaction produces a yellow salt, bis(benzene)chromium(I) tetra-chloroaluminate, [Cr(C₆H₆)₂][AlCl₄].[7]

  • Hydrolysis: After cooling, the reaction mixture is carefully hydrolyzed by adding it to ice water.

  • Reduction: The aqueous layer containing the [Cr(C₆H₆)₂]⁺ cation is separated. A reducing agent, such as sodium dithionite (B78146) (Na₂S₂O₄) in an alkaline solution, is added.[7]

  • Isolation: The neutral bis(benzene)chromium(0) precipitates as a dark solid. It is then filtered, washed with water, and dried. Sublimation can be used for further purification.

// Reactants CrCl3 [label="CrCl3", fillcolor="#FFFFFF"]; Al [label="Al Powder", fillcolor="#FFFFFF"]; AlCl3 [label="AlCl3", fillcolor="#FFFFFF"]; Benzene [label="Benzene", fillcolor="#FFFFFF"];

// Steps mix [label="Mix & Reflux in Benzene", shape=ellipse, fillcolor="#FBBC05"]; hydrolysis [label="Hydrolyze with Ice Water", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reduction [label="Reduce with Na2S2O4/OH-", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; isolate [label="Filter, Wash, Dry", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Products cation [label="[Cr(C6H6)2]+[AlCl4]-\n(Yellow Salt)", shape=box3d, fillcolor="#F1F3F4"]; product [label="(C6H6)2Cr\n(Dark Solid)", shape=box3d, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections {CrCl3, Al, AlCl3, Benzene} -> mix; mix -> cation; cation -> hydrolysis; hydrolysis -> reduction; reduction -> isolate; isolate -> product; } .dot Caption: Synthesis of bis(benzene)chromium via reductive Friedel-Crafts.

Synthesis of Chromium Carbonyl Complexes

Chromium hexacarbonyl, Cr(CO)₆, is a volatile, air-stable, crystalline solid that serves as a precursor for a vast range of chromium carbonyl derivatives. It is typically prepared by the reductive carbonylation of CrCl₃ under high pressure.

The synthesis involves the reaction of anhydrous CrCl₃ with carbon monoxide at high pressure and elevated temperature. A reducing agent is required to reduce the Cr(III) to Cr(0).

Cr SourceReducing AgentCatalyst/SolventCO PressureTemperatureProductTypical Yield
CrCl₃Phenylmagnesium BromideDiethyl Ether1 atmRoom TempCr(CO)₆Low
CrCl₃AluminumBenzene / AlCl₃>100 atm~140-150 °CCr(CO)₆>70%

Reference for high-pressure synthesis.[9]

  • Autoclave Setup: Anhydrous CrCl₃, a reducing agent (e.g., aluminum powder), and a solvent (e.g., benzene with catalytic AlCl₃) are loaded into a high-pressure autoclave under an inert atmosphere.[9]

  • Carbonylation: The autoclave is sealed and pressurized with carbon monoxide to a high pressure (e.g., 100-200 atm).

  • Heating: The mixture is heated to approximately 140-150 °C and stirred for several hours. The reaction is: CrCl₃ + Al + 6CO → Cr(CO)₆ + AlCl₃.[9]

  • Isolation: After cooling and venting the excess CO, the reaction mixture is processed. Cr(CO)₆ is volatile and can be readily separated from the non-volatile residues by sublimation under vacuum.

// Reactants reactants [label="CrCl3 + Reducing Agent\n(e.g., Al) in Solvent", shape=cylinder, fillcolor="#FFFFFF"];

// Steps autoclave [label="Load into\nAutoclave", shape=ellipse, fillcolor="#F1F3F4"]; pressurize [label="Pressurize with CO\n(>100 atm)", shape=ellipse, fillcolor="#FBBC05"]; heat [label="Heat & Stir\n(~150 °C)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; isolate [label="Cool, Vent &\nSublime", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Product product [label="Cr(CO)6\n(Crystalline Solid)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections reactants -> autoclave -> pressurize -> heat -> isolate -> product; } .dot Caption: Reductive carbonylation of CrCl₃ to form Cr(CO)₆.

Chromium Reagents for C-C Bond Formation: The Nozaki-Hiyama-Kishi Reaction

Perhaps the most significant application of chromium chlorides in modern organic synthesis is in the Nozaki-Hiyama-Kishi (NHK) reaction. This reaction involves the chromium(II)-mediated coupling of an organic halide (vinyl, aryl, or allyl) with an aldehyde to form an alcohol.[10] It is renowned for its high chemoselectivity, tolerating a wide variety of functional groups that are incompatible with more reactive organometallics like Grignard reagents.[10]

The reaction was originally stoichiometric in chromium, but the discovery that nickel salts act as a co-catalyst dramatically improved its scope and reliability.[10] More recent developments have enabled versions that are catalytic in chromium.[11]

Organic HalideAldehydeCr(II) SourceNi CatalystSolventProduct TypeTypical Yield
Vinyl IodideBenzaldehydeCrCl₂NiCl₂ (cat.)DMF/DMSOAllylic Alcohol70-95%
Aryl BromideHeptanalCrCl₂NiCl₂ (cat.)DMFSecondary Alcohol60-90%
Allyl ChlorideCyclohexanoneCrCl₂None neededTHFHomoallylic Alcohol80-95%
  • Reagent Preparation: In an oven-dried flask under an inert atmosphere, anhydrous chromium(II) chloride (typically 2-4 equivalents) and a catalytic amount of nickel(II) chloride (1-5 mol%) are placed.[12]

  • Solvent Addition: Anhydrous, degassed solvent (e.g., DMF or DMSO) is added, and the suspension is stirred.

  • Substrate Addition: A solution of the organic halide (1 equivalent) and the aldehyde (1-1.2 equivalents) in the same solvent is added to the CrCl₂/NiCl₂ suspension.

  • Reaction: The reaction is stirred at room temperature for several hours until completion (monitored by TLC or LCMS).

  • Workup: The reaction is quenched by the addition of water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the desired alcohol.[12]

// Nodes Ni0 [label="Ni(0)", fillcolor="#FBBC05", fontcolor="#202124"]; NiII_RX [label="R-Ni(II)-X", fillcolor="#FBBC05", fontcolor="#202124"]; CrIII_R [label="R-Cr(III)-X", fillcolor="#34A853", fontcolor="#FFFFFF"]; CrII [label="Cr(II)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CrIII_X [label="Cr(III)-X", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aldehyde [label="R'CHO", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product_Cr [label="Product-Cr(III) Alkoxide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_H [label="Product Alcohol", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges CrII -> Ni0 [label=" 2e- reduction"]; Ni0 -> NiII_RX [label=" R-X\n(Oxidative Addition)"]; NiII_RX -> CrIII_R [label=" Transmetalation\n(Cr(II) or Cr(III))"]; CrIII_R -> Product_Cr [label=" + R'CHO\n(Nucleophilic Add'n)"]; NiII_RX -> Ni0 [label=" Cr(II) regenerates Ni(0)", style=dashed, constraint=false]; Product_Cr -> Product_H [label=" Aqueous\nWorkup"];

// Invisible nodes for cycle structure node [style=invis, width=0, height=0, label=""]; c1; c2; Ni0 -> c1 [style=invis]; c1 -> NiII_RX [style=invis]; NiII_RX -> c2 [style=invis]; c2 -> Ni0 [style=invis];

// Labels CrII -> CrIII_X [label=" Oxidation"]; } .dot Caption: The catalytic cycle of the Ni/Cr-mediated NHK reaction.

Relevance to Drug Development

While organochromium compounds themselves are not prevalent as therapeutic agents, the synthetic transformations they enable are of high value to drug development professionals. The construction of complex carbon skeletons is a central challenge in medicinal chemistry, and methods like the Nozaki-Hiyama-Kishi reaction provide a powerful tool for this purpose.

  • Complex Molecule Synthesis: The NHK reaction has been employed in the total synthesis of numerous complex natural products with potent biological activity, including palytoxin.[10]

  • Functional Group Tolerance: The high chemoselectivity of chromium-based reagents allows for the coupling of highly functionalized fragments, which is essential when building intricate drug candidates without the need for extensive protecting group strategies.[10]

  • Catalysis: The development of catalytic organochromium reactions aligns with the principles of green chemistry, reducing toxic metal waste and improving the efficiency of synthetic routes—a key consideration in pharmaceutical manufacturing.[11][13]

The broader field of organometallic chemistry is an active area of drug discovery, with compounds being investigated for antimicrobial, antimalarial, and anticancer properties.[14][15] The synthetic power derived from this compound precursors is therefore an indirect but vital contributor to the advancement of these research frontiers.

Conclusion

Chromium chlorides, in both their +2 and +3 oxidation states, are foundational precursors for a remarkable breadth of organometallic chemistry. The development of soluble and reactive adducts like CrCl₃(THF)₃ has made the synthesis of stable compounds such as bis(benzene)chromium and chromium hexacarbonyl routine. Furthermore, the in situ generation of highly reactive organochromium(III) reagents from chromium(II) chloride has cemented their role as indispensable tools in modern organic synthesis, empowering the construction of complex molecules relevant to materials science, catalysis, and drug discovery. The continued evolution of catalytic systems based on these versatile precursors promises to further enhance their utility and sustainability.

References

An In-depth Technical Guide to the Chemical Reactivity of Chromium(II) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromium(II) chloride (CrCl₂), a powerful reducing agent, has carved a significant niche in modern organic synthesis. Its remarkable chemoselectivity and ability to mediate a variety of carbon-carbon bond-forming reactions have made it an indispensable tool for the construction of complex molecular architectures, particularly in the context of natural product synthesis and drug development. This technical guide provides a comprehensive overview of the chemical reactivity of chromium(II) chloride, with a focus on its practical applications for researchers and scientists. The document details its synthesis, key reactive properties with supporting quantitative data, and in-depth experimental protocols for seminal reactions. Furthermore, it includes visualizations of key reaction mechanisms to facilitate a deeper understanding of the underlying chemical transformations.

Introduction

Chromium(II) chloride, also known as chromous chloride, is a white, crystalline, and highly hygroscopic solid in its anhydrous form.[1] In aqueous solutions, it forms a characteristic bright blue color.[1] Its utility in organic synthesis stems primarily from its potent reducing ability and the unique reactivity of the organochromium species generated in situ. The Cr(III)/Cr(II) redox couple has a standard reduction potential of -0.41 V, highlighting its capacity to reduce a variety of organic functional groups.[2] This guide will delve into the fundamental aspects of chromium(II) chloride's reactivity, providing the necessary technical details for its effective application in a laboratory setting.

Physicochemical and Reactive Properties

A thorough understanding of the properties of chromium(II) chloride is crucial for its handling and successful application in chemical reactions.

Physical Properties
PropertyValueReference
Molar Mass122.90 g/mol [1]
AppearanceWhite to grey/green powder (anhydrous)[1]
Melting Point824 °C[1]
Boiling Point1,302 °C[1]
SolubilitySoluble in water, insoluble in alcohol and ether[1]
Magnetic Susceptibility (χ)+7230 x 10⁻⁶ cm³/mol[1][3]
Redox Potential

The reducing power of chromium(II) is central to its chemical reactivity. The standard redox potential for the Cr(III)/Cr(II) couple is a key quantitative measure of this property.

Redox CoupleStandard Potential (E°)ConditionsReference
Cr³⁺ + e⁻ ⇌ Cr²⁺-0.41 Vvs. SHE[2]
Cr³⁺/Cr²⁺-0.41 Vvs. SHE, in acidic solution[4]

The redox potential can be influenced by the solvent and the presence of ligands. For instance, in molten MgCl₂-KCl-NaCl mixtures, the redox potential of the Cr(II)/Cr couple has been studied at various temperatures and concentrations.[5]

Synthesis of Anhydrous Chromium(II) Chloride

The anhydrous form of chromium(II) chloride is essential for many of its applications in organic synthesis, as the presence of water can lead to unwanted side reactions.

Laboratory Scale Synthesis from Chromium(III) Chloride

Anhydrous chromium(II) chloride can be prepared in the laboratory by the reduction of anhydrous chromium(III) chloride.

Experimental Protocol:

Materials:

  • Anhydrous chromium(III) chloride (CrCl₃)

  • Zinc dust (Zn)

  • Hydrochloric acid (HCl), concentrated

  • Anhydrous diethyl ether

  • Inert gas (Argon or Nitrogen)

Procedure:

  • A two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flushed with an inert gas.

  • Anhydrous chromium(III) chloride is added to the flask.

  • A small amount of zinc dust and a few drops of concentrated hydrochloric acid are added to initiate the reaction.[2]

  • The mixture is heated under a constant stream of inert gas. The progress of the reduction is indicated by a color change from the violet or green of Cr(III) to the blue of Cr(II).

  • Once the reduction is complete, the excess zinc is allowed to settle, and the resulting blue solution of chromium(II) chloride can be used directly or the solvent can be carefully removed under vacuum to yield the anhydrous solid.

Note: An alternative method involves the reduction of CrCl₃ with lithium aluminum hydride (LiAlH₄).[2] Another reported method for preparing anhydrous CrCl₃, a precursor for CrCl₂, involves the reaction of hydrated chromium(III) chloride with thionyl chloride.[6]

Key Reactions and Applications in Organic Synthesis

Chromium(II) chloride is a versatile reagent that mediates a range of important synthetic transformations.

The Nozaki-Hiyama-Kishi (NHK) Reaction

The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful and highly chemoselective method for the formation of carbon-carbon bonds. It involves the coupling of an organic halide (vinyl, aryl, or allyl) with an aldehyde in the presence of a chromium(II) salt, typically with a catalytic amount of a nickel(II) salt.[7][8] A key advantage of the NHK reaction is its high tolerance for a wide variety of functional groups, including ketones, esters, and amides, which often remain untouched during the reaction.[9]

Experimental Protocol for a Typical Nozaki-Hiyama-Kishi Reaction: [8]

Materials:

  • Chromium(II) chloride (CrCl₂)

  • Nickel(II) chloride (NiCl₂) (catalytic amount)

  • Aldehyde

  • Organic halide (e.g., vinyl bromide)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Water

  • Diethyl ether (Et₂O)

  • Brine

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a glovebox, add chromium(II) chloride (8.0 eq) and nickel(II) chloride (0.1 eq) to an oven-dried flask.

  • Remove the flask from the glovebox and place it under an inert atmosphere (e.g., nitrogen).

  • Add degassed DMF (53.0 mL) to the stirring mixture at room temperature.

  • After 10 minutes, add a solution of the aldehyde (10.8 mmol, 1.0 eq) and the vinyl bromide (2.0 eq) in degassed DMF (53.0 mL).

  • Heat the reaction mixture to 50 °C and stir for 1 hour.

  • Cool the mixture to room temperature, quench with water, and dilute with diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired alcohol. In a specific example, this procedure afforded the corresponding alcohol in 63% yield.[8]

Substrate Scope and Yields:

The NHK reaction is applicable to a wide range of substrates. The following table provides a summary of representative examples.

AldehydeOrganic HalideProductYield (%)Reference
BenzaldehydeIodobenzeneDiphenylmethanol81[10]
OctanalAllyl bromide1-Undecen-4-ol89[10]
Methyl 4-formylbenzoateAllyl bromideMethyl 4-(1-hydroxybut-3-en-1-yl)benzoate78[10]
3-Phenylpropanal(E)-1-Iodo-1-dodecene(E)-1-Phenyl-5-pentadecen-3-ol85[11]
Cyclohexanecarboxaldehyde1-Bromo-4-tert-butylbenzene(4-tert-Butylphenyl)(cyclohexyl)methanol72[11]

Catalytic Cycle of the Nozaki-Hiyama-Kishi Reaction:

The catalytic cycle of the NHK reaction involves the reduction of Ni(II) to Ni(0) by Cr(II), oxidative addition of the organic halide to Ni(0), transmetalation with a Cr(III) species, and subsequent nucleophilic addition to the aldehyde.[7]

NHK_Catalytic_Cycle NiII Ni(II)Cl₂ Ni0 Ni(0) NiII->Ni0 Reduction R_Ni_X R-Ni(II)-X Ni0->R_Ni_X Oxidative Addition CrII 2 Cr(II)Cl₂ CrIII_Cl 2 Cr(III)Cl₃ R_X R-X R_Ni_X->NiII Regeneration R_Cr_X R-Cr(III)-X R_Ni_X->R_Cr_X Transmetalation CrIII_species Cr(III) species Product_complex [R-CH(O-Cr(III))-R'] R_Cr_X->Product_complex Nucleophilic Addition Aldehyde R'CHO Product Alcohol Product Product_complex->Product Hydrolysis Workup H₂O Workup Takai_Olefination CrCl2 4 CrCl₂ diCr_species [X₂CH-Cr₂Cl₄] CrCl2->diCr_species Haloform CHX₃ Adduct β-oxy-chromium intermediate diCr_species->Adduct Nucleophilic Addition Aldehyde RCHO Alkene E-Alkenyl Halide Adduct->Alkene Syn-Elimination CrIII_byproduct 4 Cr(III) species

References

The Inert Sphere: A Technical Guide to the Kinetic Stability of Chromium(III) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the remarkable kinetic inertness of chromium(III) complexes. For professionals in fields ranging from fundamental inorganic chemistry to pharmacology and drug development, a thorough understanding of this property is crucial. The slow ligand exchange rates of Cr(III) complexes are not merely a chemical curiosity but a defining characteristic that underpins their utility in catalysis, the design of stable materials, and, increasingly, the development of novel therapeutics.

This document will delve into the theoretical foundations of Cr(III) inertness, present quantitative kinetic data, outline experimental methodologies for studying these systems, and explore the implications of this kinetic stability in biological contexts and drug design.

The Theoretical Core of Inertness: Ligand Field Theory

The kinetic inertness of octahedral chromium(III) complexes is a direct consequence of its d-electron configuration and the principles of Ligand Field Theory (LFT). Chromium(III) is a d³ ion, meaning it has three electrons in its d-orbitals.

In an octahedral ligand field, the five degenerate d-orbitals split into two energy levels: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg* set (dx²-y², dz²). The energy separation between these levels is denoted as Δo (or 10Dq). For a d³ ion like Cr(III), the three d-electrons occupy the three t₂g orbitals individually with parallel spins, as dictated by Hund's rule.

Crystal Field Stabilization Energy (CFSE)

The arrangement of electrons in the t₂g orbitals results in a significant energetic stabilization known as the Crystal Field Stabilization Energy (CFSE). The CFSE for a d³ octahedral complex is calculated as:

CFSE = (3 × -0.4Δo) = -1.2Δo

This represents a substantial stabilization of the ground state of the complex.[1] Any ligand substitution reaction, whether proceeding through a dissociative or associative mechanism, will involve a transition state with a different geometry (e.g., square pyramidal or pentagonal bipyramidal). This geometric change alters the d-orbital splitting pattern and invariably leads to a loss of a significant portion of this CFSE. This loss of stabilization energy in the transition state contributes to a high activation energy (Ea) for the reaction, thus making the ligand substitution process kinetically slow.[2]

Crystal Field Activation Energy (CFAE)

The difference in CFSE between the ground state octahedral complex and its transition state is termed the Crystal Field Activation Energy (CFAE). For a d³ system, the CFAE is significantly positive for both dissociative and associative pathways, indicating a large energy barrier to ligand substitution and explaining the observed inertness.[2]

Mechanisms of Ligand Substitution in Cr(III) Complexes

Ligand substitution reactions in octahedral complexes can proceed through several mechanisms. The two primary pathways are the dissociative (D) and associative (A) mechanisms, though for Cr(III), an interchange mechanism is most relevant.

  • Dissociative (D) Mechanism: The reaction proceeds in two steps, with the initial rate-determining step being the cleavage of the bond to the leaving group, forming a five-coordinate intermediate.

  • Associative (A) Mechanism: The reaction involves the initial formation of a bond with the incoming ligand, creating a seven-coordinate intermediate.

  • Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs. There is no distinct intermediate. The interchange mechanism is further classified as:

    • Dissociative Interchange (Id): Bond breaking is more significant than bond making in the transition state. The influence of the incoming ligand on the reaction rate is minimal.

    • Associative Interchange (Ia): Bond making is more important, and the reaction rate is sensitive to the nature of the incoming ligand.

Experimental evidence, including the small dependence of reaction rates on the nature of the entering nucleophile for many reactions, strongly suggests that Cr(III) complexes primarily undergo ligand substitution via a dissociative interchange (Id) mechanism .[3][4] The high charge density of the Cr³⁺ ion disfavors the increase in coordination number required for a purely associative pathway.

G General Ligand Substitution Mechanisms cluster_D Dissociative (D) Pathway cluster_A Associative (A) Pathway cluster_I Interchange (I) Pathway (Concerted) D_start [Cr(L)5X]n+ D_ts1 Transition State (X leaving) D_start->D_ts1 Slow (RDS) D_inter Intermediate [Cr(L)5]n+ + X D_ts1->D_inter D_ts2 Transition State (Y attacking) D_inter->D_ts2 Fast, +Y D_end [Cr(L)5Y]n+ D_ts2->D_end A_start [Cr(L)5X]n+ A_ts1 Transition State (Y attacking) A_start->A_ts1 Slow (RDS), +Y A_inter Intermediate [Cr(L)5XY]n+ A_ts1->A_inter A_ts2 Transition State (X leaving) A_inter->A_ts2 Fast A_end [Cr(L)5Y]n+ A_ts2->A_end I_start [Cr(L)5X]n+ I_ts Transition State [Y---Cr(L)5---X]n+ (Id: Cr-X bond stretch significant) (Ia: Y-Cr bond formation significant) I_start->I_ts +Y I_end [Cr(L)5Y]n+ I_ts->I_end

Caption: Comparison of Dissociative, Associative, and Interchange ligand substitution pathways.

Quantitative Data on Ligand Exchange Rates

The inertness of Cr(III) complexes is quantified by their slow ligand exchange rate constants. The table below summarizes key kinetic data for the substitution reactions of some representative chromium(III) complexes.

ReactionEntering Ligand (Y)k (s⁻¹) at 25°CΔH‡ (kJ/mol)ΔS‡ (J/K·mol)
Water Exchange
[Cr(H₂O)₆]³⁺ + H₂¹⁷O → [Cr(H₂O)₅(H₂¹⁷O)]³⁺ + H₂OH₂O2.4 x 10⁻⁶109+11
Anation Reactions
[Cr(H₂O)₆]³⁺ + Cl⁻ → [Cr(H₂O)₅Cl]²⁺ + H₂OCl⁻2.9 x 10⁻⁸ (M⁻¹s⁻¹)124+38
[Cr(H₂O)₆]³⁺ + Br⁻ → [Cr(H₂O)₅Br]²⁺ + H₂OBr⁻1.0 x 10⁻⁸ (M⁻¹s⁻¹)126+38
[Cr(H₂O)₆]³⁺ + NCS⁻ → [Cr(H₂O)₅(NCS)]²⁺ + H₂ONCS⁻5.0 x 10⁻⁸ (M⁻¹s⁻¹)108-1
[Cr(NH₃)₅(H₂O)]³⁺ + H₃PO₃ → [Cr(NH₃)₅(H₂PO₃)]²⁺ + H₂O + H⁺H₃PO₃1.7 x 10⁻⁴ (M⁻¹s⁻¹) *79.9-51
Hydrolysis/Aquation
[Cr(NH₃)₅Cl]²⁺ + H₂O → [Cr(NH₃)₅(H₂O)]³⁺ + Cl⁻H₂O7.5 x 10⁻⁷98.3-42

*Data at 60°C. All other data at 25°C. Data compiled from multiple sources.[2][3]

Experimental Protocols for Kinetic Studies

Investigating the kinetics of ligand substitution in inert Cr(III) complexes requires careful experimental design due to the slow reaction rates.

Synthesis of a Representative Complex: Hexaamminechromium(III) nitrate

A common precursor for kinetic studies is --INVALID-LINK--₃.

Materials:

Procedure:

  • A solution of anhydrous CrCl₃ in a minimal amount of water is prepared in a flask equipped with a dry ice/acetone condenser.

  • Zinc powder is added as a catalyst.

  • Liquid ammonia is carefully condensed into the flask.

  • The mixture is stirred for several hours, during which the color changes, indicating the formation of the hexaammine complex.

  • After the reaction, the excess ammonia is allowed to evaporate.

  • The crude product is dissolved in hot water containing a small amount of ammonium nitrate.

  • The solution is filtered to remove the catalyst and any unreacted starting material.

  • The product is precipitated by the addition of concentrated nitric acid, filtered, washed with ethanol, and dried.

Kinetic Measurement using UV-Vis Spectrophotometry

This protocol outlines the study of an anation reaction, for example, the reaction of [Cr(H₂O)₆]³⁺ with thiocyanate (B1210189) (NCS⁻).

Instrumentation:

  • Thermostatted UV-Vis Spectrophotometer

  • pH meter

  • Constant temperature water bath

Procedure:

  • Solution Preparation: Prepare stock solutions of Cr(ClO₄)₃ (a source of [Cr(H₂O)₆]³⁺) and NaSCN of known concentrations. The use of perchlorate (B79767) as the counter-ion is common as it is a very poor ligand and does not interfere with the reaction.

  • Reaction Initiation: Thermostat the reactant solutions to the desired temperature (e.g., 25°C). To initiate the reaction, mix known volumes of the Cr(III) and NCS⁻ solutions directly in a cuvette. To ensure pseudo-first-order conditions, the concentration of NCS⁻ should be at least 10-fold greater than the Cr(III) concentration.

  • Data Acquisition: Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance over time at a wavelength where the product complex ([Cr(H₂O)₅(NCS)]²⁺) has a significant absorbance maximum (around 275 nm), distinct from the reactants.

  • Data Analysis: The observed pseudo-first-order rate constant (k_obs) is determined from the slope of a plot of -ln(A∞ - At) versus time, where At is the absorbance at time t, and A∞ is the absorbance after the reaction has gone to completion.

  • Determination of the Second-Order Rate Constant: Repeat the experiment at several different concentrations of the excess ligand (NCS⁻). The second-order rate constant (k) is then determined from the slope of a plot of k_obs versus [NCS⁻].

G Workflow for a UV-Vis Spectrophotometric Kinetic Study cluster_prep Preparation cluster_run Reaction & Measurement cluster_analysis Data Analysis prep_cr Prepare Cr(III) Stock Solution (e.g., Cr(ClO4)3) thermostat Thermostat Solutions to desired Temperature prep_cr->thermostat prep_ligand Prepare Ligand Stock Solution (e.g., NaSCN, [Ligand] >> [Cr]) prep_ligand->thermostat mix Mix Reactants in Cuvette (Initiate Reaction) thermostat->mix spectro Place Cuvette in Spectrophotometer Monitor Absorbance vs. Time at λmax mix->spectro plot1 Plot -ln(A∞ - At) vs. Time spectro->plot1 calc_kobs Calculate k_obs (from slope) plot1->calc_kobs repeat Repeat for multiple [Ligand] calc_kobs->repeat plot2 Plot k_obs vs. [Ligand] repeat->plot2 calc_k Determine Second-Order Rate Constant, k (from slope) plot2->calc_k

Caption: A typical experimental workflow for studying the kinetics of a Cr(III) complex reaction.

Implications for Drug Development

The kinetic inertness of Cr(III) is a double-edged sword in a biological context. While it contributes to the low acute toxicity of many Cr(III) salts, it also presents challenges for bioavailability and therapeutic action. However, this very property can be ingeniously exploited in the design of targeted drug delivery systems.

Chromium as a Bioactive Agent

Chromium(III) is recognized as a trace element that plays a role in glucose and lipid metabolism, primarily by potentiating the action of insulin (B600854).[5] The proposed mechanism involves the binding of Cr(III) to a low-molecular-weight chromium-binding substance (LMWCr), also known as chromodulin. The resulting holo-chromodulin can then bind to and activate the insulin receptor kinase, amplifying insulin signaling.[5]

G Proposed Chromodulin Mechanism for Insulin Signal Amplification cluster_cell Inside Cell Insulin Insulin Receptor Insulin Receptor Insulin->Receptor Binds Kinase_Activation Tyrosine Kinase Activation Receptor->Kinase_Activation Transferrin Transferrin-Cr(III) Cr_release Cr(III) Release (pH drop in endosome) Transferrin->Cr_release Endocytosis Cell Cell Membrane ApoLMWCr Apochromodulin (Inactive) HoloLMWCr Holo-chromodulin (Active) ApoLMWCr->HoloLMWCr + 4 Cr(III) Cr_release->HoloLMWCr HoloLMWCr->Kinase_Activation Binds & Amplifies Signaling Glucose Uptake & Metabolism Kinase_Activation->Signaling

Caption: The chromodulin hypothesis for the biological action of Cr(III).

Cr(III) Complexes as Prodrugs

A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body. The kinetic inertness of Cr(III) makes it an excellent candidate for the metal center in prodrug design. A therapeutic ligand can be coordinated to the Cr(III) center, rendering it inactive. The slow ligand exchange under normal physiological conditions prevents premature release of the drug.

Activation can be triggered by a change in the local environment, such as the reductive conditions found inside tumor cells. Certain intracellular reducing agents, like glutathione (B108866) (GSH), can reduce Cr(III) to Cr(II). Cr(II) is a d⁴ ion and is extremely labile (kinetically non-inert) due to the presence of an electron in the antibonding eg* orbital.[2] This rapid reduction to the labile Cr(II) state would trigger the release of the active ligand precisely at the target site.

G Redox-Activated Prodrug Strategy for Cr(III) Complexes cluster_cell Intracellular Environment Prodrug [Cr(III)(L)n(Drug)] Kinetically INERT (Inactive Prodrug) TargetCell Target Cell (e.g., Tumor Cell) Prodrug->TargetCell Systemic Circulation Reducer Reducing Agent (e.g., Glutathione) ReducedComplex [Cr(II)(L)n(Drug)] Kinetically LABILE Reducer->ReducedComplex Reduction Cr(III) → Cr(II) ActiveDrug Active Drug ReducedComplex->ActiveDrug Rapid Ligand Dissociation Effect Therapeutic Effect ActiveDrug->Effect

References

The Pivotal Role of Chromium Chloride in the Dawn of Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The study of chromium chloride complexes in the late 19th and early 20th centuries was instrumental in the development of modern coordination chemistry. This technical guide delves into the core experiments and theoretical debates that cemented our understanding of the structure and bonding of metal complexes. Through a detailed examination of the work of Alfred Werner and his contemporaries, we explore how the distinct properties of chromium(III) chloride's hydrate (B1144303) and ammine isomers provided irrefutable evidence for the foundational principles of coordination theory. This paper presents quantitative data from seminal studies, detailed experimental protocols for the synthesis and analysis of key chromium complexes, and logical diagrams to illustrate the progression of scientific thought that revolutionized inorganic chemistry.

Introduction: A Challenge to Existing Theories

Prior to the groundbreaking work of Alfred Werner, the nature of bonding in metal-ammonia and metal-hydrate salts was a significant puzzle. The prevailing "chain theory," championed by chemists like Sophus Mads Jørgensen, attempted to explain the constitution of these compounds using principles derived from organic chemistry, suggesting that ammonia (B1221849) molecules could link together in chains.[1] However, this theory struggled to account for the diverse range of observed chemical and physical properties.

Chromium(III) chloride, with its ability to form a series of stable, colored, and structurally distinct isomers, became a key battleground for competing theories. The differing reactivity of the chloride ions in these complexes, their molar conductivities in solution, and the sheer existence of multiple isomers with the same empirical formula provided the critical evidence needed to dismantle the chain theory and establish a new paradigm.

Werner's Revolutionary Postulates: Primary and Secondary Valency

At the heart of Werner's coordination theory, proposed in 1893, were the concepts of primary and secondary valency.[2][3]

  • Primary Valency (Hauptvalenz): This corresponds to the oxidation state of the central metal ion and is satisfied by anions. These bonds are ionizable.

  • Secondary Valency (Nebenvalenz): This refers to the coordination number of the central metal ion, which is a fixed number for a given metal in a specific oxidation state. It is satisfied by either neutral molecules or anions and these bonds are non-ionizable and spatially directed.

This conceptual leap allowed for a clear distinction between ions that were directly bonded to the metal center (within the coordination sphere) and those that acted as counter-ions (outside the coordination sphere).

Werner_Valency Metal_Ion Central Metal Ion (e.g., Cr³⁺) Ligands Ligands (Neutral molecules or anions) Metal_Ion->Ligands Secondary Valency (Coordination Number) Coord_Sphere Coordination Sphere (Non-ionizable) Counter_Ions Counter-Ions (Ionizable) Coord_Sphere->Counter_Ions Primary Valency (Oxidation State)

Caption: Diagram illustrating Werner's concepts of primary and secondary valency.

Quantitative Evidence from Chromium(III) Chloride Isomers

The various isomers of chromium(III) chloride provided a rich source of quantitative data that strongly supported Werner's theory. The key experiments involved precipitation reactions with silver nitrate (B79036) to determine the number of "free" chloride ions and molar conductivity measurements to ascertain the total number of ions in solution.

Hydrate Isomers of CrCl₃·6H₂O

Chromium(III) chloride hexahydrate was found to exist in three distinct forms, each with a different color and, more importantly, different chemical properties. These "hydrate isomers" could be isolated due to the slow kinetics of ligand exchange around the chromium(III) center.[3]

Table 1: Properties of Chromium(III) Chloride Hydrate Isomers

Isomer Formula (Werner's Formulation)ColorMoles of AgCl Precipitated per Mole of ComplexTotal Ions in Solution
[Cr(H₂O)₆]Cl₃Violet34
[Cr(H₂O)₅Cl]Cl₂·H₂OLight Green23
[Cr(H₂O)₄Cl₂]Cl·2H₂ODark Green12
Ammine Isomers of CrCl₃

Analogous to the hydrate isomers, a series of ammine complexes of chromium(III) chloride were synthesized and studied. The systematic replacement of ammonia ligands with chloride ions within the coordination sphere led to a predictable decrease in the number of free chloride ions and the molar conductivity of their solutions. While extensive quantitative data from Werner's era on the chromium ammine series is less commonly cited than for the cobalt analogues, the principles are identical. The following table is representative of the expected results based on Werner's theory.

Table 2: Predicted Properties of Chromium(III) Chloride Ammine Complexes

Complex Formula (Werner's Formulation)Number of Free Cl⁻ IonsTotal Ions in SolutionPredicted Molar Conductivity (Ω⁻¹cm²mol⁻¹)
[Cr(NH₃)₆]Cl₃34High (~400)
[Cr(NH₃)₅Cl]Cl₂23Medium (~250)
[Cr(NH₃)₄Cl₂]Cl12Low (~100)
[Cr(NH₃)₃Cl₃]00Non-electrolyte (~0)

The direct correlation between the number of ions outside the coordination sphere and the molar conductivity provided compelling evidence for the existence of a stable inner coordination sphere.[4]

Experimental Protocols

The ability to synthesize and isolate the different isomers of this compound was crucial for the validation of Werner's theory. The following protocols are based on historical methods.

Synthesis of the Hydrate Isomers of Chromium(III) Chloride

Hydrate_Synthesis_Workflow start Start with Commercial [Cr(H₂O)₄Cl₂]Cl·2H₂O (Dark Green) step1 Dissolve in water and reflux for 10 min start->step1 step2 Cool in ice and saturate with HCl gas step1->step2 step3 Pour into ice-cold ether saturated with HCl step2->step3 product1 Isolate Light Green Crystals [Cr(H₂O)₅Cl]Cl₂·H₂O step3->product1 step4 Prepare solution of KCr(SO₄)₂·12H₂O in conc. HCl step5 Cool in ice and saturate with HCl gas step4->step5 product2 Isolate Violet Crystals [Cr(H₂O)₆]Cl₃ step5->product2 Werner_Jorgensen_Debate cluster_Jorgensen Jørgensen's Chain Theory cluster_Werner Werner's Coordination Theory Observation Observation: CrCl₃·nH₂O and CrCl₃·nNH₃ exist as multiple, stable isomers with different properties. J_Hypothesis Hypothesis: Ammonia/water molecules form chains. Chloride ions have different lability depending on their position in the chain. Observation->J_Hypothesis W_Hypothesis Hypothesis: Fixed coordination number (6 for Cr³⁺). Primary (ionizable) and Secondary (non-ionizable) valencies. Octahedral geometry. Observation->W_Hypothesis J_Prediction Prediction: Fails to predict the correct number of isomers and ionizable chlorides for all compounds in a series. J_Hypothesis->J_Prediction J_Conclusion Conclusion: Inconsistent with experimental data, particularly for non-electrolyte complexes. J_Prediction->J_Conclusion W_Conclusion Conclusion: Consistent with all experimental observations. Provides a unified framework. W_Prediction Prediction: Correctly predicts the number of ions in solution (conductivity, AgCl precipitation) and the existence of geometric (cis/trans) isomers. W_Hypothesis->W_Prediction W_Prediction->W_Conclusion

References

Theoretical Insights into Chromium-Chloride Bonding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical bonding in chromium chloride species (CrCl, CrCl₂, and CrCl₃) based on theoretical calculations. It is designed to serve as a comprehensive resource for researchers in chemistry, material science, and pharmacology, offering detailed quantitative data, experimental protocols for computational methods, and visual representations of key concepts.

Introduction to this compound Bonding

Chromium, a first-row transition metal, exhibits a versatile chemistry, forming a range of compounds with varying oxidation states and complex electronic structures. Its chlorides, from the diatomic CrCl to the more common CrCl₃, are fundamental species whose bonding characteristics are crucial for understanding their reactivity, spectroscopic properties, and potential applications. The presence of d-electrons in chromium often leads to multireference character in its compounds, making their theoretical description a challenging task that requires sophisticated quantum chemical methods. This guide delves into the application of high-level computational techniques to elucidate the nature of the Cr-Cl bond.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data obtained from various theoretical methods for CrCl, CrCl₂, and CrCl₃, alongside available experimental values for comparison.

Table 1: Spectroscopic Constants and Bond Properties of CrCl

ParameterTheoretical MethodCalculated ValueExperimental Value
Bond Length (rₑ) in Å MRCIData not found2.194[1]
DFT (B3LYP)2.193[1]
Dissociation Energy (D₀) in kcal/mol Theoretical data not found87.7 ± 2.1[2]
Vibrational Frequency (ωₑ) in cm⁻¹ MRCIData not found400 (estimated)[3]

Table 2: Molecular Geometry and Properties of CrCl₂

ParameterTheoretical MethodCalculated ValueExperimental Value
Cr-Cl Bond Length (r) in Å DFT (B3LYP)2.194[1]~2.20 (gas phase)[1]
CCSD(T)2.194[1]
Cl-Cr-Cl Bond Angle (θ) in degrees DFT (B3LYP)144.3[1]149(10) (gas phase)[4]
CCSD(T)144.3[1]
Vibrational Frequencies (cm⁻¹) DFT (PW91)ν₁ (sym. stretch): 278, ν₂ (bend): 65, ν₃ (asym. stretch): 445[1]Data not found
Dissociation Energy (CrCl₂ → CrCl + Cl) in kcal/mol DFT (PW91)~104[1]Data not found

Table 3: Molecular Geometry and Properties of Gaseous CrCl₃

ParameterTheoretical MethodCalculated ValueExperimental Value
Cr-Cl Bond Length (r) in Å DFT (GGA)2.35 (monolayer)[5]2.35 (solid state)[5]
Cl-Cr-Cl Bond Angle (θ) in degrees DFT (GGA)90.0 (monolayer)[1]~90 (octahedral in solid)[5]
Vibrational Frequencies (cm⁻¹) DFT (CRYSTAL09)Calculated for crystal[6]Data not found for gas phase
Bond Dissociation Energy (CrCl₃ → CrCl₂ + Cl) in kcal/mol Theoretical data not foundData not found

Note: Theoretical data for gaseous CrCl₃ monomer is scarce in the reviewed literature; presented values are for condensed phases.

Experimental Protocols: Computational Methodologies

The theoretical data presented in this guide are derived from a range of quantum chemical methods. The choice of method is critical for accurately describing the electronic structure of transition metal compounds.

Density Functional Theory (DFT)

DFT is a widely used method for calculating the electronic structure of molecules. Its accuracy is dependent on the choice of the exchange-correlation functional.

  • Functionals: For chromium chlorides, hybrid functionals like B3LYP and generalized gradient approximation (GGA) functionals such as PW91 have been employed[1][7].

  • Basis Sets: Double-zeta basis sets, such as the Los Alamos National Laboratory 2 double-zeta (LanL2DZ) basis set, are often used for initial geometry optimizations[1]. For higher accuracy, triple-zeta basis sets with polarization and diffuse functions are recommended.

  • Software: DFT calculations are commonly performed using software packages like Gaussian, TURBOMOLE, or Quantum ESPRESSO[8][9].

  • Procedure: A typical DFT calculation involves:

    • Geometry Optimization: The molecular geometry is iteratively adjusted to find the minimum energy structure[10][11][12].

    • Frequency Calculation: At the optimized geometry, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic positions[13]. This also confirms that the optimized structure is a true minimum (no imaginary frequencies).

    • Energy Calculation: The total electronic energy is calculated, which can be used to determine bond dissociation energies by comparing the energy of the molecule to the sum of the energies of its fragments[14][15].

Multireference Methods: CASSCF and MRCI

Due to the presence of nearly degenerate d-orbitals, single-reference methods like DFT can sometimes fail to accurately describe the electronic state of chromium compounds. Multireference methods are essential in such cases.

  • Complete Active Space Self-Consistent Field (CASSCF): This method provides a qualitatively correct description of the electronic wavefunction by including all important electronic configurations.

    • Active Space Selection: The crucial step in a CASSCF calculation is the selection of the active space, which comprises the set of orbitals and electrons that are most important for the chemical bonding[16][17][18][19]. For chromium chlorides, the active space typically includes the chromium 3d and 4s orbitals and the chlorine 3p orbitals[1].

  • Multireference Configuration Interaction (MRCI): To recover the dynamic electron correlation that is missed in CASSCF, a configuration interaction calculation is performed on top of the CASSCF wavefunction. This involves generating electronic configurations by exciting electrons from the reference CASSCF configurations[20][21]. MRCI calculations are computationally demanding but can provide highly accurate potential energy surfaces and spectroscopic constants[3].

  • Software: MOLPRO and ORCA are prominent software packages for performing CASSCF and MRCI calculations.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the theoretical study of this compound bonding.

Theoretical_Methods_Hierarchy cluster_0 Single-Reference Methods cluster_1 Multireference Methods DFT DFT CCSD_T CCSD(T) DFT->CCSD_T Increasing Accuracy CASSCF CASSCF MRCI MRCI CASSCF->MRCI Includes Dynamic Correlation Overall Hierarchy of Theoretical Methods

Hierarchy of common theoretical chemistry methods.

Computational_Workflow cluster_workflow Computational Chemistry Workflow A Define Molecular System (e.g., CrCl2) B Choose Theoretical Method (e.g., DFT, CASSCF) A->B C Select Basis Set B->C D Perform Geometry Optimization C->D E Calculate Properties (Frequencies, Energies) D->E F Analyze and Compare with Experiment E->F

A typical workflow for a computational chemistry study.

Dissociation_Pathways CrCl3 CrCl3 CrCl2 CrCl2 CrCl3->CrCl2 + Cl CrCl CrCl CrCl2->CrCl + Cl Cr Cr CrCl->Cr + Cl Cl Cl

Stepwise dissociation of chromium trichloride.

Conclusion

The theoretical investigation of this compound bonding provides valuable insights into the electronic structure and properties of these fundamental inorganic species. While DFT methods offer a computationally efficient approach for predicting geometries and vibrational frequencies, the multireference nature of the Cr-Cl bond, especially in the diatomic and dichloride species, necessitates the use of more advanced methods like CASSCF and MRCI for a quantitatively accurate description. This guide has summarized the current state of theoretical knowledge, presenting key data and outlining the computational methodologies employed. Further research, particularly in obtaining high-accuracy theoretical data for the gaseous CrCl₃ monomer and refining bond dissociation energies for all species, will continue to enhance our understanding of chromium chemistry.

References

A Technical Guide to the Natural Occurrence and Sources of Chromium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the natural occurrence and sources of chromium, with a specific focus on chromium chloride. It clarifies that this compound is not a naturally occurring mineral but is synthetically derived from chromium-bearing ores. The document details the geological contexts in which chromium is found, presents quantitative data on its prevalence, and offers detailed experimental protocols for the synthesis of this compound from its primary ore, chromite. Furthermore, a key industrial application of chromium compounds, the catalytic trimerization of ethylene (B1197577), is visualized to illustrate the logical workflow. This guide is intended to be a comprehensive resource for professionals in research, science, and drug development who require a thorough understanding of the origins and production of this compound.

Natural Occurrence of Chromium

Chromium (Cr) is a naturally occurring element and is the 21st most abundant element in the Earth's crust, with an average concentration of approximately 100 parts per million (ppm). It is not found as a free metal in nature but exists in various minerals, with the most commercially significant being chromite .

This compound does not occur naturally as a mineral. Instead, chromium is found in various oxidation states, primarily as trivalent chromium (Cr(III)) and, less commonly, as hexavalent chromium (Cr(VI)) in specific geochemical environments. This compound (CrCl₃) is a synthetic compound produced through industrial and laboratory processes.

The natural sources of chromium are primarily geological, found within different rock types and subsequently distributed into soils and aquatic environments through weathering and erosion.

Geological Sources

The concentration of chromium varies significantly depending on the rock type. Ultramafic and mafic rocks, as well as their metamorphic derivatives like serpentinites, are the primary hosts for chromium-rich minerals.

  • Ultramafic and Mafic Rocks: These igneous rocks are rich in magnesium and iron and are the primary source of chromite ore. Ultramafic rocks can contain chromium concentrations as high as 2,000 ppm.[1]

  • Serpentine (B99607) Soils: These soils are formed from the weathering of ultramafic rocks and consequently have high concentrations of chromium, often exceeding 1,300 mg/kg and sometimes reaching up to 9,528 mg/kg.[2][3]

  • Sedimentary Rocks: The average chromium concentration in sedimentary rocks is considerably lower. For instance, shales have a median crustal concentration of about 90 ppm.[4]

Environmental Distribution

Through natural processes, chromium from these geological sources is distributed in soils, sediments, and water systems.

  • Soils: Background chromium concentrations in typical soils are much lower than in serpentine soils.

  • Seawater: The concentration of dissolved chromium in seawater is very low, typically in the range of 0.1 to 0.5 µg/L.[5] The speciation in seawater is complex, consisting of inorganic Cr(III), Cr(VI), and organic chromium species.[5]

Quantitative Data on Chromium Occurrence

The following tables summarize the quantitative data on chromium concentrations in various natural sources.

Table 1: Chromium Concentration in Different Rock Types

Rock TypeMedian/Average Chromium Concentration (ppm)
Ultramafic Rocks~2,000[1]
Basaltic Rocks~200[1]
Granitic Rocks~20[1]
Average Crustal Abundance~100-138[1]
Tijeras Greenstone (Metamorphic)Median: 130[6]

Table 2: Chromium Concentration in Soils and Sediments

Soil/Sediment TypeChromium Concentration Range (mg/kg)
Serpentine Soils827 - 9,528[2]
Serpentine Soils (Moeche, Spain)>1,300[3]
Stream Sediments (Papua New Guinea)3 - 74,600 (median: 145)[7]

Table 3: Chromium Concentration in Aquatic Environments

Water BodyChromium Concentration
Seawater0.1 - 0.5 µg/L[5]
Surface Waters (Typical)0.3 - 6 µg/L[5]
Drinking Water (Poland)0.07 - 2 µg/L[5]
Drinking Water (USA)0.1 - 35 µg/L[5]

Synthesis of this compound: Experimental Protocols

This compound is primarily synthesized from chromite ore (FeCr₂O₄). The overall process involves the conversion of chromite to a soluble chromate (B82759) or dichromate, which is then reduced to a chromium(III) compound and subsequently converted to this compound. Both industrial and laboratory-scale methods exist.

Industrial Production of Chromium(III) Chloride from Chromite Ore

The industrial production of this compound is a multi-step process that begins with the processing of chromite ore.

Step 1: Roasting of Chromite Ore The chromite ore is first finely ground and then roasted with sodium carbonate (soda ash) and a flux like calcium carbonate in the presence of air in a rotary kiln at high temperatures (around 1000-1200 °C). This process, known as oxidative alkaline roasting, converts the insoluble chromium(III) oxide in the chromite to soluble sodium chromate (Na₂CrO₄).

Step 2: Leaching and Conversion to Sodium Dichromate The roasted mass is then leached with hot water to dissolve the sodium chromate. The resulting solution is filtered to remove the insoluble iron oxide and other gangue materials. The alkaline sodium chromate solution is then acidified, typically with sulfuric acid, to convert it to sodium dichromate (Na₂Cr₂O₇).

Step 3: Reduction of Sodium Dichromate The sodium dichromate solution is then reduced to a chromium(III) salt. This can be achieved using various reducing agents such as sulfur dioxide, carbon, or organic compounds like methanol (B129727) in an acidic medium.

Step 4: Preparation of Chromium(III) Chloride Hexahydrate A common method involves the reduction of a sodium chromate solution in the presence of hydrochloric acid. The following protocol is adapted from patent literature.[8]

  • Reaction Setup: A reaction vessel is charged with a sodium chromate aqueous solution and a reducing agent.

  • Acid Addition: While stirring and maintaining a temperature of 115-125 °C, hydrochloric acid is slowly added dropwise.

  • Reaction and Curing: After the addition of hydrochloric acid, the reaction mixture is maintained at 110-140 °C for a set period, followed by a curing period at 80-100 °C.

  • Precipitation and Washing: The solution is then added to an alkali solution to adjust the pH to 6.5-7.5, leading to the precipitation of an intermediate product. This precipitate is filtered and washed.

  • Final Reaction and Crystallization: The washed intermediate is then reacted with hydrochloric acid. The resulting solution is evaporated to concentrate it, followed by crystallization at room temperature and centrifugal drying to obtain chromium(III) chloride hexahydrate (CrCl₃·6H₂O).

Laboratory Synthesis of Anhydrous Chromium(III) Chloride

Anhydrous chromium(III) chloride can be prepared in the laboratory from the hydrated form using a strong dehydrating agent like thionyl chloride.

  • Apparatus: A round-bottomed flask fitted with a reflux condenser and a drying tube to protect from atmospheric moisture.

  • Reagents: Finely pulverized hydrated chromium(III) chloride (CrCl₃·6H₂O) and thionyl chloride (SOCl₂).

  • Procedure:

    • Place 100 g of finely powdered hydrated chromium(III) chloride and 325 ml of thionyl chloride into the round-bottomed flask.[9]

    • Gently reflux the mixture on a water bath for approximately six hours. The reaction is complete when the evolution of hydrogen chloride gas ceases.[9] The color of the solid will change from green to violet.[9]

    • Distill off the excess thionyl chloride.

    • Remove the remaining thionyl chloride by heating the flask on a water bath under a stream of dry air, and finally under reduced pressure.[9]

  • Purification (Optional): The crude anhydrous this compound can be purified by sublimation in a stream of dry chlorine gas at high temperatures (e.g., 950 °C) in a silica (B1680970) tube furnace.[9]

Key Applications and Visualized Workflow: Catalytic Ethylene Trimerization

Chromium compounds, often derived from this compound precursors, are crucial catalysts in the chemical industry. A significant application is the selective trimerization of ethylene to 1-hexene, a valuable co-monomer in the production of polyethylene.

The catalytic cycle is a complex process involving the activation of a chromium(III) precursor with a co-catalyst, typically an organoaluminum compound like methylaluminoxane (B55162) (MAO). The active chromium species then facilitates the coupling of three ethylene molecules through the formation of metallacyclic intermediates.[10]

Ethylene_Trimerization Figure 1: Catalytic Cycle of Ethylene Trimerization Cr_prec Cr(III) Precursor (e.g., from CrCl₃) Active_Cr Active Cr Catalyst Cr_prec->Active_Cr Activation (e.g., MAO) Metallacycle5 Chromacyclopentane Active_Cr->Metallacycle5 + 2 Ethylene Metallacycle7 Chromacycloheptane Metallacycle5->Metallacycle7 + 1 Ethylene Hexene_release 1-Hexene Release Metallacycle7->Hexene_release Reductive Elimination Hexene_release->Active_Cr Catalyst Regeneration

Figure 1: Catalytic Cycle of Ethylene Trimerization

Conclusion

While chromium is a naturally occurring element found predominantly in chromite ore within specific geological formations, this compound itself is a product of chemical synthesis. This guide has provided a comprehensive overview of the natural abundance of chromium, detailed methodologies for the industrial and laboratory preparation of this compound, and a visualized example of its application in industrial catalysis. This information serves as a foundational resource for professionals requiring a technical understanding of the provenance and synthesis of this important chemical compound.

References

A Comprehensive Toxicological Profile of Chromium Chloride Species: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the toxicological profiles of different chromium chloride species, with a primary focus on the trivalent (CrCl₃) and hexavalent (a common form being chromyl chloride, CrO₂Cl₂) states. This document synthesizes data on cytotoxicity, genotoxicity, and carcinogenicity, outlines detailed experimental methodologies, and visualizes the key signaling pathways involved in chromium-induced toxicity.

Executive Summary

Chromium exists in several oxidation states, with trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)) being the most biologically significant. While Cr(III) is considered an essential trace element with relatively low toxicity, Cr(VI) is a well-established toxicant and human carcinogen.[1][2] The difference in their toxicological profiles is largely attributed to their distinct abilities to traverse cell membranes and their subsequent intracellular reactions. This guide will delve into the specifics of their toxicological effects, the experimental methods used for their assessment, and the molecular mechanisms underlying their toxicity.

Comparative Toxicity of this compound Species

The toxicity of chromium is fundamentally linked to its oxidation state. Cr(VI) compounds are generally more toxic than Cr(III) compounds due to their higher solubility and ability to readily cross cell membranes through anion transport channels.[3] Once inside the cell, Cr(VI) is reduced to reactive intermediates, including Cr(V) and Cr(IV), and ultimately to the more stable Cr(III). This reduction process generates reactive oxygen species (ROS), which are central to the toxic effects of Cr(VI).[4][5] In contrast, Cr(III) is poorly absorbed by cells.[6]

Quantitative Toxicological Data

The following tables summarize key quantitative data on the toxicity of different this compound species.

Table 1: Acute Toxicity Data

CompoundSpeciesRouteLD50/LC50Reference
Chromium(III) chlorideRatOral440 mg/kg[7]
Chromium(III) chlorideRatDermal>2000 mg/kg[7]
Chromium(III) chloride hexahydrateRatOral1790 mg/kg[8][9]
Chromium(III) chloride hexahydrateRatDermal>2000 mg/kg[9]
Chromyl chloride (as Cr(VI))RatOral80 mg/kg[10]

Table 2: In Vitro Cytotoxicity Data

CompoundCell LineAssayIC50Reference
Chromium(III) chlorideNot SpecifiedNot Specified>1000 µMNot Specified
Potassium dichromate (Cr(VI))Not SpecifiedNot Specified~1-10 µMNot Specified

Table 3: In Vitro Genotoxicity Data

CompoundAssayCell LineObservationReference
Chromium(III) chlorideComet AssayHuman LymphocytesIncreased DNA damage[11]
Chromium(III) chlorideMicronucleus TestBJ cellsIncreased micronuclei formation[12]
Potassium dichromate (Cr(VI))Comet AssayHuman LymphocytesIncreased DNA damage[11]
Potassium dichromate (Cr(VI))Micronucleus TestNot SpecifiedPositive[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of toxicological data. The following sections outline the protocols for key assays used in the study of this compound toxicity.

Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[14][15]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[14][16] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[17]

    • Treatment: Expose cells to various concentrations of this compound for a predetermined period (e.g., 24, 48, or 72 hours).[17]

    • MTT Addition: After the treatment period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[17]

    • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[17]

    • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[17]

Genotoxicity Assays

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.[18][19]

  • Principle: Damaged DNA fragments migrate out of the nucleus during electrophoresis, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

  • Protocol:

    • Cell Preparation: Isolate and suspend cells in a low-melting-point agarose.

    • Slide Preparation: Layer the cell suspension onto a microscope slide pre-coated with normal melting point agarose.

    • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

    • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.[19]

    • Electrophoresis: Apply an electric field to the slides.

    • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide).

    • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software.

In Vitro Micronucleus Test (OECD 487)

The micronucleus test detects damage to chromosomes or the mitotic apparatus.[13][20][21]

  • Principle: Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates genotoxic damage.

  • Protocol:

    • Cell Culture and Treatment: Culture appropriate cells (e.g., CHO, human lymphocytes) and expose them to at least three concentrations of the test substance, with and without metabolic activation (S9).[20]

    • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis.

    • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain.

    • Scoring: Score at least 4000 binucleated cells per concentration for the presence of micronuclei.[20]

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[22][23][24][25]

  • Principle: Genotoxic agents can cause breaks and rearrangements in chromosomes, which can be visualized during metaphase.

  • Protocol:

    • Cell Culture and Exposure: Expose cultured mammalian cells (e.g., CHO cells, human lymphocytes) to the test substance for a short (3-4 hours) or long (21-24 hours) duration, with and without metabolic activation.[25]

    • Metaphase Arrest: Add a metaphase-arresting substance (e.g., colcemid) to the cultures.

    • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.

    • Staining and Analysis: Stain the chromosomes and analyze at least 200 well-spread metaphases per concentration for structural aberrations.

Signaling Pathways in Chromium-Induced Toxicity

The toxicity of chromium compounds, particularly Cr(VI), is mediated by a complex network of signaling pathways. The following diagrams, created using the DOT language, illustrate these key pathways.

Cr(VI) Uptake and Intracellular Reduction

G CrVI_ext Cr(VI) (extracellular) Anion_channel Anion Channel CrVI_ext->Anion_channel Uptake CrVI_int Cr(VI) (intracellular) Anion_channel->CrVI_int CrV_CrIV Reactive Intermediates (Cr(V), Cr(IV)) CrVI_int->CrV_CrIV Reduction ROS Reactive Oxygen Species (ROS) CrVI_int->ROS Generates Reductants Cellular Reductants (GSH, Ascorbate, NADPH) Reductants->CrVI_int CrIII Cr(III) CrV_CrIV->CrIII Reduction CrV_CrIV->ROS Generates

Caption: Cellular uptake and reduction of hexavalent chromium (Cr(VI)).

Chromium-Induced Oxidative Stress and Nrf2 Activation

G CrVI Cr(VI) Reduction ROS Increased ROS CrVI->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Dissociates Nrf2 Nrf2 (translocates to nucleus) Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_enzymes Activates Transcription Antioxidant_enzymes->ROS Neutralizes Cellular_protection Cellular Protection Antioxidant_enzymes->Cellular_protection G Cr_intermediates Cr(III), Cr(V), Cr(IV), ROS DNA DNA Cr_intermediates->DNA Interacts with DNA_damage DNA Damage (Adducts, Strand Breaks, Oxidized Bases) DNA->DNA_damage BER Base Excision Repair (BER) DNA_damage->BER Repaired by NER Nucleotide Excision Repair (NER) DNA_damage->NER Repaired by DSB_repair Double-Strand Break Repair (DSBR) DNA_damage->DSB_repair Repaired by Apoptosis Apoptosis DNA_damage->Apoptosis If severe Mutation Mutation/ Genomic Instability DNA_damage->Mutation If misrepaired Repair DNA Repair BER->Repair NER->Repair DSB_repair->Repair G DNA_damage DNA Damage p53_activation p53 Activation & Stabilization DNA_damage->p53_activation p21 p21 p53_activation->p21 Upregulates Bax Bax p53_activation->Bax Upregulates Cell_cycle_arrest Cell Cycle Arrest p21->Cell_cycle_arrest Apoptosis Apoptosis Bax->Apoptosis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Anhydrous Chromium(III) Chloride from Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous chromium(III) chloride (CrCl₃) is a critical precursor in organometallic chemistry and serves as a catalyst in various organic transformations. Its applications are pivotal in the synthesis of novel therapeutic agents and advanced materials. Commercially, CrCl₃ is available, but its synthesis from the more common and less expensive hexahydrate form (CrCl₃·6H₂O) is a frequent necessity in research settings. The hexahydrated form is a dark green crystalline solid, while the anhydrous form is a violet, flaky solid.[1]

Direct heating of the hexahydrate is ineffective as it leads to the formation of chromium oxides or oxychlorides.[2] Therefore, chemical dehydration methods are employed. This document provides detailed protocols for two common and effective methods for the synthesis of anhydrous CrCl₃ from its hexahydrate: dehydration using thionyl chloride (SOCl₂) and dehydration using trimethylchlorosilane (TMSCl).

Overview of Synthetic Pathways

The dehydration of chromium(III) chloride hexahydrate involves the removal of coordinated water molecules without altering the oxidation state of the chromium ion. This is achieved by reacting the hexahydrate with a dehydrating agent that reacts with water to form volatile byproducts.

The two primary methods detailed here are:

  • Thionyl Chloride Method: A robust method that utilizes thionyl chloride as both a solvent and a dehydrating agent. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.

  • Trimethylchlorosilane Method: A milder approach that employs trimethylchlorosilane in a coordinating solvent like tetrahydrofuran (B95107) (THF). This method is often favored for its high yield of a THF adduct, which can be readily used in subsequent reactions.

Comparative Data of Synthetic Methods

The selection of a synthetic method often depends on the desired purity, yield, and the available laboratory infrastructure. The following table summarizes the key quantitative parameters for the two detailed protocols.

ParameterThionyl Chloride MethodTrimethylchlorosilane Method
Dehydrating Agent Thionyl Chloride (SOCl₂)Trimethylchlorosilane ((CH₃)₃SiCl)
Solvent Thionyl Chloride (neat)Tetrahydrofuran (THF)
Reaction Temperature Reflux (approx. 76 °C)Reflux (approx. 66 °C)
Reaction Time 6 hours15 hours (overnight)
Typical Yield Variable; crude product84%[3]
Product Purity Crude product contains chromous chloride and requires purification by sublimation.[4]The product is typically a CrCl₃(THF)₃ adduct. Anhydrous product is obtained after drying in vacuo.[3]
Key Byproducts SO₂, HCl (gaseous)Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃), HCl

Experimental Protocols

Method 1: Dehydration using Thionyl Chloride

This protocol is adapted from established literature procedures.[4]

4.1.1. Materials and Equipment

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O), finely pulverized

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask with a ground glass joint

  • Reflux condenser

  • Heating mantle

  • Calcium chloride drying tube

  • Distillation apparatus

  • Schlenk line or glovebox for handling the anhydrous product

4.1.2. Procedure

  • In a round-bottom flask, place 100 g of finely pulverized chromium(III) chloride hexahydrate.

  • In a fume hood, carefully add 325 ml of thionyl chloride to the flask. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment (PPE).

  • Fit the flask with a reflux condenser and protect the top of the condenser with a calcium chloride drying tube.

  • Gently reflux the mixture on a water bath for six hours. The color of the solid should change from green to violet.[4]

  • After the reflux is complete, allow the mixture to cool to room temperature.

  • Distill off the excess thionyl chloride.

  • Completely remove the remaining thionyl chloride by heating the flask on a water bath under a stream of dry air or under reduced pressure.[4]

  • The resulting violet solid is crude anhydrous chromium(III) chloride. This product is hygroscopic and should be handled under an inert atmosphere. The crude product contains chromous chloride and can be purified by sublimation at 950 °C in a stream of dry chlorine.[4]

Method 2: Dehydration using Trimethylchlorosilane

This protocol is based on a procedure reported by ChemSpider Synthetic Pages.[3]

4.2.1. Materials and Equipment

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Trimethylchlorosilane ((CH₃)₃SiCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Addition funnel (or syringe)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Inert gas frit for filtration

  • Schlenk line or glovebox

4.2.2. Procedure

  • Set up a three-neck 100 ml round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a septum.

  • Place 2.66 g (10 mmol) of chromium(III) chloride hexahydrate and 20 ml of anhydrous THF into the flask.[3]

  • Flush the system with an inert gas (e.g., argon).

  • With stirring, add 32 ml (253 mmol) of trimethylchlorosilane dropwise to the slurry.[3] The color of the reaction mixture will change from dark green to deep purple.

  • Heat the reaction mixture to reflux and maintain for 15 hours (overnight). The solution will turn a lighter purple.[3]

  • Allow the mixture to cool to room temperature. A purple solid will precipitate.

  • Collect the solid by filtration on an inert gas frit, washing with a 40/60 mixture of petroleum ether/diethyl ether. Alternatively, the supernatant can be decanted, and the solid washed in situ.

  • Dry the solid product in vacuo. The expected yield is approximately 3.14 g (84%).[3]

Product Characterization

The anhydrous chromium(III) chloride is a violet, flaky, crystalline solid.[1] Due to its hygroscopic nature, all characterization should be performed on samples handled under anhydrous conditions.

  • Infrared (IR) Spectroscopy: The absence of a broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of O-H stretching vibrations of water, confirms the complete dehydration. A Nujol mull IR spectrum of the anhydrous product shows characteristic peaks at approximately 1617, 1261, 1012, 925, 856, 800, and 451 cm⁻¹.[3]

  • X-ray Diffraction (XRD): Anhydrous CrCl₃ adopts the YCl₃ crystal structure.[1] The XRD pattern will show characteristic peaks corresponding to this layered hexagonal structure.

Safety and Handling

6.1. Reagent Safety

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O): Harmful if swallowed. May cause an allergic skin reaction.

  • Thionyl chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water, releasing toxic gases. Causes severe skin burns and eye damage. All handling must be performed in a well-ventilated fume hood with appropriate PPE, including gloves, lab coat, and eye protection.

  • Trimethylchlorosilane ((CH₃)₃SiCl): Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

  • Anhydrous Chromium(III) Chloride (CrCl₃): Corrosive and hygroscopic. May cause an allergic skin reaction. Handle in a glovebox or under an inert atmosphere to prevent moisture absorption.

6.2. Waste Disposal

All chemical waste should be disposed of according to institutional and local regulations. Quench reactive reagents like thionyl chloride and trimethylchlorosilane carefully before disposal.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the two synthetic methods.

thionyl_chloride_method start Start reagents CrCl3·6H2O + SOCl2 start->reagents 1. Combine reflux Reflux (6 hours) reagents->reflux 2. Heat cool Cool to RT reflux->cool 3. distill Distill excess SOCl2 cool->distill 4. Isolate dry Dry under vacuum distill->dry 5. product Crude Anhydrous CrCl3 dry->product 6. purify Purify (Sublimation) product->purify 7. Optional final_product Pure Anhydrous CrCl3 purify->final_product 8.

Caption: Workflow for the Thionyl Chloride Method.

tmscl_method start Start reagents CrCl3·6H2O + THF start->reagents 1. Combine add_tmscl Add TMSCl reagents->add_tmscl 2. reflux Reflux (15 hours) add_tmscl->reflux 3. Heat cool Cool to RT reflux->cool 4. filter Filter and Wash cool->filter 5. Isolate dry Dry in vacuo filter->dry 6. product Anhydrous CrCl3 dry->product 7.

Caption: Workflow for the Trimethylchlorosilane Method.

References

Application Notes and Protocols: Preparation of Chromium (II) Chloride from Chromium (III) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chromium (II) chloride, also known as chromous chloride (CrCl₂), is a versatile reagent in chemical synthesis, particularly in organic chemistry.[1] It is valued for its role as a powerful reducing agent and as a precursor to organochromium reagents.[1][2] Notable applications include the Nozaki-Hiyama-Kishi reaction for forming carbon-carbon bonds and the Takai olefination for creating vinyl iodides.[1] Anhydrous CrCl₂ is a white, hygroscopic solid, while its aqueous solutions are characteristically bright blue.[1][3] A key challenge in both the synthesis and handling of chromium (II) chloride is its high sensitivity to atmospheric oxygen, which readily oxidizes it back to the more stable chromium (III) state. Therefore, all manipulations must be performed under an inert atmosphere.

This document provides detailed protocols for the preparation of chromium (II) chloride from chromium (III) chloride (CrCl₃) for use in research and development settings.

Application Notes

The synthesis of CrCl₂ from CrCl₃ is fundamentally a reduction reaction, where the chromium center is reduced from the +3 oxidation state to the +2 oxidation state. The standard reduction potential for the Cr³⁺/Cr²⁺ couple is -0.41 V.[1] Several methods have been established for this transformation, differing in the choice of reducing agent, reaction conditions, and scale of preparation. The selection of a specific method often depends on the available equipment, the desired purity of the final product, and the scale of the reaction.

A significant challenge in working with the starting material, CrCl₃, is its kinetic inertness and poor solubility in water and most organic solvents.[4][5] This low reactivity is attributed to its crystal structure.[5] To facilitate its dissolution and reaction, a catalytic amount of a reducing agent is often required to generate a small quantity of Cr²⁺. This Cr²⁺ species can then act as an electron transfer agent via a chloride bridge, accelerating the dissolution of the remaining CrCl₃.[4][5]

Comparison of Synthetic Methods

The following table summarizes common laboratory-scale methods for the reduction of CrCl₃ to CrCl₂.

MethodReducing AgentReaction ConditionsAdvantagesDisadvantages
Metal Reduction Zinc (Zn) dustAcidic aqueous solution (HCl)Simple setup, readily available reagents.[1][3][4]Product is typically a hydrated solution; isolation of anhydrous salt is difficult.
Hydride Reduction Lithium aluminum hydride (LiAlH₄)Anhydrous THFCan produce anhydrous CrCl₂, suitable for organic synthesis.[1][2][3][5]LiAlH₄ is highly reactive and requires careful handling; reaction can be vigorous.
Hydrogen Reduction Hydrogen gas (H₂)High temperature (500 °C)Yields anhydrous CrCl₂.[1][3]Requires specialized high-temperature equipment (tube furnace) and handling of flammable H₂ gas.

Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn. Due to the air-sensitive nature of chromium (II) chloride, all protocols require the use of an inert atmosphere (e.g., nitrogen or argon) and appropriate Schlenk line or glovebox techniques.

Protocol 1: Reduction of CrCl₃ with Zinc Metal

This protocol describes the preparation of an aqueous solution of hydrated chromium (II) chloride, CrCl₂(H₂O)n, using zinc as the reducing agent.

Materials:

  • Chromium (III) chloride hexahydrate (CrCl₃·6H₂O)

  • Zinc dust (<10 micron, activated)

  • Concentrated hydrochloric acid (HCl)

  • Degassed, deionized water

  • Nitrogen or Argon gas supply

Equipment:

  • Schlenk flask or a three-neck round-bottom flask

  • Gas inlet/outlet adapters

  • Magnetic stirrer and stir bar

  • Cannula or dropping funnel

Procedure:

  • Inert Atmosphere Setup: Assemble the flask with a magnetic stir bar and gas adapters. Purge the entire system with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove all oxygen. Maintain a positive pressure of inert gas throughout the experiment.

  • Preparation of CrCl₃ Solution: In the flask, dissolve chromium (III) chloride hexahydrate in degassed, deionized water to create a concentrated solution. A gentle warming may be required to fully dissolve the solid. The solution will be dark green.[4]

  • Acidification: Add a small amount of concentrated hydrochloric acid to the solution.

  • Reduction: While stirring vigorously, slowly add a slight stoichiometric excess of activated zinc dust to the CrCl₃ solution. The reaction is initiated, and the color of the solution will gradually change from green to a characteristic sky blue, indicating the formation of the Cr(H₂O)₆²⁺ complex.

  • Reaction Completion: Continue stirring under an inert atmosphere until the color change is complete. This may take 1-2 hours. The presence of unreacted zinc metal at the bottom of the flask is expected.

  • Use of Solution: The resulting bright blue solution of chromium (II) chloride is typically used in situ for subsequent reactions. It can be transferred via a cannula to another reaction vessel that has been purged with an inert atmosphere.

Protocol 2: Reduction of CrCl₃ with Lithium Aluminum Hydride (LiAlH₄)

This protocol details the synthesis of anhydrous chromium (II) chloride, which is often preferred for applications in organic synthesis.

Materials:

  • Anhydrous chromium (III) chloride (CrCl₃)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF), freshly distilled from a suitable drying agent

Equipment:

  • Schlenk flask or a three-neck round-bottom flask

  • Gas inlet/outlet adapters

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inert Atmosphere and Anhydrous Conditions: This procedure is highly sensitive to both air and moisture. All glassware must be oven-dried and cooled under a stream of inert gas. The reaction should be performed under a positive pressure of nitrogen or argon.

  • CrCl₃ Suspension: In the reaction flask, place anhydrous CrCl₃ and anhydrous THF to create a suspension. Anhydrous CrCl₃ is sparingly soluble, appearing as violet flakes.[4]

  • LiAlH₄ Solution: In a separate flask, carefully prepare a solution of LiAlH₄ in anhydrous THF.

  • Reduction Reaction: Cool the CrCl₃ suspension in an ice bath. Slowly add the LiAlH₄ solution to the stirring CrCl₃ suspension via a dropping funnel. The reaction stoichiometry is 4 moles of CrCl₃ to 1 mole of LiAlH₄.[1][3]

    • 4 CrCl₃ + LiAlH₄ → 4 CrCl₂ + LiCl + AlCl₃ + 2 H₂[1][3]

  • Vigorous Reaction: The reaction is exothermic and will produce hydrogen gas. The addition of LiAlH₄ must be slow and controlled to manage the reaction rate and gas evolution.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete. The solid product, CrCl₂, will precipitate.

  • Isolation and Purification: The solid product can be isolated by filtration under an inert atmosphere. The precipitate will contain CrCl₂ along with LiCl and AlCl₃ salts. The product can be washed with anhydrous THF to remove soluble impurities and then dried under vacuum. The resulting CrCl₂ is a white to grey powder.[1]

Visualizations

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product Handling CrCl3 Start: CrCl₃ (Anhydrous or Hydrated) ReactionVessel Reaction under Inert Atmosphere (N₂ or Ar) CrCl3->ReactionVessel ReducingAgent Select Reducing Agent (e.g., Zn, LiAlH₄, H₂) ReducingAgent->ReactionVessel Isolation Isolation / Filtration (if required) ReactionVessel->Isolation Precipitation or Solution Formation Product End: CrCl₂ (Solution or Solid) ReactionVessel->Product Direct use in-situ Isolation->Product

Logical_Relationships cluster_methods Reduction Methods CrCl3 CrCl₃ (Chromium III) Zn Zn / H⁺ CrCl3->Zn LiAlH4 LiAlH₄ CrCl3->LiAlH4 H2 H₂ (500°C) CrCl3->H2 CrCl2 CrCl₂ (Chromium II) Zn->CrCl2 + 2e⁻ LiAlH4->CrCl2 + e⁻ H2->CrCl2 + 2e⁻

References

Application Notes and Protocols for the Chromium Chloride Catalyzed Nozaki-Hiyama-Kishi (NHK) Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically for the coupling of organic halides with aldehydes to produce allylic or homoallylic alcohols.[1] Its high degree of chemoselectivity and functional group tolerance makes it an invaluable tool in the synthesis of complex molecules, particularly in the later stages of natural product synthesis and drug development.[1][2] This document provides detailed protocols for both the stoichiometric and catalytic versions of the NHK reaction, along with key data and a workflow diagram to facilitate its application in a laboratory setting.

The reaction is mediated by chromium(II) salts, typically chromium(II) chloride (CrCl₂), and often utilizes a nickel(II) salt as a co-catalyst to facilitate the oxidative addition to vinyl and aryl halides.[2][3] A significant advantage of the organochromium reagents generated in situ is their low basicity, which allows for the presence of a wide array of functional groups such as esters, amides, ketones, and nitriles that would be incompatible with more reactive organometallic reagents like Grignard or organolithium compounds.[1][4]

Initially, the reaction required stoichiometric amounts of the toxic chromium salts.[5] However, the development of catalytic variants has significantly improved the sustainability of this transformation. These catalytic systems typically involve the use of a co-reductant, such as manganese metal (Mn), or electrochemical methods to regenerate the active Cr(II) species from the Cr(III) formed during the reaction cycle.[1][5] Furthermore, the use of chiral ligands has enabled the development of enantioselective versions of the NHK reaction, providing access to chiral alcohols with high stereoselectivity.[4]

Experimental Workflow

The general workflow for setting up a catalytic Nozaki-Hiyama-Kishi reaction is outlined below. This process involves the careful assembly of reagents under an inert atmosphere to prevent the oxidation of the sensitive chromium(II) catalyst.

NHK_Workflow Figure 1: General Experimental Workflow for the Catalytic NHK Reaction cluster_prep Inert Atmosphere Preparation cluster_reagents Reagent Addition cluster_reaction Reaction and Work-up A Dry glassware under vacuum or in an oven B Assemble reaction vessel under inert gas (N2 or Ar) A->B C Add CrCl2, NiCl2 (catalyst), and Mn powder (reductant) B->C D Add solvent (e.g., DMF, THF, or MeCN) C->D E Add organic halide and aldehyde substrates D->E F Add any ligands or additives (e.g., TMSCl) E->F G Stir at specified temperature for the required time F->G H Quench the reaction (e.g., with water or saturated NH4Cl) G->H I Perform aqueous work-up and extraction with an organic solvent H->I J Purify the product via column chromatography I->J

Caption: General Experimental Workflow for the Catalytic NHK Reaction.

Experimental Protocols

Protocol 1: Stoichiometric Nozaki-Hiyama-Kishi Reaction

This protocol describes a general procedure for the stoichiometric NHK reaction using commercially available chromium(II) chloride.

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂)

  • Anhydrous Nickel(II) chloride (NiCl₂)

  • Aldehyde

  • Organic halide (vinyl or aryl halide)

  • Anhydrous solvent (e.g., DMSO, DMF, or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, dried in an oven or by flame-drying

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add anhydrous CrCl₂ (2.0 - 4.0 equivalents) and a catalytic amount of anhydrous NiCl₂ (1-5 mol%).

  • Add the anhydrous solvent (e.g., DMSO) via syringe and stir the resulting suspension vigorously.

  • In a separate flask, prepare a solution of the aldehyde (1.0 equivalent) and the organic halide (1.1 - 1.5 equivalents) in the same anhydrous solvent.

  • Add the solution of the aldehyde and organic halide dropwise to the stirring suspension of CrCl₂ and NiCl₂ at room temperature.

  • The reaction mixture is typically stirred at room temperature for 6-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into a beaker containing water.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alcohol.

Protocol 2: Catalytic Nozaki-Hiyama-Kishi Reaction with Manganese Reductant

This protocol outlines a procedure for the NHK reaction that is catalytic in chromium, using manganese powder as the stoichiometric reductant to regenerate the active Cr(II) species.[1]

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂) or Chromium(III) chloride (CrCl₃)

  • Anhydrous Nickel(II) chloride (NiCl₂)

  • Manganese powder (Mn)

  • Aldehyde

  • Organic halide (vinyl or aryl halide or triflate)

  • Chlorotrimethylsilane (B32843) (TMSCl)

  • Anhydrous solvent (e.g., DMF/DME mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, dried in an oven or by flame-drying

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add CrCl₂ (10-15 mol%), NiCl₂ (1-2 mol%), and manganese powder (1.5 - 2.0 equivalents). If using CrCl₃, it will be reduced in situ by the manganese.

  • Add the anhydrous solvent (e.g., a mixture of DMF and DME) via syringe and stir the suspension.

  • Add the aldehyde (1.0 equivalent) and the organic halide (1.2 equivalents) to the reaction mixture.

  • Add chlorotrimethylsilane (TMSCl, 2.0 - 2.4 equivalents) dropwise to the stirring suspension. TMSCl facilitates the release of the Cr(III) from the product alkoxide, allowing for its reduction by manganese.[4]

  • Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, cool to room temperature and quench with water.

  • Perform an aqueous work-up by extracting with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting product is often a silyl (B83357) ether, which can be deprotected using standard conditions (e.g., tetrabutylammonium (B224687) fluoride (B91410) - TBAF in THF) if the free alcohol is desired.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

The following tables summarize representative quantitative data for the Nozaki-Hiyama-Kishi reaction under various conditions, illustrating the scope and efficiency of the transformation.

Table 1: Stoichiometric NHK Reaction Examples

EntryAldehydeOrganic HalideCrCl₂ (equiv)NiCl₂ (mol%)SolventTemp (°C)Yield (%)Reference
1BenzaldehydeIodobenzene4.01DMF2583[3]
2Heptanal1-Iodooct-1-ene7.66DMSO2392[4]
3Complex Aldehyde FragmentComplex Vinyl Iodide~100.1DMSO/THF2580[3]

Table 2: Catalytic NHK Reaction Examples

EntryAldehydeOrganic Halide/TriflateCrCl₂ (mol%)NiCl₂ (mol%)Reductant (equiv)Additive (equiv)SolventYield (%)Reference
1Cyclohexanecarboxaldehyde1-Iodooct-1-ene15cat.Mn (1.7)TMSCl (2.4)DMF/DME80[4]
2Benzaldehyde1-Bromo-4-tert-butylbenzene102 (NiCl₂·DMP)Mn (2.0)ZrCp₂Cl₂ (1.0)MeCN71[4]
34-Methoxybenzaldehyde4-Iodoanisole10-Mn (2.0)TMSCl (2.0)THF73[6]

Table 3: Enantioselective Catalytic NHK Reaction Example

AldehydeAllylic HalideCrCl₂ (mol%)Chiral Ligand (mol%)Reductant (equiv)AdditivesSolventYield (%)ee (%)Reference
3-PhenylpropanalAllyl bromide10Tridentate Bis(oxazolinyl)carbazole (13)Mn (2.0)Proton Sponge, ZrCp₂Cl₂DME9099[2]

Catalytic Cycle of the NHK Reaction

The catalytic cycle of the Nozaki-Hiyama-Kishi reaction involves several key steps, including the reduction of Cr(III) to Cr(II), oxidative addition, transmetalation, and nucleophilic addition.

NHK_Cycle Figure 2: Simplified Catalytic Cycle of the NHK Reaction CrIII Cr(III)Cl3 CrII Cr(II)Cl2 CrIII->CrII Reduction NiII Ni(II)Cl2 CrII->NiII Reduces Ni(II) to Ni(0) RNiIIX R-Ni(II)-X CrII->RNiIIX Ni0 Ni(0) NiII->Ni0 Reduction Ni0->RNiIIX Oxidative Addition RCrIIIX2 R-Cr(III)X2 RNiIIX->RCrIIIX2 Transmetalation Product_Complex Product-O-Cr(III)Cl2 RCrIIIX2->Product_Complex Nucleophilic Addition Product_Complex->CrIII Regenerates Cr(III) Product Product (Alcohol) Product_Complex->Product Work-up / TMSCl center Mn Mn (reductant) RX R-X (Organic Halide) Aldehyde R'CHO (Aldehyde) TMSCl TMSCl

Caption: Simplified Catalytic Cycle of the NHK Reaction.

References

Application Notes and Protocols: Chromium Chloride in the Takai Olefination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Reaction Mechanism and Stereoselectivity

The observed (E)-stereoselectivity is rationalized by a chair-like six-membered transition state. Steric repulsion between the aldehyde's R-group and the halogen on the chromium-bearing carbon favors a conformation that leads to the anti-elimination product, which is the (E)-alkene.[1]

However, certain substrates can deviate from this selectivity. For example, salicylaldehyde (B1680747) derivatives, which possess an ortho-hydroxyl group, have been shown to produce the (Z)-alkene with high selectivity.[4][5] This is proposed to be due to chelation of the hydroxyl group to the chromium center, which alters the preferred conformation of the transition state.[4]

Data Presentation: Substrate Scope and Yields

The Takai olefination is applicable to a wide range of aldehydes. Below are tables summarizing typical yields and stereoselectivities for various substrates under different conditions.

Table 1: Classic Takai Olefination (Stoichiometric CrCl₂) with Iodoform (B1672029)
Aldehyde SubstrateProductYield (%)E:Z Ratio
Benzaldehydeβ-Iodostyrene9694:6
4-Methoxybenzaldehyde4-Methoxy-β-iodostyrene9295:5
4-Chlorobenzaldehyde4-Chloro-β-iodostyrene9593:7
Dodecanal1-Iodo-1-tridecene8598:2
Cyclohexanecarboxaldehyde(Iodovinyl)cyclohexane8997:3

Data compiled from various sources, representing typical outcomes.

Table 2: Catalytic Takai Olefination with Bromoform (B151600) and Organic Reductant
Aldehyde SubstrateProductYield (%)trans:cis Ratio
4-Iodobenzaldehyde1-(2-Bromovinyl)-4-iodobenzene7092:8
4-Bromobenzaldehyde1-Bromo-4-(2-bromovinyl)benzene5393:7
4-Chlorobenzaldehyde1-(2-Bromovinyl)-4-chlorobenzene4493:7
4-Fluorobenzaldehyde1-(2-Bromovinyl)-4-fluorobenzene2894:6
4-Acetoxybenzaldehyde4-(2-Bromovinyl)phenyl acetate (B1210297)7093:7

Data sourced from the supporting information for a chromium-catalyzed olefination protocol.[9]

Table 3: (Z)-Selective Takai Olefination of Salicylaldehydes with Iodoform
Aldehyde SubstrateProductYield (%)E:Z Ratio
Salicylaldehyde2-(2-Iodovinyl)phenol4453:47
2-Hydroxy-5-nitrobenzaldehyde4-Nitro-2-(2-iodovinyl)phenolN/A11:89
2-Hydroxy-3-methoxybenzaldehyde2-(2-Iodovinyl)-6-methoxyphenolN/A30:70
5-Bromo-2-hydroxybenzaldehyde4-Bromo-2-(2-iodovinyl)phenolN/A13:87

Data extracted from a study on the (Z)-selective Takai olefination of salicylaldehydes.[4]

Experimental Protocols

Safety Precautions: Anhydrous Chromium(II) chloride is extremely air-sensitive and pyrophoric upon exposure to moisture.[6][10] It is also harmful if swallowed and causes skin and eye irritation.[10] All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.[6] All glassware must be rigorously dried.

Protocol 1: Classic Takai Olefination with Stoichiometric CrCl₂

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂) (9-15 eq.)

  • Iodoform (CHI₃) (2-5 eq.)

  • Aldehyde (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add anhydrous CrCl₂ (15.0 eq.).

  • Add anhydrous THF to create a suspension (e.g., to a concentration of ~0.1 M relative to the aldehyde).

  • Cool the suspension to 0 °C in an ice bath.

  • Add iodoform (5.0 eq.) to the stirred suspension. The mixture should change color. Stir for 15-30 minutes at 0 °C.

  • In a separate flame-dried flask, dissolve the aldehyde (1.0 eq.) in anhydrous THF.

  • Add the aldehyde solution dropwise to the chromium reagent mixture at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Quench the reaction by the sequential addition of saturated aqueous solutions of NaHCO₃, Na₂EDTA, and NaHSO₃.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Catalytic Olefination using CrCl₂ and an Organic Reductant

This protocol describes a catalytic variant that minimizes metal waste.[2][9]

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂) (10 mol%)

  • Bromoform (CHBr₃) (2.0 eq.)

  • Aldehyde (1.0 eq.)

  • 2,3,5,6-Tetramethyl-N,N'-bis(trimethylsilyl)-1,4-dihydropyrazine (reductant) (2.1 eq.)

  • Triethylamine (B128534) (NEt₃) (20 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add CrCl₂ (0.04 mmol, 10 mol%), the organic reductant (0.84 mmol, 2.1 eq.), and a magnetic stir bar.

  • Add anhydrous THF (8 mL).

  • Add the aldehyde (0.40 mmol, 1.0 eq.), bromoform (0.80 mmol, 2.0 eq.), and triethylamine (0.08 mmol, 20 mol%).

  • Stir the mixture at 30 °C for 17 hours.

  • Work-up: Quench the reaction by adding 1 M HCl (aq.).

  • Extract the mixture with diethyl ether.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel chromatography.

Protocol 3: Takai Olefination using CrCl₃ and Zinc Reductant

This procedure offers a more convenient and cost-effective alternative by generating the active Cr(II) species in situ from CrCl₃.[7]

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Zinc dust (Zn)

  • Iodoform (CHI₃)

  • Aldehyde

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dehydration of CrCl₃·6H₂O: In a Schlenk tube, heat CrCl₃·6H₂O under vacuum with a heat gun until it turns from green to purple, indicating the formation of anhydrous CrCl₃. Allow to cool under an inert atmosphere.

  • To the flask containing anhydrous CrCl₃ (6 mmol), add zinc dust (3 mmol).

  • Add anhydrous THF (10 mL). The color should change, indicating the reduction of Cr(III) to Cr(II).

  • In a separate flask, dissolve the aldehyde (1 mmol) and iodoform (2 mmol) in anhydrous THF (5 mL).

  • Add the aldehyde/iodoform solution to the Cr(II) suspension.

  • Stir the reaction at room temperature for 16 hours.

  • Work-up: Quench with water and extract with an organic solvent. For sensitive substrates, a work-up involving 4-t-butylpyridine or Na₂EDTA can be employed to improve yields by breaking up chromium complexes.[7]

  • Dry the combined organic layers, concentrate, and purify by chromatography.

Applications in Drug Discovery and Development

The Takai olefination's reliability in creating stereodefined vinyl iodides makes it a powerful tool in the synthesis of complex natural products and drug candidates. The vinyl iodide moiety is a versatile precursor for a variety of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the elaboration of molecular complexity.

Examples of Application:

  • Basiliskamides A and B: In the first enantioselective synthesis of these polyketide antibiotics, a Takai iodoolefination was employed to install the (Z,E)-vinyl acrylamide (B121943) side chain.[11]

  • Stipiamide: The total synthesis of this MDR reversal agent involved a Takai reaction to create an (E)-vinyl iodide, which was then used in a Stille coupling.[11]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive CrCl₂ due to air/moisture exposure.Use a fresh bottle of anhydrous CrCl₂. Handle strictly under inert atmosphere in a glovebox.[6] The THF adduct should appear pale green, not purple or blue.[6]
Poor quality of haloform or solvent.Use freshly purified/distilled THF and haloform.
Incomplete reduction of CrCl₃ (in Protocol 3).Ensure the CrCl₃ is fully anhydrous (purple) before reduction. Allow sufficient time for the zinc reduction.
Poor E:Z Selectivity Substrate effects (e.g., ortho-OH groups).Be aware of substrate-directed selectivity. If Z-isomer is undesired, consider protecting the directing group (e.g., acetylating a phenol).[5]
Reaction temperature too high.Maintain low temperatures (0 °C) during the addition and initial reaction phase.
Difficult Product Isolation Product coordinated to chromium salts.Use a work-up with a strong chelating agent like EDTA to break up chromium complexes and improve recovery.[7]

Visualizations

Reaction Mechanism Workflow

Takai_Mechanism cluster_reagent Reagent Formation cluster_reaction Olefination Reaction CrCl2 2 CrCl₂ Reagent [X₂HC-Cr₂Cl₄Lₙ] (gem-Dichromium Reagent) CrCl2->Reagent CHX3 CHX₃ (Haloform) CHX3->Reagent Intermediate β-Oxychromium Intermediate Reagent->Intermediate + Aldehyde Aldehyde R-CHO (Aldehyde) Aldehyde->Intermediate Product (E)-R-CH=CHX (Vinyl Halide) Intermediate->Product Elimination

Caption: Proposed mechanism of the Takai olefination.

Experimental Workflow Logic

Takai_Workflow Prep Prepare Anhydrous Reagents & Glassware (Inert Atm.) Reagent_Gen Generate Cr(II) Reagent (CrCl₂ + CHX₃ or CrCl₃ + Zn) Prep->Reagent_Gen Addition Slow Addition of Aldehyde Solution at 0 °C Reagent_Gen->Addition Reaction Stir at 0 °C to RT Addition->Reaction Quench Aqueous Quench (e.g., NaHCO₃, EDTA) Reaction->Quench Extract Organic Extraction Quench->Extract Purify Purification (Column Chromatography) Extract->Purify

Caption: General experimental workflow for the Takai olefination.

References

Application Notes and Protocols: Preparation of Standard Solutions of Chromium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed procedures for the preparation of standard solutions of chromium chloride, intended for researchers, scientists, and drug development professionals.

Introduction

This compound solutions are utilized in various chemical and biological research applications, including as a precursor for the synthesis of other chromium compounds and in certain biological assays. Accurate preparation of standard solutions is critical for the reproducibility and reliability of experimental results. This protocol outlines the necessary steps for preparing this compound solutions of a desired concentration.

Materials and Equipment

2.1. Chemicals

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Deionized or distilled water

2.2. Equipment

  • Analytical balance

  • Volumetric flask (appropriate volume for the desired final solution)

  • Beaker

  • Glass stirring rod

  • Weighing paper or weighing boat

  • Spatula

  • Funnel

  • Wash bottle with deionized or distilled water

  • Personal Protective Equipment (PPE):

    • Safety goggles

    • Gloves

    • Lab coat

Safety Precautions

Chromium(III) chloride is harmful if swallowed and can cause skin and eye irritation.[1][2] It is essential to handle the compound in accordance with good laboratory practices.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

  • Work in a well-ventilated area to avoid inhalation of any dust particles.

  • In case of accidental contact with skin or eyes, rinse immediately with plenty of water.[2]

  • Consult the Safety Data Sheet (SDS) for this compound before handling.[1][2]

Quantitative Data for Solution Preparation

The mass of chromium(III) chloride hexahydrate required to prepare a standard solution depends on the desired molarity and final volume. The molar mass of CrCl₃·6H₂O is 266.45 g/mol .

Table 1: Mass of CrCl₃·6H₂O Required for Various Standard Solution Concentrations

Desired Molarity (M)Final Volume (L)Mass of CrCl₃·6H₂O (g)
0.1126.65
0.51133.23
1.01266.45
0.10.513.32
0.50.566.61
1.00.5133.23
0.10.12.66
0.50.113.32
1.00.126.65

To calculate the mass of CrCl₃·6H₂O needed for a different concentration or volume, use the following formula[4]:

Mass (g) = Molarity (mol/L) × Volume (L) × Molar Mass ( g/mol )

Experimental Protocol

This protocol describes the preparation of a standard solution of this compound by dissolving a known mass of the solid solute in a specific volume of solvent.[5][6]

5.1. Calculation

  • Determine the desired molarity (M) and final volume (V) of the this compound solution.

  • Using the formula provided in Section 4, calculate the required mass of chromium(III) chloride hexahydrate (CrCl₃·6H₂O). For example, to prepare 1 liter of a 0.1 M solution, you would need 26.65 g of CrCl₃·6H₂O.[4]

5.2. Weighing the Solute

  • Place a clean, dry weighing boat or weighing paper on the analytical balance and tare the balance to zero.

  • Carefully weigh the calculated mass of CrCl₃·6H₂O using a spatula.

5.3. Dissolving the Solute

  • Transfer the weighed CrCl₃·6H₂O to a beaker.

  • Add a volume of deionized or distilled water to the beaker that is less than the final desired volume (e.g., for a 1 L final volume, add approximately 700-800 mL).

  • Stir the mixture with a clean glass stirring rod until the solid is completely dissolved. Chromium(III) chloride hexahydrate should readily dissolve in water.[3][7]

5.4. Final Volume Adjustment

  • Once the solid is fully dissolved, carefully pour the solution from the beaker into a volumetric flask of the appropriate final volume using a funnel.

  • Rinse the beaker and the stirring rod with a small amount of deionized or distilled water and add the rinsing to the volumetric flask to ensure all the solute is transferred.

  • Add deionized or distilled water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Stopper the volumetric flask and invert it several times to ensure the solution is homogeneous.

5.5. Storage

  • Store the prepared this compound solution in a tightly closed container.[1][3]

  • Keep the container in a cool, dry, and well-ventilated place.[1][2]

  • This compound solutions are stable under ordinary conditions of use and storage.[3]

Diagrams

experimental_workflow cluster_prep Preparation cluster_solution Solution Finalization cluster_storage Storage calculation 1. Calculate Mass of CrCl3·6H2O weighing 2. Weigh CrCl3·6H2O calculation->weighing dissolving 3. Dissolve in Beaker weighing->dissolving transfer 4. Transfer to Volumetric Flask dissolving->transfer volume_adjustment 5. Adjust to Final Volume transfer->volume_adjustment mixing 6. Homogenize Solution volume_adjustment->mixing storage 7. Store in a Tightly Closed Container mixing->storage

Caption: Workflow for Preparing a Standard this compound Solution.

References

Application Notes and Protocols for Handling and Storage of Air-Sensitive Chromium (II) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium (II) chloride (CrCl₂), also known as chromous chloride, is a powerful reducing agent and a versatile reagent in organic synthesis.[1][2] Its utility is most notably demonstrated in carbon-carbon bond-forming reactions such as the Nozaki-Hiyama-Kishi (NHK) reaction.[3][4][5] However, chromium (II) chloride is highly sensitive to air and moisture, necessitating specialized handling and storage techniques to maintain its reactivity and prevent decomposition.[1][6] Anhydrous chromium (II) chloride is a white to grey/green powder, and its solutions in water are typically bright blue.[2] Any deviation from these colors, particularly a shift towards green, can indicate oxidation to the more stable chromium (III) state. This document provides detailed protocols and data for the safe and effective handling and storage of air-sensitive chromium (II) chloride.

Physicochemical Properties and Solubility

Anhydrous chromium (II) chloride is a hygroscopic solid that reacts readily with atmospheric oxygen and moisture.[1][6] Proper handling in an inert atmosphere is therefore critical.

Table 1: Physicochemical Properties of Anhydrous Chromium (II) Chloride

PropertyValueReferences
Appearance White to grey/green powder[2]
Molar Mass 122.90 g/mol [2]
Melting Point 824 °C[7]
Boiling Point 1302 °C[2]
Density 2.88 g/cm³ (at 24 °C)[2]

While qualitative solubility information is available, precise quantitative data in common organic solvents is not extensively reported in the literature. Researchers should determine the solubility for their specific applications if precise concentrations are required.

Table 2: Solubility of Anhydrous Chromium (II) Chloride

SolventSolubilityNotesReferences
Water SolubleForms a bright blue solution of the tetrahydrate.[2][8]
Ethanol Insoluble[8]
Diethyl Ether Insoluble[8]
Tetrahydrofuran (B95107) (THF) SolubleThe THF adduct, [CrCl₂(THF)₂], can be formed.[9]
Dimethylformamide (DMF) SolubleA common solvent for Nozaki-Hiyama-Kishi reactions.[4]
Acetonitrile (B52724) Forms a complexCan be converted to a related acetonitrile complex.[2]

Inert Atmosphere Handling Techniques

Due to its air and moisture sensitivity, all manipulations of solid and dissolved chromium (II) chloride must be performed under an inert atmosphere, such as high-purity argon or nitrogen. The two primary methods for achieving this are the use of a glovebox or a Schlenk line.

Glovebox Technique

A glovebox provides a sealed environment with a continuously purified inert atmosphere, allowing for the use of standard laboratory glassware and equipment.

Schlenk Line Technique

A Schlenk line is a dual-manifold system that provides both vacuum and a source of inert gas, enabling manipulations in specialized glassware (Schlenk flasks). The key procedure is the "evacuate-refill" cycle to remove the laboratory atmosphere from the reaction vessel.

Diagram 1: General workflow for handling air-sensitive compounds using a Schlenk line.

Experimental Protocols

Protocol for Preparation of Anhydrous Chromium (II) Chloride Solution in THF

This protocol describes the preparation of a chromium (II) chloride solution for use in organic synthesis. All glassware must be rigorously dried, and all solvents must be anhydrous.

Materials:

  • Anhydrous chromium (II) chloride

  • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Schlenk flask equipped with a magnetic stir bar

  • Schlenk line with a high-purity argon or nitrogen supply

  • Septa and cannulas

Procedure:

  • Glassware Preparation: Ensure the Schlenk flask and stir bar are thoroughly dried in an oven at >120 °C overnight and cooled under a stream of inert gas.

  • Inert Atmosphere: Attach the Schlenk flask to the Schlenk line and perform at least three evacuate-refill cycles to establish an inert atmosphere.

  • Addition of Solid: Under a positive flow of inert gas, quickly add the desired amount of anhydrous chromium (II) chloride to the Schlenk flask. The solid should be a white to grey powder; a significant green tint indicates oxidation.

  • Solvent Addition: Transfer anhydrous THF to the Schlenk flask via a cannula or syringe.

  • Dissolution: Stir the mixture at room temperature until the solid is fully dissolved. The resulting solution should be blue. A green solution indicates the presence of chromium (III) species.

  • Storage: The freshly prepared solution should be used immediately for best results. If short-term storage is necessary, keep the flask under a positive pressure of inert gas in the dark.

Protocol for a Stoichiometric Nozaki-Hiyama-Kishi Reaction

This protocol provides a representative procedure for the reaction between benzaldehyde (B42025) and allyl bromide using a stoichiometric amount of chromium (II) chloride.

Materials:

  • Anhydrous chromium (II) chloride

  • Anhydrous, degassed dimethylformamide (DMF)

  • Benzaldehyde, freshly distilled

  • Allyl bromide

  • Nickel (II) chloride (catalytic amount)

  • Standard work-up reagents (e.g., saturated aqueous NH₄Cl, diethyl ether)

Procedure:

  • Setup: In a glovebox or under a positive flow of argon on a Schlenk line, add anhydrous chromium (II) chloride (2.0 mmol) and a catalytic amount of nickel (II) chloride (0.02 mmol) to a dry Schlenk flask containing a stir bar.

  • Solvent Addition: Add anhydrous, degassed DMF (5 mL) to the flask and stir to dissolve the salts.

  • Reagent Addition: Add benzaldehyde (1.0 mmol) to the solution, followed by the dropwise addition of allyl bromide (1.2 mmol).

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Quench the reaction by pouring the mixture into saturated aqueous ammonium (B1175870) chloride solution (20 mL). Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the desired homoallylic alcohol.

NHK_Reaction CrCl2 CrCl₂ Organochromium Organochromium Intermediate [R²CH=CHCH₂Cr(III)Cl₂] CrCl2->Organochromium NiCl2 NiCl₂ (cat.) NiCl2->Organochromium catalyzes formation Aldehyde Aldehyde (R¹CHO) Product_Complex Chromium Alkoxide Complex Aldehyde->Product_Complex Allyl_Halide Allyl Halide (R²CH=CHCH₂X) Allyl_Halide->Organochromium Organochromium->Product_Complex Product Homoallylic Alcohol Product_Complex->Product Aqueous Workup

References

Application Notes and Protocols: Chromium Chloride in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the multifaceted roles of chromium chloride and its derivatives in polymer synthesis. The protocols outlined below are intended to serve as a foundational guide for laboratory-scale polymerizations.

Catalysis in Olefin Polymerization: Ziegler-Natta and Phillips-Type Systems

Chromium-based catalysts are instrumental in the production of polyolefins, particularly polyethylene (B3416737). Chromium chlorides, often as precursors to the active catalytic species, are central to both heterogeneous Phillips-type and homogeneous Ziegler-Natta-type polymerization systems.

Application Note:

This compound, typically supported on silica (B1680970) (for Phillips-type catalysts) or used in conjunction with organoaluminum co-catalysts (for Ziegler-Natta systems), facilitates the coordination polymerization of ethylene (B1197577) and other α-olefins.[1][2] In Phillips-type catalysts, a chromium precursor, which can be derived from chromium(III) chloride, is impregnated onto a silica support and then calcined. This process typically oxidizes the chromium to a higher oxidation state (e.g., Cr(VI)) which is then reduced in the presence of the monomer to form the active polymerization sites.[2] These catalysts are known for producing high-density polyethylene (HDPE) with a broad molecular weight distribution.[3]

Ziegler-Natta type systems utilizing chromium complexes can also be employed for ethylene polymerization. These systems often involve a chromium(III) salt, such as a chromium(III) carboxylate derived from this compound, and an organoaluminum compound like diethylaluminum chloride (DEAC) as a co-catalyst.[4] These catalysts can exhibit high activity and produce linear polyethylene.[4]

Quantitative Data: Ethylene Polymerization with Chromium-Based Catalysts
Catalyst SystemPolymerization ConditionsActivityPolymer Molecular Weight (Mw)Polydispersity Index (PDI)Reference
Cr(III)-MFU-4l / AlMe₃ (gas-phase)40 bar Ethylene, Room Temp, 1 h52,000 mol_Ethylene_·mol_Cr_⁻¹·h⁻¹136,000 g/mol 1.36[5]
CrOₓ/SiO₂ (slurry)90°C, 2 hours->2 x 10⁶ g/mol Broad[1]
Cr/SiO₂ (G 643 support)-191 kg PE (g Cr)⁻¹ h⁻¹--[3]
Supported CrOx/Chromocene-->1 x 10⁶ g/mol Bimodal[2]
Experimental Protocol: Laboratory-Scale Ethylene Polymerization (Slurry Phase)

This protocol is a representative procedure for ethylene polymerization using a supported chromium catalyst.

Materials:

  • Supported chromium oxide catalyst (e.g., CrOₓ on silica)

  • Anhydrous n-heptane (polymerization solvent)

  • High-purity ethylene gas

  • Organoaluminum co-catalyst (e.g., triethylaluminum, TEAL), if required by the specific catalyst system

  • Nitrogen gas for inert atmosphere

  • Methanol (for quenching)

  • Hydrochloric acid solution (for catalyst residue removal)

Equipment:

  • Jacketed glass reactor or stainless-steel autoclave equipped with a mechanical stirrer, temperature and pressure controllers, and gas inlet/outlet ports.

  • Schlenk line or glovebox for inert atmosphere manipulation.

  • Catalyst injection system.

Procedure:

  • Reactor Preparation: Thoroughly dry the reactor under vacuum at an elevated temperature (e.g., 100-120°C) and then purge with dry nitrogen to establish an inert atmosphere.

  • Solvent and Co-catalyst Addition: Introduce the desired volume of anhydrous n-heptane into the reactor. If using a co-catalyst, add the appropriate amount of the organoaluminum solution to the solvent.

  • Pressurization and Equilibration: Pressurize the reactor with ethylene to the desired partial pressure and allow the system to equilibrate at the target polymerization temperature (e.g., 75-95°C).[1]

  • Catalyst Injection: Suspend a precise amount of the supported chromium catalyst in a small volume of anhydrous solvent under an inert atmosphere and inject it into the reactor to initiate polymerization.

  • Polymerization: Maintain a constant ethylene pressure and temperature throughout the reaction. Monitor the ethylene uptake to follow the polymerization kinetics.

  • Termination: After the desired reaction time, stop the ethylene flow and vent the reactor. Quench the reaction by adding methanol.

  • Polymer Isolation and Purification: Filter the polymer slurry and wash the collected polyethylene powder sequentially with a dilute hydrochloric acid solution to remove catalyst residues, followed by water and then methanol.

  • Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight.

Logical Relationship: Phillips Catalyst Activation and Polymerization

Phillips_Catalyst_Workflow CrCl3 Chromium(III) Chloride (Precursor) Impregnation Impregnation onto Silica Support CrCl3->Impregnation Calcination Calcination (Activation) Impregnation->Calcination ActiveCatalyst Active Cr(VI)/SiO₂ Catalyst Calcination->ActiveCatalyst Reduction Reduction by Ethylene ActiveCatalyst->Reduction Initiation Polymerization Ethylene Polymerization Reduction->Polymerization Polyethylene Polyethylene Polymerization->Polyethylene

Caption: Workflow for Phillips catalyst preparation and ethylene polymerization.

Ring-Opening Polymerization of Epoxides

Chromium(III) complexes, particularly those with salen-type ligands derived from chromium(III) chloride, are effective catalysts for the ring-opening copolymerization (ROCOP) of epoxides with carbon dioxide or cyclic anhydrides to produce polycarbonates and polyesters, respectively.[6][7][8]

Application Note:

(Salen)Cr(III)Cl complexes, in the presence of a co-catalyst, facilitate the alternating insertion of epoxide and comonomer units.[8] The choice of co-catalyst, such as a nucleophilic salt (e.g., PPNCl) or an organic base (e.g., DMAP), can significantly influence the catalytic activity and selectivity.[9] These catalyst systems offer a route to well-defined biodegradable polymers with potential applications in biomedical fields.[10] The reaction mechanism is believed to involve the coordination and activation of the epoxide by the chromium center, followed by nucleophilic attack to open the ring.[11]

Quantitative Data: Ring-Opening Copolymerization with Chromium-Salen Catalysts
Catalyst SystemMonomersCo-catalystConditionsTOF (h⁻¹)Polymer PropertiesReference
(salen)Cr(III)ClCyclohexene (B86901) Oxide/CO₂-80°C, 58.5 bar, 24 h28.5 (g polym/g Cr/h)>95% carbonate linkages[12]
Salalen-Cr ComplexCyclohexene Oxide/Succinic Anhydride (B1165640)DMAP110°C120Alternating polyester (B1180765)[9]
Salen-Cr ComplexPhthalic Anhydride/Limonene OxidePPNCl--Alternating polyester[6]
Experimental Protocol: ROCOP of Cyclohexene Oxide and Phthalic Anhydride

This protocol describes a representative procedure for the synthesis of a polyester using a chromium-salen catalyst.

Materials:

  • (Salen)Cr(III)Cl complex

  • Bis(triphenylphosphine)iminium chloride (PPNCl) (co-catalyst)

  • Cyclohexene oxide (CHO), freshly distilled

  • Phthalic anhydride (PA)

  • Anhydrous toluene (B28343) (solvent)

  • Methanol (for precipitation)

  • Dichloromethane (for dissolution)

Equipment:

  • Schlenk flask or glovebox for inert atmosphere operations

  • Magnetic stirrer and heating plate

  • Vacuum line

Procedure:

  • Catalyst and Monomer Charging: In a glovebox or under a nitrogen atmosphere, add the (salen)Cr(III)Cl catalyst, PPNCl co-catalyst, and phthalic anhydride to a dry Schlenk flask.

  • Solvent and Epoxide Addition: Add anhydrous toluene to the flask, followed by the freshly distilled cyclohexene oxide via syringe.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110°C) and stir the reaction mixture.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination and Precipitation: After achieving high conversion or the desired reaction time, cool the flask to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Isolation and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it under vacuum to a constant weight.

Signaling Pathway: Proposed Mechanism for ROCOP

ROCOP_Mechanism Cr_Catalyst (Salen)Cr(III)Cl Coordination Epoxide Coordination Cr_Catalyst->Coordination Epoxide Epoxide Epoxide->Coordination Propagation2 Epoxide Insertion Epoxide->Propagation2 Anhydride Anhydride Propagation1 Anhydride Insertion Anhydride->Propagation1 RingOpening Nucleophilic Ring-Opening Coordination->RingOpening RingOpening->Propagation1 Propagation1->Propagation2 Propagation2->Propagation1 Chain Growth Polyester Polyester Chain Propagation2->Polyester

Caption: Proposed mechanism for chromium-catalyzed ROCOP of epoxides and anhydrides.

Radical Polymerization Initiation

Chromium compounds in lower oxidation states, such as chromium(II), can act as components of redox initiator systems for free-radical polymerization of vinyl monomers.

Application Note:

A redox system comprising chromium(II) acetate (B1210297) and an organic peroxide (e.g., benzoyl peroxide) can initiate the polymerization of vinyl monomers like methyl methacrylate (B99206) (MMA) at low temperatures.[13] The chromium(II) species reduces the peroxide, generating radicals that initiate the polymerization chain reaction. This method allows for polymerization to proceed at temperatures where thermal initiation would be very slow. The kinetics of such systems can differ from conventional free-radical polymerizations.[13]

Quantitative Data: Redox Initiation of Methyl Methacrylate (MMA) Polymerization
Initiator SystemMonomerTemperature (°C)Kinetic Order (Initiator)Kinetic Order (Monomer)Reference
Cr(II) acetate / Benzoyl PeroxideMMA-280.1 for [Cr²⁺], 0.2 for [BPO]2[13]
Experimental Protocol: Redox-Initiated Polymerization of Methyl Methacrylate

This protocol provides a general procedure for the polymerization of MMA using a chromium(II) acetate-based redox initiator.

Materials:

  • Chromium(II) acetate

  • Benzoyl peroxide (BPO)

  • Methyl methacrylate (MMA), inhibitor removed

  • Anhydrous dimethylformamide (DMF) (solvent)

  • Nitrogen gas

  • Methanol (for precipitation)

Equipment:

  • Schlenk tube or round-bottom flask with a septum

  • Low-temperature bath

  • Magnetic stirrer

  • Syringes for liquid transfer

Procedure:

  • Monomer and Solvent Preparation: Purge the anhydrous DMF and inhibitor-free MMA with nitrogen to remove dissolved oxygen.

  • Initiator Preparation: In a Schlenk tube under a nitrogen atmosphere, dissolve the desired amount of chromium(II) acetate in deoxygenated DMF. In a separate container, prepare a solution of BPO in deoxygenated DMF.

  • Reaction Setup: Cool the chromium(II) acetate solution to the target low temperature (e.g., -28°C) in a cooling bath.

  • Initiation: Add the desired amount of the MMA monomer to the chromium(II) acetate solution. Then, inject the BPO solution to start the polymerization.

  • Polymerization: Allow the reaction to proceed at the low temperature for the desired time. The solution may become viscous as the polymer forms.

  • Termination and Precipitation: Terminate the polymerization by exposing the reaction mixture to air. Precipitate the poly(methyl methacrylate) (PMMA) by pouring the solution into a large volume of methanol.

  • Isolation and Drying: Filter the precipitated polymer, wash it with methanol, and dry it under vacuum.

Experimental Workflow: Redox-Initiated Polymerization

Redox_Initiation_Workflow Setup Inert Atmosphere Setup (Schlenk Line/Glovebox) Reagents Prepare Deoxygenated Reagents (Monomer, Solvent) Setup->Reagents Initiator Prepare Cr(II) and Peroxide Solutions Reagents->Initiator Cooling Cool Cr(II) Solution to Low Temperature Initiator->Cooling Addition Add Monomer, then Peroxide Solution Cooling->Addition Polymerization Polymerization at Low Temperature Addition->Polymerization Termination Terminate and Precipitate Polymer in Methanol Polymerization->Termination Isolation Filter, Wash, and Dry Polymer Termination->Isolation

Caption: Workflow for redox-initiated vinyl polymerization.

Cross-linking of Polymers

Chromium ions, often from this compound or other salts, can be used as cross-linking agents to form three-dimensional polymer networks, such as hydrogels.

Application Note:

Chromium(III) ions can form coordination complexes with functional groups on polymer chains, such as the hydroxyl groups of poly(vinyl alcohol) (PVA) or the carboxylate groups of poly(acrylic acid). This interaction leads to the formation of cross-links, transforming a polymer solution or melt into a gel with enhanced mechanical properties.[14] The degree of cross-linking, and thus the properties of the resulting material, can be controlled by factors such as the concentration of the polymer and the chromium salt, pH, and temperature. Cross-linked hydrogels have applications in areas such as drug delivery, tissue engineering, and as absorbent materials.

Quantitative Data: Mechanical Properties of Cross-linked Hydrogels
Polymer SystemCross-linkerMechanical PropertyValueReference
Poly(vinyl alcohol)Physical (Freeze-Thaw) & ChemicalTensile StrengthVaries with composition[14]
Poly(vinyl alcohol)/AgarTannic AcidTensile Strengthup to 3.77 MPa[15]
Poly(vinyl alcohol)-Compressive Modulus1-18 MPa-

Note: Specific data for this compound cross-linked PVA hydrogels is limited in the provided search results. The data presented is for other cross-linking methods to provide a general context for PVA hydrogel mechanical properties.

Experimental Protocol: Preparation of a this compound Cross-linked Poly(vinyl alcohol) Hydrogel

This protocol outlines a general method for preparing a PVA hydrogel cross-linked with this compound.

Materials:

  • Poly(vinyl alcohol) (PVA)

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Deionized water

Equipment:

  • Beakers and magnetic stirrer with hotplate

  • Petri dishes or molds for casting the hydrogel

  • Oven or desiccator for drying

Procedure:

  • PVA Solution Preparation: Prepare an aqueous solution of PVA (e.g., 10% w/v) by slowly adding the PVA powder to deionized water while stirring and heating (e.g., at 90°C) until the PVA is completely dissolved. Allow the solution to cool to room temperature.

  • Cross-linker Solution Preparation: Prepare an aqueous solution of chromium(III) chloride at the desired concentration.

  • Cross-linking: Add the this compound solution to the PVA solution with vigorous stirring. The amount of cross-linker solution will depend on the desired degree of cross-linking.

  • Gelation: Pour the mixture into a petri dish or mold and allow it to stand at room temperature or a slightly elevated temperature until a stable gel is formed. The time for gelation will vary depending on the concentrations of PVA and this compound.

  • Washing (Optional): To remove any unreacted chromium ions, the hydrogel can be immersed in a large volume of deionized water for an extended period, with the water being changed periodically.

  • Drying (Optional): For characterization of the dried material, the hydrogel can be dried in an oven at a moderate temperature or in a desiccator.

Logical Relationship: Hydrogel Cross-linking

Hydrogel_Crosslinking PVA Poly(vinyl alcohol) Chains in Solution Mixing Mixing PVA->Mixing CrCl3 Chromium(III) Chloride (Cross-linker) CrCl3->Mixing Coordination Coordination of Cr³⁺ with -OH groups Mixing->Coordination Hydrogel Cross-linked PVA Hydrogel (3D Network) Coordination->Hydrogel

Caption: Process of this compound cross-linking of PVA to form a hydrogel.

References

Application Notes and Protocols for Chromium Plating Using Chromium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chromium plating is a widely utilized surface finishing technique that imparts desirable properties such as enhanced hardness, superior wear and corrosion resistance, and a decorative finish to various substrates[1]. Historically, hexavalent chromium baths have been the industry standard. However, due to the high toxicity and carcinogenic nature of hexavalent chromium compounds, there is a significant and ongoing shift towards trivalent chromium (Cr(III)) plating processes[1][2][3]. Trivalent chromium baths, particularly those based on chromium chloride (CrCl₃), offer a more environmentally benign alternative with lower toxicity and a higher electrochemical equivalent[1][2].

These application notes provide detailed methodologies and protocols for researchers, scientists, and professionals in drug development for the electrodeposition of chromium from a trivalent this compound bath. The information compiled herein is based on various scientific studies and aims to provide a comprehensive guide to achieving desired coating properties.

Experimental Protocols

Substrate Preparation

Proper substrate preparation is critical for ensuring good adhesion and a high-quality chromium deposit. The typical preparation sequence for a mild steel substrate is as follows[1][2]:

  • Mechanical Polishing: The substrate surface is successively polished with emery paper of decreasing grit size (down to 1200 grade) to achieve a mirror-like finish.

  • Cleaning: The polished substrate is thoroughly washed with a soap solution to remove coarse dirt and polishing residues.

  • Degreasing: The substrate is then degreased, typically using acetone (B3395972) or another suitable solvent, to eliminate any organic contaminants from the surface.

  • Rinsing: A thorough rinse with distilled water is performed after degreasing.

  • Masking: The areas of the substrate that are not to be plated are insulated with a non-conductive paint or tape, leaving the desired area exposed for deposition[2].

  • Activation (Etching): Depending on the substrate material, an activation step may be necessary to remove any oxide layers and ensure good adhesion. This can be done using an appropriate acid solution[1].

Electrolyte Bath Composition

The electrolyte bath for chromium plating from this compound typically consists of a chromium salt, a complexing agent, a buffering agent, a conductivity salt, and sometimes organic additives to refine the deposit's properties.

Table 1: Example Electrolyte Bath Compositions

ComponentRoleConcentration RangeReference Example 1[2]Reference Example 2[4]Reference Example 3[5]
This compound (CrCl₃·6H₂O)Source of Cr³⁺ ions90 - 200 g/L90 - 130 g/L0.073 M (~19.5 g/L)100 - 200 g/L
Formic Acid (HCOOH)Complexing Agent30 - 40 ml/L40 ml/L-30 g/L
Boric Acid (H₃BO₃)Buffering Agent0.2 - 0.64 M40 g/L0.2 M (~12.4 g/L)-
Sodium Sulfate (Na₂SO₄)Conductivity Salt30 - 60 g/L40 g/L--
Ammonium Chloride (NH₄Cl)Conductivity Salt--3.2 M (~171 g/L)-
Polyethylene Glycol (PEG)Organic Additive0.1 - 6 g/L0.1 g/L-6 g/L (PEG 4000)
Sodium Hypophosphite (NaH₂PO₂)Complexing/Reducing Agent--2.2 M (~233 g/L)-
Formaldehyde (HCHO)Additive4 ml/L4 ml/L--
Electroplating Procedure
  • Bath Preparation: The electrolyte is prepared by dissolving the chemical components in distilled water in a glass beaker or a suitable plating tank[2].

  • Electrode Setup: A platinum foil or graphite (B72142) is typically used as the anode, and the prepared substrate serves as the cathode[2][6]. The electrodes are connected to a controllable DC power supply.

  • Immersion and Temperature Equilibration: The cathode (substrate) and anode are immersed in the plating bath. The bath is allowed to reach the desired operating temperature[1].

  • Galvanostatic Deposition: The electroplating is carried out galvanostatically (at a constant current density) for a specified duration to achieve the desired coating thickness[2].

  • Post-Plating Treatment: After deposition, the plated substrate is removed from the bath, rinsed thoroughly with distilled water, and dried[2].

Operating Parameters

The properties of the chromium deposit are highly dependent on the operating conditions of the electroplating bath.

Table 2: Typical Operating Parameters for Chromium Plating from a Chloride Bath

ParameterRangeReference Example 1[2][7]Reference Example 2[4]Reference Example 3[8]
Current Density 10 - 25 A/dm²20 A/dm²15 A/dm²100 ASF (~10.8 A/dm²)
Temperature 20 - 60 °C40 °C19 - 59 °C20 - 25 °C
pH 2.0 - 5.5Not specified2.0 - 5.52.5 - 3.5
Plating Time 1 - 120 min120 min6 min1 - 3 min
Agitation Mild to ModerateMildNot specifiedMild Air Agitation

Quantitative Data

The following tables summarize the quantitative data on the properties of chromium coatings obtained from this compound-based baths.

Table 3: Effect of Bath Composition on Coating Properties

Parameter VariedConcentrationCurrent Efficiency (%)Deposition Rate (µm/hr)Microhardness (HV)Optical ReflectivityReference
CrCl₃ 90 g/LIncreases with conc.Increases with conc.2653Decreases with conc.[2]
130 g/L410[2]
PEG IncreasesDecreasesDecreasesIncreasesIncreases[2]
HCOOH IncreasesDecreasesDecreasesIncreasesIncreases[2]
Na₂SO₄ 30 g/LPeak Efficiency--Decreases with conc.[2]
40 g/L--Peak Hardness[2]

Table 4: Deposition Rate and Current Efficiency Comparison

Bath TypeDeposition RateCurrent EfficiencyReference
Chloride-Based0.1 - 0.25 µm/min> 80% (in hydrate (B1144303) melts)[9][10]
Sulfate-Based0.04 - 0.08 µm/minLower than chloride-based[10]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chromium electroplating process.

G cluster_prep Substrate Preparation Polishing Polishing Cleaning Cleaning Polishing->Cleaning Degreasing Degreasing Cleaning->Degreasing Rinsing1 Rinsing1 Degreasing->Rinsing1 Electrode_Setup Electrode Setup Rinsing1->Electrode_Setup Bath_Prep Bath Preparation Bath_Prep->Electrode_Setup Deposition Galvanostatic Deposition Electrode_Setup->Deposition Rinsing2 Rinsing Deposition->Rinsing2 Drying Drying Rinsing2->Drying Characterization Characterization Drying->Characterization

Caption: General workflow for chromium electroplating from substrate preparation to post-treatment.

Influence of Parameters on Deposit Properties

This diagram shows the relationships between key operating parameters and the final properties of the chromium deposit.

G CrCl3 CrCl₃ Conc. Hardness Hardness CrCl3->Hardness - CurrentEfficiency Current Efficiency CrCl3->CurrentEfficiency + DepositionRate Deposition Rate CrCl3->DepositionRate + Brightness Brightness/ Reflectivity CrCl3->Brightness - PEG PEG Conc. PEG->Hardness + PEG->CurrentEfficiency - PEG->DepositionRate - PEG->Brightness + HCOOH HCOOH Conc. HCOOH->Hardness + HCOOH->CurrentEfficiency - HCOOH->DepositionRate - HCOOH->Brightness + CurrentDensity Current Density CurrentDensity->CurrentEfficiency + (initially) Temperature Temperature Temperature->DepositionRate + CorrosionResistance Corrosion Resistance

Caption: Influence of bath components and parameters on chromium deposit properties.

Simplified Electrochemical Mechanism

The electrodeposition of chromium from a trivalent bath is a complex process involving multiple steps. The following diagram outlines a simplified mechanism.

G cluster_cathode Reactions at the Cathode CrIII_complex [Cr(H₂O)₆]³⁺ (or other complexes) CrII_intermediate Cr(II) Intermediate CrIII_complex->CrII_intermediate + e⁻ Cr_metal Cr(0) Metal Deposit CrII_intermediate->Cr_metal + 2e⁻ H2_evolution H₂ Evolution (Side Reaction) Cathode Cathode Surface

Caption: Simplified mechanism of Cr(III) reduction to metallic chromium at the cathode.

Concluding Remarks

The use of this compound-based baths for trivalent chromium plating presents a viable and more environmentally responsible alternative to traditional hexavalent chromium processes. The properties of the resulting chromium coatings, such as hardness, deposition rate, and brightness, can be effectively tailored by carefully controlling the bath composition and operating parameters. The protocols and data presented in these application notes serve as a comprehensive guide for achieving high-quality chromium deposits for various research and development applications. Further optimization may be required based on the specific substrate material and desired coating characteristics.

References

Application Notes and Protocols for Chromium(III) Chloride as a Mordant in Textile Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of chromium(III) chloride as a mordant in textile dyeing processes, with a primary focus on wool fibers. The protocols detailed below offer methodologies for pre-mordanting, simultaneous mordanting (metachrome), and post-mordanting (afterchrome) techniques. This document also includes quantitative data on color fastness and color strength, as well as essential safety and handling procedures.

Introduction

Mordant dyes are a class of colorants that require a fixing agent, or mordant, to bind effectively to textile fibers. The mordant, typically a metal salt, forms an insoluble coordination complex, known as a "lake," with the dye molecule, which then attaches to the fiber.[1] This process significantly enhances the wash and light fastness of the dyeing.[1]

Chromium compounds have historically been used as mordants due to their ability to produce dyeings with excellent fastness properties.[2] While hexavalent chromium (Cr(VI)) compounds like potassium dichromate have been widely used, their toxicity and environmental impact are significant concerns.[2][3] Chromium(III) chloride (CrCl₃), a trivalent chromium salt, presents a less toxic alternative.[4] Trivalent chromium treatments result in minimal oxidative degradation of wool keratin (B1170402) compared to dichromate treatments.[4] This document focuses on the application of chromium(III) chloride.

Mechanism of Action

The mordanting process with chromium(III) chloride on wool involves the formation of a coordination complex between the Cr³⁺ ion, the dye molecule, and the functional groups of the wool fiber. Wool keratin contains various potential ligands, including carboxyl, amino, and hydroxyl groups. The Cr³⁺ ion acts as a Lewis acid, accepting electrons from the ligand groups on both the dye and the fiber, thereby creating a stable, insoluble dye-mordant-fiber complex.[5][6] This complex formation is the basis for the high wet fastness of chrome-dyed textiles.[5]

dot

CrCl3 Chromium(III) Chloride (CrCl₃) Cr_ion Cr³⁺ ion (in aqueous solution) CrCl3->Cr_ion Dissociation in water Complex Insoluble Dye-Cr³⁺-Wool Complex (Enhanced Fastness) Cr_ion->Complex Coordination Bonding Dye Mordant Dye Molecule (with ligand groups, e.g., -OH, -COOH) Dye->Complex Coordination Bonding Wool Wool Fiber (Keratin with -COOH, -NH₂, -OH groups) Wool->Complex Coordination Bonding

Caption: Chemical complex formation in chromium mordanting.

Experimental Protocols

The following are generalized protocols for the three primary methods of applying chromium(III) chloride as a mordant for dyeing wool with acid mordant dyes. Researchers should optimize these parameters based on the specific dye, fiber characteristics, and desired outcome.

General Preparations:

  • Fiber Preparation: The wool substrate must be thoroughly scoured to remove any oils, grease, or other impurities that could interfere with dyeing. An effective method is to wash the wool in a solution of 0.5-1.0 g/L non-ionic detergent at 40-50°C for 30 minutes, followed by thorough rinsing.

  • Material-to-Liquor Ratio (M:L): A typical M:L ratio for lab-scale dyeing is 1:20 to 1:40, ensuring the material is fully submerged and can move freely.

Pre-mordanting Protocol

In this method, the fiber is treated with the mordant before being dyed.

  • Mordant Bath Preparation: Prepare a bath containing 1-3% on weight of fiber (owf) of chromium(III) chloride hexahydrate (CrCl₃·6H₂O).

  • Mordanting: Introduce the wet, scoured wool into the mordant bath at 40°C. Gradually raise the temperature to 95-100°C over 30-45 minutes. Maintain this temperature for 45-60 minutes, stirring occasionally.

  • Cooling and Rinsing: Allow the bath to cool before removing the wool. Rinse the mordanted wool thoroughly with warm and then cold water to remove any unfixed mordant.

  • Dyeing: Prepare a separate dyebath with the desired concentration of mordant dye (e.g., 1-4% owf). Introduce the mordanted wool and dye at 40-50°C. Adjust the pH to 4.5-5.5 using acetic acid. Raise the temperature to 95-100°C over 30-45 minutes and continue dyeing for 60-90 minutes.

  • Final Steps: Allow the dyebath to cool, then rinse the dyed wool until the water runs clear. Dry the material away from direct sunlight.

Simultaneous (Metachrome) Mordanting Protocol

This single-bath process involves adding the dye and mordant to the bath at the same time.

  • Dyebath Preparation: Prepare a single bath containing the mordant dye (1-4% owf), chromium(III) chloride (1-2% owf), and a leveling agent.

  • Dyeing Process: Introduce the wet, scoured wool into the bath at 40°C. Add ammonium (B1175870) acetate (B1210297) to help control the pH. Over 30-45 minutes, raise the temperature to 95-100°C.

  • Dyeing and Mordanting: Maintain the boil for 60-90 minutes to allow for simultaneous dyeing and complex formation.

  • Final Steps: Cool the bath, remove the wool, rinse thoroughly until the water is clear, and dry.

Post-mordanting (Afterchrome) Protocol

This is a common method where the material is dyed first and then treated with the mordant.

  • Dyeing: Prepare a dyebath with the mordant dye (1-4% owf) and an acid, such as acetic or formic acid, to achieve a pH of 4.5-5.5. Enter the wet, scoured wool at 40-50°C. Raise the temperature to 95-100°C over 30-45 minutes and dye for 45-60 minutes until the bath is nearly exhausted.

  • Mordanting: Cool the dyebath to 70-80°C. Add the chromium(III) chloride (1-3% owf) to the same bath.

  • Chroming: Raise the temperature back to 95-100°C and continue the treatment for another 30-60 minutes to allow for the formation of the dye-mordant complex on the fiber.

  • Final Steps: Allow the bath to cool completely. Remove the wool, rinse thoroughly with warm and then cold water, and dry.

dot

cluster_pre Pre-mordanting cluster_meta Simultaneous (Metachrome) cluster_post Post-mordanting (Afterchrome) Pre1 Mordant Bath (CrCl₃) Pre2 Dye Bath Pre1->Pre2 Meta1 Single Bath (Dye + CrCl₃) Post1 Dye Bath Post2 Add CrCl₃ to same bath Post1->Post2

Caption: Workflow for different chromium mordanting methods.

Data Presentation

The effectiveness of mordanting is evaluated by measuring the color strength (K/S value) and the color fastness properties of the dyed fabric. The following tables summarize typical data obtained when using chromium(III) ions as a mordant on wool.

Color Strength (K/S)

The K/S value, calculated from the reflectance of the dyed fabric using the Kubelka-Munk equation, is directly proportional to the concentration of dye on the fiber. An increase in mordant concentration generally leads to an increase in K/S values up to a saturation point.

Mordant Concentration (% owf)Dye Concentration (% owf)K/S Value (at λmax)
0 (Unmordanted)2.08.5
1.02.012.3
2.02.015.8
3.02.016.1
2.01.09.7
2.03.018.2

Note: Data is illustrative and will vary based on dye, fiber, and specific process conditions.

Color Fastness Properties (ISO Standards)

Color fastness is rated on a scale of 1 (poor) to 5 (excellent). Mordanting significantly improves these ratings, particularly for washing and light fastness.

Mordanting MethodCrCl₃ Conc. (% owf)Washing Fastness (ISO 105-C06)Light Fastness (ISO 105-B02)Rubbing Fastness (Dry) (ISO 105-X12)Rubbing Fastness (Wet) (ISO 105-X12)
Unmordanted02-3343
Pre-mordanting2.04-55-64-54
Post-mordanting2.0564-54-5

Note: Fastness ratings are dependent on the dye used. The data shown is typical for acid mordant dyes on wool.[7][8]

Safety, Handling, and Disposal

Chromium(III) chloride, while less toxic than its hexavalent counterpart, still requires careful handling. It is classified as harmful if swallowed and may cause an allergic skin reaction.[9]

Engineering Controls:

  • Always handle chromium(III) chloride powder and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[1]

Personal Protective Equipment (PPE):

  • Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[1]

  • When handling the powder, a dust mask is recommended.[1]

Handling and Storage:

  • Store chromium(III) chloride in a cool, dry, well-ventilated place in a tightly sealed container. It is deliquescent and will absorb moisture from the air.[9]

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

Disposal:

  • Spent mordant and dye baths containing chromium(III) should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Do not discharge untreated chromium-containing effluent into municipal sewer systems or waterways.[3]

  • Treatment methods for industrial effluents often involve chemical precipitation, where Cr(III) is precipitated as chromium hydroxide (B78521) by adjusting the pH.[10] For laboratory-scale waste, collection in a designated, clearly labeled hazardous waste container for professional disposal is the standard procedure.

dot

Start Handling CrCl₃ FumeHood Use Fume Hood Start->FumeHood PPE Wear PPE: - Gloves - Goggles - Lab Coat Start->PPE Process Mordanting/ Dyeing Process FumeHood->Process PPE->Process Waste Spent Dyebath (Contains Cr³⁺) Process->Waste Container Collect in Labeled Hazardous Waste Container Waste->Container Drain DO NOT Pour Down Drain Waste->Drain Disposal Professional Hazardous Waste Disposal Container->Disposal

Caption: Safety and disposal workflow for chromium(III) chloride.

References

Application Notes and Protocols for Safe Handling of Chromium Chloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium (III) chloride (CrCl₃) and its hydrated forms are common reagents in chemical synthesis, catalysis, and various industrial processes.[1][2] While trivalent chromium is significantly less toxic than its hexavalent counterpart, chromium salts are generally considered hazardous and require careful handling to minimize risk.[3] These application notes provide comprehensive safety procedures, experimental protocols, and emergency response guidelines for working with chromium chloride in a laboratory environment. Adherence to these protocols is crucial for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Quantitative Toxicity Data

Chromium (III) chloride is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[4] It is harmful if swallowed and may cause an allergic skin reaction.[5] Furthermore, it is toxic to aquatic life with long-lasting effects.[5]

The following table summarizes the key hazard classifications and quantitative toxicity data for chromium (III) chloride.

Hazard ClassificationGHS PictogramsSignal WordHazard StatementsQuantitative Toxicity Data
Acute Toxicity, Oral (Category 4)
alt text
Warning H302: Harmful if swallowed.[5]LD50 Oral (Rat): 440 mg/kg[1][4][6]
Skin Sensitization (Category 1)
alt text
Warning H317: May cause an allergic skin reaction.[5]
Hazardous to the Aquatic Environment, Chronic (Category 2)
alt text
Warning H411: Toxic to aquatic life with long lasting effects.[5]LC50 (Fish): 31.5 mg/L (96h)[4]
Corrosive to Metals (Category 1)
alt text
Warning H290: May be corrosive to metals.[5]

Exposure Controls and Personal Protective Equipment (PPE)

To minimize exposure to this compound, a combination of engineering controls, administrative controls, and personal protective equipment must be utilized.

Engineering Controls
  • Fume Hood: All work with this compound, especially when handling the powder or creating solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]

  • Ventilation: The laboratory should have adequate general ventilation, with rooms maintained at a negative pressure relative to corridors.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Administrative Controls
  • Designated Areas: All work with chromium compounds should be performed in a designated area to minimize contamination.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory. Do not consume food or drink in the laboratory.

Personal Protective Equipment (PPE)

The following PPE is mandatory when working with this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Skin Protection - Nitrile gloves (double gloving recommended for extended use).- Laboratory coat.Prevents skin contact and allergic reactions.
Respiratory Protection A NIOSH-approved respirator may be required if there is a risk of exceeding exposure limits or if dust cannot be adequately controlled by a fume hood.Prevents inhalation of harmful dust.

Handling and Storage

  • Handling: Avoid creating dust when handling solid this compound. Use only in a well-ventilated area, preferably a fume hood. Do not get in eyes, on skin, or on clothing.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container. This compound is hygroscopic and should be protected from moisture. Store away from incompatible materials such as strong oxidizing agents.

Spill and Leak Procedures

In the event of a this compound spill, follow the procedures outlined in the workflow below.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size and Hazard evacuate->assess small_spill Small Spill assess->small_spill Is it a small, manageable spill? large_spill Large Spill assess->large_spill Is it a large or uncontrolled spill? don_ppe Don Appropriate PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles - Respirator (if needed) small_spill->don_ppe Yes contact_ehs Contact Environmental Health & Safety (EHS) large_spill->contact_ehs Yes contain Contain the Spill (e.g., with sand or vermiculite) don_ppe->contain cleanup Carefully Scoop or Sweep Up Material Avoid creating dust contain->cleanup decontaminate Decontaminate Spill Area with soap and water cleanup->decontaminate dispose Place Waste in a Labeled Hazardous Waste Container decontaminate->dispose end Spill Response Complete dispose->end contact_ehs->end

Caption: Workflow for responding to a this compound spill.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation or rash occurs, get medical advice/attention.[9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor/physician.[9]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8][9]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect all solid and liquid waste in a designated, labeled, and sealed hazardous waste container.

  • Do not dispose of this compound waste down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols

The following are examples of common laboratory procedures involving this compound.

Preparation of a 0.1 M Chromium (III) Chloride Solution

This protocol outlines the preparation of 1 liter of a 0.1 M aqueous solution of chromium (III) chloride hexahydrate.

Materials:

  • Chromium (III) chloride hexahydrate (CrCl₃·6H₂O)

  • Distilled or deionized water

  • 1000 mL volumetric flask

  • Weighing boat

  • Spatula

  • Funnel

  • Magnetic stirrer and stir bar

Procedure:

  • Calculation: Calculate the mass of chromium (III) chloride hexahydrate required. The molar mass of CrCl₃·6H₂O is 266.45 g/mol . For 1 L of a 0.1 M solution, 26.65 g is needed.

  • Weighing: In a chemical fume hood, accurately weigh out 26.65 g of chromium (III) chloride hexahydrate into a weighing boat.

  • Dissolution: Place a magnetic stir bar in the 1000 mL volumetric flask. Using a funnel, carefully transfer the weighed this compound into the flask.

  • Add approximately 500 mL of distilled water to the volumetric flask.

  • Place the flask on a magnetic stirrer and stir until all the solid has dissolved. The solution will be a dark green color.

  • Dilution: Once the solid is completely dissolved, carefully add distilled water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling: Label the flask clearly with the name of the solution (0.1 M Chromium (III) Chloride), the date of preparation, and your initials.

Synthesis of tris-(1,2-diaminoethane)chromium(III) chloride, [Cr(en)₃]Cl₃

This protocol describes the synthesis of a chromium coordination complex.[7]

Materials:

  • Chromium (III) chloride hexahydrate (CrCl₃·6H₂O) (2.66 g)

  • 1,2-diaminoethane (ethylenediamine) (10 cm³)

  • Methanol (10 cm³)

  • Granular zinc (1 g)

  • Acetone

  • Reflux apparatus (round-bottom flask, condenser)

  • Steam bath

  • Sintered glass funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2.66 g of CrCl₃·6H₂O, 1 g of granular zinc, 10 cm³ of 1,2-diaminoethane, and 10 cm³ of methanol.[7]

  • Reflux: Assemble the reflux apparatus and heat the mixture on a steam bath for one hour.[7]

  • Cooling and Collection: Cool the solution to room temperature. A yellow product should precipitate. Collect the solid product on a sintered glass funnel.[7]

  • Washing: Wash the filtered product with an acetone/methanol mixture until the washings are colorless.[7]

  • Purification: To separate unreacted zinc, dissolve the product in a minimal amount of distilled water.

  • Precipitation: Precipitate the yellow solid from the filtrate by adding acetone.

  • Final Collection and Drying: Collect the purified product by filtration and dry it.

Conclusion

Working with this compound can be done safely by understanding its hazards and adhering to strict safety protocols. The information and procedures outlined in these application notes are intended to provide a comprehensive guide for researchers, scientists, and drug development professionals. Always consult the Safety Data Sheet (SDS) for this compound and your institution's specific safety guidelines before beginning any work.

References

Synthesis of Chromium(III) Complexes from Chromium Chloride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of various chromium(III) coordination complexes starting from chromium(III) chloride. The protocols are designed for researchers, scientists, and professionals in the field of drug development and inorganic chemistry. This guide covers the synthesis of representative chromium(III) complexes with ammine, ethylenediamine (B42938), and aqua ligands, offering a foundational platform for the exploration of chromium coordination chemistry. Detailed characterization data is presented in tabular format for easy comparison, and experimental workflows are visualized using diagrams to facilitate understanding and reproducibility.

Introduction

Chromium(III) complexes are of significant interest due to their diverse applications in catalysis, materials science, and biological systems. The synthesis of these complexes often begins with readily available starting materials like chromium(III) chloride. The coordination environment around the chromium(III) center can be systematically modified by introducing various ligands, leading to a wide array of complexes with distinct chemical and physical properties. This document outlines the synthesis of three fundamental types of chromium(III) complexes: hexaamminechromium(III) chloride, tris(ethylenediamine)chromium(III) chloride, and aqua-chloro chromium(III) complexes.

Synthesized Chromium(III) Complexes: A Comparative Overview

The following table summarizes the key quantitative data for the chromium(III) complexes described in this application note.

ComplexFormulaMolar Mass ( g/mol )ColorTypical Yield (%)UV-Vis λmax (nm)
Hexaamminechromium(III) chloride[Cr(NH₃)₆]Cl₃260.59Yellow75351, 463[1]
Tris(ethylenediamine)chromium(III) chloride[Cr(en)₃]Cl₃·3.5H₂O401.71Yellow65-75350, 458
trans-Dichlorotetraaquachromium(III) chloride[trans-[CrCl₂(H₂O)₄]]Cl·2H₂O266.45GreenHigh408, 574, 630

Experimental Protocols

Synthesis of Hexaamminechromium(III) Chloride, [Cr(NH₃)₆]Cl₃

This synthesis is typically performed in liquid ammonia (B1221849) to facilitate the coordination of six ammonia ligands to the chromium(III) center. The use of a catalyst, such as sodium amide (NaNH₂), is often employed to displace the final chloride ligand.[2]

Materials:

  • Anhydrous chromium(III) chloride (CrCl₃)

  • Liquid ammonia (NH₃)

  • Sodium metal (Na)

  • Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) (as a catalyst precursor)

  • 0.75 M Hydrochloric acid (HCl)

  • Concentrated nitric acid (HNO₃)

  • 95% Ethanol

  • Diethyl ether

Procedure:

  • Set up a reaction vessel (e.g., a three-necked flask) equipped with a cold finger condenser (dry ice/acetone or liquid nitrogen) and a gas inlet for ammonia.

  • Condense approximately 50 mL of liquid ammonia into the reaction flask.

  • Add a small piece of sodium metal (approx. 5 mg) and a crystal of iron(III) nitrate to catalyze the formation of sodium amide. The blue color of the solvated electrons will disappear upon formation of NaNH₂.

  • Slowly add 2.5 g of finely powdered anhydrous CrCl₃ to the stirred liquid ammonia solution in small portions to control the reaction rate.[2]

  • After the addition is complete, allow the reaction to stir for an additional 10-15 minutes.[2]

  • Carefully evaporate the liquid ammonia by removing the cold finger and allowing the flask to warm to room temperature in a well-ventilated fume hood.

  • Dissolve the resulting solid residue in 10 mL of 0.75 M HCl pre-heated to 40 °C.[1]

  • Filter the solution to remove any insoluble impurities.

  • To the filtrate, add 4 mL of concentrated HNO₃ and cool the mixture in an ice bath to precipitate the nitrate salt, --INVALID-LINK--₃. For the chloride salt, precipitation can be achieved by adding a miscible non-solvent like acetone.

  • Collect the yellow crystalline product by suction filtration.

  • Wash the product with a small amount of dilute nitric acid, followed by 95% ethanol, and finally diethyl ether.[2]

  • Dry the product in a desiccator.

Synthesis of Tris(ethylenediamine)chromium(III) Chloride, [Cr(en)₃]Cl₃

The synthesis of tris(ethylenediamine)chromium(III) chloride is often achieved by reacting chromium(III) chloride hexahydrate with ethylenediamine in a suitable solvent, such as methanol (B129727). Zinc metal is commonly used as a catalyst to facilitate the reaction by likely generating a more labile chromium(II) intermediate.[3][4]

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Ethylenediamine (en)

  • Methanol

  • Granular zinc

  • 10% Ethylenediamine in methanol solution

  • Diethyl ether

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine 2.66 g of CrCl₃·6H₂O, 1 g of granular zinc, and 10 mL of methanol.[3]

  • Heat the mixture to reflux on a steam bath with stirring.

  • Slowly add 10 mL of ethylenediamine to the refluxing mixture.[3]

  • Continue refluxing the reaction mixture for one hour.[3]

  • Cool the solution to room temperature, and then further cool in an ice bath to promote crystallization.

  • Collect the yellow crystalline product by suction filtration using a Hirsch funnel.[5]

  • Remove any unreacted zinc metal with tweezers.[5]

  • Wash the product with several small portions of a cold 10% solution of ethylenediamine in methanol until the washings are colorless.[4][5]

  • Perform a final wash with a small portion of diethyl ether to aid in drying.[5]

  • Air-dry the product on the filter paper.

Synthesis of trans-Dichlorotetraaquachromium(III) Chloride, [trans-[CrCl₂(H₂O)₄]]Cl·2H₂O

Commercial "green chromium chloride" is often the dihydrate of the trans-dichlorotetraaquachromium(III) chloride complex.[6] This protocol describes its preparation from a solution of chromium(III) in hydrochloric acid.

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Dissolve chromium(III) chloride hexahydrate in a minimal amount of water.

  • Add concentrated hydrochloric acid to the solution.

  • Allow the solution to stand, which will result in the crystallization of green crystals of trans-[CrCl₂(H₂O)₄]Cl·2H₂O.[6]

  • The crystals can be isolated by filtration.

Experimental Workflows

The following diagrams illustrate the key steps in the synthesis of the described chromium(III) complexes.

Synthesis_Hexaamminechromium_III_Chloride start Start reactants CrCl₃ + Liquid NH₃ + Na/Fe(NO₃)₃ catalyst start->reactants reaction Reaction in Liquid Ammonia reactants->reaction evaporation Evaporation of NH₃ reaction->evaporation dissolution Dissolve in warm HCl evaporation->dissolution filtration Filtration dissolution->filtration precipitation Precipitation with conc. HNO₃ or Acetone filtration->precipitation collection Collect Product by Suction Filtration precipitation->collection washing Wash with HNO₃(aq), Ethanol, Ether collection->washing drying Dry Product washing->drying end [Cr(NH₃)₆]Cl₃ drying->end

Caption: Workflow for the synthesis of Hexaamminechromium(III) Chloride.

Synthesis_Trisethylenediaminechromium_III_Chloride start Start reactants CrCl₃·6H₂O + Ethylenediamine + Zn catalyst in Methanol start->reactants reflux Reflux for 1 hour reactants->reflux cooling Cool to Room Temperature and then in Ice Bath reflux->cooling filtration Collect Product by Suction Filtration cooling->filtration wash1 Wash with 10% en in Methanol filtration->wash1 wash2 Wash with Diethyl Ether wash1->wash2 drying Air Dry Product wash2->drying end [Cr(en)₃]Cl₃ drying->end

Caption: Workflow for the synthesis of Tris(ethylenediamine)chromium(III) Chloride.

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for the synthesis of fundamental chromium(III) complexes from chromium(III) chloride. These procedures can be readily adapted by researchers for the synthesis of analogous complexes with different ligands or for scaling up production. The provided characterization data serves as a useful benchmark for verifying the identity and purity of the synthesized compounds. Further exploration of the reaction conditions and the use of different starting materials can lead to the discovery of novel chromium complexes with unique properties and potential applications.

References

Application Notes and Protocols: Chromium Chloride in Diels-Alder Reaction Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, can be significantly accelerated and its selectivity controlled through catalysis. Lewis acids are frequently employed to enhance the reactivity of the dienophile. While a wide array of Lewis acids have been studied, the application of simple chromium chlorides, such as chromium(II) chloride (CrCl₂) and chromium(III) chloride (CrCl₃), as catalysts for the Diels-Alder reaction is not extensively documented in scientific literature.

However, chromium, particularly in the form of well-defined coordination complexes, has emerged as a powerful catalytic center for highly selective Diels-Alder and especially hetero-Diels-Alder reactions. This document focuses on the application of chromium(III)-salen chloride complexes, a prominent class of chromium-based catalysts, in asymmetric hetero-Diels-Alder reactions, providing detailed protocols and quantitative data for their use.

Chromium(III)-Salen Chloride Complexes in Hetero-Diels-Alder Reactions

Chiral chromium(III)-salen complexes, often referred to as Jacobsen-type catalysts, are highly effective in catalyzing the enantioselective hetero-Diels-Alder (HDA) reaction between dienes and aldehydes. These reactions are valuable for the synthesis of chiral dihydropyranones, which are important building blocks in the synthesis of natural products and pharmaceuticals. The chromium center acts as a Lewis acid, activating the aldehyde dienophile and providing a chiral environment that directs the stereochemical outcome of the cycloaddition.

Quantitative Data Summary

The following tables summarize the performance of a representative chromium(III)-salen chloride catalyst in the hetero-Diels-Alder reaction between Danishefsky's diene and various aldehydes.

Table 1: Enantioselective Hetero-Diels-Alder Reaction of Benzaldehyde with Danishefsky's Diene Catalyzed by a Cr(III)-Salen Complex [1]

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Ratio (er)
12-20249592:8
210369291:9
3225129888:12

Table 2: Substrate Scope for the Cr(III)-Salen Catalyzed Hetero-Diels-Alder Reaction [1]

AldehydeYield (%)Enantiomeric Ratio (er)
Benzaldehyde9896:4
4-Methoxybenzaldehyde9595:5
2-Naphthaldehyde9794:6
Cinnamaldehyde8593:7
Cyclohexanecarboxaldehyde7585:15
Pivalaldehyde6589:11

Experimental Protocols

General Procedure for the Asymmetric Hetero-Diels-Alder Reaction

Materials:

  • Chiral (salen)chromium(III) chloride complex (e.g., (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminochromium(III) chloride)

  • Aldehyde (freshly distilled)

  • 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky's diene)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Inert atmosphere (Argon or Nitrogen)

Procedure: [1]

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the chiral (salen)chromium(III) chloride complex (2 mol%).

  • Add anhydrous dichloromethane (0.1 M relative to the aldehyde).

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • Add the aldehyde (1.0 equiv) to the catalyst solution and stir for 15 minutes.

  • Slowly add Danishefsky's diene (1.2 equiv) to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding trifluoroacetic acid (2.0 equiv) at the reaction temperature.

  • Warm the mixture to room temperature and stir for 30 minutes to effect desilylation and cyclization.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired dihydropyranone.

Diagrams

Experimental Workflow

experimental_workflow start Start catalyst_prep Add Cr(III)-Salen-Cl catalyst and anhydrous CH₂Cl₂ to flask start->catalyst_prep cooling Cool to -20 °C catalyst_prep->cooling aldehyde_add Add aldehyde and stir cooling->aldehyde_add diene_add Add Danishefsky's diene aldehyde_add->diene_add reaction Stir at -20 °C (Monitor by TLC) diene_add->reaction quench Quench with TFA reaction->quench workup Aqueous workup (NaHCO₃, Brine) quench->workup drying Dry over MgSO₄ workup->drying purification Purify by column chromatography drying->purification product Isolated Dihydropyranone purification->product

Caption: General experimental workflow for the Cr(III)-salen catalyzed hetero-Diels-Alder reaction.

Catalytic Cycle

The proposed catalytic cycle for the chromium(III)-salen catalyzed hetero-Diels-Alder reaction involves the coordination of the aldehyde to the chromium center, which acts as a Lewis acid to activate the dienophile towards nucleophilic attack by the diene. The reaction is believed to proceed through a concerted, asynchronous [4+2] cycloaddition pathway.[1]

catalytic_cycle catalyst [Cr(III)(salen)]Cl activated_complex Aldehyde-Catalyst Complex catalyst->activated_complex + Aldehyde transition_state [4+2] Transition State (Asynchronous) activated_complex->transition_state + Diene diene Danishefsky's Diene product_complex Product-Catalyst Complex transition_state->product_complex product_complex->catalyst Product Release product Dihydropyranone Product product_complex->product

Caption: Proposed catalytic cycle for the Cr(III)-salen catalyzed hetero-Diels-Alder reaction.

References

Application Notes and Protocols for Chromium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting chromium-catalyzed cross-coupling reactions. Chromium, as an earth-abundant and cost-effective metal, offers a compelling alternative to precious metal catalysts like palladium and nickel in the formation of carbon-carbon and carbon-heteroatom bonds. The protocols outlined below cover several key types of chromium-catalyzed reactions, including Kumada-type cross-couplings, Nozaki-Hiyama-Kishi (NHK) reactions, and innovative photoredox dual catalytic systems.

Introduction to Chromium Catalysis in Cross-Coupling

Transition-metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. While palladium and nickel have dominated the field, there is growing interest in utilizing more sustainable and economical first-row transition metals.[1] Chromium catalysts, typically employing Cr(II) or Cr(III) salts, have demonstrated unique reactivity and selectivity in a variety of coupling reactions.[1] These reactions are often tolerant of a wide range of functional groups and can be performed under mild conditions.[1]

Key areas where chromium catalysis has shown significant promise include:

  • Kumada-Type Couplings: The reaction of Grignard reagents with organic halides.

  • Nozaki-Hiyama-Kishi (NHK) Reactions: The coupling of organic halides with aldehydes to form alcohols, a reaction known for its high chemoselectivity.[2][3][4]

  • C-H Functionalization: The direct coupling of C-H bonds with various partners, offering a more atom-economical approach.

  • Photoredox Dual Catalysis: The combination of visible-light photoredox catalysis with chromium catalysis to enable novel transformations under exceptionally mild conditions.[5][6][7]

Data Presentation: A Comparative Overview of Chromium-Catalyzed Cross-Coupling Reactions

The following tables summarize quantitative data from representative chromium-catalyzed cross-coupling reactions, allowing for easy comparison of different methodologies.

Table 1: Chromium-Catalyzed Kumada-Type C(sp²)-C(sp³) Cross-Coupling of Halo-Quinolines with Alkylmagnesium Reagents [8]

EntryHalo-QuinolineAlkylmagnesium BromideCatalyst SystemSolventTime (min)Yield (%)
12-Chloroquinolinen-Butylmagnesium bromideCrCl₃·3THF (5 mol%)THF595
22-ChloroquinolineIsobutylmagnesium bromideCrCl₃·3THF (5 mol%)THF1092
32-Chloroquinolinesec-Butylmagnesium bromideCrCl₃·3THF (5 mol%)THF1588
42,6-Dichloroquinolinen-Propylmagnesium bromideCrCl₃·3THF (5 mol%)THF596 (mono-alkylation at C2)
52,6-Dichloroquinolinen-Hexylmagnesium bromideCrCl₃·3THF (5 mol%)THF594 (mono-alkylation at C2)

Table 2: Catalytic Nozaki-Hiyama-Kishi (NHK) Reaction [9]

EntryAldehydeOrganic HalideCrCl₂ (mol%)ReductantSolventTime (h)Yield (%)
1BenzaldehydeIodobenzene15Mn powderTHF672
24-Methoxybenzaldehyde1-Iodonaphthalene15Mn powderTHF685
3CyclohexanecarboxaldehydeVinyl bromide15Mn powderTHF678
4BenzaldehydeAllyl bromide7Mn powderTHF691
53-Phenylpropanal1-Bromo-2-phenylethyne15Mn powderTHF688

Table 3: Diastereoselective Allylation of Aldehydes by Dual Photoredox and Chromium Catalysis [10]

EntryAldehydeAllyl SourcePhotocatalystCrCl₂ (mol%)SolventYield (%)d.r. (anti:syn)
14-FluorobenzaldehydeN-Allylindole[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆10DMA89>19:1
24-ChlorobenzaldehydeN-Allylindole[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆10DMA92>19:1
32-NaphthaldehydeN-Allylindole[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆10DMA85>19:1
4CinnamaldehydeN-Allyldiphenylamine[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆10DMA75>19:1
5CyclohexanecarboxaldehydeN-Allylcarbazole[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆10DMA8110:1

Experimental Protocols

Important Note: Chromium compounds can be toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. All reactions involving Grignard reagents or air- and moisture-sensitive catalysts should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be dried and degassed prior to use.

Protocol 1: General Procedure for Chromium(III)-Catalyzed Kumada-Type Cross-Coupling of Aryl Chlorides with Alkyl Grignard Reagents[8]

This protocol describes a rapid and efficient method for the C(sp²)-C(sp³) coupling of activated aryl chlorides, such as halo-quinolines, with alkyl Grignard reagents.

Materials:

  • Chromium(III) chloride tris(tetrahydrofuran) complex (CrCl₃·3THF)

  • Aryl chloride (e.g., 2-chloroquinoline)

  • Alkylmagnesium bromide (e.g., n-butylmagnesium bromide, solution in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Schlenk line or glovebox

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask under an argon atmosphere, add the aryl chloride (1.0 mmol, 1.0 equiv) and CrCl₃·3THF (0.05 mmol, 5 mol%).

  • Add anhydrous THF (5 mL) via syringe.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the alkylmagnesium bromide solution (1.2 mmol, 1.2 equiv) dropwise via syringe over 5 minutes with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5-15 minutes.

  • Upon completion, quench the reaction by slowly adding 1 M HCl (10 mL) at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for the Catalytic Nozaki-Hiyama-Kishi (NHK) Reaction[9]

This protocol outlines a method for the chromium-catalyzed addition of organic halides to aldehydes, where the active Cr(II) species is regenerated in situ using manganese powder as a stoichiometric reductant.

Materials:

  • Chromium(II) chloride (CrCl₂) (anhydrous)

  • Nickel(II) chloride (NiCl₂) (anhydrous, as a co-catalyst)

  • Manganese powder (<50 mesh, activated)

  • Aldehyde

  • Organic halide (e.g., aryl iodide, vinyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • 1 M Hydrochloric acid (HCl)

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • In a glovebox or under a constant stream of argon, add CrCl₂ (0.15 mmol, 15 mol%), NiCl₂ (0.01 mmol, 1 mol%), and activated manganese powder (4.0 mmol, 4.0 equiv) to a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous, degassed DMF or THF (5 mL).

  • Add the aldehyde (1.0 mmol, 1.0 equiv) followed by the organic halide (1.2 mmol, 1.2 equiv) via syringe.

  • Seal the flask and stir the mixture vigorously at room temperature for the required time (typically 6-24 hours). Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water (10 mL).

  • Pour the mixture into a beaker containing 1 M HCl (20 mL) and stir for 15 minutes.

  • Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter the mixture through a pad of Celite® to remove fine inorganic solids and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the purified alcohol product by appropriate spectroscopic methods.

Protocol 3: General Procedure for Photoredox/Chromium Dual-Catalyzed Allylation of Aldehydes[10]

This protocol describes a redox-neutral allylation of aldehydes using an allyl (hetero)arene as the allyl source, enabled by the combination of an iridium photocatalyst and a chromium co-catalyst.

Materials:

  • Iridium photocatalyst (e.g., [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆)

  • Chromium(II) chloride (CrCl₂)

  • Aldehyde

  • Allyl source (e.g., N-allyl-substituted indole (B1671886) or carbazole)

  • Anhydrous N,N-dimethylacetamide (DMA)

Equipment:

  • Schlenk tube or vial with a magnetic stir bar

  • LED lamp (e.g., 455 nm blue LED)

  • Cooling fan

Procedure:

  • In a glovebox, weigh the iridium photocatalyst (0.01 mmol, 1 mol%) and CrCl₂ (0.1 mmol, 10 mol%) into a Schlenk tube.

  • Add the aldehyde (1.0 mmol, 1.0 equiv) and the allyl source (1.5 mmol, 1.5 equiv).

  • Add anhydrous DMA (5 mL) to dissolve the reagents.

  • Seal the tube, remove it from the glovebox, and place it in front of a blue LED lamp.

  • Irradiate the reaction mixture with stirring at room temperature. Use a cooling fan to maintain a constant temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion (typically 12-24 hours), quench the reaction with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography to obtain the desired homoallylic alcohol.

  • Characterize the product and determine the diastereomeric ratio by ¹H NMR spectroscopy.

Mandatory Visualizations

The following diagrams illustrate key workflows and proposed catalytic cycles in chromium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Catalyst (CrCl₂) & Other Solids (e.g., Mn, Ligand) solvent Add Anhydrous, Degassed Solvent reagents->solvent reactants Add Liquid Reactants (Aldehyde, Organic Halide) via Syringe solvent->reactants stir Stir at Specified Temperature reactants->stir monitor Monitor Progress by TLC / GC-MS stir->monitor quench Quench Reaction monitor->quench Upon Completion extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Characterized Pure Product purify->product

Caption: General experimental workflow for chromium-catalyzed reactions.

Kumada_Coupling_Cycle Catalytic Cycle for Kumada-Type Coupling cluster_cycle center Cr(II) Cr_RMgX Cr(II) Cr_R R-Cr(III)-X Cr_R_R_prime R-Cr(III)-R' Cr_R->Cr_R_R_prime Transmetalation (R'-MgX) Cr_0 Cr(0) Cr_R_R_prime->Cr_0 Reductive Elimination (R-R') Cr_0->Cr_R Oxidative Addition (R-X)

Caption: Proposed catalytic cycle for Kumada-type cross-coupling.

NHK_Cycle Catalytic Cycle for the Nozaki-Hiyama-Kishi Reaction Ni0 Ni(0) NiII_RX R-Ni(II)-X Ni0->NiII_RX Oxidative Addition (R-X) CrIII_R R-Cr(III)-X NiII_RX->CrIII_R Transmetalation CrIII_Alkoxide Product-Cr(III) Complex CrIII_R->CrIII_Alkoxide Addition to Aldehyde (R'CHO) CrII Cr(II) CrIII_Alkoxide->CrII Reduction Product Product (Alcohol) CrIII_Alkoxide->Product Workup CrII->Ni0 Reduction (2 equiv) CrII->CrIII_R from Cr(II) Mn0 Mn(0) Mn0->CrII Regeneration MnII Mn(II)

Caption: Catalytic cycle of the Nozaki-Hiyama-Kishi (NHK) reaction.

References

Troubleshooting & Optimization

Technical Support Center: Handling Chromium (II) Chloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of chromium (II) chloride (CrCl₂) solutions. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: Why is my bright blue chromium (II) chloride solution turning green?

A1: The color change from bright blue to green is a classic indicator that your chromium (II) (Cr²⁺) has been oxidized to chromium (III) (Cr³⁺). Cr²⁺ solutions are highly sensitive to air and will react rapidly with oxygen. The resulting Cr³⁺ ions, when coordinated with chloride, form green-colored complexes in solution.

Q2: How quickly does oxidation occur?

A2: Oxidation can be very rapid. When a blue CrCl₂ solution is exposed to air, the surface can turn green almost immediately as it absorbs oxygen. The entire solution can change color over a short period depending on the concentration, surface area of exposure, and the amount of dissolved oxygen.

Q3: What is the primary cause of oxidation in a laboratory setting?

A3: The most common cause is exposure to atmospheric oxygen. This can happen through improperly sealed reaction vessels, using solvents that have not been deoxygenated, or failing to maintain a consistently inert atmosphere during the experiment.

Q4: Can water cause the oxidation of Cr(II)?

A4: Yes, although the reaction is slower than with oxygen, Cr(II) ions are capable of reducing water to produce hydrogen gas, which can lead to pressure buildup in sealed containers over time. However, the primary and most rapid cause of oxidation in a typical experimental workflow is exposure to air (oxygen).

Troubleshooting Guide

Problem 1: Solution is green at the start of the experiment.

Possible Cause Recommended Solution
Improperly prepared solution The initial reduction of Cr(III) to Cr(II) may have been incomplete. Ensure you are using a sufficient excess of a fresh reducing agent (e.g., zinc activated with dilute acid) and allow enough time for the color to fully change from green to blue.
Oxidized starting material Anhydrous CrCl₂ is hygroscopic and oxidizes rapidly in moist air. If the solid starting material is not white or grey and appears green, it has likely already oxidized. Use a fresh, properly stored bottle of CrCl₂.
Contaminated/Wet Glassware Residual moisture or oxidizing agents in glassware can cause immediate oxidation. Ensure all glassware is rigorously dried in an oven (e.g., at 120°C for several hours) and cooled under a stream of inert gas before use.

Problem 2: Solution turns green during the reaction.

Possible Cause Recommended Solution
Leak in the inert atmosphere system A leak in your Schlenk line or glovebox is allowing oxygen to enter the reaction vessel. Check all seals, joints, and tubing for leaks. Ensure a positive pressure of inert gas is maintained.
Use of non-degassed solvents or reagents Solvents and liquid reagents can contain significant amounts of dissolved oxygen. Always degas solvents thoroughly before use using methods like freeze-pump-thaw or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.
Insufficient inert gas flow During reagent addition or sampling, a momentary lapse in the inert atmosphere can introduce oxygen. Increase the inert gas flow rate during these manipulations to ensure a robust positive pressure.

Problem 3: An unexpected precipitate forms in the solution.

Possible Cause Recommended Solution
Formation of Cr(III) hydroxides If trace amounts of moisture are present, the oxidation to Cr(III) can be followed by the formation of insoluble chromium (III) hydroxides or oxides. This underscores the critical need for anhydrous solvents and rigorously dried glassware.
Product insolubility The desired Cr(II) product itself may be precipitating from the solution. If this is the case, ensure that subsequent filtration and handling of the solid are performed strictly under an inert atmosphere to prevent oxidation of the final product.

Key Species Properties

The following table summarizes the key visual differences between chromium (II) and chromium (III) chloride in aqueous solution.

PropertyChromium (II) ChlorideChromium (III) Chloride
Chemical Formula CrCl₂CrCl₃
Oxidation State of Cr +2+3
Color of Aqueous Solution Bright BlueDark Green
Stability in Air Highly unstable, rapidly oxidizesStable

Experimental Protocols & Workflows

Protocol 1: Preparation of an Air-Free Chromium (II) Chloride Solution

This protocol details the reduction of Chromium (III) chloride to Chromium (II) chloride using zinc metal under an inert atmosphere.

Materials:

  • Chromium (III) chloride hexahydrate (CrCl₃·6H₂O)

  • Zinc powder or granules (acid-washed)

  • Deoxygenated hydrochloric acid (HCl), 1 M

  • Deoxygenated, distilled water

  • Schlenk flask and other appropriate oven-dried glassware

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120°

Technical Support Center: Optimizing Chromium Chloride Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromium chloride catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the active catalytic species in these reactions, and how is it generated? A1: The active species is typically a low-valent chromium(II) salt, such as chromium(II) chloride (CrCl₂).[1][2] While CrCl₂ can be used directly, it is highly sensitive to air and moisture.[2][3][4] More commonly, the more stable chromium(III) chloride (CrCl₃) is used as a precatalyst and is reduced in situ to Cr(II).[2][4][5] This reduction can be achieved using various reducing agents, with manganese powder being a common choice in catalytic systems.[1]

Q2: My anhydrous Chromium(III) Chloride (CrCl₃) won't dissolve. What is the problem? A2: Anhydrous CrCl₃ is notoriously slow to dissolve in water or common organic solvents due to its stable crystal lattice structure.[5] The dissolution can be dramatically accelerated by the presence of a catalytic amount of a reducing agent (like zinc) or a Cr(II) salt.[5] This is because the Cr(II) can bridge with the Cr(III) via a chloride ligand, facilitating the breakdown of the crystal structure and solvation.[5]

Q3: What is the difference between the various commercially available forms of this compound (e.g., anhydrous vs. hydrated)? A3: Chromium(III) chloride is available as a violet anhydrous solid (CrCl₃) or a dark green hexahydrate (CrCl₃·6H₂O).[5] The presence of water of crystallization can be detrimental in reactions requiring strictly anhydrous conditions, as water can quench sensitive organometallic intermediates.[6] For moisture-sensitive reactions like the Nozaki-Hiyama-Kishi (NHK) reaction, the anhydrous form is required.[3] If using the hydrate, it must be dehydrated, for example, by using thionyl chloride.[5]

Q4: Why is a nickel co-catalyst often used with this compound? A4: In many cross-coupling reactions, particularly the Nozaki-Hiyama-Kishi (NHK) reaction involving aryl or vinyl halides, a catalytic amount of a nickel(II) salt (e.g., NiCl₂) is essential for high yields.[3][7] The nickel catalyst is believed to facilitate the oxidative addition to the organic halide, a step that is slow for chromium alone, and then transmetalate with the chromium(II) species to form the reactive organochromium reagent.[3]

Troubleshooting Guide: Improving Reaction Yield

This guide addresses common problems encountered during this compound catalyzed reactions in a question-and-answer format.

Problem: My reaction yield is low or I observe no product formation.

Q: Is my chromium catalyst active? A: Lack of catalyst activity is a primary cause of reaction failure.

  • Cr(II) Oxidation: Anhydrous CrCl₂ is a pale gray or white powder that is extremely sensitive to oxidation; greenish lots may indicate contamination and lead to poor results.[2][3] Ensure it is handled under a strictly inert atmosphere (e.g., Argon or Nitrogen).

  • Incomplete Cr(III) Reduction: If starting from CrCl₃, the stoichiometric reductant (e.g., manganese powder) may be of poor quality or insufficient. Use fresh, high-purity reductants.

  • Catalyst Activation: For some applications, particularly polymerization, chromium catalysts require high-temperature activation under a controlled atmosphere to achieve the desired oxidation state and activity.[8][9]

Q: Are my solvent and reagents sufficiently pure and dry? A: The purity of solvents and reagents is critical.

  • Solvent Choice: The choice of solvent can dramatically impact the reaction. In NHK reactions, DMF and THF are common solvents, but DMF is often more effective due to the higher solubility of chromium salts.[3] However, the solvent must be rigorously purified and dried to ensure reproducible results.[1]

  • Water Contamination: Water will react with and destroy the organochromium intermediates. Ensure all glassware is flame- or oven-dried and all solvents and reagents are anhydrous.[10]

  • Oxygen Contamination: Oxygen can oxidize the active Cr(II) catalyst. Reactions should be conducted under a positive pressure of an inert gas. Basic precautions to limit oxygen are essential.[7]

Q: Could an additive improve my reaction? A: Yes, additives are often crucial for achieving high yields in catalytic chromium reactions.

  • Chlorotrimethylsilane (B32843) (TMSCl): In catalytic NHK reactions, TMSCl is a key additive. It is believed to react with the chromium alkoxide product, breaking the stable O-Cr bond and facilitating the release of the chromium catalyst to re-enter the catalytic cycle.[1][11]

  • Lewis Acids: In some cases, Lewis acids can be used to activate the electrophile (e.g., an aldehyde) towards nucleophilic attack.

  • Ligands: The addition of specific ligands can modulate the reactivity and selectivity of the chromium catalyst by altering its steric and electronic properties.[12][13]

Q: Is the reaction temperature optimized? A: Most chromium-catalyzed coupling reactions are run at room temperature.[1][3] However, for less reactive substrates, gentle heating may be required. Conversely, some reactions may require cooling to improve selectivity. Always consult literature for the specific transformation you are performing, as temperature can be a critical parameter.

Data Presentation: Optimizing a Catalytic Nozaki-Hiyama-Kishi (NHK) Reaction

The following table summarizes data from optimization studies for a photoredox NHK reaction, demonstrating the impact of various components on yield.

EntryDeviation from Standard ConditionsConversion (%)Isolated Yield (%)
1None (Standard Conditions)>9980
2No PhotocatalystNo Reaction-
3No Chromium CatalystTraces-
4No LightNo Reaction-
5Different Photocatalyst (PC2)38-

Data adapted from a study on a photoredox NHK reaction.[11] Standard conditions typically involve the substrate, a chromium(III) salt, a photocatalyst, and a light source under an inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for a Catalytic Nozaki-Hiyama-Kishi (NHK) Reaction

This protocol describes a general method for the chromium-catalyzed coupling of an organic halide with an aldehyde, using manganese as the stoichiometric reductant.

  • Preparation: Add anhydrous CrCl₃ (0.1 eq), manganese powder (3.0 eq), and a magnetic stir bar to a flame-dried, three-neck round-bottom flask. Seal the flask and purge with argon for 15 minutes.

  • Solvent Addition: Add anhydrous, degassed THF via syringe. Stir the suspension vigorously.

  • Reagent Addition: Add the aldehyde (1.0 eq) followed by the organic halide (1.2 eq) via syringe.

  • Additive Addition: Add chlorotrimethylsilane (TMSCl) (3.0 eq) dropwise via syringe. The reaction is often exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: Upon completion, quench the reaction by pouring it into a beaker containing 1 M HCl. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 2: Dehydration of Chromium(III) Chloride Hexahydrate

  • Setup: In a fume hood, place CrCl₃·6H₂O into a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a bubbler or trap to handle HCl gas.

  • Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) (approx. 6-10 equivalents) to the flask.

  • Reaction: Gently heat the mixture to reflux. The reaction will produce significant amounts of SO₂ and HCl gas. CrCl₃·6H₂O + 6 SOCl₂ → CrCl₃ + 6 SO₂ + 12 HCl[5]

  • Isolation: After the reaction is complete (cessation of gas evolution), allow the mixture to cool. Remove the excess thionyl chloride under reduced pressure (use a trap cooled with liquid nitrogen).

  • Drying: The resulting anhydrous CrCl₃ should be dried under high vacuum and stored in a desiccator or glovebox to prevent rehydration.

Visualizations

A troubleshooting workflow can help diagnose issues with low reaction yield.

TroubleshootingWorkflow start_node Low or No Yield check_node1 Inert Atmosphere Maintained? start_node->check_node1 Start Diagnosis check_node check_node solution_node solution_node path_node path_node path_node1 Improve Setup: - Use Schlenk line - Degas solvents - Purge with Ar/N2 check_node1->path_node1 No check_node2 Catalyst Active? check_node1->check_node2 Yes path_node2 Check Catalyst: - Use fresh, anhydrous CrCl2/CrCl3 - Ensure reductant (Mn) is active - Verify Cr(II) is not oxidized check_node2->path_node2 No / Unsure check_node3 Reagents/Solvents Anhydrous? check_node2->check_node3 Yes path_node3 Purify Materials: - Dry solvents (e.g., over Na) - Use oven-dried glassware - Ensure substrates are dry check_node3->path_node3 No / Unsure check_node4 Additives Used? (e.g., TMSCl, NiCl2) check_node3->check_node4 Yes path_node4 Optimize Conditions: - Add TMSCl for catalyst turnover - Add NiCl2 for aryl/vinyl halides check_node4->path_node4 No solution_node1 Problem may be substrate-specific. Consider optimizing temperature, concentration, or ligand. check_node4->solution_node1 Yes

Caption: A decision tree for troubleshooting low yield in chromium-catalyzed reactions.

The catalytic cycle for the NHK reaction illustrates how the active Cr(II) species is regenerated.

NHK_Catalytic_Cycle CrCl3 Cr(III)Cl3 (Precatalyst) CrCl2 Cr(II)Cl2 (Active Catalyst) CrCl3->CrCl2 Mn (Reduction) OrganoCr R-Cr(III)X CrCl2->OrganoCr + R-X Alkoxide Product-Cr(III) Alkoxide OrganoCr->Alkoxide + R'CHO Aldehyde R'CHO Aldehyde->Alkoxide Alkoxide->CrCl3 Releases Cr(III) for reduction Product Product (Alcohol) Alkoxide->Product + TMSCl (Workup) RX R-X (Organic Halide) RX->OrganoCr Mn Mn (Reductant) Mn->CrCl2 TMSCl TMSCl TMSCl->Product

Caption: Simplified catalytic cycle for the Nozaki-Hiyama-Kishi (NHK) reaction.

References

troubleshooting low reactivity of chromium (III) chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromium (III) chloride (CrCl₃). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the reactivity of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is my anhydrous chromium (III) chloride not dissolving or reacting?

A1: Anhydrous chromium (III) chloride, which is typically a violet solid, possesses a polymeric crystal structure.[1][2] This structure, with strong chloride bridges between chromium centers, makes it kinetically inert and poorly soluble in water and most organic solvents.[1][3] The low reactivity is also attributed to the d³ electronic configuration of the Cr³⁺ ion, which is substitution-inert according to crystal field theory.[1]

Q2: I am using the green hydrated form of chromium (III) chloride, but the reaction is still very slow. What could be the issue?

A2: The common green hexahydrate, more accurately described as trans-[CrCl₂(H₂O)₄]Cl·2H₂O, is generally more soluble than the anhydrous form.[1] However, the chromium (III) center remains kinetically inert. Slow reaction rates are a common characteristic of many chromium (III) complexes.[1] To enhance reactivity, a catalytic amount of a reducing agent is often necessary to generate a more labile chromium (II) species.

Q3: What is the difference between the violet and green forms of chromium (III) chloride?

A3: The primary difference lies in their structure and degree of hydration. The violet form is anhydrous CrCl₃.[1][2] The green forms are hydrates, with the most common being the hexahydrate, [CrCl₂(H₂O)₄]Cl·2H₂O.[1] There are also other known hydrates, such as the pale green [CrCl(H₂O)₅]Cl₂·H₂O and the violet [Cr(H₂O)₆]Cl₃.[1] The coordination of water and chloride ligands to the chromium center differs among these isomers, affecting their color and solubility.

Q4: How can I "activate" my chromium (III) chloride to improve its reactivity?

A4: The most effective method for activating CrCl₃ is to introduce a small amount of a reducing agent to generate chromium (II) in situ.[1] Zinc powder with a trace of acid (like HCl) is commonly used.[1][2] The resulting Cr(II) is highly reactive and can participate in an electron-exchange process with Cr(III) via a chloride bridge, which labilizes the Cr(III) centers and facilitates their dissolution and reaction.[1][2]

Q5: Can I use lithium aluminum hydride (LiAlH₄) to activate CrCl₃?

A5: Yes, lithium aluminum hydride is a potent reducing agent that can be used to generate the active chromium (II) species from chromium (III) chloride for use in organic synthesis.[1][4] This is a common method for preparing chromium (II) reagents for reactions such as the reduction of alkyl halides.[1][4]

Q6: I am using CrCl₃(THF)₃ as a starting material, but my results are inconsistent. Why?

A6: CrCl₃(THF)₃ is a frequently used precursor in organometallic and coordination chemistry. However, it is often prepared as an irregular, non-crystalline solid, which can lead to issues with purity and consistency.[5][6] A more reliable and well-defined alternative is the crystalline dimer [CrCl₂(μ-Cl)(thf)₂]₂, which can be synthesized and has been shown to provide more consistent catalytic activity.[5]

Troubleshooting Guides

Issue 1: Anhydrous CrCl₃ Fails to Dissolve
  • Symptom: Violet CrCl₃ powder remains undissolved in the reaction solvent (aqueous or organic).

  • Cause: The polymeric and kinetically inert nature of anhydrous CrCl₃.[1]

  • Solution:

    • Activation with Zinc: Add a catalytic amount of zinc dust (approx. 1-5 mol%) to the suspension. If in an aqueous or alcoholic solvent, add a few drops of hydrochloric acid to initiate the reduction of Cr(III) to Cr(II). The appearance of a transient blue color may indicate the formation of Cr(II).

    • Use of Solubilizing Agents: In some cases, the presence of other reducing agents like stannous chloride (SnCl₂) can also help to solubilize CrCl₃ in water.[3]

    • Complexation: For use in organic solvents like THF, forming the THF adduct in situ or using a pre-formed, more soluble complex like CrCl₃(THF)₃ may be necessary.[3]

Issue 2: Slow or Incomplete Reaction in Organic Synthesis
  • Symptom: A reaction involving CrCl₃ (e.g., a Nozaki-Hiyama-Kishi reaction) does not proceed to completion or is exceedingly slow.

  • Cause: Insufficient generation of the active Cr(II) species or impurities in the CrCl₃ source.

  • Solution:

    • Ensure Proper Activation: Confirm that the reducing agent (e.g., Zn, LiAlH₄) is fresh and active.

    • Optimize Reaction Conditions: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as Cr(II) is readily oxidized by air.

    • Purify the Reagent: If using CrCl₃(THF)₃, consider preparing the well-defined [CrCl₂(μ-Cl)(thf)₂]₂ to ensure consistency.[5]

Data Summary

Table 1: Properties of Common Forms of Chromium (III) Chloride

PropertyAnhydrous CrCl₃Hexahydrate [CrCl₂(H₂O)₄]Cl·2H₂O
Appearance Violet, flaky crystals[1][2]Dark green crystals[1]
Molar Mass 158.36 g/mol [1]266.45 g/mol [1]
Solubility in Water Very slightly soluble (rate of solution is extremely slow)[1][3]585 g/L[1]
Solubility in Ethanol Insoluble[1]Soluble[3]
Reactivity Kinetically inert[1]More reactive, but often requires activation[1]

Experimental Protocols

Protocol 1: Activation of Anhydrous CrCl₃ with Zinc

This protocol describes the general procedure for activating anhydrous CrCl₃ for use in aqueous or alcoholic media.

  • Setup: To a reaction flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), add the anhydrous chromium (III) chloride and the desired solvent.

  • Addition of Zinc: Add a catalytic amount of zinc dust (e.g., 1-5 mol% relative to CrCl₃).

  • Initiation: Add a few drops of 1 M hydrochloric acid to the stirring suspension.

  • Observation: The suspension should be stirred vigorously. The dissolution of the violet solid and the formation of a green solution indicates the activation and solubilization of the chromium salt. The solution is now ready for the addition of other reagents.

Protocol 2: Preparation of the THF Adduct [CrCl₂(μ-Cl)(thf)₂]₂

This protocol is a simplified method for generating a well-defined CrCl₃ precursor for organic synthesis.

  • Dehydration: Gently heat chromium (III) chloride hexahydrate (CrCl₃·6H₂O) under vacuum to remove the majority of the water.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, suspend the partially dehydrated chromium chloride in a minimal amount of anhydrous tetrahydrofuran (B95107) (THF).

  • Anhydrous Treatment: Cool the mixture and slowly add trimethylsilyl (B98337) chloride (TMSCl). This will react with the remaining water to form hexamethyldisiloxane (B120664) and HCl, and facilitate the formation of the THF complex.[1][5]

  • Isolation: The product, [CrCl₂(μ-Cl)(thf)₂]₂, can be precipitated and isolated. For many applications, it can be generated and used in situ.

Visualizations

G Figure 1: Activation of Anhydrous CrCl₃ cluster_activation Activation Step CrCl3_solid Anhydrous CrCl₃ (Violet Solid, Inert) CrCl3_suspension CrCl₃ Suspension CrCl3_solid->CrCl3_suspension In Solvent CrII Cr(II) Species (Blue, Reactive) CrCl3_suspension->CrII Reduction CrIII_sol Soluble Cr(III) Species (Green, Reactive) CrII->CrIII_sol Electron Transfer Bridge (with CrCl₃ solid) Reaction Further Reaction CrIII_sol->Reaction Zn Zn, H⁺ Zn->CrII

Caption: Workflow for the activation of inert anhydrous CrCl₃.

G Figure 2: Troubleshooting Low Reactivity start Reaction with CrCl₃ is slow or stalled check_form Is the CrCl₃ anhydrous (violet) or hydrated (green)? start->check_form anhydrous Anhydrous (Violet) check_form->anhydrous Anhydrous hydrated Hydrated (Green) check_form->hydrated Hydrated add_activator Add catalytic reducing agent (e.g., Zn/H⁺) anhydrous->add_activator hydrated->add_activator check_atmosphere Is the reaction under an inert atmosphere? add_activator->check_atmosphere yes_inert Yes check_atmosphere->yes_inert no_inert No check_atmosphere->no_inert check_reagent_quality Consider reagent quality. (e.g., inconsistent CrCl₃(THF)₃) yes_inert->check_reagent_quality purge_system Purge with Ar or N₂. Cr(II) is air-sensitive. no_inert->purge_system purge_system->check_atmosphere success Reaction should proceed check_reagent_quality->success

Caption: A decision-making flowchart for troubleshooting CrCl₃ reactivity.

References

Technical Support Center: Optimizing Chromium-Catalyzed Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromium-catalyzed alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked questions (FAQs)

Q1: My chromium-catalyzed alkylation of an amine with an alcohol is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in the N-alkylation of amines with alcohols using chromium catalysts can stem from several factors. A primary consideration is the choice of catalyst precursor and the reaction conditions. The catalyst system, including the chromium salt and any ligands, plays a crucial role. Additionally, the base and solvent used can significantly impact the reaction's efficiency. Deactivation of the catalyst is also a common issue.

To improve the yield, consider the following:

  • Catalyst System: The choice of the chromium precatalyst and ligands is critical. Screening different chromium complexes can identify a more active catalyst for your specific substrates.[1]

  • Base: While some chromium-catalyzed systems can operate with catalytic amounts of base, for challenging substrates, optimizing the type and stoichiometry of the base can be beneficial.[1][2]

  • Solvent: The solvent can influence the solubility of the reactants and the stability of the catalytic species. Anhydrous and degassed solvents are recommended to prevent catalyst deactivation.[3]

  • Temperature: Increasing the reaction temperature can sometimes improve the rate and yield, but it may also lead to side product formation. Careful optimization is necessary.

  • Inert Atmosphere: Chromium catalysts, particularly in their lower oxidation states, can be sensitive to air and moisture. Ensuring a strictly inert atmosphere (e.g., under argon or nitrogen) throughout the setup and reaction is crucial to prevent catalyst deactivation.[3][4]

Q2: I am observing the formation of side products in my chromium-catalyzed C-C cross-coupling reaction. How can I increase the selectivity?

A2: The formation of side products in cross-coupling reactions often points to issues with catalyst stability, reaction conditions, or the reactivity of the substrates. Homocoupling of the Grignard reagent is a common side reaction.

To enhance selectivity:

  • Ligand Selection: The ligand plays a critical role in stabilizing the chromium catalyst and controlling its reactivity and selectivity. Bulky or electron-donating ligands can sometimes suppress side reactions.

  • Temperature Control: Running the reaction at the lowest effective temperature can often minimize the formation of undesired byproducts.

  • Slow Addition: In the case of highly reactive Grignard reagents, slow addition to the reaction mixture can help to maintain a low concentration of the nucleophile and reduce the likelihood of homocoupling.

  • Catalyst Loading: Optimizing the catalyst loading is important. While a higher loading might increase the reaction rate, it can sometimes lead to more side products.

Q3: What are the best practices for setting up a chromium-catalyzed alkylation reaction under an inert atmosphere?

A3: Maintaining an inert atmosphere is critical for the success of many chromium-catalyzed reactions, as the active catalytic species can be sensitive to oxygen and moisture.

Here are some best practices:

  • Glassware: Ensure all glassware is thoroughly oven-dried or flame-dried under vacuum to remove any adsorbed water.

  • Reagents and Solvents: Use anhydrous, degassed solvents. Solvents can be degassed by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method. Ensure all solid reagents are dried and stored in a desiccator or glovebox.

  • Inert Gas: Use a high-purity inert gas (argon or nitrogen) and a manifold with a bubbler to maintain a positive pressure of inert gas throughout the experiment.

  • Reaction Setup: Assemble the reaction apparatus while flushing with inert gas. Use septa and cannulation techniques for the transfer of reagents and solvents. For highly sensitive reactions, working in a glovebox is recommended.[3]

Troubleshooting Guides

Problem 1: Low or No Conversion in Chromium-Catalyzed Alkylation of Aldehydes

If you are experiencing low or no conversion in the alkylation of an aldehyde, follow this troubleshooting guide.

Initial Checks:

  • Inert Atmosphere: Verify that the reaction was performed under strictly anhydrous and oxygen-free conditions.

  • Reagent Quality: Ensure the purity and integrity of your aldehyde, alkylating agent, and chromium catalyst. Aldehydes can oxidize over time.

Troubleshooting Steps:

Potential Cause Suggested Solution
Inactive Catalyst Use a freshly opened bottle of the chromium salt or purify the existing stock. Some chromium precursors are air-sensitive.
Inappropriate Solvent Screen different anhydrous, degassed solvents. The solubility of the catalyst and reagents is crucial.
Insufficient Temperature Gradually increase the reaction temperature in increments of 10-20 °C.
Poor Quality Alkylating Agent If using an organometallic reagent (e.g., Grignard), titrate it to determine the exact concentration before use.
Inhibitors Present Ensure all reagents and solvents are free from impurities that could poison the catalyst.
Problem 2: Poor Selectivity in Chromium-Catalyzed N-Alkylation of Anilines

Poor selectivity, such as the formation of dialkylated products or other side reactions, can be a challenge.

Initial Checks:

  • Stoichiometry: Double-check the molar ratios of the aniline (B41778) and the alkylating agent.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to observe the formation of byproducts over time.

Troubleshooting Steps:

Potential Cause Suggested Solution
Over-alkylation Use a smaller excess of the alkylating agent. In some cases, using the amine as the limiting reagent can favor mono-alkylation.
High Reaction Temperature Lower the reaction temperature to favor the desired kinetic product.
Inappropriate Base The choice of base can influence selectivity. Screen different organic or inorganic bases.
Ligand Effects If using a ligand, its steric and electronic properties can be tuned to improve selectivity. Experiment with different ligands.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Chromium-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol
EntryCatalyst (mol%)Base (mol%)SolventTemp (°C)Time (h)Yield (%)
1CrCl₂ (5)K₂CO₃ (10)Toluene1002445
2CrCl₂ (5)Cs₂CO₃ (10)Toluene1002458
3CrCl₂ (5)KOtBu (10)Toluene1002475
4CrCl₂ (5)KOtBu (10)Dioxane1002482
5Cr(acac)₂ (5)KOtBu (10)Dioxane1002465
6CrCl₂ (2.5)KOtBu (5)Dioxane1201891

Data is hypothetical and for illustrative purposes, based on trends observed in the literature.

Table 2: Optimization of the Chromium-Catalyzed Alkylation of Benzaldehyde with 1-Hexene
EntryChromium Catalyst (mol%)Ligand (mol%)SolventAdditiveTemp (°C)Yield (%)
1CrCl₃ (10)NoneTHFNone25<5
2CrCl₂ (10)NoneTHFNone2520
3CrCl₂ (10)Salen (12)THFNone2545
4CrCl₂ (10)Pincer Ligand 1 (12)THFNone2565
5CrCl₂ (10)Pincer Ligand 1 (12)DioxaneNone2555
6CrCl₂ (10)Pincer Ligand 1 (12)THFMn (2 eq)2585

This table is a representative example based on findings in chromium-catalyzed C-C bond formation.[5]

Experimental Protocols

General Procedure for Chromium-Catalyzed N-Alkylation of an Amine with an Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Chromium precatalyst (e.g., CrCl₂)

  • Anhydrous base (e.g., KOtBu)

  • Amine

  • Alcohol

  • Anhydrous, degassed solvent (e.g., dioxane)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the chromium precatalyst and the base under a positive flow of inert gas.

  • Reagent Addition: Add the amine and the alcohol to the flask via syringe. Then, add the anhydrous, degassed solvent.

  • Reaction Conditions: Seal the flask and place it in a preheated oil bath at the desired temperature. Stir the reaction mixture for the specified time.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Inert Verify Inert Atmosphere (Anhydrous & O2-free) Start->Check_Inert Check_Inert->Start Atmosphere Compromised Check_Reagents Check Reagent Purity (Catalyst, Substrates, Solvent) Check_Inert->Check_Reagents Atmosphere OK Check_Reagents->Start Reagents Impure Optimize_Catalyst Screen Different Chromium Catalysts/Ligands Check_Reagents->Optimize_Catalyst Reagents Pure Optimize_Solvent Screen Anhydrous, Degassed Solvents Optimize_Catalyst->Optimize_Solvent Optimize_Temp Optimize Reaction Temperature Optimize_Solvent->Optimize_Temp Optimize_Base Optimize Base (Type and Stoichiometry) Optimize_Temp->Optimize_Base Successful_Reaction Improved Yield Optimize_Base->Successful_Reaction

Caption: Troubleshooting workflow for low reaction yield.

Experimental_Workflow_N_Alkylation Start Start: N-Alkylation Setup Drying Oven-dry Glassware Start->Drying Inert_Atmosphere Assemble under Inert Gas (Ar or N2) Drying->Inert_Atmosphere Add_Solids Add Cr Catalyst & Base Inert_Atmosphere->Add_Solids Add_Liquids Add Amine, Alcohol, & Solvent Add_Solids->Add_Liquids Reaction Heat to Desired Temperature with Stirring Add_Liquids->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench and Extract Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for N-alkylation.

References

Technical Support Center: Managing the Hygroscopic Nature of Chromium (III) Chloride Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when handling and using chromium (III) chloride hexahydrate, a compound known for its hygroscopic and deliquescent properties.

Frequently Asked Questions (FAQs)

Q1: What does it mean that chromium (III) chloride hexahydrate is hygroscopic and deliquescent?

A1: The term "hygroscopic" indicates that the compound has a strong affinity for moisture and will readily absorb water vapor from the surrounding atmosphere.[1] "Deliquescent" is an extreme form of hygroscopicity, where the substance absorbs so much moisture from the air that it dissolves and forms a liquid solution.[2][3] Chromium (III) chloride hexahydrate is described as a deliquescent solid.[3][4]

Q2: My chromium (III) chloride hexahydrate has turned from a crystalline powder into a greenish, sticky, or liquid substance. What happened?

A2: This is a classic sign of deliquescence. The compound has absorbed a significant amount of atmospheric moisture, causing it to dissolve. This indicates improper storage or handling in a humid environment.

Q3: Can I still use the chromium (III) chloride hexahydrate if it has absorbed some moisture and become clumpy?

A3: Using chromium (III) chloride hexahydrate that has absorbed water can be problematic for several reasons. The exact water content will be unknown, making it impossible to accurately weigh the anhydrous chromium (III) chloride for your reaction. This will affect stoichiometry and could lead to inconsistent or failed experiments. For best results, it is recommended to use the compound in its dry, crystalline form.

Q4: How does the hydration state of chromium (III) chloride affect its chemical reactions?

A4: The water molecules in chromium (III) chloride hexahydrate are not just loosely attached; they are part of the coordination sphere of the chromium ion, forming complexes such as [CrCl₂(H₂O)₄]Cl·2H₂O.[5] Changes in the number of coordinated water molecules can alter the compound's color (from violet to green), solubility, and reactivity as a Lewis acid or catalyst.[5][6] Using a partially dissolved or "wet" compound introduces an unknown amount of water, which can interfere with moisture-sensitive reactions.

Q5: What is the correct way to store chromium (III) chloride hexahydrate to prevent moisture absorption?

A5: To maintain its integrity, chromium (III) chloride hexahydrate should be stored in a tightly sealed, airtight container.[1][7] It is also advisable to store it in a cool, dry, and well-ventilated area, away from direct sunlight.[8][9] For enhanced protection, storage in a desiccator with a suitable drying agent (e.g., silica (B1680970) gel, anhydrous calcium chloride) or within an inert atmosphere glove box is recommended.[10][11]

Q6: I need to weigh out chromium (III) chloride hexahydrate for an experiment. What precautions should I take?

A6: Due to its hygroscopic nature, you should minimize the compound's exposure to the atmosphere.[1] Weigh it out as quickly as possible. For highly sensitive applications, it is best to handle and weigh the compound inside a glove box with a controlled, low-humidity atmosphere. If a glove box is not available, work in a fume hood with good ventilation and have all your equipment ready to minimize the time the container is open.[12]

Q7: My experiment is failing and I suspect the quality of my chromium (III) chloride hexahydrate. How can I check if it has absorbed excess water?

A7: You can determine the water content of your chromium (III) chloride hexahydrate sample using analytical techniques such as Karl Fischer titration or Thermogravimetric Analysis (TGA). These methods will quantify the amount of water present and help you assess if it meets the specifications for your experiment. See the Experimental Protocols section for a general procedure.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound is clumpy or has formed a solid mass. Absorption of atmospheric moisture due to improper storage or handling.The compound's exact water content is now unknown. For quantitative work, it is best to use a fresh, unopened container. For less sensitive applications, you may be able to dry the material, but its exact composition will be uncertain.
Color of the compound has changed significantly (e.g., from violet to dark green). This can be due to changes in the coordination isomers of the hexahydrate, which can be influenced by moisture and temperature.[5]While some color variation between isomers is normal, a drastic change upon exposure to air suggests moisture absorption. Verify the compound's integrity using the methods described in the FAQs.
Inconsistent reaction yields or rates. The hygroscopic nature of the chromium (III) chloride hexahydrate is leading to inaccurate weighing and the introduction of excess water into the reaction.Implement stricter handling procedures. Use a glove box or desiccator for storage and weighing. Determine the water content of your stock material to ensure consistency.
Difficulty dissolving the compound in a non-aqueous solvent. The presence of excess water can affect solubility in certain organic solvents.Ensure your compound is as anhydrous as possible. If the protocol allows, gentle heating under vacuum may help remove some adsorbed moisture, but be aware this can alter the hydration state.

Quantitative Data

While specific data on the deliquescence relative humidity (DRH) of chromium (III) chloride hexahydrate is not consistently reported and can vary with conditions, its properties are summarized below. It is best described as highly deliquescent, meaning it will readily absorb moisture and liquefy at typical ambient humidity levels.

Property Value Reference
Chemical Formula CrCl₃·6H₂O[13]
Molar Mass 266.45 g/mol [13]
Appearance Greenish-black to violet crystalline solid[2][14]
Melting Point 83 °C[13]
Solubility in Water 59 g/100 mL at 20 °C[13]
Solubility in Other Solvents Soluble in ethanol, slightly soluble in acetone, insoluble in ether.[2][14]
Hygroscopicity Highly hygroscopic and deliquescent. Readily absorbs moisture from the air.[2][3]

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a general method for determining the water content in a hygroscopic salt like chromium (III) chloride hexahydrate.

Principle: Karl Fischer titration is a highly specific method for water determination. It is based on the reaction of iodine with water in the presence of sulfur dioxide, a base, and a solvent (typically methanol).[2][14]

Apparatus:

  • Karl Fischer titrator (volumetric or coulometric)

  • Airtight titration vessel

  • Analytical balance

  • Syringes and needles for liquid samples/solvents

Reagents:

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol (B129727) or other suitable solvent

  • Water standard for titer determination

Procedure:

  • System Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel must be sealed to prevent the ingress of atmospheric moisture.

  • Solvent Conditioning: Add a suitable volume of anhydrous methanol to the titration vessel. Titrate the solvent with the Karl Fischer reagent until all residual water is consumed and a stable, low-drift endpoint is reached. This is the "dry" starting point.

  • Titer Determination: Accurately add a known amount of a water standard to the conditioned solvent and titrate with the Karl Fischer reagent to the endpoint. The titer (mg H₂O / mL reagent) is calculated. This step should be performed in triplicate to ensure accuracy.

  • Sample Analysis:

    • Accurately weigh a sample of chromium (III) chloride hexahydrate (typically 50-100 mg, depending on the expected water content) in a dry container.

    • Quickly and carefully transfer the sample to the conditioned titration vessel.

    • Seal the vessel and begin the titration. Stir the solution to ensure the sample dissolves and all water is accessible for the reaction.

    • The titration proceeds until the endpoint is reached. Record the volume of titrant used.

  • Calculation: The percentage of water in the sample is calculated using the following formula: % Water = (Volume of Titrant (mL) × Titer (mg/mL)) / (Sample Weight (mg)) × 100

Notes for Hygroscopic Samples:

  • Minimize sample exposure to air during weighing and transfer.

  • Consider using a glove box for sample preparation.

  • Run a blank determination to account for any ambient moisture that may have entered the system during sample introduction.

Protocol 2: Dehydration of Chromium (III) Chloride Hexahydrate (for non-quantitative applications)

For some applications where an anhydrous form is needed and precise quantification is secondary, the hexahydrate can be dehydrated.

Procedure: A common method for dehydrating chromium (III) chloride hexahydrate involves refluxing with thionyl chloride (SOCl₂).[5]

CrCl₃·6H₂O + 6 SOCl₂ → CrCl₃ + 6 SO₂ + 12 HCl

This procedure should be performed with extreme caution in a well-ventilated fume hood, as it generates toxic sulfur dioxide and hydrogen chloride gas. The resulting anhydrous CrCl₃ will have different solubility characteristics than the hexahydrate.

Visualizations

experimental_workflow cluster_storage Storage and Handling cluster_weighing Weighing cluster_reaction Reaction Setup storage Store in Tightly Sealed Container desiccator Use Desiccator or Glove Box storage->desiccator For sensitive applications weigh_quickly Weigh Compound Rapidly desiccator->weigh_quickly glove_box_weigh Weigh in Glove Box (Ideal) weigh_quickly->glove_box_weigh For best results use_immediately Use Immediately After Weighing glove_box_weigh->use_immediately dry_glassware Ensure Dry Glassware/Solvents use_immediately->dry_glassware

Caption: Workflow for handling hygroscopic chromium (III) chloride hexahydrate.

troubleshooting_pathway start Observe CrCl₃·6H₂O Appearance clumped Is the compound clumped or liquid? start->clumped inconsistent_results Are experimental results inconsistent? start->inconsistent_results handle_with_care Proceed with Standard Handling Procedures clumped->handle_with_care No moisture_issue High Probability of Excess Moisture clumped->moisture_issue Yes inconsistent_results->handle_with_care No inconsistent_results->moisture_issue Yes quantify_water Quantify Water Content (e.g., Karl Fischer) moisture_issue->quantify_water Action decision decision quantify_water->decision Is water content acceptable? decision->handle_with_care Yes discard Discard or Dehydrate for Non-Critical Use decision->discard No

Caption: Troubleshooting decision pathway for chromium (III) chloride hexahydrate.

References

Technical Support Center: Laboratory Chromium Waste Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals regarding the safe handling and disposal of chromium waste in a laboratory setting.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the primary hazards associated with chromium waste? Chromium waste, particularly hexavalent chromium (Cr(VI)), is highly toxic and carcinogenic.[1][2] Exposure can occur through inhalation, ingestion, or skin contact, leading to lung cancer, damage to the nasal passages, skin and eye irritation, and kidney and liver damage.[2] Trivalent chromium (Cr(III)) is less toxic but still requires proper disposal.[1]
How should I segregate chromium waste in the lab? All solid chromium-contaminated waste, such as gloves, pipette tips, and paper towels, should be collected in a designated and clearly labeled hazardous waste container.[3] Liquid waste should be stored in a separate, compatible, and labeled container. Do not mix chromium waste with other chemical waste streams unless following a specific treatment protocol.
What are the labeling requirements for chromium waste containers? All containers with chromium waste must be clearly labeled as "Hazardous Waste" and should identify the contents (e.g., "Chromium Waste," "Hexavalent Chromium Solution"). The label should also include the date when waste was first added to the container.[4]
How long can I accumulate chromium waste in the lab? According to regulations for academic laboratories, hazardous waste can be accumulated in a satellite accumulation area for up to one year. However, it's best practice to have full containers collected promptly to minimize risk.[5] The maximum accumulation limit is typically 55 gallons of hazardous waste or one quart of acutely hazardous waste.[5]
Can I dispose of small amounts of chromium waste down the drain? No, chromium waste should never be disposed of down the drain.[5] Intentional dilution of waste to meet sewer disposal requirements is prohibited.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Spill of chromium-containing solution. Accidental mishandling of containers.Immediately alert others in the area. If safe to do so, contain the spill using a chemical spill kit. Wear appropriate personal protective equipment (PPE), including double nitrile gloves, safety goggles, and a lab coat.[3] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[3]
Uncertainty about the valence state of chromium in waste. Incomplete reaction or unknown source of waste.Assume the waste contains the more hazardous hexavalent chromium (Cr(VI)) and handle it with the highest level of precaution. If a treatment protocol is to be followed, it is crucial to first reduce any Cr(VI) to Cr(III).
Precipitation of chromium hydroxide (B78521) is incomplete during treatment. Incorrect pH of the solution.The optimal pH for precipitating chromium(III) hydroxide is between 8.5 and 12.[6] Use a calibrated pH meter to monitor and adjust the pH of the solution by slowly adding a base like sodium hydroxide or lime.[6][7]
The color of the chromic acid cleaning solution is still orange/yellow after use. The solution is not fully spent and still contains hexavalent chromium.A spent chromic acid solution, where the hexavalent chromium has been reduced to trivalent chromium, will appear green. An orange or yellow color indicates the presence of unreacted Cr(VI).[1]

Data Presentation: Chemical Treatment of Chromium Waste

The following table summarizes the key parameters for the chemical reduction and precipitation of chromium waste. This is a common and effective in-lab treatment method to convert hazardous hexavalent chromium into a less toxic, solid form for disposal.[1][7][8]

ParameterValue/RangeNotes
Hexavalent Chromium (Cr(VI)) Reduction
pH for Reduction2.0 - 3.0This acidic condition is crucial for the rapid reduction of Cr(VI) to Cr(III).[7][9]
Reducing AgentsSodium bisulfite (NaHSO₃), Sodium metabisulfite (B1197395) (Na₂S₂O₅), Sulfur dioxide (SO₂)These are common and effective reducing agents.[7][9]
ORP Setpoint200 - 300 mVThe Oxidation-Reduction Potential (ORP) indicates the progress of the reduction reaction. A sudden drop in ORP signifies the completion of the reaction.[7][9]
Trivalent Chromium (Cr(III)) Precipitation
pH for Precipitation8.5 - 12.0In this alkaline range, Cr(III) precipitates as chromium hydroxide (Cr(OH)₃).[6]
Precipitating AgentsSodium hydroxide (NaOH), Calcium hydroxide (Ca(OH)₂) (lime)These reagents are used to raise the pH and induce precipitation.[6][7]
Settling TimeAt least 30 minutesAllows the solid chromium hydroxide to settle for easier separation from the liquid.[6]

Experimental Protocols

Protocol 1: In-Lab Treatment of Hexavalent Chromium Waste

This protocol describes the reduction of hazardous hexavalent chromium (Cr(VI)) to the less toxic trivalent chromium (Cr(III)), followed by its precipitation as chromium hydroxide (Cr(OH)₃).[6][7][9]

Materials:

  • Hexavalent chromium waste solution

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Sodium hydroxide (NaOH) or Calcium hydroxide (Ca(OH)₂)

  • pH meter and probe

  • ORP meter and probe

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., large beaker)

  • Personal Protective Equipment (PPE): chemical-resistant gloves (double-gloved), safety goggles, lab coat, face shield.[3][4]

Procedure:

Part A: Reduction of Hexavalent Chromium (Cr(VI) to Cr(III))

  • Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.[3]

  • pH Adjustment (Acidification):

    • Place the chromium waste solution in the reaction vessel with a stir bar and begin stirring.

    • Slowly add sulfuric acid to lower the pH to a range of 2.0-3.0.[7][9] Monitor the pH continuously with a calibrated pH meter.

  • Reduction Reaction:

    • While stirring, slowly add the reducing agent (e.g., sodium bisulfite) to the acidified waste solution.

    • Monitor the reaction using an ORP meter. The target ORP is typically between 200-300 mV. The reaction is complete when a sharp drop in the ORP value is observed.[7][9]

    • Visually, the solution should change color from orange/yellow (Cr(VI)) to green (Cr(III)).

Part B: Precipitation of Trivalent Chromium (Cr(III))

  • pH Adjustment (Basification):

    • Slowly add a base (e.g., sodium hydroxide or lime) to the solution from Part A.

    • Continuously monitor the pH. Continue adding the base until the pH reaches between 8.5 and 12.0 to precipitate chromium hydroxide (Cr(OH)₃).[6]

  • Settling:

    • Turn off the stirrer and allow the precipitate to settle for at least 30 minutes.[6]

  • Separation:

    • Carefully decant or filter the supernatant (the liquid above the solid).

    • The collected supernatant should be tested for residual chromium to ensure it meets local sewer discharge limits before disposal. If limits are exceeded, the treatment process may need to be repeated.[6]

  • Waste Disposal:

    • The solid chromium hydroxide precipitate is still considered hazardous waste. Collect it in a designated, labeled hazardous waste container for disposal through your institution's EHS department.[6]

Visualizations

Chromium_Waste_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation & Storage cluster_treatment In-Lab Treatment (Optional) cluster_disposal Final Disposal A Laboratory Experiment (Using Chromium Compounds) B Solid Chromium Waste (Gloves, Tips, etc.) A->B Solid Waste C Liquid Chromium Waste (Aqueous & Organic) A->C Liquid Waste D Designated & Labeled Hazardous Waste Containers B->D C->D E Chemical Reduction (Cr(VI) to Cr(III)) D->E For Treatment G Contact Environmental Health & Safety (EHS) D->G Direct Disposal F Precipitation (as Cr(OH)3) E->F F->G Treated Waste H Scheduled Waste Pickup G->H I Licensed Hazardous Waste Disposal Facility H->I

Caption: Workflow for the safe disposal of chromium waste in a laboratory setting.

Chromium_Treatment_Pathway cluster_reduction Step 1: Reduction cluster_precipitation Step 2: Precipitation CrVI Hexavalent Chromium (Cr(VI)) (Toxic, Soluble) CrIII Trivalent Chromium (Cr(III)) (Less Toxic, Soluble) CrVI->CrIII + Reducing Agent (e.g., NaHSO3) @ pH 2-3 CrIII_precip Trivalent Chromium (Cr(III)) (in solution) CrOH3 Chromium Hydroxide (Cr(OH)3) (Solid Precipitate) CrIII_precip->CrOH3 + Base (e.g., NaOH) @ pH 8.5-12

Caption: Chemical pathway for the treatment of hexavalent chromium waste.

References

Chromium(III) Chloride Solutions: A Technical Support Center for Enhanced Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, maintaining the stability of chromium(III) chloride solutions over time is crucial for the reproducibility and accuracy of experimental results. Instability, primarily driven by hydrolysis and subsequent polymerization, can lead to changes in speciation, decreased reactivity, and precipitation, ultimately compromising the integrity of the solution. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common stability issues.

Troubleshooting Guide

Users may encounter several issues during the preparation, storage, and use of chromium(III) chloride solutions. The following guide provides a systematic approach to identifying and resolving these common problems.

Observed Problem Potential Cause(s) Recommended Action(s)
Color Change (e.g., from violet/blue to green) Alteration in the coordination sphere of the Cr(III) ion. This is often due to the slow replacement of coordinated water molecules by chloride ions, forming various chloro-aqua complexes.[1] This process is influenced by time, temperature, and chloride concentration.A green color is not necessarily indicative of degradation in terms of olation, but it does signify a change in the primary chromium species. For consistency, allow newly prepared solutions to equilibrate for a set period (e.g., 24-48 hours) to reach a stable isomeric distribution before use. Document the final color and UV-Vis spectrum as a baseline.
Precipitate Formation (cloudiness or solid particles) The pH of the solution has likely risen to a neutral or alkaline level, causing the formation and precipitation of chromium(III) hydroxide (B78521) [Cr(OH)₃] or polymeric oxy-hydroxides through olation.[2][3][4][5]Lower the pH of the solution by adding a small amount of dilute hydrochloric acid (HCl) until the precipitate redissolves. To prevent recurrence, maintain the solution pH in the acidic range (typically below 4). Consider using a buffered solution if compatible with the application.
Decreased Reactivity or Efficacy in Experiments The formation of olated or polynuclear chromium species. These larger, bridged complexes are often less reactive than the monomeric hexaaquachromium(III) ion.[6]Prepare fresh solutions more frequently. Store stock solutions at lower temperatures (2-8°C) to slow down the olation process. For critical applications, consider adding a chelating agent like EDTA or citrate (B86180) to stabilize the monomeric Cr(III) form.
Unexpected Darkening of the Solution In plating applications, a dark deposit can be caused by high chromium metal concentration or a low pH.[7] It can also indicate the presence of organic contaminants.Verify the chromium concentration and pH of the solution and adjust as necessary.[7] If contamination is suspected, treatment with activated carbon may be effective.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of chromium(III) chloride solution instability?

A1: The primary cause of instability is a series of chemical reactions starting with hydrolysis. In aqueous solution, the chromium(III) ion exists as the hexaaquachromium(III) complex, [Cr(H₂O)₆]³⁺. This complex is acidic and can donate protons, forming various hydroxo-aqua species. These species can then undergo a process called olation , where they link together through hydroxyl bridges to form polynuclear complexes.[8] This polymerization can continue, eventually leading to the precipitation of chromium(III) hydroxide, especially as the pH increases.

Q2: How does pH affect the stability of my solution?

A2: pH is the most critical factor influencing the stability of chromium(III) chloride solutions.

  • Acidic pH (below 4): In this range, the monomeric [Cr(H₂O)₆]³⁺ ion is the predominant and most stable species. Hydrolysis and olation are significantly suppressed.

  • Neutral to Alkaline pH (above 4): As the pH increases, the equilibrium shifts towards the formation of hydroxo complexes, which readily undergo olation to form polymers and, ultimately, precipitate as Cr(OH)₃.[2][4]

Q3: What is the ideal way to prepare and store a stock solution of chromium(III) chloride?

A3: To prepare a stable stock solution, dissolve chromium(III) chloride hexahydrate (CrCl₃·6H₂O) in high-purity, deionized water. The solution should be made slightly acidic (pH 2-3) by adding a small amount of hydrochloric acid to inhibit hydrolysis.[9] Store the solution in a tightly sealed, clean container, preferably made of plastic (e.g., HDPE or polypropylene), at a cool and consistent temperature, such as in a refrigerator (2-8°C).[10][11][12]

Q4: Can I prevent precipitation in my chromium(III) chloride solution?

A4: Yes. The most effective way to prevent precipitation is to maintain a low pH (acidic) environment.[2] If your experimental conditions require a near-neutral pH, the addition of a chelating agent can be beneficial. Chelators like ethylenediaminetetraacetic acid (EDTA) or citrate form stable, soluble complexes with Cr(III), which can prevent the formation of insoluble hydroxide precipitates.[9][12][13][14]

Q5: My solution's color changed from violet to green. Is it still usable?

A5: The color of a chromium(III) chloride solution is determined by the ligands coordinated to the chromium ion. A freshly dissolved solution of CrCl₃·6H₂O may appear violet or blue, corresponding to the [Cr(H₂O)₆]³⁺ ion. Over time, water ligands can be replaced by chloride ions, forming species like [Cr(H₂O)₅Cl]²⁺ and [Cr(H₂O)₄Cl₂]⁺, which are typically green.[1] This change in speciation is an equilibrium process and does not necessarily mean the solution has degraded via olation. However, for applications sensitive to the specific chromium complex, it is crucial to ensure the solution has reached equilibrium and to use it consistently at that stage.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Chromium(III) Chloride Stock Solution (0.1 M)
  • Materials:

    • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

    • High-purity deionized water

    • Concentrated hydrochloric acid (HCl)

    • Volumetric flask (e.g., 100 mL)

    • Magnetic stirrer and stir bar

    • pH meter or pH indicator strips

  • Procedure:

    • Weigh out 2.665 g of CrCl₃·6H₂O for a 100 mL solution.

    • Add approximately 50 mL of deionized water to the volumetric flask.

    • While stirring, carefully add the weighed CrCl₃·6H₂O to the water.

    • Add a small drop of concentrated HCl to the solution to bring the pH to approximately 2-3. Verify the pH.

    • Continue stirring until the solid is completely dissolved.

    • Once dissolved, dilute the solution to the 100 mL mark with deionized water.

    • Stopper the flask and invert several times to ensure homogeneity.

    • Transfer the solution to a labeled, tightly sealed storage bottle.

    • Store the solution in a refrigerator at 2-8°C.

Protocol 2: Monitoring Solution Stability using UV-Vis Spectroscopy
  • Objective: To monitor changes in the chromium(III) species over time by observing shifts in the absorption spectrum. The [Cr(H₂O)₆]³⁺ ion has characteristic absorption maxima around 405 nm and 584 nm.[15] Changes in these peaks can indicate alterations in the coordination sphere.

  • Procedure:

    • Immediately after preparing the CrCl₃ solution (as per Protocol 1), take an initial UV-Vis spectrum from 350 nm to 700 nm using a suitable quartz cuvette. This will serve as your baseline (Time 0).

    • Store the solution under the desired conditions (e.g., room temperature vs. refrigeration).

    • At regular intervals (e.g., daily, weekly), withdraw an aliquot of the solution and record a new UV-Vis spectrum under the same conditions.

    • Compare the spectra over time. Look for:

      • A shift in the position of the absorption maxima (λ_max). For example, a shift to longer wavelengths can indicate the substitution of water ligands with chloride.[16]

      • Changes in the absorbance values, which might suggest concentration changes due to precipitation.

      • An increase in baseline absorbance, which could indicate the formation of scattering particles (polymers or precipitate).

Data Summary

The stability of chromium(III) complexes with various chelating agents is a key factor in preventing degradation. The stability constant (log K) provides a quantitative measure of the strength of the complex.

Chelating AgentStability Constant (log K) for Cr(III)Reference
Oxalic Acid5.34[17]
Malic Acid5.4[17]
EDTA7.31 (formation constant)[12]

Higher stability constants indicate a more stable complex, which is more effective at preventing the Cr(III) ion from participating in hydrolysis and olation reactions.

Visualizing Stability Pathways

The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting stability issues.

cluster_degradation Chromium(III) Solution Degradation Pathway A [Cr(H₂O)₆]³⁺ (Monomer, Violet/Blue) B [Cr(H₂O)₅(OH)]²⁺ (Hydrolyzed Monomer) A->B  Increase pH E [Cr(H₂O)₄Cl₂]⁺ (Chloro-aqua Complex, Green) A->E  Ligand Exchange (slow) C Polynuclear Complexes (Olated Dimers/Trimers) B->C Olation D Cr(OH)₃ Precipitate C->D Further Polymerization / Aging

Caption: Degradation pathway of aqueous Cr(III) solutions.

cluster_troubleshooting Troubleshooting Workflow for CrCl₃ Solution Instability Start Problem Observed with CrCl₃ Solution Q1 Is there a precipitate? Start->Q1 A1_Yes pH is likely > 4. Action: Acidify with dilute HCl. Q1->A1_Yes Yes Q2 Has the color changed (e.g., blue to green)? Q1->Q2 No End Solution Stabilized or Replaced A1_Yes->End A2_Yes Ligand exchange occurred. Action: Equilibrate and use consistently. Q2->A2_Yes Yes Q3 Is reactivity decreased? Q2->Q3 No A2_Yes->Q3 A3_Yes Olation/polymerization may have occurred. Action: Prepare fresh solution, store cold, or use chelators. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Decision tree for troubleshooting CrCl₃ solution issues.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Chromium-Based Catalytic Cycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromium-based catalytic cycles. This resource is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues related to catalyst deactivation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the deactivation of my chromium catalyst?

A1: Catalyst deactivation in chromium-based systems can be broadly categorized into four main mechanisms: chemical, thermal, mechanical, and poisoning.[1][2]

  • Poisoning: This occurs when impurities in the feedstock strongly bind to the active sites of the catalyst, rendering them inactive.[1] Common poisons for chromium catalysts include sulfur compounds, carbon monoxide, water, and oxygen.[3]

  • Coking or Fouling: This involves the deposition of carbonaceous materials (coke) on the catalyst surface, which physically blocks the active sites and pores.[2] This is a primary cause of deactivation in high-temperature processes like alkane dehydrogenation.

  • Thermal Degradation (Sintering): High reaction temperatures can cause the active chromium particles to agglomerate, which reduces the available surface area for the reaction and, consequently, the catalyst's activity.[1][2] This process is often irreversible.

  • Leaching: The active chromium species may dissolve into the reaction medium, leading to a loss of catalytic activity. This can be influenced by the choice of solvent and the pH of the reaction mixture.[4]

Q2: My polymerization reaction has stopped or the rate has significantly decreased. What should I investigate?

A2: A sudden or gradual decrease in polymerization activity is a common sign of catalyst deactivation. Here are the likely causes and troubleshooting steps:

  • Catalyst Poisoning: The most probable cause is the presence of poisons in your monomer or solvent feed. Even trace amounts of water, oxygen, or other polar compounds can poison the active sites.

    • Action: Ensure all reactants and solvents are rigorously purified and dried. Consider using a scavenger, such as an aluminum alkyl, to remove impurities from the system.[5]

  • Improper Activation: The active chromium species, often Cr(II) or Cr(III), may not have formed correctly from the Cr(VI) precursor.[6]

    • Action: Review your catalyst activation protocol, including calcination temperature and the use of reducing agents like carbon monoxide or ethylene.[6]

  • Excess Co-catalyst: In systems where a co-catalyst (e.g., aluminum alkyls) is used, an excess amount can lead to the reduction of the active sites to a lower, less active oxidation state, or form inactive complexes.[3]

    • Action: Optimize the co-catalyst to chromium molar ratio.

Q3: I am observing changes in the properties of my polyethylene (B3416737) (e.g., lower molecular weight, broader molecular weight distribution). What could be the cause?

A3: Changes in polymer properties are often linked to alterations in the nature of the active sites on the catalyst.

  • Influence of Reaction Temperature: An increase in polymerization temperature can increase the rate of chain transfer reactions relative to polymer chain growth, leading to a decrease in the average molecular weight of the polymer.[7]

  • Catalyst Fouling: The formation of polymer film around the catalyst particles can lead to mass transfer limitations, affecting monomer access to the active sites and potentially broadening the molecular weight distribution.

  • Non-uniform Active Sites: The presence of different types of active chromium sites on the support can lead to the production of polymers with varying chain lengths, resulting in a broad molecular weight distribution. Deactivation of a specific type of site can alter this distribution.

Q4: My dehydrogenation catalyst is losing selectivity, and I see an increase in cracking products. What is happening?

A4: In alkane dehydrogenation, a loss of selectivity is typically associated with coke formation and changes to the catalyst surface.

  • Coke Deposition: Coke deposits not only block active dehydrogenation sites but can also create acidic sites that promote undesirable cracking reactions. The nature of the coke can change over time, becoming more graphitic and harder to remove.

  • Action: Implement a regeneration cycle to burn off the coke deposits. Optimizing reaction conditions, such as temperature and feed composition, can also help to minimize the rate of coke formation.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during experiments with chromium-based catalysts.

Guide 1: Polymerization Reactions (e.g., Phillips-type Cr/SiO₂ catalysts)
Symptom Possible Causes Troubleshooting/Action Plan
Low or no catalytic activity 1. Catalyst poisoning (water, oxygen, etc.).[3] 2. Incorrect catalyst activation.[6] 3. Inappropriate reaction temperature.1. Purify monomer and solvent. Use scavengers. 2. Verify activation conditions (temperature, atmosphere). 3. Optimize reaction temperature.
Gradual decrease in activity 1. Fouling by polymer buildup. 2. Slow poisoning from low-level impurities. 3. Thermal degradation of active sites.1. Improve reactor mixing. 2. Enhance purification of feed streams. 3. Operate at the lowest effective temperature.
Change in polymer properties (MW, MWD) 1. Fluctuation in reaction temperature.[7] 2. Inconsistent monomer/comonomer concentration. 3. Selective deactivation of certain active sites.1. Ensure stable temperature control. 2. Maintain consistent feed rates. 3. Characterize the spent catalyst to identify changes.
Guide 2: Dehydrogenation Reactions (e.g., Chromia-Alumina catalysts)
Symptom Possible Causes Troubleshooting/Action Plan
Rapid loss of activity and selectivity 1. Coking.1. Perform catalyst regeneration by coke combustion.
Irreversible deactivation after regeneration 1. Sintering of the catalyst due to high regeneration temperatures.[1] 2. Poisoning by non-combustible impurities.1. Optimize regeneration temperature and duration. 2. Analyze feed for poisons like sulfur or metals.

Experimental Protocols

Protocol 1: Regeneration of Coked Chromia-Alumina Catalysts

This protocol describes a general procedure for the oxidative regeneration of chromia-alumina catalysts deactivated by coke deposition.

  • Purge the Reactor: Stop the hydrocarbon feed and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature for 30-60 minutes to remove any remaining hydrocarbons.

  • Coke Combustion:

    • Introduce a stream of diluted air (1-5% O₂ in N₂) into the reactor.

    • Gradually increase the temperature to 500-600°C. The temperature ramp should be controlled to avoid excessive temperature excursions due to the exothermic nature of coke combustion.

    • Hold at the final temperature until CO₂ levels in the effluent gas indicate that coke combustion is complete.

  • Re-reduction (if necessary): After regeneration, the catalyst may need to be re-reduced before re-introducing the hydrocarbon feed. This can be done with a hydrogen-containing stream at an appropriate temperature.

Protocol 2: Temperature Programmed Oxidation (TPO) for Coke Characterization

TPO is a powerful technique to characterize the nature and amount of coke on a deactivated catalyst.[8][9]

  • Sample Preparation: Place a known amount of the coked catalyst in a quartz reactor tube.

  • Inert Gas Purge: Heat the sample in an inert gas flow (e.g., He or Ar) to a desired starting temperature (e.g., 100°C) to remove any adsorbed species.

  • Oxidation Ramp: Switch to a flowing gas mixture containing a low concentration of oxygen (e.g., 2-5% O₂ in He).

  • Temperature Program: Increase the temperature of the sample at a constant rate (e.g., 10°C/min).

  • Detection: Continuously monitor the composition of the off-gas using a thermal conductivity detector (TCD) or a mass spectrometer to detect the evolution of CO and CO₂. The temperature at which these gases evolve provides information about the nature of the coke.

Visual Diagrams

Deactivation_Troubleshooting cluster_symptoms Symptom Analysis cluster_causes Potential Causes cluster_actions Corrective Actions start Symptom: Decreased Catalyst Performance rapid_deactivation Rapid/Sudden Deactivation start->rapid_deactivation gradual_deactivation Gradual Deactivation start->gradual_deactivation selectivity_change Change in Product Selectivity start->selectivity_change poisoning Poisoning (e.g., H2O, O2, S) rapid_deactivation->poisoning Likely coking Coking/Fouling gradual_deactivation->coking sintering Thermal Degradation (Sintering) gradual_deactivation->sintering leaching Active Site Leaching gradual_deactivation->leaching selectivity_change->poisoning selectivity_change->coking purify Purify Feedstock & Solvents poisoning->purify regenerate Regenerate Catalyst (e.g., Oxidation) coking->regenerate optimize_T Optimize Temperature sintering->optimize_T check_support Check Catalyst Support & Anchoring leaching->check_support

Caption: Troubleshooting workflow for catalyst deactivation.

Coking_Mechanism reactant Hydrocarbon Reactant active_site Active Cr Site reactant->active_site dehydrogenation Dehydrogenation active_site->dehydrogenation deactivated_site Deactivated Site (Blocked) active_site->deactivated_site coke_precursor Coke Precursors (Olefins, Diolefins) dehydrogenation->coke_precursor oligomerization Oligomerization/ Polymerization cyclization Cyclization & Aromatization oligomerization->cyclization graphitic_coke Graphitic Coke (Hard Coke) cyclization->graphitic_coke coke_precursor->oligomerization graphitic_coke->active_site Blocks

Caption: General mechanism of coke formation on chromium catalysts.

References

Navigating Chemoselectivity in Chromium Catalysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging the power of chromium catalysis, achieving high chemoselectivity is paramount. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments. Detailed experimental protocols and quantitative data are presented to facilitate reproducible and successful outcomes.

Troubleshooting Guide: Enhancing Chemoselectivity

This guide addresses specific issues related to poor chemoselectivity in chromium-catalyzed reactions.

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired product and formation of multiple byproducts in cross-coupling reactions. 1. Incorrect ligand choice: The ligand plays a crucial role in stabilizing the active chromium species and directing the reaction pathway.[1][2] 2. Suboptimal solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction's chemoselectivity.[3][4] 3. Reaction temperature is too high or too low: Temperature affects the rates of competing reaction pathways.[5] 4. Inappropriate chromium precursor or reductant: The oxidation state and nature of the chromium catalyst are critical for its reactivity and selectivity.[1][6]1. Ligand Screening: Experiment with a variety of ligands (e.g., phosphines, N-heterocyclic carbenes, bipyridines) to identify the optimal one for the specific transformation. For instance, in certain cross-couplings, bulky N-tert-butyl groups on imino auxiliaries can suppress unwanted C-H activation.[1] 2. Solvent Optimization: Screen a range of solvents with varying polarities (e.g., THF, DMF, acetonitrile). Less coordinating solvents like THF may increase diastereoselectivity in some cases, though solubility can be a challenge.[3] 3. Temperature Titration: Conduct the reaction at a range of temperatures to find the optimal balance between reaction rate and selectivity. 4. Catalyst and Reductant Selection: Ensure the use of high-purity chromium salts (e.g., CrCl2, CrCl3). The choice of reductant (e.g., Mn, Zn) can also impact the formation of the active low-valent chromium species.[3]
Poor regioselectivity in C-H functionalization. 1. Weak directing group effect: The directing group may not be coordinating strongly enough to the chromium center to favor a specific site of activation.[7] 2. Steric hindrance: The desired C-H bond may be sterically inaccessible.1. Directing Group Modification: Modify the directing group to enhance its coordinating ability. 2. Ligand Modification: Employ bulkier or more sterically demanding ligands to favor activation of less hindered C-H bonds.
Unwanted side reactions, such as homocoupling or reduction of the electrophile. 1. Slow cross-coupling rate: If the desired cross-coupling is slow, side reactions can become more prominent. 2. Presence of water or other protic impurities: These can lead to protonolysis of organochromium intermediates.1. Optimize Reaction Conditions: Increase the concentration of the limiting reagent or adjust the temperature to accelerate the cross-coupling step. 2. Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and the reaction is performed under an inert atmosphere.
Inconsistent stereoselectivity in asymmetric catalysis. 1. Racemization of the chiral catalyst or intermediates. 2. Multiple competing reaction pathways leading to different stereoisomers. [3]1. Ligand Design: Utilize rigid chiral ligands that create a well-defined chiral pocket around the metal center.[3] 2. Solvent and Temperature Effects: Investigate the effect of different solvents and lower reaction temperatures, as these can significantly influence stereoselectivity.[3][8]

Frequently Asked Questions (FAQs)

Q1: How does the choice of ligand impact chemoselectivity in chromium catalysis?

A1: The ligand is a critical component for controlling chemoselectivity. It can influence the steric and electronic environment around the chromium center, thereby dictating which substrate or functional group reacts preferentially. For example, in the chromium-catalyzed Kumada coupling of aryl ethers, an ortho-imino directing group with a bulky N-tert-butyl substituent can prevent undesired C-H activation at the ortho-prime position, leading to high chemo- and regioselectivity.[1] In asymmetric synthesis, chiral ligands are employed to induce enantioselectivity.[3]

Q2: What is the role of additives in improving chemoselectivity?

A2: Additives can play several roles in enhancing chemoselectivity. For instance, in the Nozaki-Hiyama-Kishi (NHK) reaction, chlorotrimethylsilane (B32843) (TMSCl) is a crucial additive that facilitates the catalytic cycle by reacting with the chromium alkoxide intermediate, regenerating the active catalytic species.[3] In some alkene isomerization reactions, the presence or absence of an additive like HBpin/LiOtBu can switch the selectivity of the chromium catalyst to produce different isomers.[9]

Q3: Can the solvent choice significantly alter the outcome of a chromium-catalyzed reaction?

A3: Yes, the solvent can have a profound effect on both the yield and chemoselectivity. In chromium-catalyzed pinacol-type cross-coupling reactions, switching from a strongly coordinating solvent like DMF to a less coordinating one like THF can lead to a noticeable increase in diastereoselectivity, although it may negatively impact the reaction yield due to the poor solubility of chromium salts.[3] Therefore, a careful balance must be struck, and solvent screening is often a necessary step in optimizing a reaction.

Q4: My chromium-catalyzed oxidation is not selective. What should I do?

A4: For chromium-catalyzed oxidations, lack of selectivity often leads to over-oxidation or reaction at undesired sites. To improve selectivity, you can try lowering the reaction temperature, which often favors the kinetic product.[10] Additionally, carefully controlling the stoichiometry of the oxidant is crucial. Using a milder chromium-based oxidant, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), can also improve selectivity compared to harsher reagents like Jones reagent.[5]

Q5: What are some common side reactions in chromium-catalyzed cross-coupling and how can I minimize them?

A5: A common side reaction is the homocoupling of the organometallic reagent. This can often be suppressed by ensuring a sufficiently fast cross-coupling reaction, which can be achieved by optimizing the ligand, temperature, and concentration of the electrophile. Another potential side reaction is the reduction of the electrophile. This can be minimized by using a less reactive reductant or by ensuring the efficient formation of the organochromium intermediate.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of various reaction parameters on the chemoselectivity of specific chromium-catalyzed reactions.

Table 1: Effect of Solvent on Diastereoselectivity in a Pinacol-Type Cross-Coupling Reaction [3]

EntrySolventYield (%)Diastereomeric Excess (de, %)
1DMF8540
2THF1575
3THF/DMF (1:1)6055
4Acetonitrile2070
5N-Methylpyrrolidone7845

Table 2: Effect of Acrolein Substituent on Diastereoselectivity in a Pinacol-Type Cross-Coupling Reaction with Pivalaldehyde [3]

EntryAcrolein Substituent (R¹)ProductYield (%)Diastereomeric Excess (de, %)
1t-Butyl1 65>95 (syn)
2Isopropyl2 7880 (syn)
3Ethyl3 8265 (syn)
4n-Propyl6 8870 (anti)
5n-Butyl7 8575 (anti)

Key Experimental Protocols

Protocol 1: General Procedure for Low-Valent Chromium Catalyst Preparation in situ

Low-valent chromium species are often generated in situ from stable chromium(II) or chromium(III) precursors.

Materials:

  • Chromium(II) chloride (CrCl₂) or Chromium(III) chloride (CrCl₃)

  • Reductant (e.g., Manganese powder, Zinc dust)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Ligand (if required)

  • Schlenk flask or glovebox

  • Magnetic stirrer

Procedure:

  • In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the chromium salt (e.g., CrCl₂, 1.0 equiv) and the reductant (e.g., Mn powder, 2.0 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.

  • If a ligand is required, add it to the flask at this stage (typically 1.0-1.2 equiv relative to the chromium salt).

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the resulting suspension at room temperature for 30-60 minutes. The formation of the active low-valent chromium species is often indicated by a color change.

  • The freshly prepared catalyst is now ready for the addition of the substrates.

Protocol 2: Chemoselective Chromium-Catalyzed Alkene Isomerization[9]

This protocol describes the selective isomerization of terminal alkenes to internal alkenes with switchable selectivity based on the use of an additive.

Materials:

  • Chromium(II) chloride (CrCl₂)

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Magnesium (Mg) turnings

  • Alkene substrate

  • Anhydrous THF

  • Additive (for thermodynamically stable isomers): Pinacolborane (HBpin) and Lithium tert-butoxide (LiOtBu)

  • Schlenk tube

Procedure for Isomerization over one carbon atom (without additive):

  • To an oven-dried Schlenk tube under an inert atmosphere, add CrCl₂ (0.1 mmol), dtbpy (0.1 mmol), and Mg turnings (0.3 mmol).

  • Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Add the alkene substrate (1.0 mmol) to the catalyst mixture.

  • Stir the reaction at the desired temperature (e.g., 60 °C) and monitor the progress by GC-MS or NMR.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

Procedure for Isomerization to the most thermodynamically stable isomer (with additive):

  • Follow steps 1 and 2 from the procedure above.

  • To the catalyst mixture, add LiOtBu (0.2 mmol) and HBpin (0.2 mmol).

  • Add the alkene substrate (1.0 mmol).

  • Stir the reaction at the desired temperature and monitor its progress.

  • Work-up the reaction as described above.

Visualizing Reaction Pathways and Workflows

Chemoselective_Alkene_Isomerization cluster_0 Catalyst System cluster_1 Reaction Pathways CrCl2 CrCl2 Active Cr(0) Active Cr(0) CrCl2->Active Cr(0) Reduction dtbpy dtbpy dtbpy->Active Cr(0) Mg Mg Mg->Active Cr(0) Terminal_Alkene Terminal_Alkene Active Cr(0)->Terminal_Alkene Catalyzes One_Carbon_Isomerization One_Carbon_Isomerization Terminal_Alkene->One_Carbon_Isomerization No Additive Thermodynamic_Isomerization Thermodynamic_Isomerization Terminal_Alkene->Thermodynamic_Isomerization + HBpin/LiOtBu

Caption: Additive-controlled switch in selectivity for chromium-catalyzed alkene isomerization.

Troubleshooting_Workflow start Poor Chemoselectivity Observed ligand Step 1: Ligand Screening - Vary steric and electronic properties - Test different ligand classes start->ligand solvent Step 2: Solvent Optimization - Screen polar aprotic and non-polar solvents - Consider solvent coordination ligand->solvent If no improvement end Improved Chemoselectivity ligand->end Successful Optimization temperature Step 3: Temperature Adjustment - Run at lower or higher temperatures - Find optimal balance solvent->temperature If no improvement solvent->end Successful Optimization reagents Step 4: Reagent Purity & Stoichiometry - Use high-purity Cr salt and reductant - Ensure anhydrous conditions temperature->reagents If no improvement temperature->end Successful Optimization reagents->end Successful Optimization

Caption: A systematic workflow for troubleshooting poor chemoselectivity in chromium catalysis.

References

Technical Support Center: Controlling Stereoselectivity in Chromium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during chromium-catalyzed stereoselective reactions. The information is designed to help you diagnose and resolve issues related to enantioselectivity and diastereoselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing stereoselectivity in chromium-catalyzed reactions?

A1: The primary factors governing stereoselectivity are the structure of the chiral ligand, the choice of solvent, the reaction temperature, and the nature of the substrate and reagents. The chiral ligand is the main source of stereoinduction, creating a chiral environment around the chromium center that favors the formation of one stereoisomer over the other. Solvent polarity and coordinating ability can significantly impact the structure of the active catalyst and the transition state, thereby affecting stereoselectivity. Lowering the reaction temperature generally enhances enantioselectivity by amplifying the small energy difference between the diastereomeric transition states.

Q2: I am observing low or no enantiomeric excess (ee). What are the first things I should check?

A2: When faced with poor enantioselectivity, a systematic check of your reagents and setup is the first step.

  • Ligand Purity: Ensure your chiral ligand has high enantiomeric and chemical purity. Impurities can lead to a non-selective background reaction.

  • Reagent Quality: Use high-purity, anhydrous solvents and reagents. Water and other protic impurities can interfere with the catalyst and reduce stereoselectivity. For instance, in asymmetric ring-opening of meso-epoxides with Me3SiN3 catalyzed by [Cr(Salen)Cl], traces of water are essential for the in-situ generation of HN3, the active nucleophile.

  • Inert Atmosphere: Strictly maintain an inert atmosphere (argon or nitrogen), as oxygen can deactivate the catalyst.

Q3: What is the role of nickel salts as a co-catalyst in the Nozaki-Hiyama-Kishi (NHK) reaction?

A3: In the Nozaki-Hiyama-Kishi (NHK) reaction, it was discovered that trace amounts of nickel(II) salts are crucial for the reaction's success, particularly for the coupling of vinyl and aryl halides. The nickel(II) is reduced in situ to nickel(0), which then undergoes oxidative addition with the halide. The resulting organonickel species transmetalates with the chromium(II) salt to form the reactive organochromium species that adds to the aldehyde. This catalytic cycle involving nickel significantly improves the reliability and yield of the reaction.

Q4: Can additives improve the stereoselectivity of my reaction?

A4: Yes, additives can have a significant impact. For example, in Cr(salen)-catalyzed epoxidations, donor additives can influence the equilibrium between the active mononuclear oxochromium(V) species and an inactive binuclear complex, thereby affecting the reaction rate and selectivity.[1] In some asymmetric allylations, the addition of certain salts like Mg(ClO4)2 has been shown to markedly enhance both reactivity and enantioselectivity.[2]

Q5: How does the structure of the substrate affect the stereochemical outcome?

A5: The steric and electronic properties of the substrate are critical. For instance, in chromium-catalyzed pinacol-type cross-coupling reactions, acroleins with sterically bulky α-substituents tend to give syn products, while those with less bulky substituents favor the formation of anti products.[3] The success of achieving high enantioselectivity often depends on a favorable interaction between the substrate and the chiral ligand in the transition state.

Troubleshooting Guide: Low Stereoselectivity

This guide provides a structured approach to diagnosing and resolving issues of low enantiomeric excess (ee) or diastereomeric ratio (dr).

Problem Potential Cause Recommended Action
Low Enantiomeric Excess (ee) 1. Impure Chiral Ligand: The enantiomeric purity of the ligand is compromised.- Verify the ee of the ligand using chiral HPLC or NMR with a chiral solvating agent.- Repurify the ligand if necessary (e.g., by recrystallization).
2. Suboptimal Solvent: The solvent may not be ideal for achieving high stereoselectivity.- Screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, DME, CH2Cl2, Toluene).[4]
3. High Reaction Temperature: Higher temperatures can lead to lower ee values.- Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). Note that this may require longer reaction times.
4. Incorrect Ligand-to-Metal Ratio: The stoichiometry between the ligand and chromium precursor may not be optimal.- Titrate the ligand-to-metal ratio to find the ideal balance for your specific reaction.
5. Water or Oxygen Contamination: The catalyst is sensitive to moisture and air.- Use freshly distilled, anhydrous solvents.- Degas all solutions thoroughly.- Conduct the reaction under a strict inert atmosphere.
Low Diastereoselectivity (dr) 1. Unfavorable Transition State Geometry: The reaction conditions may not favor the desired diastereomeric transition state.- Modify the chiral ligand structure to alter the steric environment around the metal center.- Vary the solvent, as it can influence the geometry of the transition state.
2. Substrate Structure: The inherent bias of the substrate may favor the undesired diastereomer.- Modify the protecting groups or substituents on the substrate to influence its preferred conformation in the transition state.
3. Temperature Effects: The diastereomeric ratio can be temperature-dependent.- Investigate the effect of temperature on the dr. Unlike ee, the effect of temperature on dr is not always predictable.
Inconsistent Results 1. Variability in Reagent Quality: Batch-to-batch differences in solvents, reagents, or the chromium source.- Use reagents from a single, trusted supplier and lot number whenever possible.- Note the source and purity of the CrCl2, as impurities (like Ni) can be critical.
2. Inconsistent Reaction Setup: Minor variations in the experimental procedure.- Follow a strict, detailed experimental protocol.- Ensure consistent stirring speed and temperature control.

Data on Ligand and Condition Effects

Table 1: Effect of Chiral Ligand on Enantioselectivity in the Asymmetric Nozaki-Hiyama-Kishi Propargylation of Aldehydes
EntryAldehyde (R in R-CHO)Chiral LigandYield (%)ee (%)
1PhenylSulfonamide-Oxazoline9378 (R)
22-NaphthylSulfonamide-Oxazoline9574 (R)
3CyclohexylSulfonamide-Oxazoline8682 (R)
4t-ButylSulfonamide-Oxazoline4198 (R)
5PhenylTBox9584
64-MeO-C6H4TBox9693
Data synthesized from a review on asymmetric NHK reactions.[5]
Table 2: Effect of Ligand and Solvent in Cr-Catalyzed Enantioselective Arylation of Ketones
EntryLigandSolventTemperature (°C)Yield (%)ee (%)
1L8 (Oxazoline/Sulfonamide)THF07085
2L8 DME07591
3L8 CH2Cl206578
4L8 DME-208197
5L8 DME-407296
Data adapted from a study on the intramolecular arylation of ketones.[4]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Asymmetric Allylation of an Aldehyde (NHK Reaction)

This protocol is a representative example for the chromium-catalyzed asymmetric allylation of an aldehyde with an allyl bromide using a chiral sulfonamide ligand.

Materials:

  • CrCl3·3THF (Chromium(III) chloride tris(tetrahydrofuran) complex)

  • Chiral sulfonamide ligand (e.g., ligand 1d from the reference)[6]

  • Manganese powder (activated)

  • Triethylamine (B128534) (Et3N), distilled

  • 2,6-Lutidine

  • Aldehyde (e.g., Heptanal)

  • Allyl bromide

  • Trimethylsilyl chloride (TMSCl), distilled

  • Anhydrous acetonitrile (B52724) (CH3CN)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add CrCl3·3THF (10 mol%) and the chiral sulfonamide ligand (12 mol%).

  • Add anhydrous CH3CN, followed by triethylamine (48 mol%). Stir the mixture at room temperature for 1 hour to allow for complex formation.

  • To this mixture, add manganese powder (3.0 equiv.) and 2,6-lutidine (20 mol%).

  • Add the aldehyde (1.0 equiv.) to the flask.

  • In a separate flame-dried syringe, prepare a solution of allyl bromide (2.0 equiv.) and TMSCl (2.0 equiv.) in anhydrous CH3CN.

  • Add the solution from the syringe to the reaction flask dropwise over 10 minutes at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess of the purified product using chiral HPLC or GC analysis.

Protocol 2: General Procedure for Cr(Salen)-Catalyzed Asymmetric Epoxidation

This is a general procedure for the asymmetric epoxidation of an unfunctionalized alkene using a chiral Cr(Salen) complex and iodosylbenzene (PhIO) as the oxidant.

Materials:

  • Chiral (Salen)Cr(III)Cl complex

  • Alkene (e.g., trans-β-Methylstyrene)

  • Iodosylbenzene (PhIO)

  • Anhydrous acetonitrile (CH3CN)

  • Molecular sieves (4 Å), powdered and activated

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the chiral (Salen)Cr(III)Cl catalyst (5 mol%) and powdered 4 Å molecular sieves.

  • Add anhydrous acetonitrile, and cool the mixture to 0 °C.

  • Add the alkene substrate (1.0 equiv.) to the stirred suspension.

  • Add the oxidant, iodosylbenzene (1.5 equiv.), in one portion.

  • Stir the reaction vigorously at 0 °C. Monitor the reaction by TLC or GC for the disappearance of the starting alkene.

  • Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude epoxide by flash column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Stereoselectivity start Low Stereoselectivity Observed (Low ee% or dr) check_purity Step 1: Verify Reagent Purity - Chiral Ligand (ee% & chemical) - Anhydrous Solvents - Substrate Purity start->check_purity purity_ok Purity OK? check_purity->purity_ok repurify Action: Repurify/Replace Reagents & Repeat purity_ok->repurify No optimize_temp Step 2: Optimize Temperature - Lower temperature (e.g., 0°C, -20°C) - Monitor reaction time purity_ok->optimize_temp Yes repurify->start temp_ok Improvement? optimize_temp->temp_ok optimize_solvent Step 3: Screen Solvents - Test different polarities (e.g., THF, DME, Toluene) temp_ok->optimize_solvent No end_success Problem Resolved temp_ok->end_success Yes solvent_ok Improvement? optimize_solvent->solvent_ok optimize_additives Step 4: Investigate Additives - Co-catalysts (e.g., NiCl2 for NHK) - Lewis acidic/basic additives solvent_ok->optimize_additives No solvent_ok->end_success Yes end_consult Consult Further Literature for Specific Substrate optimize_additives->end_consult

Caption: A decision-making workflow for troubleshooting low stereoselectivity.

Catalytic_Cycle Generalized Catalytic Cycle for Asymmetric Cr(II)/Cr(III) Reaction Cr_II Cr(II)L Cr_III_R R-Cr(III)L Cr_II->Cr_III_R Oxidative Addition TS [Diastereomeric Transition States] Cr_III_R->TS Coordination & Nucleophilic Addition Cr_III_O (Product)O-Cr(III)L* TS->Cr_III_O Stereo-determining Step Cr_III_O->Cr_II Reduction Product Chiral Product Cr_III_O->Product Workup / Turnover sub_R R-X (e.g., Allyl-Br) sub_E Electrophile (e.g., Aldehyde) reductant Reductant (e.g., Mn)

Caption: A generalized catalytic cycle for chromium-catalyzed asymmetric reactions.

Factors_Influence Key Parameters Influencing Stereochemical Outcome outcome Stereochemical Outcome (ee% and dr) ligand Chiral Ligand ligand->outcome sterics Steric Bulk ligand->sterics electronics Electronic Properties ligand->electronics conditions Reaction Conditions conditions->outcome temperature Temperature conditions->temperature solvent Solvent conditions->solvent additives Additives / Co-catalysts conditions->additives substrates Substrates substrates->outcome electrophile Electrophile Structure substrates->electrophile nucleophile Nucleophile Precursor substrates->nucleophile

Caption: Interplay of parameters affecting stereoselectivity in Cr-catalysis.

References

Technical Support Center: Ligand Effects on Chromium Chloride Catalyst Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of chromium chloride-based catalysts. The content focuses on how ancillary ligands influence catalyst activity, selectivity, and stability, particularly in olefin oligomerization and polymerization reactions.

Frequently Asked Questions (FAQs)

Q1: How do ligands fundamentally affect the performance of a this compound catalyst?

A: Ancillary ligands play a crucial role in stabilizing the chromium center, modifying its electronic and steric properties, and ultimately dictating the catalyst's performance.[1] The ligand structure influences key outcomes such as catalytic activity (rate of reaction), selectivity towards desired products (e.g., 1-hexene (B165129) vs. 1-octene), and the suppression of unwanted side products like polyethylene (B3416737).[1][2][3] Both the electronic properties (electron-donating or withdrawing groups) and steric bulk of the ligand are key factors.[3]

Q2: What are the most common classes of ligands used for chromium-catalyzed ethylene (B1197577) oligomerization?

A: The most prevalent and effective ligands are diphosphines, particularly those with PNP (phosphine-amine-phosphine) or PCCP backbones.[1][2][3] These ligands are highly tunable and have shown excellent activity and selectivity for ethylene tri- and tetramerization.[3][4] Other important ligand classes include Salen-type ligands, often used in copolymerization and epoxidation reactions, and N-heterocyclic carbenes (NHCs), which are known for forming robust, highly active catalysts.[5][6][7][8]

Q3: How do steric and electronic properties of phosphine (B1218219) ligands (e.g., PNP-type) influence selectivity in ethylene oligomerization?

A: Both steric hindrance and electronic effects are critical.

  • Steric Effects: Increasing the steric bulk on the ligand backbone, for instance around the nitrogen atom in PNP ligands, can favor the formation of 1-octene.[1] Similarly, the geometry of the ligand, such as the dihedral angle in cycloalkyl-bridged PCCP ligands, has a profound impact; smaller dihedral angles have been correlated with higher catalytic activity.[2]

  • Electronic Effects: The electronic nature of substituents on the ligand can dramatically alter the reaction pathway. Electron-donating groups on the nitrogen atom of PNP ligands tend to enhance selective ethylene tri/tetramerization, while strong electron-withdrawing groups can promote non-selective oligomerization, leading to a broader distribution of products.[1][3]

Q4: What is the role of the cocatalyst, and which ones are typically used with this compound systems?

A: A cocatalyst, often an organoaluminum compound, is required to activate the chromium precatalyst. The most common cocatalyst is methylaluminoxane (B55162) (MAO) or modified methylaluminoxane (MMAO).[3][4][9] The cocatalyst typically alkylates the chromium center, generating the active catalytic species. The molar ratio of the cocatalyst to the chromium catalyst (e.g., Al/Cr ratio) is a critical parameter that must be optimized, as it significantly affects both activity and selectivity.[4]

Q5: Can Salen-type ligands be used for reactions other than polymerization?

A: Yes. Chromium(III)-Salen complexes are versatile catalysts. They are highly effective for the ring-opening copolymerization of CO2 with epoxides to produce polycarbonates.[5][6] They are also used as catalysts for asymmetric epoxidation of alkenes.[10][11] In these systems, the substituents on the Salen ligand control catalyst solubility, the electron density at the metal center, and steric access to the active site, thereby influencing reaction rates and product selectivity.[5]

Troubleshooting Guide

Q: My catalytic activity is very low or zero. What are the potential causes?

A: Low or no activity can stem from several issues. Consider the following:

  • Catalyst Activation: Was the cocatalyst (e.g., MAO) handled under strictly inert conditions? Organoaluminum compounds are extremely reactive with air and moisture. Ensure solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Chromium Precursor: The choice of chromium precursor can be important. While CrCl₃(THF)₃ is common, some systems may require other sources. For instance, using Cr(acac)₃ without a chlorine source in certain systems can lead to low activity, suggesting that the chloride ligand is essential for generating the active species.[12]

  • Reaction Temperature: Temperature has a significant impact. While higher temperatures can increase reaction rates, excessively high temperatures can lead to catalyst deactivation or reduced ethylene solubility in the solvent, both of which lower the observed activity.[4]

  • Impure Reagents: Impurities in the ethylene feed or solvent can act as catalyst poisons. Ensure high-purity reagents are used.

Q: The catalyst produces a large amount of polyethylene instead of the desired α-olefins. How can I improve selectivity?

A: High polyethylene formation is a common issue.

  • Ligand Structure: The ligand is the primary determinant of selectivity. Ligands with larger steric bulk and specific electronic properties are known to suppress polyethylene formation. For example, increasing the ring size of a cycloalkane bridge in PCCP ligands dramatically suppresses polyethylene formation (from 38.6% down to 0.14%).[2] Ligands with electron-donating groups can also reduce polymer content.[3]

  • Temperature and Pressure: Higher ethylene pressure often leads to an increase in polyethylene production.[12] Optimizing both pressure and temperature is crucial for maximizing selectivity towards oligomers.

  • Cocatalyst Ratio (Al/Cr): The Al/Cr molar ratio can influence selectivity. This parameter should be systematically screened to find the optimal window for α-olefin production.[3][4]

Q: My catalyst deactivates quickly. What are the common deactivation pathways and how can I mitigate them?

A: Catalyst deactivation can be caused by thermal, chemical, or mechanical factors.[13]

  • Thermal Deactivation: Excessively high reaction temperatures can cause the catalyst to decompose or sinter.[4][13] Running the reaction at the optimal temperature is critical.

  • Poisoning: As mentioned, impurities in the feedstock or solvent can poison the active sites.[13] Purification of all reagents is essential.

  • Formation of Inactive Species: In some systems, the active catalyst can convert into an inactive state. For example, in Cr(salen) catalyzed epoxidations, a reactive mononuclear oxochromium(V) species can exist in equilibrium with an inactive binuclear complex.[10][11] The addition of donor ligands (e.g., DMSO, DMF) can shift the equilibrium towards the active species.[10][11]

  • Ligand Degradation: Under harsh conditions, the ligand itself can degrade, leading to loss of activity.[10] Choosing robust ligands like NHCs, which form strong bonds to the metal center, can improve stability.[8][14]

Data Presentation: Ligand Effects on Ethylene Oligomerization

The tables below summarize quantitative data from cited literature, illustrating the impact of ligand structure and reaction conditions on catalyst performance.

Table 1: Effect of PCCP Ligand Bridge Size on Catalyst Performance [2] (Conditions: 80 °C, 50 bar Ethylene, Toluene, MMAO Cocatalyst)

Ligand BridgeDihedral Angle (°)Activity ( kg/gCr ·h)1-C₆ + 1-C₈ Selectivity (%)Polyethylene (%)
Five-membered ring65.381376.538.6
Six-membered ring62.1154285.210.5
Seven-membered ring59.8211588.71.2
Eight-membered ring57.2289190.30.14

Table 2: Effect of PNP Ligand N-Substituent on Catalyst Performance [1][3] (Conditions: 45 °C, 45 bar Ethylene, Toluene, MMAO Cocatalyst, Al/Cr = 600)

Ligand N-Substituent (R in Ph₂PN(R)PPh₂)Electronic EffectActivity ( kg/gCr ·h)1-C₆ + 1-C₈ Selectivity (%)Polyethylene (%)
F₂CHCH₂Strong Electron-Withdrawing- (Promotes non-selective oligomerization)--
Me₂CHCH₂Electron-Donating198.376.40.2
Me₂CHCH₂CH₂Electron-Donating- (Beneficial for selective tri/tetramerization)--

Experimental Protocols

General Protocol for Chromium-Catalyzed Ethylene Oligomerization

This protocol is a generalized procedure based on common methodologies.[3][4] Warning: Organoaluminum cocatalysts are pyrophoric. All manipulations must be performed under a dry, inert atmosphere using appropriate Schlenk line or glovebox techniques.

  • Reactor Preparation: A high-pressure stainless-steel reactor (e.g., Parr autoclave) equipped with a mechanical stirrer, temperature probe, and gas inlet/outlet is dried in an oven at >120 °C overnight and cooled under vacuum. The reactor is then backfilled with argon or nitrogen.

  • Catalyst Preparation (In Situ):

    • To the sealed reactor, add the desired amount of anhydrous solvent (e.g., toluene, 100 mL), purged with inert gas.

    • Add the chromium precursor (e.g., CrCl₃(THF)₃, ~5-10 µmol) and the phosphine ligand in the desired molar ratio (typically 1:1 or 1:1.1 Cr:Ligand) to the reactor via a syringe or a solid addition port under a positive pressure of inert gas. .

    • Stir the mixture at the desired reaction temperature (e.g., 40-80 °C) for a few minutes to allow for complex formation.

  • Catalyst Activation and Reaction:

    • Inject the cocatalyst solution (e.g., 10 wt% MAO in toluene) into the reactor to achieve the target Al/Cr molar ratio (e.g., 300-1000).

    • Immediately pressurize the reactor with high-purity ethylene to the desired pressure (e.g., 30-50 bar).

    • Maintain constant pressure and temperature with vigorous stirring for the specified reaction time (e.g., 30-60 minutes).

  • Reaction Quench and Analysis:

    • Stop the stirring and cool the reactor in an ice bath.

    • Carefully vent the excess ethylene.

    • Quench the reaction by slowly adding an acidic solution (e.g., 10% HCl in methanol).

    • Collect the liquid and solid fractions. The liquid phase is analyzed by Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) to determine the distribution and selectivity of α-olefins. The solid fraction (polyethylene) is collected by filtration, washed, dried, and weighed.

Visualizations

Experimental Workflow

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Analysis p1 Dry Reactor p2 Add Solvent p1->p2 p3 Add Cr Precursor & Ligand p2->p3 r1 Inject Cocatalyst (MAO) p3->r1 r2 Pressurize with Ethylene r1->r2 r3 Maintain T & P with Stirring r2->r3 a1 Quench Reaction r3->a1 a2 Separate Liquid/Solid a1->a2 a3 GC/GC-MS Analysis (Oligomers) a2->a3 a4 Weigh Polymer a2->a4

Caption: General experimental workflow for chromium-catalyzed ethylene oligomerization.

Troubleshooting Logic

G cluster_activity Low Activity Checks cluster_selectivity Poor Selectivity (High PE) Checks issue Low Activity or Selectivity? c1 Inert Atmosphere? issue->c1 Low Activity s1 Optimize Ligand Structure (Sterics/Electronics) issue->s1 Poor Selectivity c2 Reagent Purity? (Solvent, C2H4) c1->c2 c3 Cocatalyst (MAO) Active? c2->c3 c4 Correct T & P? c3->c4 result_a result_a c4->result_a Optimize Conditions s2 Lower Ethylene Pressure? s1->s2 s3 Optimize Al/Cr Ratio? s2->s3 result_s result_s s3->result_s Modify System

Caption: Troubleshooting flowchart for common issues in chromium catalysis.

Ligand Property Effects

G cluster_ligand Ligand Properties cluster_performance Catalyst Performance center Cr Center activity Activity center->activity selectivity Selectivity (Oligomers vs. Polymer) center->selectivity stability Stability center->stability steric Steric Bulk (e.g., Cone Angle) steric->center steric->selectivity Influences electronic Electronic Effect (Donor/Withdrawer) electronic->center electronic->activity Influences

Caption: Relationship between ligand properties and catalyst performance.

References

Validation & Comparative

A Comparative Guide to Chromium(II) and Chromium(III) Chloride as Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of chromium(II) chloride (CrCl₂) and chromium(III) chloride (CrCl₃) as reducing agents in chemical synthesis. The fundamental difference in their reactivity, supported by electrochemical data and extensive experimental evidence, defines their respective roles in modern chemistry. While CrCl₂ is a potent and widely used single-electron reducing agent, CrCl₃ is its stable, oxidized counterpart and is not a reducing agent under typical conditions. Instead, it serves as a convenient and air-stable precursor to the highly reactive Cr(II) species.

Quantitative Data Presentation

The differing capabilities of Cr(II) and Cr(III) chlorides as reducing agents are fundamentally explained by their standard reduction potentials. A more negative reduction potential indicates a greater tendency to be oxidized, and thus a stronger reducing agent.

ParameterChromium(II) Chloride (CrCl₂)Chromium(III) Chloride (CrCl₃)Reference(s)
Standard Reduction Potential (V) E°(Cr³⁺/Cr²⁺) = -0.41 V Not applicable as a reducing agent. It is the product of oxidation.[1]
Primary Role in Synthesis Strong one-electron reducing agentStable precursor to Cr(II); Lewis acid catalyst[2][3]
Typical Reactivity Reduces alkyl, allyl, and vinyl halides; couples halides with aldehydesInert as a reductant; requires a stoichiometric reducing agent (e.g., Zn, Mn) to generate active Cr(II)[1][4]
Example Reaction Yield High yields (e.g., 65-80% in Nozaki-Hiyama-Kishi reactions)0% (or trace) unless a co-reductant is added to generate Cr(II) in situ[4][5]

Logical Relationship: Oxidative States and Reducing Power

The relationship between the two chromium species is a simple redox pair. Chromium(II) is readily oxidized to the more stable chromium(III) state, releasing an electron that can reduce another substrate. This makes Cr(II) a strong reducing agent. Conversely, Cr(III) must be reduced to Cr(II) to become active, a process that requires an external reducing agent.

G CrCl2 Chromium(II) Chloride (Strong Reducing Agent) CrCl3 Chromium(III) Chloride (Stable, Oxidized State) CrCl2->CrCl3 Oxidation (+e⁻ to Substrate) Substrate Organic Substrate (e.g., R-X) Reduced_Substrate Reduced Product (e.g., R-Cr species) Substrate->Reduced_Substrate Reduction Reductant External Reductant (e.g., Mn, Zn) Reductant->CrCl3 Reduction (in situ generation) G cluster_cycle Catalytic Cycle cluster_workflow Experimental Workflow CrCl3 CrCl₃ (Precursor) CrCl2 CrCl₂ (Active Reductant) CrCl3->CrCl2 Mn(0) -> Mn(II) Ni0 Ni(0) CrCl2->Ni0 2 Cr(II) -> 2 Cr(III) NiCl2 NiCl₂ RNiX R-Ni(II)-X Ni0->RNiX + R-X (Oxidative Addition) RCrX R-Cr(III)-X RNiX->RCrX Transmetalation + Cr(III) RCrX->CrCl3 + Aldehyde + TMSCl (Forms Alcohol Product) Setup Inert Setup: CrCl₃, NiCl₂, Mn Solvate Add Solvent Setup->Solvate Add_Reactants Add Aldehyde, Halide, TMSCl Solvate->Add_Reactants React Stir & Monitor Add_Reactants->React Quench Aqueous Quench React->Quench Extract Extract & Dry Quench->Extract Purify Purify Extract->Purify

References

A Comparative Guide to Chromium Chloride and Other Lewis Acids in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds on aromatic rings, traditionally relies on strong Lewis acid catalysts. While aluminum chloride (AlCl₃) has historically been the catalyst of choice, its moisture sensitivity, potential for stoichiometric consumption, and generation of corrosive waste have prompted the exploration of alternative Lewis acids. This guide provides a comparative overview of chromium chloride against other common Lewis acids like aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂) in Friedel-Crafts alkylation and acylation reactions, supported by available experimental data and detailed protocols.

Executive Summary

Lewis acids are indispensable in Friedel-Crafts reactions for activating the alkylating or acylating agent to generate a potent electrophile. The strength of the Lewis acid directly influences the reaction rate and can affect product selectivity.

  • Aluminum Chloride (AlCl₃): A powerful and widely used Lewis acid, AlCl₃ is highly effective but can lead to side reactions such as polyalkylation and carbocation rearrangements in alkylation. In acylation, it is often required in stoichiometric amounts due to complexation with the ketone product.

  • Iron(III) Chloride (FeCl₃): A less potent but more cost-effective and environmentally benign alternative to AlCl₃. It is often used to mitigate some of the reactivity issues associated with AlCl₃.

  • Zinc Chloride (ZnCl₂): A milder Lewis acid, typically employed for reactions with more activated aromatic substrates.

  • This compound (CrCl₃): While a potential Lewis acid catalyst, comprehensive studies directly comparing its performance against other common Lewis acids in classical Friedel-Crafts reactions are limited in publicly available literature. Its catalytic activity is an area of ongoing research, particularly with the development of more complex chromium-based catalytic systems.

Performance Comparison: A Data-Driven Overview

Direct quantitative comparison of this compound with other Lewis acids under identical reaction conditions is not well-documented in readily accessible literature. The following tables summarize representative data for the acylation of toluene (B28343) with acetyl chloride, a common model reaction, using various conventional Lewis acids. This data is compiled from multiple sources and serves to illustrate the typical performance of these catalysts.

Table 1: Friedel-Crafts Acylation of Toluene with Acetyl Chloride

Lewis AcidCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
AlCl₃110Methylene (B1212753) Chloride0 to RT0.5~95[1][2]
FeCl₃100-1105~85[3]
ZnCl₂/SiO₂9 wt%-803~100 (conversion)

Note: The data presented is illustrative and compiled from various sources which may have slightly different experimental setups. Direct comparison requires identical reaction conditions.

Due to the lack of specific comparative data for this compound in this context, a direct entry in the table is not feasible at this time.

Mechanistic Considerations and Experimental Workflows

The general mechanism of a Friedel-Crafts acylation involves the activation of an acyl halide or anhydride (B1165640) by a Lewis acid to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity.

Catalytic Cycle of Friedel-Crafts Acylation

FC_Acylation cluster_0 Catalyst Activation & Electrophile Generation cluster_1 Electrophilic Aromatic Substitution cluster_2 Product Formation & Catalyst Regeneration (in theory) AcylHalide Acyl Halide (R-CO-X) AcyliumIon Acylium Ion [R-C=O]⁺[AlCl₃X]⁻ AcylHalide->AcyliumIon Coordination & Ionization LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcyliumIon SigmaComplex σ-Complex (Arenium Ion) AcyliumIon->SigmaComplex Arene Aromatic Ring Arene->SigmaComplex Nucleophilic Attack ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex Deprotonation ArylKetone Aryl Ketone (Product) ProductComplex->ArylKetone Workup (H₂O) RegenLewisAcid Regenerated Lewis Acid ProductComplex->RegenLewisAcid Often stoichiometric

Caption: Catalytic cycle of a Friedel-Crafts acylation reaction.

General Experimental Workflow Comparison

FC_Workflow cluster_AlCl3 Typical Protocol (e.g., AlCl₃) cluster_MilderAcids Milder Lewis Acids (e.g., FeCl₃, ZnCl₂) cluster_CrCl3 Hypothetical Protocol (this compound) start Start: Dry Glassware under Inert Atmosphere alcl3_1 Suspend AlCl₃ in dry solvent start->alcl3_1 fecl3_1 Mix catalyst, substrate, and solvent start->fecl3_1 crcl3_1 Suspend anhydrous CrCl₃ in dry solvent start->crcl3_1 alcl3_2 Cool to 0°C alcl3_1->alcl3_2 alcl3_3 Slowly add acyl halide alcl3_2->alcl3_3 alcl3_4 Slowly add aromatic substrate alcl3_3->alcl3_4 alcl3_5 Warm to RT and stir alcl3_4->alcl3_5 workup Aqueous Workup (e.g., HCl/Ice) alcl3_5->workup fecl3_2 Heat to reaction temperature fecl3_1->fecl3_2 fecl3_3 Add acylating agent fecl3_2->fecl3_3 fecl3_4 Maintain temperature fecl3_3->fecl3_4 fecl3_4->workup crcl3_2 Heat to reaction temperature (optimization needed) crcl3_1->crcl3_2 crcl3_3 Add acylating agent and substrate crcl3_2->crcl3_3 crcl3_4 Monitor reaction progress crcl3_3->crcl3_4 crcl3_4->workup purification Purification (Extraction, Chromatography/Distillation) workup->purification

Caption: Comparative experimental workflows for Friedel-Crafts acylation.

Detailed Experimental Protocols

The following are generalized protocols for Friedel-Crafts acylation. Specific quantities and conditions should be optimized based on the specific substrates and desired products.

Protocol 1: Friedel-Crafts Acylation of Toluene with Acetyl Chloride using Aluminum Chloride[1][2]

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene

  • Acetyl Chloride

  • Anhydrous Methylene Chloride (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂) is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: Anhydrous aluminum chloride (0.055 mol, 1.1 equiv.) is suspended in anhydrous methylene chloride (15 mL) in the reaction flask.

  • Cooling: The flask is cooled to 0°C in an ice-water bath.

  • Addition of Acylating Agent: A solution of acetyl chloride (0.055 mol, 1.1 equiv.) in methylene chloride (10 mL) is added dropwise to the stirred suspension over 10-15 minutes.

  • Addition of Aromatic Substrate: A solution of toluene (0.050 mol) in methylene chloride (10 mL) is then added dropwise over approximately 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 15-30 minutes.

  • Workup: The reaction mixture is carefully poured into a beaker containing a mixture of crushed ice (25 g) and concentrated hydrochloric acid (15 mL) with vigorous stirring. The mixture is then transferred to a separatory funnel.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with methylene chloride (2 x 20 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and then with water.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation or column chromatography.

Protocol 2: Hypothetical Friedel-Crafts Acylation using Anhydrous Chromium(III) Chloride

Note: This is a generalized protocol as specific literature examples for simple CrCl₃ catalysis in this context are scarce. Optimization of temperature, reaction time, and catalyst loading would be necessary.

Materials:

  • Anhydrous Chromium(III) Chloride (CrCl₃)

  • Aromatic Substrate (e.g., Anisole)

  • Acylating Agent (e.g., Acetic Anhydride or Acetyl Chloride)

  • Anhydrous Solvent (e.g., Dichloromethane or Nitrobenzene)

  • Ice

  • Dilute Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: Assemble a flame-dried reaction apparatus under an inert atmosphere as described in Protocol 1.

  • Catalyst and Reactant Mixture: To the reaction flask, add the aromatic substrate, anhydrous solvent, and anhydrous chromium(III) chloride. The optimal catalyst loading would need to be determined experimentally, starting with a catalytic amount (e.g., 10-20 mol%).

  • Addition of Acylating Agent: The acylating agent is added dropwise to the stirred mixture at a temperature determined by initial small-scale trials (e.g., starting at room temperature and adjusting as needed).

  • Reaction Monitoring: The reaction progress is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Purification: Once the reaction is complete, the workup and purification would follow a similar procedure to that outlined in Protocol 1, involving quenching with an acidic aqueous solution, extraction, washing, drying, and solvent removal, followed by purification of the product.

Conclusion

While AlCl₃ and FeCl₃ remain the workhorses for Friedel-Crafts reactions, with a wealth of supporting literature, the exploration of alternative Lewis acids continues to be an active area of research. The milder nature of FeCl₃ and ZnCl₂ offers advantages in terms of selectivity and reduced side reactions for certain substrates. The catalytic potential of this compound in classical Friedel-Crafts reactions is less defined in the current literature, presenting an opportunity for further investigation. For researchers in drug development and fine chemical synthesis, the choice of Lewis acid will depend on a careful balance of reactivity, selectivity, cost, and environmental considerations. The development of more efficient and selective catalytic systems, potentially involving chromium, could offer significant advantages in the synthesis of complex aromatic molecules.

References

Unveiling the Role of Chromium Chloride in Glucose Metabolism: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of chromium chloride's role in glucose metabolism against other notable alternatives, including metformin (B114582), berberine (B55584), and vanadium. We delve into the experimental data, detailed methodologies, and underlying signaling pathways to offer an objective assessment of their performance.

Introduction

Chromium, an essential trace mineral, has long been investigated for its potential role in regulating glucose metabolism. Trivalent chromium, in the form of this compound (CrCl₃), is of particular interest for its purported ability to enhance insulin (B600854) sensitivity and improve glycemic control. This guide aims to critically evaluate the scientific evidence supporting the use of this compound in glucose metabolism, drawing comparisons with established and emerging therapeutic agents. We will explore its mechanism of action, supported by in vitro and in vivo experimental findings, and present a comparative analysis with metformin, a first-line antidiabetic drug, berberine, a natural plant alkaloid, and vanadium, another trace mineral with insulin-mimetic properties.

Comparative Data on Glucose Metabolism

The following tables summarize quantitative data from various studies, offering a side-by-side comparison of this compound and its alternatives on key parameters of glucose metabolism.

Table 1: In Vitro Effects on Glucose Uptake and Insulin Signaling

Compound Cell Line Concentration Effect on Glucose Uptake Key Signaling Molecules Affected Reference
This compound 3T3-L1 Adipocytes10 µMIncreased insulin-stimulated GLUT4 translocation to the plasma membrane.[1][2]Independent of IR, IRS-1, PI3K, Akt phosphorylation; associated with decreased plasma membrane cholesterol.[1][2][1][2]
This compound C2C12 MyoblastsNot SpecifiedSignificantly increased insulin-stimulated glucose uptake.[3]Potentiation of insulin action.[3][3]
Metformin L6 Myotubes2 mMIncreased glucose uptake.Activation of AMP-activated protein kinase (AMPK).[Internal Knowledge]
Berberine 3T3-L1 Adipocytes5 µMIncreased glucose uptake.Activation of AMPK.[Internal Knowledge]
Vanadyl Sulfate 3T3-L1 Adipocytes100 µMIncreased glucose uptake.Mimics insulin signaling by phosphorylating insulin receptor β-subunit.[Internal Knowledge]

Table 2: In Vivo Effects on Glycemic Control in Animal Models

Compound Animal Model Dosage Effect on Fasting Blood Glucose Effect on Glucose Tolerance Reference
This compound STZ-Diabetic RatsNot SpecifiedSignificant reduction.Significantly improved.[3][3]
This compound nSTZ-Diabetic RatsNot SpecifiedSignificant reduction.Significantly improved.[3][3]
This compound Perfused Rat HindlimbNot SpecifiedIncreased insulin-stimulated glucose uptake.[4]Enhanced insulin sensitivity.[4][4]
Metformin db/db Mice300 mg/kg/daySignificant reduction.Improved.[Internal Knowledge]
Berberine db/db Mice100 mg/kg/daySignificant reduction.Improved.[Internal Knowledge]
Vanadyl Sulfate STZ-Diabetic Rats0.75 mg/ml in drinking waterSignificant reduction.Improved.[Internal Knowledge]

Table 3: Clinical Trial Outcomes in Type 2 Diabetes Patients

Compound Dosage Duration Effect on HbA1c Effect on Fasting Plasma Glucose Reference
Chromium Supplementation Various≥ 3 weeks-0.6% (in diabetic patients).[5][6]-1.0 mmol/L (in diabetic patients).[5][6][5][6]
Metformin 1500 mg/day3 monthsSignificant reduction.Significant reduction.[7][7]
Berberine 500 mg, 3 times/day3 monthsSignificant reduction.Significant reduction.[Internal Knowledge]
Vanadyl Sulfate 100 mg/day3 weeksReduction observed.Reduction observed.[Internal Knowledge]

Experimental Protocols

In Vitro Studies

1. Cell Culture and Differentiation:

  • 3T3-L1 Preadipocytes: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) with 10% bovine calf serum. Differentiation into adipocytes is induced by a cocktail of 1 µM dexamethasone, 0.5 mM isobutylmethylxanthine, and 1.7 µM insulin for 48 hours, followed by incubation with insulin alone for another 48 hours.

  • C2C12 Myoblasts: Cultured in DMEM with 10% fetal bovine serum. Differentiation into myotubes is induced by switching to DMEM with 2% horse serum for 4-6 days.

2. This compound Treatment:

  • Differentiated 3T3-L1 adipocytes or C2C12 myotubes are serum-starved for 2-4 hours before treatment.

  • This compound (CrCl₃) is added to the culture medium at a final concentration of 10 µM and incubated for 16-24 hours.

3. Glucose Uptake Assay (using 2-deoxy-D-[³H]glucose):

  • After this compound treatment, cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

  • Cells are stimulated with or without 100 nM insulin for 30 minutes at 37°C.

  • Glucose uptake is initiated by adding KRH buffer containing 0.5 µCi/ml 2-deoxy-D-[³H]glucose and 10 µM unlabeled 2-deoxy-D-glucose for 5 minutes.

  • The uptake is terminated by washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed, and the radioactivity is measured by liquid scintillation counting.

4. Western Blotting for Signaling Proteins:

  • Cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes are blocked and incubated with primary antibodies against key signaling proteins (e.g., Akt, p-Akt, GLUT4).

  • After washing, membranes are incubated with HRP-conjugated secondary antibodies.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Studies

1. Streptozotocin (STZ)-Induced Diabetic Rat Model:

  • Diabetes is induced in male Wistar rats by a single intraperitoneal injection of STZ (60 mg/kg body weight) dissolved in citrate (B86180) buffer.

  • Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.

  • This compound is administered orally via gavage at a specified dose (e.g., 5 µg/kg body weight) daily for a period of 4-8 weeks.

  • Blood glucose levels are monitored regularly, and an oral glucose tolerance test (OGTT) is performed at the end of the study.

2. Rat Hindlimb Perfusion:

  • Rats are anesthetized, and the femoral artery and vein of one hindlimb are cannulated.

  • The limb is surgically isolated and perfused with a Krebs-Henseleit buffer containing bovine serum albumin, glucose, and insulin.

  • This compound is added to the perfusion medium at a specific concentration.

  • Glucose uptake is measured by determining the arteriovenous difference in glucose concentration and the perfusion flow rate.

Signaling Pathways and Mechanisms of Action

This compound

This compound is believed to potentiate the action of insulin, a mechanism often referred to as the "glucose tolerance factor" activity.[8] In vitro studies in 3T3-L1 adipocytes suggest that this compound can mobilize the glucose transporter GLUT4 to the plasma membrane, a critical step for glucose uptake.[1][2] Interestingly, this effect appears to be independent of the classical insulin signaling pathway involving the insulin receptor (IR), insulin receptor substrate-1 (IRS-1), phosphatidylinositol 3-kinase (PI3K), and Akt.[1][2] Instead, evidence points towards a mechanism involving a reduction in plasma membrane cholesterol, which may increase membrane fluidity and facilitate GLUT4 translocation.[1][2] In C2C12 myoblasts, this compound enhances insulin-stimulated glucose uptake, supporting its role as an insulin sensitizer (B1316253) in muscle tissue.[3]

This compound Signaling Pathway CrCl3 This compound Membrane Plasma Membrane CrCl3->Membrane Cholesterol Decreased Membrane Cholesterol Membrane->Cholesterol GLUT4_translocation GLUT4 Translocation Cholesterol->GLUT4_translocation GLUT4_vesicle GLUT4 Vesicles GLUT4_vesicle->GLUT4_translocation Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake

Diagram of the proposed insulin-independent signaling pathway for this compound.

Metformin

Metformin, a biguanide, is a cornerstone in the management of type 2 diabetes. Its primary mechanism of action is the inhibition of hepatic gluconeogenesis, thereby reducing the liver's glucose output. At the cellular level, metformin activates AMP-activated protein kinase (AMPK), a key energy sensor. AMPK activation leads to the inhibition of enzymes involved in gluconeogenesis and promotes glucose uptake in peripheral tissues like skeletal muscle.

Metformin Signaling Pathway Metformin Metformin Mitochondria Mitochondrial Complex I Inhibition Metformin->Mitochondria AMPK AMPK Activation Mitochondria->AMPK Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis Glucose_Uptake_Muscle Increased Muscle Glucose Uptake AMPK->Glucose_Uptake_Muscle

Simplified signaling pathway of Metformin's action.

Berberine

Berberine is a bioactive compound extracted from several plants. Similar to metformin, berberine's hypoglycemic effects are largely attributed to the activation of AMPK.[9] This activation enhances insulin sensitivity, stimulates glucose uptake in muscle and fat cells, and reduces glucose production in the liver.[9]

Berberine Signaling Pathway Berberine Berberine AMPK AMPK Activation Berberine->AMPK GLUT4_translocation GLUT4 Translocation AMPK->GLUT4_translocation Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake

Key signaling events in Berberine's metabolic effects.

Vanadium

Vanadium compounds, such as vanadyl sulfate, have been shown to possess insulin-mimetic properties. They can directly activate the insulin receptor by inhibiting protein tyrosine phosphatases, which normally dephosphorylate and inactivate the receptor. This leads to the activation of downstream insulin signaling pathways, including the PI3K/Akt pathway, resulting in increased glucose transport and utilization.

Vanadium Signaling Pathway Vanadium Vanadium PTP_inhibition Protein Tyrosine Phosphatase Inhibition Vanadium->PTP_inhibition IR_activation Insulin Receptor Activation PTP_inhibition->IR_activation PI3K_Akt PI3K/Akt Pathway IR_activation->PI3K_Akt Glucose_Uptake Increased Glucose Uptake PI3K_Akt->Glucose_Uptake

Insulin-mimetic signaling pathway of Vanadium.

Experimental Workflow Overview

The validation of compounds affecting glucose metabolism typically follows a structured experimental workflow, progressing from in vitro cellular assays to in vivo animal models, and finally to human clinical trials.

Experimental Workflow cluster_0 In Vitro Validation cluster_1 In Vivo Validation cluster_2 Clinical Validation Cell_Culture Cell Line Culture (e.g., 3T3-L1, C2C12) Compound_Treatment Compound Treatment (e.g., this compound) Cell_Culture->Compound_Treatment Glucose_Uptake_Assay Glucose Uptake Assay Compound_Treatment->Glucose_Uptake_Assay Signaling_Analysis Signaling Pathway Analysis (Western Blot) Glucose_Uptake_Assay->Signaling_Analysis Animal_Model Animal Model of Diabetes (e.g., STZ-induced rats) Signaling_Analysis->Animal_Model Compound_Admin Compound Administration Animal_Model->Compound_Admin Glycemic_Monitoring Glycemic Control Monitoring (Blood Glucose, OGTT) Compound_Admin->Glycemic_Monitoring Tissue_Analysis Tissue-Specific Analysis Glycemic_Monitoring->Tissue_Analysis RCT Randomized Controlled Trials Tissue_Analysis->RCT Efficacy_Endpoints Efficacy Endpoints (HbA1c, FPG) RCT->Efficacy_Endpoints Safety_Assessment Safety and Tolerability Efficacy_Endpoints->Safety_Assessment

General experimental workflow for validating glucose metabolism modulators.

Conclusion

This compound demonstrates a potential role in improving glucose metabolism, primarily by enhancing insulin-stimulated glucose uptake. The evidence suggests a unique mechanism of action that may not directly involve the classical insulin signaling pathway but rather relates to alterations in cell membrane properties. When compared to established therapeutics like metformin, this compound's effects appear more modest. Metformin and berberine exert their influence through the robust activation of AMPK, a central regulator of cellular energy metabolism. Vanadium, on the other hand, acts as an insulin-mimetic.

While promising, the clinical utility of this compound for the management of diabetes remains a subject of ongoing research and debate. Systematic reviews suggest a modest benefit in diabetic individuals, but the overall quality of evidence has been noted as a limitation.[5][6] Further well-controlled clinical trials are necessary to definitively establish the efficacy and optimal dosage of this compound for improving glycemic control. For researchers and drug development professionals, chromium's unique mechanism of action may present novel therapeutic avenues, potentially in combination with other agents, for the management of insulin resistance and type 2 diabetes.

References

comparative study of different chromium chloride hydrates in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Chromium Chloride Catalyst

Chromium(III) chloride, a versatile Lewis acid, is a valuable catalyst in a variety of organic transformations. It is commercially available in its anhydrous form (CrCl₃) and as several hydrates, most commonly the hexahydrate (CrCl₃·6H₂O). The degree of hydration and the specific isomeric form of the hydrate (B1144303) can significantly influence its catalytic activity, solubility, and ease of handling. This guide provides a comparative overview of different this compound hydrates in catalysis, supported by experimental data and detailed protocols to aid in the selection of the most suitable catalyst for your research needs.

Understanding the Forms of this compound

Chromium(III) chloride exists in multiple forms, each with distinct properties:

  • Anhydrous Chromium(III) Chloride (CrCl₃): A violet solid, it is a potent Lewis acid. However, its practical application can be limited by its low solubility in water and many organic solvents in the absence of a catalytic amount of a reducing agent.[1][2]

  • Chromium(III) Chloride Hexahydrate (CrCl₃·6H₂O): This is the most common form and exists as several isomers, known as hydrate isomers. These isomers differ in the distribution of water and chloride ligands between the inner coordination sphere of the chromium ion and the crystal lattice.[1][3] The main isomers include:

    • Hexaaquachromium(III) chloride, [Cr(H₂O)₆]Cl₃: A violet-colored complex.[3]

    • Chloropentaaquachromium(III) chloride monohydrate, [CrCl(H₂O)₅]Cl₂·H₂O: A pale green solid.[3]

    • Dichlorotetraaquachromium(III) chloride dihydrate, [CrCl₂(H₂O)₄]Cl·2H₂O: A dark green solid, which is the most common commercially available form.[1][3]

The water molecules in the hydrates can act as ligands, influencing the Lewis acidity of the chromium center and the overall reactivity of the catalyst.

Comparative Catalytic Performance: Michael Addition of Water

The Michael addition (or conjugate addition) of water to α,β-unsaturated carbonyl compounds to form β-hydroxy ketones is a key reaction in organic synthesis. The catalytic efficiency of different Lewis acids, including chromium(III) chloride, has been investigated for this transformation. While direct comparative data for all hydrates is scarce, the available information allows for an insightful analysis.

A study by Yun et al. (2018) explored the use of various metal chlorides as catalysts for the Michael-type addition of water to chalcone (B49325). Their findings provide a valuable benchmark for the performance of CrCl₃·6H₂O.

Catalyst (10 mol%)SolventTime (h)Yield (%)
CrCl₃·6H₂O H₂O 24 73
FeCl₃H₂O2445
AlCl₃H₂O24<5
ZnCl₂H₂O24<5
CuCl₂·2H₂OH₂O2410
Sc(OTf)₃H₂O2468
InCl₃H₂O2455

Data summarized from Yun, J.-J., et al. (2018). Chromium(III)-Catalyzed Addition of Water and Alcohol to α,β-Unsaturated Ketones for the Synthesis of β-Hydroxyl and β-Alkoxyl Ketones in Aqueous Media. The Journal of Organic Chemistry, 83(18), 10898–10907.

As the data indicates, CrCl₃·6H₂O is an effective catalyst for this transformation, outperforming several other common Lewis acids. The water of hydration is thought to play a crucial role in the catalytic cycle, potentially by facilitating proton transfer and enhancing the Lewis acidity of the chromium center in the aqueous medium. While anhydrous CrCl₃ is a stronger Lewis acid in principle, its poor solubility can hinder its catalytic activity in aqueous reactions. The hydrated forms, being more soluble, can offer a better balance of Lewis acidity and accessibility in such environments.

Experimental Protocols

Below are detailed methodologies for the preparation of different this compound hydrate isomers and a general procedure for their application in the catalytic Michael addition of water.

Preparation of this compound Hydrate Isomers

This protocol is adapted from the work of Barbier, J. P., et al. for the preparation of different hydrate isomers for comparative studies.[4]

1. Preparation of [Cr(H₂O)₅Cl]Cl₂·H₂O (Pale Green Isomer)

  • Dissolve 14 g of dichlorotetraaquachromium(III) chloride dihydrate ([CrCl₂(H₂O)₄]Cl·2H₂O) in 20 mL of water.

  • Reflux the solution for 10 minutes.

  • Cool the solution in an ice bath and saturate it with a stream of hydrogen chloride gas.

  • Pour this solution into 200 mL of a saturated solution of hydrogen chloride in diethyl ether, also cooled in an ice bath.

  • Stir the mixture mechanically for approximately 30 minutes in the ice bath.

  • Collect the resulting crystals by filtration and wash them with 100 mL of the ether saturated with hydrogen chloride.

  • Dry the crystals on filter paper.

2. Preparation of [Cr(H₂O)₆]Cl₃ (Violet Isomer)

  • Prepare a solution of 10 g of chrome alum (KCr(SO₄)₂·12H₂O) in 40 mL of concentrated hydrochloric acid and 10 mL of water.

  • Cool the solution in an ice bath.

  • Filter the solution and pour it into a washing bottle cooled with ice.

  • Bubble a stream of dry hydrogen chloride gas through the solution until precipitation is complete.

  • Filter off the greyish-blue crystals.

  • Wash the crystals with acetone (B3395972) and then ether, and dry them on filter paper.

General Procedure for Catalytic Michael Addition of Water to Chalcone

This general procedure can be used to compare the catalytic activity of the different this compound hydrates and the anhydrous form.

  • To a screw-capped vial, add the chalcone substrate (0.5 mmol), the this compound catalyst (anhydrous or a specific hydrate isomer, 0.05 mmol, 10 mol%), and water (2.0 mL).

  • Seal the vial and stir the reaction mixture at a predetermined temperature (e.g., 80 °C) for a specified time (e.g., 24 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired β-hydroxy ketone.

  • Analyze the product and calculate the yield.

Visualizing the Catalytic Process

To better understand the role of the this compound catalyst, the following diagrams illustrate the proposed reaction mechanism and a general experimental workflow.

Michael_Addition_Mechanism cluster_activation Catalyst Activation & Substrate Coordination cluster_nucleophilic_attack Nucleophilic Attack cluster_product_formation Product Formation & Catalyst Regeneration CrCl3 CrCl₃·nH₂O Activated_Complex Activated Complex [Enone-Cr(III)] CrCl3->Activated_Complex Coordination Enone α,β-Unsaturated Ketone (Chalcone) Enone->Activated_Complex Intermediate Enolate Intermediate Activated_Complex->Intermediate H2O H₂O (Nucleophile) H2O->Intermediate 1,4-Addition Product β-Hydroxy Ketone Intermediate->Product Protonation CrCl3_regen CrCl₃·nH₂O Product->CrCl3_regen Catalyst Regeneration

Caption: Proposed mechanism for the Cr(III)-catalyzed Michael addition of water.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants 1. Mix Chalcone, Catalyst, and Water in a Vial Heating 2. Seal and Heat with Stirring Reactants->Heating Extraction 3. Cool and Extract with Organic Solvent Heating->Extraction Drying 4. Dry and Concentrate the Organic Phase Extraction->Drying Chromatography 5. Purify by Column Chromatography Drying->Chromatography Analysis 6. Characterize Product and Determine Yield Chromatography->Analysis

Caption: General experimental workflow for the catalytic reaction.

Conclusion and Recommendations

The choice of this compound hydrate can have a significant impact on catalytic performance, primarily due to differences in solubility and Lewis acidity.

  • For reactions in aqueous media, CrCl₃·6H₂O is often a practical and effective choice due to its ready availability and good water solubility.

  • The different isomers of CrCl₃·6H₂O may exhibit subtle differences in reactivity due to the varying number of coordinated water molecules. A direct comparison using the provided experimental protocol is recommended to determine the optimal isomer for a specific application.

  • Anhydrous CrCl₃ may be the most potent Lewis acid, but its application is best suited for non-aqueous reactions where its solubility is not a limiting factor. Its use in aqueous media may require the presence of a co-catalyst to aid dissolution.

Researchers are encouraged to screen the different forms of this compound to identify the most efficient and cost-effective catalyst for their specific synthetic needs. The experimental protocols provided herein offer a solid foundation for conducting such comparative studies.

References

A Researcher's Guide to Assessing the Purity of Synthesized Chromium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized chromium chloride, offering detailed experimental protocols, comparative data, and a logical workflow to guide your analysis.

The choice of analytical method for determining the purity of this compound depends on several factors, including the expected impurities, the required level of sensitivity, and the available instrumentation. This guide explores a range of techniques from classical wet chemistry to modern instrumental analysis, providing a framework for selecting the most appropriate method for your research needs.

Comparative Analysis of Purity Assessment Techniques

A variety of analytical methods can be employed to determine the purity of this compound. The following table summarizes the key performance characteristics of the most common techniques. It is important to note that the performance metrics such as Limit of Detection (LOD) and Limit of Quantitation (LOQ) can vary based on the specific instrument, matrix, and experimental conditions.

Analytical TechniquePrincipleInformation ProvidedTypical LOD/LOQ for ChromiumAdvantagesLimitations
Atomic Absorption Spectroscopy (AAS) Measures the absorption of light by free atoms in a gaseous state.[1][2]Quantitative determination of total chromium concentration.LOD: ~0.2-0.5 µg/L, LOQ: ~0.7-1.7 µg/L[3]Cost-effective, high precision for single-element analysis.[1][2]Sequential analysis (one element at a time), potential for chemical interferences.[1]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Ionizes the sample in an argon plasma and separates ions based on their mass-to-charge ratio.[1][4]Quantitative determination of total chromium and other trace elemental impurities with high sensitivity.[1][4]LOD: ~0.01 µg/L, LOQ: ~0.03 µg/L[5]Multi-element analysis, extremely low detection limits, isotopic analysis capability.[1][6]Higher initial and operational costs, more complex instrumentation.[6]
UV-Vis Spectrophotometry Measures the absorption of ultraviolet or visible light by a colored species in solution.[7][8]Quantitative determination of chromium, often after conversion to a colored complex (e.g., Cr(VI) with diphenylcarbazide).[7][8]LOD: ~0.0012-0.00856 mg/L, LOQ: ~0.0039-0.02853 mg/L[8][9]Simple, cost-effective, widely available.Indirect method for Cr(III), susceptible to interferences from other colored species or those that react with the complexing agent.[7]
Titration (Redox & Complexometric) A quantitative chemical analysis method to determine the concentration of an analyte.Determination of the chromium content.[10][11]Dependent on titrant concentration and endpoint detection.High accuracy and precision when performed correctly, low cost.[12][13]Less sensitive than instrumental methods, can be time-consuming, and may be affected by interfering substances.
X-Ray Diffraction (XRD) Analyzes the crystalline structure of a material by measuring the scattering of X-rays.Identification of the crystalline phase of this compound and detection of crystalline impurities.Not applicable for quantification of purity in percentage terms.Non-destructive, provides information on the crystal structure and phase purity.Only detects crystalline impurities, not amorphous ones or trace elemental impurities.
High-Performance Liquid Chromatography (HPLC) coupled with ICP-MS Separates different chromium species based on their interaction with a stationary phase before detection by ICP-MS.Speciation and quantification of different chromium forms (e.g., Cr(III) and Cr(VI)).Dependent on the coupled ICP-MS.Provides information on the purity with respect to different oxidation states of chromium.Requires specialized hyphenated instrumentation.

Workflow for Purity Assessment of Synthesized this compound

A systematic approach is crucial for a thorough purity assessment. The following workflow outlines a logical sequence of analyses, from initial qualitative checks to comprehensive quantitative determination.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_qualitative Qualitative & Structural Analysis cluster_quantitative Quantitative Purity & Impurity Analysis cluster_reporting Final Purity Assessment Synthesis Synthesized this compound Visual_Inspection Visual Inspection (Color, Form) Synthesis->Visual_Inspection Initial Checks Solubility Solubility Tests Visual_Inspection->Solubility XRD X-Ray Diffraction (XRD) (Phase Identification) Solubility->XRD Structural Analysis Titration Titration (Primary Assay) XRD->Titration Quantitative Analysis UV_Vis UV-Vis Spectroscopy (Chromium Content) Titration->UV_Vis Cross-validation AAS Atomic Absorption Spectroscopy (AAS) (Total Chromium) Titration->AAS Cross-validation Purity_Report Comprehensive Purity Report Titration->Purity_Report Data Compilation ICP_MS Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) (Trace Elemental Impurities) UV_Vis->ICP_MS Trace Impurity Profiling UV_Vis->Purity_Report Data Compilation AAS->ICP_MS Trace Impurity Profiling AAS->Purity_Report Data Compilation HPLC_ICP_MS HPLC-ICP-MS (Speciation Analysis) ICP_MS->HPLC_ICP_MS If Speciation is Required ICP_MS->Purity_Report Data Compilation HPLC_ICP_MS->Purity_Report Data Compilation

References

A Comparative Guide to Analytical Techniques for Characterizing Chromium Chloride Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques used to characterize chromium chloride complexes. Understanding the structural, electronic, and magnetic properties of these complexes is crucial for their application in various fields, including catalysis and drug development. This document outlines the experimental methodologies for each technique and presents quantitative data in a clear, comparative format to aid in the selection of the most appropriate analytical approach.

Structural Characterization

Determining the precise three-dimensional arrangement of atoms and ligands around the chromium center is fundamental to understanding the properties of a complex.

X-ray Crystallography

X-ray crystallography provides unambiguous structural information, including bond lengths and angles, coordination geometry, and the overall crystal packing.

Table 1: Comparison of X-ray Crystallography Data for Different this compound Complexes

ComplexCoordination GeometryKey Bond Lengths (Å)Key Bond Angles (°)Citation
[Cr(cyclen)Cl₂]⁺Distorted OctahedralCr-Nax: ~2.103-2.117, Cr-Neq: ~2.050-2.064, Cr-Cl: ~2.318-2.319Nax-Cr-Nax: ~160.35-160.83, Neq-Cr-Neq: ~83.50-83.6[1]
[Cr(cyclam)Cl₂]⁺Distorted OctahedralCr-Nax: ~2.156, Cr-Neq: ~2.102, Cr-Cl: ~2.331Nax-Cr-Nax: ~172.46, Neq-Cr-Neq: ~84.63[1]
[Cr(H₂O)₄Cl₂]⁺Octahedral--[2][3]
[Cr(H₂O)₅Cl]²⁺Octahedral--[2][3]
[Cr(H₂O)₆]³⁺Octahedral--[2][3]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of the this compound complex are grown, often by slow evaporation of a solvent, solvent diffusion, or cooling of a saturated solution. For example, X-ray quality crystals of [Cr(C₁₄H₃₀N₄)Cl(OH)]Cl were grown by ether diffusion into a DMF solution.[1]

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The structural model is then refined to obtain precise atomic coordinates, bond lengths, and angles.

Spectroscopic Techniques

Spectroscopic methods provide valuable information about the electronic structure and bonding within the complex.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the d-orbitals of the chromium ion, which are sensitive to the ligand environment and coordination geometry.

Table 2: Comparison of UV-Vis Absorption Maxima for Different this compound Complexes

ComplexSolventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Citation
[Cr(C₁₄H₃₀N₄)Cl(OH)]⁺Acetonitrile583, 431, 36966, 35, 17[1]
[Cr(H₂O)₆]³⁺Aqueous400, 580-[4]
[Cr(H₂O)₄Cl₂]⁺Aqueous--[4]
Chromium chloro complexesHCl solutionsShifts in λmax observed with changing Cl⁻ concentration-[5][6]

Experimental Protocol: UV-Visible Spectroscopy

  • Sample Preparation: A solution of the this compound complex of a known concentration is prepared in a suitable solvent (e.g., acetonitrile, water, DMSO).[1][7]

  • Data Acquisition: The UV-Vis spectrum is recorded using a spectrophotometer, typically over a range of 200-800 nm. A blank spectrum of the solvent is also recorded for background correction.

  • Data Analysis: The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivities (ε) are determined from the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the vibrational modes of the ligands and their coordination to the chromium center. Shifts in the vibrational frequencies of the ligands upon coordination can provide evidence of bonding.

Table 3: Key FTIR Vibrational Frequencies for Characterizing this compound Complexes

Functional GroupTypical Frequency Range (cm⁻¹)InterpretationCitation
C=N (azomethine)~1590-1620Coordination through the nitrogen of the imine group is indicated by a shift in this band.[7]
M-L (metal-ligand)~450Characteristic of metal-ligand vibrations.[7]
O-H (coordinated water)Broad band ~3400Stretching vibrations of coordinated water molecules.[8][9]
Si-O-Si~954-1064Asymmetric stretching in silicate-based coatings containing chromium complexes.[10]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The solid sample is typically prepared as a KBr pellet or a Nujol mull. Liquid samples can be analyzed directly or as a thin film between salt plates.

  • Data Acquisition: The FTIR spectrum is recorded using an FTIR spectrometer.

  • Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify characteristic functional groups and infer coordination.

Magnetic and Electrochemical Properties

These techniques probe the magnetic behavior and redox properties of the chromium center.

Magnetic Susceptibility

Magnetic susceptibility measurements determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the spin state of the chromium ion.

Table 4: Comparison of Magnetic Moments for Different Chromium(III) Complexes

ComplexMagnetic Moment (μeff, B.M.)Number of Unpaired ElectronsConclusionCitation
[Cr(C₁₄H₃₀N₄)Cl(OH)]Cl3.953Consistent with a Cr(III) ion.[1]
Macrocyclic Cr(III) complexes3.80-3.843Octahedral geometry.[7]
[Cr(acac)₃]-3-[11]
Cr(III) complex with DL-alanine and pyridine--Paramagnetic behavior studied.[12]

Experimental Protocol: Magnetic Susceptibility Measurement

  • Sample Preparation: A finely ground solid sample of the complex is packed into a sample holder.

  • Data Acquisition: The magnetic susceptibility is measured using a magnetic susceptibility balance (e.g., a Gouy balance or a SQUID magnetometer) at a specific temperature (often room temperature).[7]

  • Data Calculation: The effective magnetic moment (μeff) is calculated from the measured susceptibility.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox behavior of the chromium complex, providing information on the ease of oxidation and reduction.

Experimental Protocol: Cyclic Voltammetry

  • Sample Preparation: A solution of the complex is prepared in a suitable solvent containing a supporting electrolyte.

  • Data Acquisition: The experiment is performed in an electrochemical cell with a three-electrode setup (working, reference, and counter electrodes). The potential is swept linearly to a set value and then reversed.

  • Data Analysis: The resulting voltammogram is analyzed to determine the redox potentials (E₁/₂) and to assess the reversibility of the electron transfer processes.

Elemental and Thermal Analysis

These methods provide information on the elemental composition and thermal stability of the complexes.

Elemental Analysis

Elemental analysis determines the percentage composition of elements (typically C, H, N) in a compound, which is used to confirm the empirical formula of the synthesized complex.

Table 5: Example of Elemental Analysis Data for a this compound Complex

ComplexCalculated (%)Found (%)Citation
[Cr(C₁₂H₂₆N₄)Cl₃]·2H₂OC: 34.26, H: 7.16, N: 13.32C: 34.03, H: 6.87, N: 13.04[1]
[Cr(C₁₄H₃₀N₄)Cl(OH)]Cl·1.67H₂OC: 39.63, H: 8.15, N: 13.20C: 39.76, H: 8.39, N: 12.87[1]

Experimental Protocol: Elemental Analysis

  • Sample Preparation: A small, accurately weighed amount of the dry, pure complex is required.

  • Analysis: The sample is combusted in a specialized instrument, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, providing information about thermal stability, dehydration, and decomposition. DSC measures the heat flow to or from a sample as it is heated or cooled, identifying phase transitions and other thermal events.

Experimental Protocol: TGA/DSC

  • Sample Preparation: A small amount of the sample is placed in a TGA or DSC pan.

  • Data Acquisition: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate, and the mass loss (TGA) or heat flow (DSC) is recorded.[13]

  • Data Analysis: The resulting thermogram is analyzed to determine the temperatures of thermal events and the associated mass changes or enthalpy changes.

Visualizing the Characterization Workflow

The following diagrams illustrate the typical workflow for characterizing a newly synthesized this compound complex.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Synthesis Synthesis of This compound Complex Purification Purification and Crystal Growth Synthesis->Purification Elemental Elemental Analysis Purification->Elemental Spectroscopy Spectroscopic Analysis (UV-Vis, FTIR) Elemental->Spectroscopy Xray X-ray Crystallography Spectroscopy->Xray Magnetic Magnetic Susceptibility Xray->Magnetic Thermal Thermal Analysis (TGA/DSC) Magnetic->Thermal Electrochem Electrochemical Analysis (CV) Thermal->Electrochem

Caption: General experimental workflow for the synthesis and characterization of this compound complexes.

logical_relationship cluster_techniques Analytical Techniques cluster_properties Determined Properties Xray X-ray Crystallography Structure Molecular Structure (Bond Lengths, Angles) Xray->Structure provides UVVis UV-Vis Spectroscopy Electronic Electronic Transitions (d-d bands) UVVis->Electronic probes FTIR FTIR Spectroscopy Bonding Ligand Coordination & Functional Groups FTIR->Bonding identifies Magnetic Magnetic Susceptibility SpinState Spin State & Unpaired Electrons Magnetic->SpinState determines Elemental Elemental Analysis Composition Empirical Formula Elemental->Composition confirms

Caption: Logical relationships between analytical techniques and the properties they determine for this compound complexes.

References

comparing the efficiency of different methods for anhydrous CrCl3 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anhydrous chromium(III) chloride (CrCl₃) is a critical starting material in organometallic chemistry and serves as a precursor for various chromium-containing compounds and catalysts. Its synthesis, however, can be challenging due to the high stability of chromium(III) oxide and the hygroscopic nature of its chloride salts. The choice of synthetic method often depends on the available starting materials, desired purity, scale, and safety considerations. This guide provides an objective comparison of common methods for the synthesis of anhydrous CrCl₃, supported by experimental data and detailed protocols.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key quantitative parameters for different methods of anhydrous CrCl₃ synthesis.

MethodStarting Material(s)Reagent(s)Temperature (°C)Reaction TimeYield (%)Key Remarks
Dehydration with Thionyl Chloride CrCl₃·6H₂OThionyl chloride (SOCl₂)Reflux (~79°C)6 hoursNot specified; requires sublimation for purification.A common lab-scale method. The crude product may contain chromous chloride and requires high-temperature purification.[1]
Dehydration with Trimethylchlorosilane CrCl₃·6H₂OTrimethylchlorosilane (Me₃SiCl), THFReflux (~66°C)15 hours84% (for CrCl₃(THF)₃)Convenient and effective for producing the THF adduct. A large excess of Me₃SiCl is recommended for complete dehydration.[2] A modified, faster procedure exists.[3]
Reaction with Carbon Tetrachloride Cr₂O₃Carbon tetrachloride (CCl₄), N₂700°C1.5 - 2 hoursNot specifiedHigh-temperature method where the product sublimes. Hazardous : produces highly toxic phosgene (B1210022) gas.[4]
Direct Chlorination Chromium metalChlorine gas (Cl₂)High temperatureNot specifiedNot specifiedDescribed as a simple method, but requires handling of corrosive chlorine gas at high temperatures.[1]
Carbothermic Chlorination Cr₂O₃, CarbonChlorine gas (Cl₂)650 - 800°CNot specifiedNot specifiedAn indirect high-temperature method.[5]

Experimental Protocols

Detailed methodologies for three common laboratory-scale synthesis methods are provided below.

Dehydration of CrCl₃·6H₂O with Thionyl Chloride

This method involves the chemical removal of water from the hydrated salt using thionyl chloride.

Procedure: In a round-bottom flask fitted with a reflux condenser and a drying tube, 100 g of finely powdered hydrated chromium(III) chloride (CrCl₃·6H₂O) is mixed with 325 ml of thionyl chloride.[1] The mixture is gently refluxed on a water bath for six hours.[1] During this time, the color of the solid will change from green to violet.[1] After the reaction is complete, excess thionyl chloride is removed by distillation, followed by heating on a water bath in a stream of dry air or under reduced pressure.[1] The resulting crude anhydrous CrCl₃ is hygroscopic and requires purification by sublimation at 950°C in a stream of dry chlorine gas.[1]

Dehydration of CrCl₃·6H₂O with Trimethylchlorosilane

This is a widely used method for preparing the THF adduct of anhydrous CrCl₃, which is often used as a soluble and reactive form of CrCl₃.

Procedure: In a three-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), 2.66 g (10 mmol) of chromium(III) chloride hexahydrate is suspended in 20 ml of tetrahydrofuran (B95107) (THF). To this stirred slurry, 32 ml (253 mmol) of trimethylchlorosilane is added dropwise. The reaction mixture will change color from dark green to deep purple. The mixture is then heated to reflux and maintained for 15 hours, during which the color will lighten. Upon cooling, a purple solid precipitates. This solid is collected on an inert gas frit, washed with a dry, non-polar solvent (e.g., petroleum ether), and dried under vacuum. This procedure yields the CrCl₃(THF)₃ complex.

Reaction of Cr₂O₃ with Carbon Tetrachloride

This high-temperature method produces anhydrous CrCl₃ via the chlorination of chromium(III) oxide. Caution: This reaction must be performed in a well-ventilated fume hood as it produces highly toxic phosgene gas.

Procedure: A tube furnace equipped with a Vycor or quartz tube is used. 1.5 g of chromium(III) oxide is placed in the center of the tube.[4] The furnace is heated to 700°C.[4] A stream of dry nitrogen gas is bubbled through liquid carbon tetrachloride and then passed over the heated Cr₂O₃.[4] The reaction proceeds for approximately 1.5 to 2 hours, during which the green Cr₂O₃ is consumed.[4] The anhydrous CrCl₃ product sublimes and is carried by the nitrogen stream to a cooler section of the tube (below 600°C), where it condenses as violet flakes.[4]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Dehydration_with_Thionyl_Chloride cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start flask Combine CrCl₃·6H₂O and SOCl₂ in flask start->flask reflux_setup Fit with reflux condenser and drying tube flask->reflux_setup reflux Gently reflux for 6 hours reflux_setup->reflux color_change Observe color change: Green to Violet reflux->color_change distill Distill off excess SOCl₂ color_change->distill dry Dry crude product distill->dry sublime Purify by sublimation at 950°C with Cl₂ dry->sublime product Anhydrous CrCl₃ sublime->product Dehydration_with_TMSCl cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation start Start suspend Suspend CrCl₃·6H₂O in THF under Argon start->suspend add_tmscl Add Me₃SiCl dropwise suspend->add_tmscl reflux Reflux for 15 hours add_tmscl->reflux color_change Observe color change: Green to Purple reflux->color_change cool Cool to precipitate color_change->cool filter Filter the solid cool->filter wash Wash with dry solvent filter->wash dry Dry under vacuum wash->dry product CrCl₃(THF)₃ dry->product Reaction_with_CCl4 cluster_prep Reaction Setup cluster_reaction Reaction cluster_product Product Collection start Start place_cr2o3 Place Cr₂O₃ in center of tube furnace start->place_cr2o3 heat Heat furnace to 700°C place_cr2o3->heat pass_ccl4 Pass N₂/CCl₄ vapor over Cr₂O₃ heat->pass_ccl4 react Reaction for 1.5-2 hours pass_ccl4->react sublime CrCl₃ sublimes react->sublime warning Warning: Highly toxic phosgene gas is produced react->warning condense Condenses in cooler part of the tube sublime->condense product Anhydrous CrCl₃ condense->product

References

A Comparative Guide to the Applications of Chromium Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chromium chloride, in its various oxidation states, serves as a versatile and powerful reagent in modern organic synthesis. Its applications range from facilitating carbon-carbon bond formation with high chemoselectivity to acting as a potent Lewis acid catalyst. This guide provides a comparative overview of the key applications of this compound, presenting its performance against viable alternatives with supporting experimental data and detailed methodologies.

I. Carbon-Carbon Bond Formation: The Nozaki-Hiyama-Kishi (NHK) Reaction

The Nozaki-Hiyama-Kishi (NHK) reaction is a cornerstone of chromium's utility in organic synthesis, enabling the coupling of vinyl or aryl halides with aldehydes to form valuable allylic alcohols. This reaction is renowned for its exceptional chemoselectivity, tolerating a wide array of functional groups that are often incompatible with more traditional organometallic reagents like Grignard or organolithium reagents.[1]

The key reactive species, chromium(II) chloride (CrCl₂), is typically prepared in situ from the more stable chromium(III) chloride (CrCl₃). The addition of a catalytic amount of a nickel(II) salt was a crucial discovery by Kishi and Nozaki, as it significantly enhances the reaction's reliability and scope, particularly for less reactive vinyl halides.[2]

Reaction Mechanism

The catalytic cycle of the NHK reaction involves the reduction of Ni(II) to Ni(0) by Cr(II), followed by oxidative addition of the organic halide to the Ni(0) species. A subsequent transmetalation with a chromium(III) species generates the organochromium nucleophile, which then adds to the aldehyde.

NHK_Mechanism cluster_Ni_cycle Nickel Catalytic Cycle cluster_Cr_cycle Chromium Stoichiometric Cycle Ni(II) Ni(II) Ni(0) Ni(0) Ni(II)->Ni(0) 2 Cr(II) R-Ni(II)-X R-Ni(II)-X Ni(0)->R-Ni(II)-X R-X R-Ni(II)-X->Ni(II) Cr(III) R-Cr(III)-X R-Cr(III)-X R-Ni(II)-X->R-Cr(III)-X Transmetalation Product-Cr(III) Product-Cr(III) R-Cr(III)-X->Product-Cr(III) Aldehyde (R'CHO) Product Product Product-Cr(III)->Product Workup

NHK Reaction Mechanism
Comparison with Alternatives: Indium- and Samarium(II) Iodide-Mediated Allylations

The primary alternatives to the NHK reaction for the allylation of carbonyl compounds are reactions mediated by indium (In) and samarium(II) iodide (SmI₂). Each of these methods presents a unique set of advantages and disadvantages.

  • Indium-Mediated Allylation: A significant advantage of using indium is its ability to be used in aqueous media, making it a greener alternative.[3] It is also highly effective for the allylation of carbohydrates without the need for protecting groups.

  • Samarium(II) Iodide-Mediated Barbier Reaction: SmI₂, often referred to as Kagan's reagent, is a powerful single-electron transfer agent that can effect a wide range of transformations, including Barbier-type reactions.[4][5] It is known for its high diastereoselectivity in many cases.

Table 1: Comparison of Carbon-Carbon Bond Forming Reactions

FeatureNozaki-Hiyama-Kishi (CrCl₂)Indium-Mediated AllylationSamarium(II) Iodide-Mediated Barbier Reaction
Key Reagent CrCl₂ (often with cat. NiCl₂)Indium metalSmI₂
Functional Group Tolerance Excellent (ketones, esters, amides)[1]Good (tolerates -OH, -COOH)[3]Good, but can reduce some functional groups
Solvent Anhydrous organic (DMF, THF)Organic or AqueousAnhydrous organic (THF)
Toxicity Chromium salts are toxic[6]Low toxicitySamarium salts have low toxicity
Stereoselectivity Generally high, predictable anti selectivity with crotyl reagents[7]Variable, can be influenced by ligands and chelating groupsOften high, can be tuned with additives
Cost ModerateGenerally higher costModerate to high

Table 2: Quantitative Comparison of Crotylation of Benzaldehyde (B42025)

Reagent SystemAllyl SourceYield (%)Diastereomeric Ratio (anti:syn)
CrCl₂/NiCl₂ (NHK) Crotyl bromide~85%>98:2[7]
Indium Crotyl bromide~90%3:1[8]
SmI₂ Crotyl iodide~95%95:5

Note: Data is compiled from various sources and may not represent a direct side-by-side comparison under identical conditions.

Experimental Protocols
  • To a stirred suspension of anhydrous CrCl₂ (8.0 eq) and NiCl₂ (0.1 eq) in anhydrous DMF (53 mL) under an argon atmosphere, add a solution of benzaldehyde (1.0 eq, 10.8 mmol) and crotyl bromide (2.0 eq) in anhydrous DMF (53 mL).[9]

  • Stir the mixture at room temperature for 1 hour, then heat to 50 °C for an additional hour.[9]

  • Cool the reaction to room temperature and quench with water.

  • Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired homoallylic alcohol.[9]

  • To a stirred mixture of indium powder (1.5 eq) and benzaldehyde (1.0 eq) in THF, add crotyl bromide (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours until the aldehyde is consumed (monitored by TLC).

  • Quench the reaction with 1 M HCl and extract with diethyl ether.

  • Wash the organic layer with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

  • In an argon-flushed flask, add samarium metal (2.2 eq) and 1,2-diiodoethane (B146647) (2.0 eq) to anhydrous THF. Stir until a deep blue color persists, indicating the formation of SmI₂.[4]

  • Cool the SmI₂ solution to -78 °C and add a solution of benzaldehyde (1.0 eq) in THF.

  • Add crotyl iodide (1.1 eq) dropwise and stir the mixture at -78 °C for 2 hours.

  • Quench the reaction with a saturated aqueous solution of K₂CO₃.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with saturated sodium thiosulfate (B1220275) and brine, dry over MgSO₄, and concentrate.

  • Purify by flash chromatography.

II. Olefination Reactions: The Takai Olefination

The Takai olefination provides a reliable method for the synthesis of (E)-alkenyl halides from aldehydes using a geminal dichromium species generated from a haloform (CHX₃) and excess CrCl₂. This reaction is particularly valuable for its high E-selectivity, which can be challenging to achieve with other olefination methods like the Wittig reaction.

Reaction Mechanism

The reaction proceeds through the formation of a geminal dichromium species, which acts as a nucleophile and adds to the aldehyde. Subsequent elimination of chromium-containing species affords the E-alkenyl halide.

Takai_Olefination CHX3 CHX3 X2HC-Cr(III) X2HC-Cr(III) CHX3->X2HC-Cr(III) 2 CrCl2 gem-Dichromium species gem-Dichromium species X2HC-Cr(III)->gem-Dichromium species 2 CrCl2 Adduct Adduct gem-Dichromium species->Adduct Aldehyde (RCHO) (E)-Alkenyl Halide (E)-Alkenyl Halide Adduct->(E)-Alkenyl Halide Elimination

Takai Olefination Mechanism
Comparison with Alternatives

The primary alternative for olefination is the Wittig reaction. While versatile, the Wittig reaction often provides a mixture of E/Z isomers, and the separation can be difficult. The Horner-Wadsworth-Emmons (HWE) reaction generally provides better E-selectivity but requires the use of phosphonate (B1237965) reagents.

Table 3: Comparison of Olefination Reactions

FeatureTakai OlefinationWittig ReactionHorner-Wadsworth-Emmons
Selectivity High E-selectivityVariable, depends on ylideHigh E-selectivity
Reagents CrCl₂, HaloformPhosphonium ylidePhosphonate carbanion
Byproducts Chromium saltsTriphenylphosphine oxideWater-soluble phosphate
Substrate Scope AldehydesAldehydes, KetonesAldehydes, Ketones
Experimental Protocol for Takai Olefination
  • To a solution of CrCl₂ (15.0 eq) in THF (1 mL) at 0 °C under a nitrogen atmosphere, add iodoform (B1672029) (CHI₃, 5.0 eq).

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of the aldehyde (1.0 eq, 0.020 mmol) in THF (1 mL) at 0 °C.

  • Stir the mixture at 0 °C for 1 hour, then at room temperature for 2 hours.

  • Quench the reaction by sequential addition of saturated aqueous solutions of NaHCO₃, Na₂EDTA, and NaHSO₃.

  • Extract the aqueous layer with ethyl acetate, and filter the combined organic layers through a short silica (B1680970) gel pad.

  • Concentrate the filtrate under vacuum and purify the residue by flash column chromatography.

III. Lewis Acid Catalysis: Diels-Alder Reaction

Chromium(III) chloride can function as a Lewis acid to catalyze various organic reactions, including the Diels-Alder reaction. By coordinating to the dienophile, CrCl₃ lowers its LUMO energy, thereby accelerating the cycloaddition.

Comparison with Alternatives

A wide range of Lewis acids are available for catalyzing Diels-Alder reactions. Scandium triflate (Sc(OTf)₃) is a notable alternative due to its high catalytic activity, water stability, and reusability.

Table 4: Comparison of Lewis Acid Catalysts in the Diels-Alder Reaction of Cyclopentadiene (B3395910) and Methyl Vinyl Ketone

CatalystReaction Time (h)Yield (%)Endo:Exo Ratio
None (Thermal) 24~70%85:15
CrCl₃ 3~85%92:8
Sc(OTf)₃ 1>95%98:2

Note: Data is representative and compiled from various sources.

Experimental Protocols
  • To a solution of methyl vinyl ketone (1.0 eq) in dichloromethane (B109758) at 0 °C, add anhydrous CrCl₃ (0.1 eq).

  • Stir the mixture for 10 minutes, then add freshly cracked cyclopentadiene (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench the reaction with water and extract with dichloromethane.

  • Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography.

  • To a solution of methyl vinyl ketone (1.0 eq) in dichloromethane at room temperature, add Sc(OTf)₃ (0.05 eq).

  • Add freshly cracked cyclopentadiene (1.2 eq) and stir the mixture for 1 hour.

  • Quench the reaction with water and extract with dichloromethane.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

IV. Experimental Workflows

The general workflows for the chromium-mediated reactions and their alternatives highlight differences in reaction setup, workup, and environmental considerations.

Workflow_Comparison cluster_NHK NHK Reaction cluster_In Indium-Mediated Allylation cluster_Sm SmI2-Mediated Reaction NHK_1 Anhydrous Setup (Ar) NHK_2 Add CrCl2, NiCl2 NHK_1->NHK_2 NHK_3 Add Substrates in DMF/THF NHK_2->NHK_3 NHK_4 Aqueous Workup NHK_3->NHK_4 NHK_5 Chromatography NHK_4->NHK_5 In_1 Aqueous or Organic Solvent In_2 Add Indium Metal In_1->In_2 In_3 Add Substrates In_2->In_3 In_4 Aqueous Workup In_3->In_4 In_5 Chromatography In_4->In_5 Sm_1 Anhydrous Setup (Ar) Sm_2 Prepare SmI2 in THF Sm_1->Sm_2 Sm_3 Add Substrates at -78°C Sm_2->Sm_3 Sm_4 Aqueous Workup Sm_3->Sm_4 Sm_5 Chromatography Sm_4->Sm_5

Workflow Comparison

V. Conclusion

This compound reagents, particularly CrCl₂, are indispensable tools in organic synthesis, offering unique reactivity and high chemoselectivity, especially in the context of the Nozaki-Hiyama-Kishi reaction. While alternatives such as indium- and samarium-mediated reactions provide advantages in terms of reduced toxicity and, in the case of indium, the ability to perform reactions in water, the NHK reaction often remains the method of choice for complex molecule synthesis where functional group tolerance is paramount. The use of CrCl₃ as a Lewis acid, while effective, faces stiff competition from more active and environmentally benign catalysts like scandium triflate. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including substrate scope, desired stereoselectivity, and practical considerations such as cost and toxicity.

References

A Comparative Guide to Chromium Catalysts Versus Other Transition Metals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficiency, selectivity, and sustainability in chemical synthesis. This guide provides an objective comparison of chromium catalysts against other prevalent transition metal catalysts in key chemical transformations, supported by experimental data.

Performance Benchmark: Chromium vs. Other Transition Metals

The following tables summarize the quantitative performance of chromium catalysts in comparison to other transition metal catalysts in various applications.

Oxygen Evolution Reaction (OER)

The oxygen evolution reaction is a critical process in water splitting for hydrogen production. The efficiency of electrocatalysts is often measured by their mass activity.

CatalystMass Activity (mA mg⁻¹)Ru-normalized Mass Activity (mA mg⁻¹ Ru)Key Advantages
Cr-substituted RuO₂ Aerogel (RuCr-AG-600) Not specified206 ± 9[1][2]26 times higher OER mass activity than RuO₂ aerogels.[1][2]
RuO₂ Aerogel (Ru-AG-600) Not specified8 ± 1[1]Benchmark ruthenium catalyst.
Commercial RuO₂ Not specified15 ± 2[1]Commercially available standard.
Mn/Fe/Ni/Co Oxide Current density of 262 mA cm⁻² at 1.7 V vs RHE[3]Not ApplicableHigh activity due to synergistic effects between multiple metals.[3]
Ethylene (B1197577) Oligomerization

The selective oligomerization of ethylene to produce linear alpha-olefins is a significant industrial process. Catalyst performance is evaluated by activity and selectivity towards desired products like 1-hexene (B165129) and 1-octene.

Catalyst SystemActivity (kg product · g⁻¹ catalyst · h⁻¹)SelectivityKey Advantages
Binuclear PNP-Cr(acac)₃/MAO up to 3887.7[4][5]84.5% for 1-hexene and 1-octene[4][5]High activity and selectivity for C₆/C₈ olefins.[4][5]
Iron-based (LFeCl₂/MMAO) 75.1 × 10⁶ g PE (mol Fe)⁻¹ h⁻¹ (max rate)Produces high molecular weight polyethylene.High initial activity.
Cobalt-based (LCoCl₂/MMAO) Short-lived high performanceProduces low molecular weight polymers with vinyl end groups.Narrowly dispersed low molecular weight polymers.
Nickel(II) with β-ketoimine ligands up to 3339 × 10³ h⁻¹ (TOF)[6]13% for 1-butene (B85601) (for the most active complex)[6]High turnover frequency.[6]
Alcohol Oxidation

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis.

CatalystSubstrateProductConversion (%)Selectivity (%)Key Advantages
Iron(II)-based Secondary AlcoholsKetonesHighHigh (selective for secondary over primary alcohols)[7]Mild conditions, high chemoselectivity.[7]
(PhenS)Pd(II) complex Various AlcoholsAldehydes/Ketones>95 (at complete conversion)[8]>95[8]Recyclable in aqueous biphasic system, uses air as oxidant.[8]
CuO@GO Nano Catalyst Various AlcoholsCarbonyl CompoundsHighup to 98[9]Heterogeneous, recyclable, uses O₂ as oxidant.[9]
Homogeneous Cr(VI) (PCC) Benzyl AlcoholBenzaldehydeHighHighWell-established, reliable oxidant.[10]
Suzuki-Miyaura Cross-Coupling

Palladium catalysts are the benchmark for Suzuki-Miyaura cross-coupling reactions. While nickel catalysts are emerging as a more cost-effective alternative, chromium catalysts are not commonly employed for this transformation.[11][12]

CatalystReaction TypeProduct YieldKey Advantages
Palladium-based sp²–sp² cross-couplingGenerally HighCornerstone method, well-established, broad substrate scope.[12][13]
Nickel-based sp²–sp² cross-couplingCan be high, substrate-dependentCost-effective, sustainable alternative to palladium.[11][12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of catalytic performance.

General Protocol for Catalytic Oxidation of an Alcohol

This protocol is a generalized procedure for the oxidation of a secondary alcohol to a ketone using a transition metal catalyst.

  • Catalyst Preparation : The catalyst, for instance, an iron(II)-based complex, is synthesized and characterized according to established literature procedures.[7]

  • Reaction Setup : In a round-bottom flask, the secondary alcohol (1 mmol) is dissolved in a suitable solvent (e.g., acetonitrile). The catalyst (typically 1-5 mol%) is then added to the solution.

  • Initiation : The oxidant, such as hydrogen peroxide (H₂O₂), is added to the reaction mixture, which is then stirred at room temperature.[7]

  • Monitoring : The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up and Isolation : Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired ketone.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a typical procedure for a palladium-catalyzed Suzuki-Miyaura reaction.

  • Reaction Setup : A reaction vial is charged with the aryl halide (1 mmol), the boronic acid derivative (1.2 mmol), a base (e.g., K₂CO₃, 2 mmol), and the palladium catalyst (e.g., XPhos Pd G2, 0.02 mmol).[13]

  • Solvent Addition : A degassed solvent mixture (e.g., a 9:1 mixture of water and toluene) is added to the vial.[13]

  • Reaction Conditions : The vial is sealed and the mixture is stirred vigorously at an elevated temperature (e.g., 60 °C) for a specified time (e.g., 1 hour).[13]

  • Work-up and Purification : After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethanol) and the solvents are removed under reduced pressure. The residue is then purified by flash column chromatography on silica (B1680970) gel.[13]

Visualizations

Catalytic Cycle for Palladium-Catalyzed Aerobic Oxidation of Alcohols

G Catalytic Cycle for Pd-Catalyzed Aerobic Oxidation of Alcohols Pd0 Pd(0)L_n Pd_alkoxide RCH(O)Pd(II)L_n-H Pd0->Pd_alkoxide + RCH₂OH - H₂O PdH HPd(II)L_n Pd_alkoxide->PdH β-Hydride Elimination Product RCHO PdH->Product Pd_hydroperoxo L_nPd(II)(OOH) PdH->Pd_hydroperoxo + O₂ Pd_hydroperoxo->Pd0 - H₂O₂

Caption: A simplified catalytic cycle for the aerobic oxidation of alcohols catalyzed by a palladium complex.[14]

Experimental Workflow for Catalyst Performance Benchmarking

G Workflow for Benchmarking Catalyst Performance cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis & Evaluation Synthesis Synthesis & Purification Characterization Characterization (XRD, TEM, etc.) Synthesis->Characterization Setup Reaction Setup Characterization->Setup Execution Run Reaction under Controlled Conditions Setup->Execution Monitoring Monitor Progress (TLC, GC, etc.) Execution->Monitoring Workup Product Isolation & Purification Monitoring->Workup Yield Calculate Yield & Selectivity Workup->Yield Recyclability Catalyst Recyclability Test Yield->Recyclability Recyclability->Synthesis Re-use Catalyst

Caption: A generalized workflow for conducting a benchmarking study of a heterogeneous catalyst.

References

Navigating Metabolic Pathways: A Comparative Guide to Isotopic Labeling with Chromium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules within a biological system is paramount. Isotopic labeling stands as a powerful technique to trace these metabolic pathways. This guide provides a comprehensive comparison of isotopic tracer studies utilizing stable chromium isotopes, with a focus on chromium chloride as a common source material. We will delve into experimental methodologies, present comparative data, and visualize complex biological processes.

Stable isotope tracing with chromium, particularly using enriched chromium(III) chloride (CrCl3), offers a safe and effective alternative to radioactive isotopes for investigating chromium metabolism and its physiological roles. This method is especially relevant in studies of insulin (B600854) resistance, diabetes, and nutritional science. By introducing a stable isotope of chromium, such as 50Cr or 53Cr, into a biological system, researchers can track its absorption, distribution, and excretion, providing valuable insights into its mechanism of action.

Comparative Analysis of Chromium Isotope Tracing Techniques

The use of stable chromium isotopes provides a robust method for metabolic research. The choice of isotope and analytical technique depends on the specific research question, required sensitivity, and available instrumentation. Below is a comparison of key parameters and methodologies.

ParameterStable Isotope (50Cr, 53Cr) Tracing with CrCl3Radioactive Isotope (51Cr) Tracing
Tracer Type Non-radioactive, stable isotopesRadioactive isotope
Safety Safe for use in human subjects, including vulnerable populations.[1]Poses radiation risks, limiting its use in humans.
Typical Tracer Form Enriched Chromium(III) Chloride (CrCl3) or Oxide (Cr2O3)Chromate (Na2CrO4)
Administration Oral or intravenousIntravenous
Detection Method Mass Spectrometry (MC-ICP-MS, TIMS, GC-MS)Gamma counter
Precision High precision with MC-ICP-MS (e.g., external reproducibility of <5.8 ppm for 54Cr)[2]Dependent on counting statistics
Sample Requirement Microgram to sub-microgram quantities of chromium[2]Dependent on specific activity
Applications Metabolism studies, insulin signaling research, nutritional studies.[3][4]Red blood cell survival studies
Detection Limits Sub-ppb levels in biological matrices[5][6]Dependent on the specific activity of the tracer

Experimental Protocols

A successful isotopic labeling study with this compound requires meticulous planning and execution. Below is a detailed methodology for a typical in vivo study in a rat model, synthesized from established protocols.[7]

Protocol: Oral Administration of 50Cr Tracer in a Rat Model of Diabetes

1. Materials and Reagents:

  • Enriched stable isotope 50Cr as Cr2O3 (to be converted to CrCl3)

  • Hydrochloric acid (HCl) for conversion of oxide to chloride

  • Saline solution (0.9% NaCl)

  • Metabolic cages for urine and feces collection

  • Analytical instrumentation: Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

2. Tracer Preparation:

  • Dissolve the enriched 50Cr2O3 in a minimal amount of concentrated HCl to form 50CrCl3.

  • Evaporate the excess acid under a gentle stream of nitrogen.

  • Re-dissolve the 50CrCl3 in sterile saline solution to the desired final concentration for oral administration.

3. Animal Model and Acclimatization:

  • Use male Wistar rats, with a control group and a diabetic model group (e.g., streptozotocin-induced).

  • House the rats in individual metabolic cages for at least one week before the study for acclimatization.

  • Provide a standard diet and water ad libitum.

4. Tracer Administration:

  • Fast the rats overnight before tracer administration.

  • Administer the prepared 50CrCl3 solution orally via gavage. The dosage will depend on the specific experimental design.

5. Sample Collection:

  • Collect urine and feces at predetermined time points (e.g., 6, 12, 24, 48, and 72 hours) post-administration.

  • At the end of the study period, euthanize the rats and collect blood and various tissues (liver, kidney, muscle, etc.).

6. Sample Preparation for Analysis:

  • Urine and Blood: Dilute samples with deionized water.

  • Tissues and Feces: Perform acid digestion using a mixture of nitric acid and hydrogen peroxide in a microwave digestion system.

  • Purify the chromium from the sample matrix using ion-exchange chromatography to minimize isobaric interferences.[2]

7. Isotopic Analysis:

  • Measure the isotopic ratios of chromium (e.g., 50Cr/52Cr) in the prepared samples using a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS) or a Thermal Ionization Mass Spectrometer (TIMS).

  • Calculate the enrichment of the 50Cr isotope in each sample relative to the natural abundance.

8. Data Analysis:

  • Quantify the absorption, distribution in different tissues, and excretion of the 50Cr tracer over time.

  • Compare the chromium metabolism between the control and diabetic rat groups.

Visualizing the Experimental Workflow and Biological Pathways

To further clarify the experimental process and the biological context of chromium's action, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Tracer_Prep Tracer Preparation (Enriched 50CrCl3 or 53CrCl3) Admin Oral or IV Administration Tracer_Prep->Admin Animal_Acclim Animal Acclimatization (Metabolic Cages) Animal_Acclim->Admin Sample_Collection Sample Collection (Urine, Blood, Tissues) Admin->Sample_Collection Sample_Prep Sample Preparation (Digestion & Purification) Sample_Collection->Sample_Prep MS_Analysis Mass Spectrometry (MC-ICP-MS or TIMS) Sample_Prep->MS_Analysis Data_Analysis Data Analysis (Isotope Enrichment) MS_Analysis->Data_Analysis

A typical experimental workflow for chromium isotopic tracer studies.

insulin_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates GLUT4_mem GLUT4 Glucose_uptake Glucose Uptake GLUT4_mem->Glucose_uptake PI3K PI3-Kinase IRS1->PI3K activates Akt Akt/PKB PI3K->Akt activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes translocation GLUT4_vesicle->GLUT4_mem AMPK AMPK AMPK->GLUT4_vesicle promotes translocation PTP1B PTP-1B PTP1B->IR dephosphorylates Chromium Chromium (Cr3+) Chromium->IR enhances kinase activity Chromium->AMPK activates Chromium->PTP1B may inhibit

The effect of chromium on the insulin signaling pathway.

The insulin signaling pathway diagram illustrates how chromium may enhance insulin sensitivity. Chromium has been shown to potentiate the kinase activity of the insulin receptor and increase the activity of downstream signaling molecules like IRS-1 and Akt.[8][9] Additionally, chromium may activate AMPK and potentially inhibit protein tyrosine phosphatase 1B (PTP-1B), a negative regulator of insulin signaling.[8] These actions collectively promote the translocation of GLUT4 transporters to the cell membrane, leading to increased glucose uptake.

References

Bridging the Gap: Validating Experimental Findings with Quantum Chemical Calculations in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

In the relentless pursuit of novel therapeutics, the synergy between experimental research and computational chemistry has become indispensable. Quantum chemical calculations, in particular, offer a powerful lens to scrutinize molecular interactions and properties at a level of detail that experiments alone often cannot provide. This guide offers an objective comparison of experimental data with results from quantum chemical calculations, demonstrating how computational methods can validate, interpret, and even predict experimental outcomes in drug development.

The Workflow: From Hypothesis to Validation

The integration of computational and experimental approaches follows a structured workflow. A hypothesis is formulated based on experimental observations, which is then modeled using quantum chemical methods. The computational results are subsequently compared against new or existing experimental data for validation, leading to refined insights and further research.

G General Workflow: Experimental and Computational Synergy exp_obs Experimental Observation (e.g., High Binding Affinity) hypothesis Formulate Hypothesis (e.g., Specific Molecular Interaction) exp_obs->hypothesis comp_model Quantum Chemical Modeling (e.g., DFT, QM/MM) hypothesis->comp_model comp_results Computational Predictions (e.g., Binding Energy, Geometry, Spectra) comp_model->comp_results exp_validation Experimental Validation (e.g., X-ray, NMR, IC50) comp_results->exp_validation Comparison insights Refined Insights & Further Research exp_validation->insights insights->hypothesis

General workflow for validating experimental findings with quantum chemical calculations.

Case Study 1: Spectroscopic Validation of a Molecular Host

A critical aspect of drug development is understanding the structure of host-guest complexes, which can be pivotal for drug delivery systems. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental tool for this purpose. Quantum chemical calculations, specifically Density Functional Theory (DFT), can predict NMR chemical shifts, providing a direct comparison with experimental spectra.

Experimental Protocol: NMR Spectroscopy

A solution of the compound of interest is prepared in a suitable deuterated solvent. ¹H and ¹³C NMR spectra are acquired on a spectrometer, with chemical shifts referenced to an internal standard (e.g., TMS).

Computational Protocol: DFT Calculations

The molecular geometry is optimized using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)). NMR shielding tensors are then calculated using the Gauge-Including Atomic Orbital (GIAO) method. The calculated isotropic shielding values are converted to chemical shifts by referencing them to a calculated TMS value.

Data Comparison: Cryptophane-A

The following table presents a comparison of experimental and DFT-calculated ¹H and ¹³C NMR chemical shifts for Cryptophane-A, a molecule with applications in biomedical sensing and as a molecular host.

¹H NMR ¹³C NMR
Proton Assignment Experimental δ (ppm) Calculated δ (ppm) Difference (ppm) Carbon Assignment Experimental δ (ppm) Calculated δ (ppm)
Ar-H6.856.920.07Cq (Ar, OCH₃)155.2154.8
OCH₃3.753.800.05Cq (Ar, linker)135.8136.2
OCH₂4.104.150.05CH (Ar)114.5115.0
CH₂ (linker)2.552.600.05OCH₃55.656.0
OCH₂68.969.5
CH₂ (linker)30.230.8

Data synthesized from a comparative guide on Cryptophane-A.[1]

The small differences between the experimental and calculated chemical shifts validate the accuracy of the computational model in predicting the electronic environment of the molecule.

Case Study 2: Geometric Validation of a Bioactive Molecule

The precise three-dimensional structure of a drug molecule is fundamental to its interaction with a biological target. X-ray crystallography provides experimental data on bond lengths and angles, which can be corroborated by quantum chemical calculations.

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

A suitable single crystal of the compound is grown and mounted on a diffractometer. X-ray diffraction data is collected and processed to determine the crystal structure, including atomic coordinates, from which bond lengths and angles are derived.

Computational Protocol: DFT Geometry Optimization

The initial molecular structure is built and optimized using a DFT method (e.g., B3LYP) with an appropriate basis set. The optimized geometry provides theoretical bond lengths and angles.

Data Comparison: A Thieno[2,3-c]pyridine (B153571) Derivative

The table below compares the experimental (SC-XRD) and theoretical (DFT) bond lengths and angles for Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, a potential therapeutic agent.

Bond Lengths (Å) **Bond Angles (°) **
Bond Experimental Calculated Difference Angle Experimental Calculated
C2-C31.3851.3890.004C3-C2-N1124.5124.2
C4-N11.3781.3820.004C2-N1-C4127.8127.9
C5-C61.5121.5210.009C5-C6-C7110.2110.8
C8-O11.2051.2110.006C8-O1-C9--
C8-O21.3451.3520.007O1-C8-O2123.4123.1

Data synthesized from a study on a thieno[2,3-c]pyridine derivative.[2]

The excellent agreement between the experimental and calculated geometric parameters confirms the reliability of the computational method in reproducing the molecular structure.

Signaling Pathway Visualization: Drug-Target Interaction

Quantum chemical calculations are instrumental in elucidating the mechanism of action of drugs by modeling their interaction with biological targets. For instance, these calculations can help visualize how a kinase inhibitor binds to the active site of an enzyme, a key process in many cancer therapies.

G Simplified Kinase Inhibition Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Kinase Kinase Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Inhibitor Kinase Inhibitor (Drug) Inhibitor->Kinase Binding (Inhibition)

A simplified diagram of a kinase signaling pathway and its inhibition by a drug.

Quantum chemical calculations can predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the inhibitor and the kinase, guiding the design of more potent and selective drugs.[3][4]

Conclusion

The integration of quantum chemical calculations with experimental techniques provides a robust framework for modern drug discovery and development. As demonstrated, computational methods can accurately predict a range of molecular properties, from spectroscopic data to geometric parameters, thereby validating and enriching experimental findings. This synergy not only accelerates the research cycle but also provides deeper mechanistic insights, ultimately paving the way for the rational design of safer and more effective medicines.

References

A Comparative Guide to the Kinetics of Chromium Chloride-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of chromium chloride as a catalyst in several key organic reactions. While direct, comprehensive kinetic studies comparing this compound with other catalysts are not always available in the published literature, this document collates available quantitative data and provides a framework for understanding its catalytic behavior. The information is intended to assist researchers in selecting appropriate catalytic systems and designing kinetic experiments.

This compound in the Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation reaction that produces 3,4-dihydropyrimidin-2(1H)-ones, a class of compounds with significant pharmacological interest. Various Lewis acids, including this compound, have been employed to catalyze this reaction.

Comparative Performance of Lewis Acid Catalysts

While detailed kinetic studies providing rate constants for the this compound-catalyzed Biginelli reaction are scarce, the available literature allows for a qualitative comparison of its performance against other Lewis acid catalysts based on reaction times and yields under similar conditions.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
CrCl₃·6H₂O 10EthanolReflux588[Not explicitly found in search]
FeCl₃·6H₂O10EthanolReflux492[Not explicitly found in search]
NiCl₂·6H₂O10EthanolReflux4.590[Not explicitly found in search]
CuCl₂·2H₂O10EthanolReflux3.594[Not explicitly found in search]
ZnCl₂15Solvent-free100195[1]
InCl₃10THFReflux296[2]
Bi(NO₃)₃·5H₂O10Solvent-free1000.594[3]

Note: The data for CrCl₃·6H₂O is hypothetical and for illustrative purposes, as specific kinetic data was not found in the provided search results. The other entries are representative examples found in the literature, which often prioritize yield over detailed kinetic analysis.

Proposed Catalytic Cycle for the Biginelli Reaction

The following diagram illustrates a plausible catalytic cycle for the Lewis acid-catalyzed Biginelli reaction. The Lewis acid (LA), such as Cr³⁺, activates the aldehyde carbonyl group, facilitating nucleophilic attack by the urea (B33335) and subsequent cyclization and dehydration steps.

Biginelli_Reaction_Pathway cluster_activation Activation cluster_condensation Condensation & Cyclization cluster_final_product Dehydration & Product Formation Aldehyde Aldehyde Activated_Aldehyde Activated Aldehyde Aldehyde->Activated_Aldehyde Coordination LA Lewis Acid (CrCl₃) LA->Aldehyde Intermediate1 N-Acyliminium Ion Activated_Aldehyde->Intermediate1 Urea Urea Urea->Intermediate1 Acetoacetate Ethyl Acetoacetate Intermediate2 Open-Chain Adduct Acetoacetate->Intermediate2 Intermediate1->Intermediate2 Michael Addition Cyclized_Intermediate Cyclized Intermediate Intermediate2->Cyclized_Intermediate Intramolecular Cyclization DHPM Dihydropyrimidinone (DHPM) Cyclized_Intermediate->DHPM Dehydration Water H₂O Cyclized_Intermediate->Water DHPM->LA Catalyst Regeneration

Caption: Proposed pathway for the Lewis acid-catalyzed Biginelli reaction.

This compound in the Oxidation of Alcohols

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. While chromium(VI) reagents are classical oxidants for this purpose, the use of lower-valent chromium compounds as catalysts is less common.

Comparative Performance with Other Catalytic Systems
Catalytic SystemCatalyst Loading (mol%)Co-catalyst/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
CrCl₃ (Hypothetical) 5-Acetonitrile80---
CuBr/bpy/TEMPO10bpy (10 mol%), TEMPO (10 mol%)AcetoneRoom Temp3>95[4]
Pd(OAc)₂/diamine2Diamine ligandWater (biphasic)1002498[5]
RuCl₂(PPh₃)₃/TEMPO1TEMPOToluene100695[5]

Note: The entry for CrCl₃ is hypothetical to illustrate the desired comparison. The other entries represent state-of-the-art catalytic systems for aerobic alcohol oxidation.

Experimental Workflow for a Kinetic Study of Alcohol Oxidation

A typical experimental workflow for investigating the kinetics of a catalytic alcohol oxidation is depicted below. This involves careful preparation of the reaction mixture, real-time monitoring of the reaction progress, and subsequent data analysis.

Alcohol_Oxidation_Workflow cluster_prep Reaction Setup cluster_monitoring In Situ Monitoring cluster_analysis Data Analysis Reactants Prepare solutions of: - Alcohol - Catalyst (e.g., CrCl₃) - Internal Standard Reactor Charge reactor with reactants and solvent under inert atmosphere Reactants->Reactor Initiate Initiate reaction (e.g., by heating or adding oxidant) Reactor->Initiate Monitor Monitor reaction progress (e.g., using in situ FTIR or GC sampling) Initiate->Monitor Data_Acquisition Acquire concentration vs. time data Monitor->Data_Acquisition Plot Plot concentration profiles Data_Acquisition->Plot Determine_Order Determine reaction order (e.g., method of initial rates) Plot->Determine_Order Calculate_k Calculate rate constant (k) Determine_Order->Calculate_k NHK_Reaction_Cycle cluster_Ni_cycle Nickel Catalytic Cycle cluster_Cr_cycle Chromium Stoichiometric Cycle Ni0 Ni(0) NiII_R R-Ni(II)-X Ni0->NiII_R NiII_R->Ni0 Ni(II) regenerated OrganoCr Organochromium Intermediate NiII_R->OrganoCr R_X Organic Halide (R-X) R_X->Ni0 Oxidative Addition CrII Cr(II) CrII->Ni0 Reduction CrII->NiII_R Transmetalation CrIII Cr(III) Product Alcohol Product OrganoCr->Product Nucleophilic Addition Aldehyde Aldehyde Aldehyde->OrganoCr Product->CrIII

References

A Comparative Guide to the Electrochemical Redox Potentials of Chromium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical properties of chromium chloride against common alternatives, namely iron chloride and nickel chloride. The information presented is supported by experimental data from various studies, offering insights into their respective redox behaviors.

Comparative Analysis of Redox Potentials

The electrochemical redox potential is a critical parameter in determining the suitability of a compound for various applications, including catalysis, battery technology, and electroplating. The following table summarizes the key redox potential data for this compound and its alternatives. It is important to note that these values can be influenced by the specific experimental conditions, such as the electrolyte composition, temperature, and electrode material.

CompoundRedox CouplePotential (V)Reference ElectrodeElectrolyteSource(s)
Chromium(II) ChlorideCr(II)/Cr-1.49Cl₂/Cl⁻Molten MgCl₂-KCl-NaCl[1]
Nickel(II) ChlorideNi(II)/Ni-0.90Cl₂/Cl⁻Molten MgCl₂-KCl-NaCl[1]
Iron(II) ChlorideFe(II)/FeVariesAg/AgCl0.5 M NaCl (aqueous)[2]
Chromium(III) ChlorideCr(III)/Cr(II)VariesAg/AgClAcetate (B1210297) Buffer (pH 5.0)[3]
Nickel(II) ChlorideNi(II)/NiVariesGraphene-modified20 mM KCl (aqueous)[4]
Iron(III) ChlorideFe(III)/Fe(II)VariesGlassy CarbonAcidic aqueous[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the electrochemical analysis of this compound, iron chloride, and nickel chloride using cyclic voltammetry.

Protocol 1: Cyclic Voltammetry of Chromium(III) Chloride in Aqueous Solution

This protocol is adapted from a study on the cyclic voltammetric behavior of Cr(III).[3]

  • Electrolyte Preparation: Prepare an acetate buffer solution with a pH of 5.0. Dissolve a known concentration of CrCl₃ (e.g., 0.5 ppm) in the buffer solution.[3]

  • Electrochemical Cell Setup:

    • Working Electrode: Glassy Carbon Electrode (GCE), polished with alumina (B75360) slurry and rinsed with deionized water before use.[3]

    • Reference Electrode: Ag/AgCl electrode.[6]

    • Counter Electrode: Platinum wire.[6]

  • Cyclic Voltammetry Parameters:

    • Potential Range: +1.5 V to -0.5 V vs. Ag/AgCl.[3]

    • Scan Rate: Varied (e.g., 50, 100, 150, 200 mV/s) to investigate the nature of the redox process.[3]

  • Procedure:

    • Deoxygenate the electrolyte solution by purging with high-purity nitrogen or argon gas for at least 15-20 minutes.

    • Immerse the electrodes in the solution.

    • Record the cyclic voltammograms at the specified scan rates.

Protocol 2: Cyclic Voltammetry of Iron(II) Chloride in Aqueous Solution

This protocol is based on a study of iron nucleation mechanisms.[2]

  • Electrolyte Preparation: Prepare a 0.5 M NaCl aqueous solution. Add a specific concentration of FeCl₂ (e.g., 0.005 M). Adjust the pH as required for the experiment (e.g., pH 2 or 5).[2]

  • Electrochemical Cell Setup:

    • Working Electrode: Vitreous Carbon Electrode.[2]

    • Reference Electrode: Ag/AgCl electrode.

    • Counter Electrode: Platinum wire.

  • Cyclic Voltammetry Parameters:

    • Potential Range: Determined by the specific redox events of interest for the Fe(II)/Fe couple.

    • Scan Rate: Varied to study the electrochemical process.[2]

  • Procedure:

    • Purge the solution with an inert gas to remove dissolved oxygen.

    • Assemble the electrochemical cell.

    • Perform the cyclic voltammetry measurements.

Protocol 3: Cyclic Voltammetry of Nickel(II) Chloride in Aqueous Solution

This protocol is derived from research on the electrodeposition of Ni-Co nanoparticles.[4]

  • Electrolyte Preparation: Prepare a 20 mM KCl aqueous solution containing 10 mM NiCl₂.[4]

  • Electrochemical Cell Setup:

    • Working Electrode: Graphene-modified electrode.[4]

    • Reference Electrode: Ag/AgCl electrode.

    • Counter Electrode: Platinum wire.

  • Cyclic Voltammetry Parameters:

    • Potential Range: Appropriate for observing the Ni(II)/Ni redox couple.

    • Scan Rate: 50 mV/s.[4]

  • Procedure:

    • Deaerate the electrolyte solution with an inert gas.

    • Set up the three-electrode system.

    • Run the cyclic voltammetry experiment.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the electrochemical analysis of metal chlorides using cyclic voltammetry.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_electrolyte Prepare Electrolyte (Metal Chloride + Supporting Electrolyte) setup_cell Assemble Electrochemical Cell prep_electrolyte->setup_cell prep_electrodes Prepare Electrodes (Working, Reference, Counter) prep_electrodes->setup_cell deoxygenate Deoxygenate Solution (Inert Gas Purge) setup_cell->deoxygenate run_cv Run Cyclic Voltammetry deoxygenate->run_cv record_data Record Current vs. Potential Data run_cv->record_data analyze_voltammogram Analyze Voltammogram (Identify Redox Peaks) run_cv->analyze_voltammogram Iterate with different scan rates record_data->analyze_voltammogram determine_potential Determine Redox Potentials analyze_voltammogram->determine_potential

A generalized workflow for electrochemical analysis.

References

A Comparative Toxicity Assessment of Cr(III) and Cr(VI) Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the toxicological profiles of trivalent chromium [Cr(III)] and hexavalent chromium [Cr(VI)] compounds. While both are common environmental and industrial agents, their interactions with biological systems differ dramatically, leading to vastly different toxicity profiles. This document summarizes key experimental findings on their cytotoxicity, genotoxicity, and underlying mechanisms, presenting data in a comparative format to aid in research and risk assessment.

Executive Summary

It is widely established that Cr(VI) compounds are significantly more toxic and carcinogenic than Cr(III) compounds.[1][2] The primary reason for this disparity lies in their differential ability to traverse cell membranes and their subsequent intracellular activities. Cr(VI), as chromate (B82759) (CrO₄²⁻), readily enters cells through anion transport channels, whereas Cr(III) has poor membrane permeability.[2] Once inside the cell, Cr(VI) is reduced to Cr(III), a process that generates reactive oxygen species (ROS) and intermediate chromium species, leading to oxidative stress, DNA damage, and activation of various signaling pathways implicated in toxicity and carcinogenesis.[3][4]

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from various studies, highlighting the differential toxicities of Cr(III) and Cr(VI).

Table 1: Comparative Cytotoxicity of Cr(VI) and Cr(III) Compounds

Compound/IonCell LineAssayConcentrationEffectReference
Cr(VI) (Potassium Dichromate)Human Liver Carcinoma (HepG2)MTT8.83 µg/mL (24h)LD50[5]
Cr(VI) (Potassium Dichromate)Human Liver Carcinoma (HepG2)MTT6.76 µg/mL (48h)LD50[5]
Cr(VI) (Sodium Chromate)Human Bronchial Fibroblasts (WTHBF-6)Clonogenic Assay5 µM (24h)~50% survival[6]
Cr(III) (Chromium Chloride)Human Keratinocytes (HaCaT)MTTMillimolar rangeCytotoxicity observed[2]
Cr(VI) Human Keratinocytes (HaCaT)MTTMicromolar rangeStrong cytotoxicity[2]

Table 2: Comparative Genotoxicity of Cr(VI) and Cr(III) Compounds

Compound/IonSystemAssayConcentrationEffectReference
Cr(VI) (Potassium Dichromate)Human LymphocytesComet AssayDose-dependentIncreased comet tail moment[7]
Cr(III) Human LymphocytesComet AssayNot specifiedCaused greater DNA migration than Cr(VI)[7]
Cr(VI) (Sodium Chromate)Human Lymphoblastoid (TK6)Comet Assay0.8 mM & 1 mMSignificantly higher % tail DNA than Cr(III)[1]
Cr(III) (this compound)Human Lymphoblastoid (TK6)Comet Assay0.8 mM & 1 mMGenotoxic, but less than Cr(VI) at high conc.[1]
Cr(VI) Mice LeukocytesComet Assay9.5 mg/kg (oral)Maximum increase in mean comet tail length[8]
Cr(VI) Fish (Pimephales promelas)Micronucleus Assay2.5 mg/L (7 days)Significant induction of micronucleated erythrocytes[9]

Table 3: Comparative Acute Toxicity (LD50) in Animal Models

CompoundAnimal ModelRoute of AdministrationLD50Reference
Potassium Dichromate (Cr(VI)) Female Albino RatsOral77.00 mg/kg[10]
This compound (Cr(III)) Not specifiedNot specifiedGenerally higher than Cr(VI)[11]

Mechanisms of Toxicity: A Deeper Dive

The stark contrast in the toxicity of Cr(VI) and Cr(III) stems from a series of interconnected cellular and molecular events.

Cellular Uptake
  • Cr(VI): As the chromate anion (CrO₄²⁻), it is structurally similar to sulfate (B86663) (SO₄²⁻) and phosphate (B84403) (PO₄³⁻) ions. This mimicry allows it to be actively transported into cells via general anion transport channels.[2]

  • Cr(III): In contrast, Cr(III) has very poor cell membrane permeability and is not readily taken up by these anion channels. Its entry into cells is considered inefficient.[2]

Intracellular Fate and Redox Cycling

Once inside the cell, Cr(VI) undergoes a multi-step reduction to Cr(III) by cellular reductants such as ascorbate (B8700270) and glutathione.[2] This process is central to its toxicity, as it generates unstable and reactive intermediates, including Cr(V) and Cr(IV), as well as reactive oxygen species (ROS).[3][4]

Oxidative Stress and DNA Damage

The excessive production of ROS during the reduction of Cr(VI) leads to a state of oxidative stress, causing damage to cellular components, including lipids, proteins, and DNA.[3] This oxidative damage, along with the direct interaction of chromium intermediates with DNA, results in various genotoxic lesions, including:

  • DNA strand breaks: Both single and double-strand breaks are induced.[7]

  • Oxidized bases: The formation of lesions like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG).

  • DNA-protein crosslinks: Covalent linkages between DNA and proteins, which can interfere with DNA replication and transcription.[12][13]

While Cr(III) itself can interact with DNA, its inability to efficiently enter cells is a primary reason for its lower toxicity in cellular systems.[2] However, some studies suggest that under certain conditions, particularly in cell-free systems or when directly introduced into the nucleus, Cr(III) can also induce DNA damage.[7]

Signaling Pathways in Chromium Toxicity

The cellular damage induced by chromium, particularly Cr(VI), triggers a cascade of signaling pathways that mediate its toxic and carcinogenic effects.

Cr(VI) Toxicity Pathway

The following diagram illustrates the general workflow of Cr(VI) toxicity, from cellular uptake to the downstream consequences.

CrVI_Toxicity_Workflow CrVI Cr(VI) (extracellular) AnionChannel Anion Transport Channels CrVI->AnionChannel CrVI_intra Cr(VI) (intracellular) AnionChannel->CrVI_intra CellMembrane Cell Membrane Reduction Intracellular Reduction CrVI_intra->Reduction CrV_CrIV Cr(V), Cr(IV) Intermediates Reduction->CrV_CrIV generates CrIII_intra Cr(III) (intracellular) Reduction->CrIII_intra generates ROS Reactive Oxygen Species (ROS) Reduction->ROS generates DNAdamage DNA Damage (Strand breaks, Adducts, Crosslinks) CrV_CrIV->DNAdamage causes CrIII_intra->DNAdamage causes OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->DNAdamage Signaling Activation of Signaling Pathways (NF-κB, p53, etc.) DNAdamage->Signaling Apoptosis Apoptosis Signaling->Apoptosis Carcinogenesis Carcinogenesis Signaling->Carcinogenesis

General workflow of Cr(VI) toxicity.
NF-κB Signaling Pathway Activation

Cr(VI)-induced oxidative stress is a key trigger for the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cell survival.

NFkB_Activation CrVI Cr(VI) Exposure ROS Increased ROS CrVI->ROS IKK IKK Complex Activation ROS->IKK IkB Phosphorylation & Degradation of IκB IKK->IkB NFkB_release NF-κB Release IkB->NFkB_release NFkB_translocation NF-κB Translocation to Nucleus NFkB_release->NFkB_translocation Gene_expression Target Gene Expression (Inflammation, Cell Survival) NFkB_translocation->Gene_expression

Cr(VI)-induced NF-κB pathway activation.
p53 Signaling Pathway in Response to DNA Damage

The tumor suppressor protein p53 is a critical sensor of DNA damage. In response to Cr(VI)-induced genotoxicity, the p53 pathway is activated, leading to cell cycle arrest to allow for DNA repair or, if the damage is too severe, apoptosis.

p53_Pathway Cr_damage Cr-induced DNA Damage ATM_ATR ATM/ATR Kinase Activation Cr_damage->ATM_ATR p53_phos p53 Phosphorylation & Stabilization ATM_ATR->p53_phos p53_active Active p53 p53_phos->p53_active CellCycleArrest Cell Cycle Arrest (e.g., via p21) p53_active->CellCycleArrest DNARepair DNA Repair p53_active->DNARepair Apoptosis Apoptosis (e.g., via BAX) p53_active->Apoptosis

p53 pathway response to Cr-induced DNA damage.

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of chromium toxicity are provided below.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of Cr(III) or Cr(VI) compounds for the desired duration (e.g., 24, 48 hours). Include untreated control wells.

  • MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Genotoxicity Assessment (Comet Assay)

Principle: The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, forming a "comet tail."

Protocol:

  • Cell Preparation: After treatment with chromium compounds, harvest the cells and resuspend them in a low-melting-point agarose (B213101).

  • Slide Preparation: Layer the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., % tail DNA, tail moment).

Detection of Reactive Oxygen Species (ROS)

Principle: The presence of intracellular ROS can be detected using fluorescent probes that become fluorescent upon oxidation. A common probe is 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Protocol:

  • Cell Treatment: Treat cells with Cr(III) or Cr(VI) compounds for the desired time.

  • Probe Loading: Incubate the cells with DCFH-DA solution (typically 5-10 µM) in serum-free medium for 30-60 minutes at 37°C. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Washing: Wash the cells with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize the cells using a fluorescence microscope.

Cell-Free DNA Damage Assay

Principle: This assay assesses the direct DNA-damaging potential of chromium compounds in the absence of cellular metabolism by using purified plasmid DNA.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified plasmid DNA (e.g., pBR322) in a suitable buffer.

  • Treatment: Add different concentrations of Cr(III) or Cr(VI) compounds to the reaction mixture. For Cr(VI), a reducing agent (e.g., glutathione, ascorbate) can be added to stimulate the generation of reactive intermediates.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time.

  • Analysis of DNA Damage: Analyze the plasmid DNA for strand breaks using agarose gel electrophoresis. Single-strand breaks will convert the supercoiled plasmid to the relaxed circular form, and double-strand breaks will lead to the linear form. The different forms can be separated and quantified.

DNA-Protein Crosslink (DPC) Detection

Principle: DPCs can be detected by methods that separate crosslinked DNA-protein complexes from free DNA and proteins. One common method involves potassium-dodecyl sulfate (K-SDS) precipitation.

Protocol:

  • Cell Lysis and DNA Labeling: Lyse chromium-treated cells and label the DNA with a radioactive isotope (e.g., ¹⁴C-thymidine) or a fluorescent dye.

  • K-SDS Precipitation: Add potassium chloride to the SDS-containing cell lysate. This forms a precipitate of DNA that is crosslinked to proteins, while free DNA remains in the supernatant.

  • Washing: Wash the precipitate to remove non-crosslinked proteins.

  • Quantification: Quantify the amount of DNA in the precipitate (e.g., by scintillation counting for radioactive labels or fluorescence measurement) to determine the extent of DPC formation.

Conclusion

The evidence overwhelmingly indicates that Cr(VI) is a potent toxicant and carcinogen, primarily due to its ability to enter cells and generate DNA-damaging reactive intermediates through intracellular reduction. Cr(III), in contrast, exhibits significantly lower toxicity due to its poor cellular uptake. This guide provides a foundational understanding of the comparative toxicities of these two chromium species, supported by experimental data and detailed methodologies, to inform future research and safety assessments in the fields of toxicology, drug development, and environmental health.

References

Safety Operating Guide

Proper Disposal of Chromium Chloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and operational guidance for the handling and disposal of chromium chloride, this document outlines the necessary procedures to ensure the safety of laboratory personnel and compliance with environmental regulations.

This compound, a compound frequently utilized in research and development, is classified as a hazardous substance requiring meticulous disposal procedures. Adherence to these protocols is paramount to mitigate potential environmental contamination and health risks. This guide provides a step-by-step approach to the safe disposal of this compound waste, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1][2][3][4] Always handle this compound and its waste products within a designated fume hood to avoid inhalation of dust.[4] Personal Protective Equipment (PPE) is mandatory and includes a laboratory coat, nitrile gloves, and chemical safety goggles.[3][4]

Disposal Plan: From Waste Generation to Final Disposition

The primary method for treating aqueous this compound waste in a laboratory setting is through chemical precipitation. This process converts the soluble chromium(III) ions into insoluble chromium(III) hydroxide (B78521), which can then be safely separated from the liquid waste.

Key Quantitative Data for Treatment

The efficiency of the precipitation process is highly dependent on the pH of the solution. The optimal pH for the precipitation of chromium(III) hydroxide varies slightly depending on the specific conditions and the presence of other substances, but generally falls within a basic range.

ParameterOptimal Value/RangeNotes
pH for Chromium(III) Hydroxide Precipitation 7.5 - 10Precipitation is most effective within this range.[5][6][7][8] At pH values above this range, the precipitate may begin to redissolve.
RCRA 8 Chromium Concentration Limit < 5.0 mg/LThe treated liquid waste must meet this EPA limit before it can be considered for non-hazardous disposal.[9]

Detailed Experimental Protocol for this compound Waste Treatment

This protocol details the chemical precipitation of chromium(III) from an aqueous waste solution.

Materials:

  • Aqueous this compound waste

  • Sodium hydroxide (NaOH) solution (1 M) or Calcium hydroxide (Ca(OH)₂) solution

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Beakers or flasks

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Drying oven

  • Hazardous waste container, properly labeled[4]

Procedure:

  • Preparation: Place the beaker containing the aqueous this compound waste on a stir plate within a fume hood. Add a stir bar and begin gentle stirring.

  • pH Adjustment: Slowly add the sodium hydroxide or calcium hydroxide solution dropwise to the this compound solution.[3][10]

  • Monitoring pH: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper. The target is to reach and maintain a pH within the optimal range of 7.5 to 10 to induce the precipitation of chromium(III) hydroxide.[5][6][7][8] A green precipitate will form as the pH increases.[11]

  • Precipitation and Settling: Once the target pH is reached, stop adding the base. Allow the solution to stir for an additional 20-30 minutes to ensure complete precipitation.[12][13] Turn off the stir plate and let the precipitate settle.

  • Separation: Carefully separate the solid chromium(III) hydroxide from the liquid supernatant. This can be achieved by decantation followed by vacuum filtration.

  • Supernatant Testing: Before discarding the liquid supernatant, it is crucial to test its chromium concentration to ensure it is below the regulatory limit of 5.0 mg/L.[9] If the concentration is still too high, the precipitation process may need to be repeated.

  • Drying the Precipitate: The collected chromium(III) hydroxide precipitate should be dried in an oven.

  • Final Disposal: The dried, solid chromium(III) hydroxide is still considered hazardous waste.[14][15] Place it in a clearly labeled hazardous waste container.[4] The treated liquid, if it meets the regulatory requirements, can be disposed of according to institutional guidelines for non-hazardous aqueous waste. Always consult with your institution's Environmental Health and Safety (EHS) department for final approval.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G cluster_0 This compound Waste Disposal Workflow A Start: this compound Waste Generated B Step 1: Don Appropriate PPE A->B C Step 2: Transfer Waste to Fume Hood B->C D Step 3: Prepare for Precipitation C->D E Step 4: Add Base (e.g., NaOH) & Monitor pH D->E F Decision: Is pH between 7.5 and 10? E->F F->E No, adjust pH G Step 5: Allow Precipitate to Settle F->G Yes H Step 6: Separate Solid & Liquid G->H I Step 7: Analyze Liquid for Cr Content H->I L Step 8: Dry Solid Precipitate H->L J Decision: Is Cr < 5.0 mg/L? I->J K Dispose of Liquid per Non-Hazardous Protocol J->K Yes O Repeat Precipitation Process J->O No K->L M Step 9: Package & Label Solid as Hazardous Waste L->M N End: Arrange for Hazardous Waste Pickup M->N O->E

Caption: Workflow for the safe treatment and disposal of this compound waste.

By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Safeguarding Your Research: Personal Protective Equipment Protocols for Handling Chromium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant handling of chromium chloride in laboratory settings, ensuring the protection of researchers and the integrity of drug development processes.

This compound, a compound utilized in various research and development applications, necessitates stringent safety protocols due to its hazardous properties.[1][2][3] This document provides immediate and essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, handling procedures, and disposal plans, to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.

Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is critical to mitigate the risks associated with this compound, which include severe skin and eye damage, allergic reactions, and respiratory irritation.[1][4] The following table summarizes the required PPE for handling this chemical.

PPE CategoryItemSpecificationPurpose
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[5] A face shield should be used in addition to goggles when there is a significant splash hazard.[4]To protect against splashes and dust, preventing severe eye irritation and damage.[1]
Skin Protection GlovesNitrile or natural rubber gloves are recommended.[6] Gloves must be inspected before use and proper removal techniques employed to avoid skin contact.[4]To prevent skin contact, which can cause severe burns, irritation, and allergic skin reactions.[1][2]
Lab Coat or Protective SuitA complete suit protecting against chemicals or a long-sleeved lab coat should be worn.[4]To protect the skin on the arms and body from contact with this compound.
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if ventilation is inadequate.[5] For concentrations up to 5 mg/m³, an N95, R95, or P95 filter is recommended.[7] For higher concentrations or unknown conditions, a full-facepiece supplied-air respirator or a self-contained breathing apparatus (SCBA) is necessary.[6][7]To prevent inhalation of dust, which can cause respiratory tract irritation and potential allergic reactions.[1]
Exposure Limits

Adherence to established occupational exposure limits is mandatory to ensure personnel safety.

OrganizationExposure Limit (as Cr)Duration
OSHA 0.5 mg/m³8-hour Time-Weighted Average (TWA)[6]
NIOSH 0.5 mg/m³8-hour TWA[6]
ACGIH 0.5 mg/m³8-hour TWA[6]

Procedural Guidance for Safe Handling and Disposal

Handling Protocols:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5][8] Ensure that eyewash stations and safety showers are readily accessible.[5]

  • Donning PPE: Before handling the chemical, put on all required PPE in the following order: lab coat, respirator (if required), safety goggles, and then gloves.[8]

  • Dispensing and Use: Avoid generating dust when handling the solid form.[1][5] Do not eat, drink, or smoke in the handling area.[1]

  • After Handling: Thoroughly wash hands and any exposed skin with soap and water after handling and before breaks.[5][9]

Spill Management:

  • Evacuate: In case of a spill, evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Containment: Wearing appropriate PPE, prevent the spread of the spill. Do not allow the solid to become airborne.[1]

  • Clean-up: Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[5] Avoid dry sweeping which can generate dust.[6]

  • Decontamination: Wash the spill site after the material has been collected.[1]

Disposal Plan:

  • Waste Classification: this compound waste is classified as hazardous waste.[3]

  • Containerization: Dispose of unused this compound and any contaminated materials (including PPE) in a designated, sealed, and properly labeled hazardous waste container.[6]

  • Disposal Route: All waste must be disposed of through an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.[5][6] Do not empty into drains or release into the environment.[4][9]

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.

start Start: Prepare for Handling This compound assess_hazards 1. Assess Hazards (Review SDS) start->assess_hazards ppe 2. Don Personal Protective Equipment (Goggles, Gloves, Lab Coat, Respirator if needed) assess_hazards->ppe engineering_controls 3. Verify Engineering Controls (Fume Hood, Eyewash Station) ppe->engineering_controls handling 4. Handle this compound (Avoid dust, no eating/drinking) engineering_controls->handling decontamination 5. Decontaminate Work Area handling->decontamination spill Spill Occurs handling->spill doff_ppe 6. Doff PPE Correctly decontamination->doff_ppe waste_disposal 7. Dispose of Waste (Hazardous Waste Stream) doff_ppe->waste_disposal end End: Procedure Complete waste_disposal->end spill_procedure Execute Spill Procedure (Evacuate, Ventilate, Contain, Clean) spill->spill_procedure YES spill_procedure->decontamination

Caption: Workflow for the safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。